molecular formula C25H38O5 B15561150 Insecticidal agent 18

Insecticidal agent 18

Cat. No.: B15561150
M. Wt: 418.6 g/mol
InChI Key: SCAPLHQDTKVCQA-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Insecticidal agent 18 is a useful research compound. Its molecular formula is C25H38O5 and its molecular weight is 418.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H38O5

Molecular Weight

418.6 g/mol

IUPAC Name

decyl (E)-3-[2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydro-1-benzofuran-7-yl]prop-2-enoate

InChI

InChI=1S/C25H38O5/c1-5-6-7-8-9-10-11-12-17-29-23(26)16-14-19-13-15-21(28-4)20-18-22(25(2,3)27)30-24(19)20/h13-16,22,27H,5-12,17-18H2,1-4H3/b16-14+

InChI Key

SCAPLHQDTKVCQA-JQIJEIRASA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IRAC Group 18 Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Insecticides classified under the Insecticide Resistance Action Committee (IRAC) Group 18 are ecdysone (B1671078) receptor agonists. These compounds, predominantly from the diacylhydrazine class of chemistry, mimic the action of the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). By binding to the ecdysone receptor, they induce a premature and incomplete molt, leading to cessation of feeding and eventual death of the insect larvae. This unique mode of action provides a valuable tool for integrated pest management (IPM) strategies, particularly against lepidopteran pests. This guide provides a detailed technical overview of the molecular mechanism, physiological effects, quantitative efficacy, and experimental protocols for studying IRAC Group 18 insecticides.

Molecular Mechanism of Action

The primary target of IRAC Group 18 insecticides is the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[1][2] This EcR/USP complex is the functional receptor for ecdysteroids.

Binding to the Ecdysone Receptor Complex

Diacylhydrazine insecticides act as agonists, binding to the ligand-binding domain (LBD) of the EcR protein within the EcR/USP heterodimer.[1] This binding mimics the interaction of the natural hormone 20E, triggering a conformational change in the receptor complex.[3] Unlike 20E, which is naturally cleared from the insect's system to allow for the completion of the molting process, diacylhydrazines bind with high affinity and are persistent.[4] This sustained activation of the receptor is crucial to their insecticidal effect.

The binding pocket for diacylhydrazines partially overlaps with that of steroidal ecdysones but also extends into a distinct region.[3][5] This difference in binding contributes to the selective toxicity of these insecticides towards certain insect orders, particularly Lepidoptera.[6] The adaptability of the EcR LBD allows it to accommodate these non-steroidal ligands, leading to a constitutively active receptor state.[3]

Gene Transcription Activation

Upon ligand binding, the activated EcR/USP heterodimer binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes.[2][7] This binding initiates the transcription of a cascade of genes involved in the molting process.[1][8] These include early-response genes, such as transcription factors, and late-response genes that execute the physiological changes associated with molting.[8][9] The persistent activation of the receptor by diacylhydrazines leads to the continuous expression of genes that initiate molting, while simultaneously repressing genes required for the later stages and completion of the molt.[4]

Physiological Effects

The sustained and untimely activation of the ecdysone signaling pathway by IRAC Group 18 insecticides results in a series of lethal physiological disruptions in susceptible insect larvae.

Upon ingestion of the insecticide, the larvae cease feeding within hours.[5][10] This is followed by the initiation of a premature and incomplete molt.[1][4] The larvae may exhibit head capsule slippage and apolysis (the separation of the old cuticle), but they are unable to complete ecdysis (the shedding of the old cuticle).[1] This results in a state of developmental arrest, leading to dehydration, starvation, and ultimately, death within 2-3 days.[10]

Quantitative Data

The efficacy of IRAC Group 18 insecticides varies depending on the specific compound, the target insect species, and the life stage. The following tables summarize key quantitative data from various studies.

Active IngredientInsect SpeciesLife StageBioassay TypeLC50 / EC50Reference
Tebufenozide (B1682728)Anticarsia gemmatalisLarvaeDiet exposureLC50 = 3.86 mg/mL[11]
TebufenozideOstrinia nubilalisNeonate larvaeDiet exposureLC50 = 0.285 ppm (selection dose)
MethoxyfenozideSpodoptera littoralis (Susceptible)2nd instar larvaeLeaf dipLC50 = 1.748 µg/mL[12]
MethoxyfenozideSpodoptera littoralis (Resistant)2nd instar larvaeLeaf dipLC50 = 63.35 µg/mL[12]
CompoundReceptor SourceAssay TypeIC50 / KdReference
TebufenozidePlutella xylostella EcR/USPCompetitive binding ([³H]PonA)IC50 = 80.58 nmol/L[13]
Ponasterone ADrosophila melanogaster EcR/USPYeast reporter assayEC50 = ~10⁻⁷ M[14]
20-HydroxyecdysoneDrosophila melanogaster EcR/USPYeast reporter assayEC50 = ~10⁻⁶ M[14]
TebufenozideChoristoneura fumiferana EcR/USPCompetitive binding ([³H]Ponasterone A)Displaces ligand

Experimental Protocols

Ecdysone Receptor Competitive Binding Assay

This protocol is adapted from methodologies described for determining the binding affinity of compounds to the ecdysone receptor.[13][15][16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the ecdysone receptor complex.

Materials:

  • Purified recombinant EcR and USP proteins (or cell lysates containing these proteins).

  • Radiolabeled ecdysteroid ligand (e.g., [³H]Ponasterone A).

  • Test compounds (IRAC Group 18 insecticides).

  • Binding buffer (e.g., Tris-HCl buffer with additives like NaCl, KCl, MgCl₂, CaCl₂).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

  • 96-well filter plates.

Procedure:

  • Prepare a reaction mixture containing the purified EcR/USP protein complex in binding buffer.

  • Add a constant concentration of the radiolabeled ligand (e.g., 10 nmol/L [³H]Ponasterone A).

  • Add varying concentrations of the unlabeled test compound to different wells. Include a control with no test compound (total binding) and a control with a high concentration of unlabeled 20E (non-specific binding).

  • Incubate the mixture to allow binding to reach equilibrium (e.g., 2-4 hours at a specific temperature).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the protein-bound radioligand from the unbound ligand.

  • Wash the filters with cold binding buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Ecdysone-Inducible Reporter Gene Assay

This protocol is based on cellular assays designed to measure the activation of the ecdysone receptor by agonist compounds.[14][17][18][19][20]

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for activating the ecdysone receptor signaling pathway.

Materials:

  • Insect or mammalian cell line (e.g., Sf9, HEK293T).

  • Expression plasmids for EcR, USP, and a coactivator like Taiman.

  • Reporter plasmid containing an ecdysone response element (EcRE) upstream of a reporter gene (e.g., luciferase or green fluorescent protein - GFP).

  • Cell culture medium and reagents.

  • Transfection reagent.

  • Test compounds.

  • Luminometer or fluorescence plate reader.

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach.

  • Co-transfect the cells with the EcR, USP, coactivator, and reporter plasmids using a suitable transfection reagent.

  • After an incubation period to allow for protein expression (e.g., 24 hours), replace the medium with fresh medium containing varying concentrations of the test compound. Include a vehicle control.

  • Incubate the cells with the test compound for a sufficient period to induce reporter gene expression (e.g., 24-48 hours).

  • If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • If using a GFP reporter, measure the fluorescence intensity using a fluorescence plate reader.

  • Plot the reporter gene activity against the logarithm of the test compound concentration and determine the EC50 value using non-linear regression analysis.

Visualizations

Ecdysone Signaling Pathway and the Action of IRAC Group 18 Insecticides

Ecdysone_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Physiological Response 20E 20-Hydroxyecdysone (Natural Hormone) EcR_USP_inactive EcR + USP (Inactive Monomers) 20E->EcR_USP_inactive Binds Diacylhydrazine IRAC Group 18 Insecticide (e.g., Tebufenozide) Diacylhydrazine->EcR_USP_inactive Binds (Persistent) EcR_USP_heterodimer EcR/USP Heterodimer EcR_USP_inactive->EcR_USP_heterodimer Forms Active Heterodimer EcRE Ecdysone Response Element (EcRE) EcR_USP_heterodimer->EcRE Binds to Gene_Transcription Gene Transcription EcRE->Gene_Transcription Initiates Early_Genes Early Response Genes (e.g., E74, E75, Broad) Gene_Transcription->Early_Genes Activates Late_Genes Late Response Genes Early_Genes->Late_Genes Regulates Premature_Molt Premature & Incomplete Molt Late_Genes->Premature_Molt Feeding_Cessation Feeding Cessation Premature_Molt->Feeding_Cessation Lethality Lethality Feeding_Cessation->Lethality

Caption: Ecdysone signaling pathway and its disruption by IRAC Group 18 insecticides.

Experimental Workflow for Ecdysone Receptor Competitive Binding Assay

Binding_Assay_Workflow A Prepare Reaction Mixture: EcR/USP + [³H]Ponasterone A B Add Test Compound (Varying Concentrations) A->B C Incubate to Equilibrium B->C D Filter to Separate Bound and Unbound Ligand C->D E Wash Filters D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate Specific Binding F->G H Plot Data and Determine IC50 G->H

Caption: Workflow for a competitive binding assay to assess ecdysone receptor agonists.

Conclusion

IRAC Group 18 insecticides represent a critical class of pesticides with a highly specific mode of action targeting the insect molting process. Their ability to act as persistent agonists of the ecdysone receptor leads to lethal developmental disruption in susceptible pests. Understanding the detailed molecular interactions, physiological consequences, and having robust experimental protocols are essential for the continued development of effective and sustainable insect control strategies and for managing the potential for resistance development. This guide provides a comprehensive technical foundation for researchers and professionals working in this field.

References

Ecdysone Receptor as a Target for Insecticides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The insect ecdysone (B1671078) receptor (EcR) represents a highly attractive and validated target for the development of selective and environmentally benign insecticides. As a nuclear receptor crucial for insect growth, development, and metamorphosis, its disruption offers a potent mechanism for pest control. This technical guide provides an in-depth overview of the ecdysone signaling pathway, the mechanism of action of insecticides targeting the EcR, quantitative data on their efficacy, and detailed experimental protocols for their evaluation. The primary focus is on the bisacylhydrazine (BAH) class of non-steroidal ecdysone agonists, which have been successfully commercialized.

The Ecdysone Receptor Signaling Pathway

In insects, the steroid hormone 20-hydroxyecdysone (B1671079) (20E) is the principal molting hormone that orchestrates key developmental transitions. The physiological effects of 20E are mediated by the ecdysone receptor, a heterodimer composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), an ortholog of the vertebrate retinoid X receptor (RXR).[1][2][3][4]

The EcR-USP heterodimer functions as a ligand-activated transcription factor. In the absence of 20E, the heterodimer may bind to ecdysone response elements (EcREs) on the DNA and repress gene expression.[4] Upon binding of 20E to the ligand-binding pocket of the EcR subunit, the receptor complex undergoes a conformational change.[4] This change leads to the recruitment of transcriptional coactivators and the initiation of a transcriptional cascade that regulates the expression of genes involved in molting and metamorphosis.[5][6] This process is essential for the shedding of the old cuticle and the formation of a new one, as well as other developmental processes.[4]

Ecdysone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20E_cyto 20-Hydroxyecdysone (20E) 20E_nuc 20E 20E_cyto->20E_nuc Transport EcR EcR EcR_USP EcR-USP Heterodimer EcR->EcR_USP USP USP USP->EcR_USP EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binding & Repression Coactivators Coactivators EcR_USP->Coactivators Recruitment 20E_nuc->EcR_USP Binding Gene Target Gene Expression EcRE->Gene Activation Coactivators->EcRE Corepressors Corepressors Corepressors->EcR_USP Association Insecticide_Mechanism_of_Action cluster_system Insect Larva BAH Bisacylhydrazine (BAH) Insecticide EcR_USP EcR-USP Heterodimer BAH->EcR_USP High-Affinity Binding Gene_Activation Persistent Gene Activation EcR_USP->Gene_Activation Sustained Activation Premature_Molt Premature & Incomplete Molt Gene_Activation->Premature_Molt Death Larval Death Premature_Molt->Death Leads to Reporter_Gene_Assay_Workflow start Start cell_culture Culture Insect Cells (e.g., Sf9) start->cell_culture transfection Transfect with EcR/USP and Reporter Plasmids cell_culture->transfection plating Plate Transfected Cells transfection->plating treatment Add Test Compounds & Controls plating->treatment incubation Incubate for 24-48h treatment->incubation lysis Lyse Cells incubation->lysis luminescence Measure Luciferase Activity lysis->luminescence analysis Data Analysis (EC50 determination) luminescence->analysis end End analysis->end

References

The Dawn of a New Era in Insect Control: A Technical Guide to the Discovery and Synthesis of Diacylhydrazine Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mode of action of diacylhydrazine insecticides, a pivotal class of insect growth regulators. From the serendipitous discovery of the first non-steroidal ecdysone (B1671078) agonist, RH-5849, to the development of highly selective and potent commercial products like tebufenozide (B1682728) and methoxyfenozide (B170004), this document traces the scientific journey and chemical innovations that have shaped modern pest management. We delve into the intricate details of their mechanism of action, focusing on the disruption of the ecdysone signaling pathway, a process vital for insect molting and development. This guide further presents detailed experimental protocols for the synthesis of key diacylhydrazine compounds and the bioassays used to evaluate their efficacy. Quantitative structure-activity relationship (QSAR) data are summarized in tabular format to facilitate comparative analysis. Finally, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the logical and biological processes involved.

Introduction: A Paradigm Shift in Insecticide Discovery

The mid-20th century was dominated by broad-spectrum neurotoxic insecticides. While effective, their use was often accompanied by significant environmental and non-target organism toxicity. The quest for safer, more selective insecticides led to a paradigm shift towards targeting physiological processes unique to insects. A key breakthrough in this endeavor was the discovery of diacylhydrazines, a novel class of compounds that mimic the action of the insect molting hormone, 20-hydroxyecdysone (B1671079) (20E).

The journey began in the 1980s when Rohm and Haas Company serendipitously discovered the first diacylhydrazine, RH-5849, which exhibited potent insecticidal activity by inducing premature and incomplete molting in lepidopteran larvae. This pioneering discovery unveiled a new mode of action – the agonism of the ecdysone receptor (EcR), a nuclear receptor that plays a crucial role in regulating gene expression during insect development. Unlike the natural steroidal hormone, these non-steroidal agonists showed remarkable selectivity for certain insect orders, particularly Lepidoptera, while demonstrating low toxicity to vertebrates and beneficial insects. This heralded the dawn of a new era in insecticide development, focused on insect growth regulators (IGRs) with favorable safety profiles.

Subsequent research and extensive structure-activity relationship (SAR) studies led to the development and commercialization of several highly effective diacylhydrazine insecticides, including tebufenozide, methoxyfenozide, halofenozide, and chromafenozide. These compounds have become invaluable tools in integrated pest management (IPM) programs for the control of a wide range of agricultural and forestry pests.

Mechanism of Action: Hijacking the Ecdysone Signaling Pathway

Diacylhydrazine insecticides exert their insecticidal effect by acting as potent agonists of the ecdysone receptor. The natural ligand, 20E, binds to a heterodimer of two nuclear receptor proteins: the ecdysone receptor (EcR) and the ultraspiracle protein (USP). This ligand-bound complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, initiating a transcriptional cascade that orchestrates the complex process of molting.

Diacylhydrazines mimic the action of 20E, binding to the ligand-binding pocket of the EcR protein with high affinity. This binding event triggers a conformational change in the receptor complex, leading to the recruitment of coactivators and the initiation of gene transcription, even in the absence of the natural hormone. The result is a premature and uncoordinated molting process. Larvae treated with diacylhydrazines initiate a molt but are unable to complete it successfully, leading to cessation of feeding, deformities, and ultimately, death. The high selectivity of these insecticides is attributed to differences in the structure of the EcR ligand-binding pocket between different insect orders.

Below is a diagram illustrating the ecdysone signaling pathway and the intervention by diacylhydrazine insecticides.

Ecdysone_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Epidermal Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20E 20-Hydroxyecdysone (20E) EcR_USP_inactive EcR/USP Heterodimer (Inactive) 20E->EcR_USP_inactive Binds to DAH Diacylhydrazine Insecticide DAH->EcR_USP_inactive Binds to (Mimics 20E) EcR_USP_active EcR/USP Heterodimer (Active) EcR_USP_inactive->EcR_USP_active Activation EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binds to Gene_Expression Gene Expression EcRE->Gene_Expression Initiates Transcription Molting_Process Premature & Incomplete Molting Gene_Expression->Molting_Process

Caption: Ecdysone signaling pathway and diacylhydrazine action.

Synthesis of Diacylhydrazine Insecticides

The general synthesis of diacylhydrazine insecticides involves a two-step acylation of a substituted hydrazine. The following sections provide a representative experimental protocol for the synthesis of key diacylhydrazine insecticides.

General Synthetic Workflow

The synthesis typically proceeds through the formation of a mono-acylhydrazine intermediate, followed by a second acylation to yield the final diacylhydrazine product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification Hydrazine Substituted Hydrazine (e.g., tert-butylhydrazine) Step1 Step 1: First Acylation (Mono-acylhydrazine formation) Hydrazine->Step1 AcylChloride1 Acyl Chloride 1 (Ar-COCl) AcylChloride1->Step1 AcylChloride2 Acyl Chloride 2 (Ar'-COCl) Step2 Step 2: Second Acylation (Diacylhydrazine formation) AcylChloride2->Step2 Intermediate Mono-acylhydrazine Intermediate Step1->Intermediate Intermediate->Step2 Product Diacylhydrazine Product Step2->Product Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure Diacylhydrazine Insecticide Purification->FinalProduct

Caption: General synthetic workflow for diacylhydrazines.
Experimental Protocol: Synthesis of Methoxyfenozide

The industrial synthesis of methoxyfenozide serves as a representative example of diacylhydrazine synthesis.[1] The process involves the preparation of two key intermediates followed by their condensation.

Step 1: Preparation of 3-methoxy-2-methylbenzoyl chloride 3-methoxy-2-methylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, typically in an inert solvent like dichloromethane (B109758) or toluene, to yield 3-methoxy-2-methylbenzoyl chloride.

Step 2: Preparation of N-tert-butyl-3,5-dimethylbenzohydrazide 3,5-dimethylbenzoyl chloride is reacted with tert-butylhydrazine (B1221602) in the presence of a base, such as triethylamine (B128534) or pyridine, in a suitable solvent like dichloromethane. The reaction mixture is typically stirred at room temperature to yield the mono-acylhydrazine intermediate.

Step 3: Synthesis of Methoxyfenozide N-tert-butyl-3,5-dimethylbenzohydrazide is then acylated with 3-methoxy-2-methylbenzoyl chloride in the presence of a base. The reaction is generally carried out in an organic solvent, and the final product, methoxyfenozide, is purified by recrystallization.

A more detailed, two-step, one-pot synthesis is also reported:

  • Condensation Reaction: Tert-butylhydrazine hydrochloride is reacted with 3-methoxy-2-methylbenzoyl chloride in a biphasic system of ethylene (B1197577) dichloride and aqueous sodium hydroxide (B78521) at low temperatures (-6 to 0 °C). After the reaction, the organic layer containing the N-(3-methoxy-2-methylbenzoyl)-N'-tert-butylhydrazine intermediate is separated.

  • Acylation Reaction: The intermediate solution is then reacted with 3,5-dimethylbenzoyl chloride in the presence of sodium hydroxide at a temperature below 0 °C. After the reaction is complete, the organic layer is separated, and the solvent is removed. The crude product is then purified by recrystallization from a mixture of methanol (B129727) and water to yield pure methoxyfenozide.

Biological Activity and Structure-Activity Relationships (SAR)

The insecticidal potency of diacylhydrazines is highly dependent on their chemical structure. Extensive SAR studies have been conducted to optimize their activity and selectivity.

Quantitative Data on Insecticidal Activity

The following tables summarize the insecticidal activity of various diacylhydrazine derivatives against key lepidopteran pests. The data is presented as the median lethal concentration (LC50), which is the concentration of the insecticide that is lethal to 50% of the test population.

Table 1: Insecticidal Activity of Diacylhydrazine Derivatives against Plutella xylostella (Diamondback Moth)

CompoundSubstituent (R)LC50 (mg/L)Reference
Tebufenozide(Reference)37.77[2]
10g4-Fluorophenyl27.49[2]
10h4-Chlorophenyl23.67[2]
10w2,4-Dichlorophenyl28.90[2]

Table 2: Insecticidal Activity of Diacylhydrazine Derivatives against Helicoverpa armigera (Cotton Bollworm)

CompoundSubstituent (R)Mortality (%) at 100 mg/LReference
10g4-Fluorophenyl70.8[2]
10h4-Chlorophenyl87.5[2]
10w2,4-Dichlorophenyl79.2[2]
Key Structure-Activity Relationships
  • The N-tert-butyl group: This bulky alkyl group is crucial for high insecticidal activity. It is believed to orient the molecule correctly within the ligand-binding pocket of the ecdysone receptor.

  • The Diacylhydrazine Bridge: The -CO-NH-N(tert-butyl)-CO- moiety is the core pharmacophore responsible for binding to the receptor.

  • Aromatic Rings: The nature and substitution pattern of the two aromatic rings significantly influence the potency and selectivity of the compounds. Electron-withdrawing groups on the benzoyl rings, such as halogens, generally enhance insecticidal activity.

Experimental Protocols for Biological Evaluation

The evaluation of the insecticidal activity of diacylhydrazine compounds is typically performed using various bioassay techniques.

Larval Bioassay Workflow

The general workflow for a larval bioassay involves exposing the target insect larvae to the test compound and assessing the mortality or developmental effects over a period of time.

Bioassay_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_assessment Assessment Compound_Prep Prepare Test Compound Solutions (various concentrations) Diet_Incorp Diet Incorporation Method Compound_Prep->Diet_Incorp Leaf_Dip Leaf Dip Method Compound_Prep->Leaf_Dip Insect_Rearing Rear Target Insect Larvae (uniform age/stage) Exposure_Step Expose Larvae to Treated Diet/Leaves Insect_Rearing->Exposure_Step Diet_Incorp->Exposure_Step Leaf_Dip->Exposure_Step Incubation Incubate under Controlled Conditions Exposure_Step->Incubation Data_Collection Record Mortality and Sub-lethal Effects (e.g., molting disruption) Incubation->Data_Collection Data_Analysis Calculate LC50/EC50 Values Data_Collection->Data_Analysis

Caption: General workflow for larval bioassays.
Diet Incorporation Method

  • Preparation of Diet: An artificial diet suitable for the target insect species is prepared.

  • Incorporation of Test Compound: The diacylhydrazine compound, dissolved in a suitable solvent (e.g., acetone), is thoroughly mixed into the diet at various concentrations. A control diet containing only the solvent is also prepared.

  • Larval Exposure: Third-instar larvae of the target insect are placed individually in containers with the treated or control diet.

  • Assessment: Mortality and any developmental abnormalities are recorded at regular intervals (e.g., 24, 48, and 72 hours). The data is then used to calculate the LC50 value.

Leaf Dip Method
  • Preparation of Leaf Discs: Leaf discs from a suitable host plant are excised.

  • Treatment: The leaf discs are dipped for a short period (e.g., 10 seconds) into solutions of the test compound at different concentrations. Control discs are dipped in a solvent-only solution.

  • Larval Exposure: After air-drying, the treated leaf discs are placed in petri dishes, and a known number of larvae are introduced.

  • Assessment: Mortality is assessed after a specific period (e.g., 72 hours), and the LC50 is determined.

Conclusion and Future Perspectives

The discovery and development of diacylhydrazine insecticides represent a landmark achievement in the field of crop protection. Their novel mode of action, high selectivity, and favorable safety profile have made them indispensable tools for the sustainable management of lepidopteran pests. The continued exploration of the diacylhydrazine scaffold and the ecdysone receptor target holds significant promise for the discovery of new insecticidal molecules with improved efficacy and an even broader spectrum of activity against other insect orders. Future research will likely focus on overcoming resistance mechanisms, developing compounds with enhanced systemic properties, and further refining the selectivity to minimize any potential non-target effects. The legacy of diacylhydrazine insecticides serves as a powerful testament to the value of innovative, target-based approaches in the ongoing challenge of ensuring global food security.

References

The Intricate Dance of Structure and Activity: A Technical Guide to Ecdysone Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ecdysone (B1671078) agonists, a class of compounds that mimic the action of the insect molting hormone 20-hydroxyecdysone (B1671079) (20E), have garnered significant attention as highly selective and potent insecticides. Their unique mode of action, targeting the ecdysone receptor (EcR) absent in vertebrates, makes them environmentally benign alternatives to conventional pesticides.[1][2] This technical guide delves into the core principles of the structure-activity relationship (SAR) of ecdysone agonists, providing a comprehensive overview for researchers and professionals involved in the discovery and development of novel insect growth regulators.

The Ecdysone Signaling Pathway: A Target for Disruption

The biological activity of ecdysone agonists is intrinsically linked to their ability to activate the ecdysone signaling pathway. This pathway is initiated by the binding of 20E or an agonist to the ligand-binding domain (LBD) of the EcR. EcR forms a heterodimer with the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[3] This ligand-bound heterodimer then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, initiating a transcriptional cascade that ultimately leads to molting and metamorphosis.[3][4] Non-steroidal agonists, by activating this pathway prematurely and persistently, induce a lethal, abortive molt in susceptible insect larvae.[5][6]

Ecdysone_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR EcR EcR_USP EcR/USP Heterodimer EcR->EcR_USP USP USP USP->EcR_USP EcRE EcRE EcR_USP->EcRE Binds to Target_Gene Target Gene Transcription EcRE->Target_Gene Initiates Molting Premature Molting Target_Gene->Molting Leads to Agonist Ecdysone Agonist Agonist->EcR Binds Luciferase_Assay_Workflow Start Start Cell_Culture HEK293T Cell Culture Start->Cell_Culture Transfection Transfection with EcR, USP, Coactivator, & Luciferase Reporter Plasmids Cell_Culture->Transfection Compound_Treatment Addition of Test Compounds Transfection->Compound_Treatment Incubation Incubation (24-48h) Compound_Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Luciferase_Assay Measure Luciferase Activity Cell_Lysis->Luciferase_Assay Data_Analysis Data Analysis (EC50) Luciferase_Assay->Data_Analysis End End Data_Analysis->End Binding_Assay_Logic cluster_assay Competitive Binding Receptor EcR/USP Receptor Bound_Complex Receptor-Radioligand Complex Receptor->Bound_Complex Radioligand Radiolabeled Ecdysteroid Radioligand->Receptor Binds Displacement Displacement Radioligand->Displacement Test_Compound Test Agonist Test_Compound->Receptor Competes for Binding Test_Compound->Displacement Displacement->Bound_Complex Reduces Formation of

References

An In-depth Technical Guide to the Ecdysone Biochemical Pathway in Insects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The steroid hormone ecdysone (B1671078) is the principal regulator of key developmental transitions in insects, including molting and metamorphosis. Its precise orchestration of gene expression cascades makes its biochemical pathway a critical area of study for developmental biology and a prime target for the development of novel insecticides. This technical guide provides a comprehensive overview of the ecdysone pathway, detailing its biosynthesis from cholesterol, the intricate signaling cascade initiated by the active metabolite 20-hydroxyecdysone (B1671079) (20E), and its subsequent metabolism. The guide includes summaries of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of the core pathways to serve as a resource for researchers in the field.

Ecdysone Biosynthesis: From Cholesterol to Active Hormone

Insects, unlike vertebrates, cannot synthesize cholesterol de novo and must obtain it from their diet. This dietary cholesterol is the precursor for the entire ecdysteroid biosynthesis pathway. The primary site of ecdysone synthesis during larval stages is a specialized endocrine organ known as the prothoracic gland (PG). The pathway involves a series of enzymatic modifications, primarily catalyzed by cytochrome P450 (CYP) enzymes, collectively known as the "Halloween genes."

The biosynthetic process can be divided into three main stages:

  • Initial Conversion: The pathway begins with the conversion of cholesterol to 7-dehydrocholesterol (B119134) (7dC). This initial step is catalyzed by the Rieske oxygenase Neverland (Nvd).[1]

  • The "Black Box": Following the formation of 7dC, a series of poorly characterized oxidative modifications occur to produce the intermediate 5β-ketodiol. This phase is termed the "Black Box" because the exact intermediates are unstable and not fully identified.[2] Enzymes implicated in these steps include Spook (Spo), Spookier (Spok), and Shroud (Sro), a short-chain dehydrogenase/reductase.[1]

  • Terminal Hydroxylations: A cascade of sequential hydroxylation reactions converts 5β-ketodiol into ecdysone. These steps are carried out by the Halloween gene P450 enzymes:

    • Phantom (Phm): Catalyzes C25 hydroxylation.

    • Disembodied (Dib): Catalyzes C22 hydroxylation.

    • Shadow (Sad): Catalyzes C2 hydroxylation.

  • Activation in Peripheral Tissues: The prothoracic gland secretes ecdysone, which is largely considered a prohormone, into the hemolymph.[3] In peripheral tissues such as the fat body and Malpighian tubules, ecdysone is converted to its more biologically active form, 20-hydroxyecdysone (20E), through hydroxylation at the C20 position. This final activation step is catalyzed by the enzyme Shade (Shd) .[2]

Ecdysone_Regulation brain Brain (Neurosecretory Cells) ptth PTTH brain->ptth Releases pg Prothoracic Gland (PG) ptth->pg Stimulates (via Ras/ERK) ecdysone Ecdysone Production pg->ecdysone ecdysone->brain Feedback Regulation (via EcR in PTTHn) nutrition Nutritional Status (e.g., Critical Weight) insulin Insulin/TOR Signaling nutrition->insulin insulin->pg Promotes Ecdysone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus h20e_out 20E h20e_in 20E h20e_out->h20e_in Diffusion complex 20E-EcR-USP Complex h20e_in->complex ecr EcR ecr->complex usp USP usp->complex ecre EcRE complex->ecre Binds to early_genes Early Genes (e.g., E74, Broad) ecre->early_genes Activates early_proteins Early Proteins (Transcription Factors) early_genes->early_proteins Transcription & Translation early_proteins->early_genes Represses late_genes Late Genes early_proteins->late_genes Activates response Biological Response (Molting / Metamorphosis) late_genes->response Executes

References

Tebufenozide: A Comprehensive Technical Guide on its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebufenozide (B1682728) is a synthetic, non-steroidal insecticide that acts as an ecdysone (B1671078) agonist, mimicking the action of the insect molting hormone, 20-hydroxyecdysone. This mode of action leads to a premature and lethal molt in larval stages of targeted pests, primarily within the order Lepidoptera. Its high specificity and low toxicity to non-target organisms have made it a valuable tool in integrated pest management programs. This technical guide provides an in-depth overview of the core physicochemical properties of tebufenozide, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Physicochemical Properties of Tebufenozide

The following tables summarize the key physicochemical properties of tebufenozide, providing a comprehensive dataset for researchers and drug development professionals.

Table 1: General and Chemical Identity

PropertyValue
IUPAC Name N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide
CAS Number 112410-23-8
Chemical Formula C₂₂H₂₈N₂O₂
Molecular Weight 352.47 g/mol [1]
Appearance White to off-white powder[2]

Table 2: Physical and Chemical Properties

PropertyValue
Melting Point 191 - 191.5 °C[1]
Boiling Point Decomposes before boiling[3]
Vapor Pressure 2.25 x 10⁻⁸ mm Hg at 25 °C[2]
Water Solubility 0.83 mg/L at 20 °C[1][3]
Solubility in Organic Solvents (at 20°C)
   Methanol130,000 mg/L[3]
   Acetone74,800 mg/L[3]
   Ethyl acetate23,800 mg/L[3]
   ChloroformSlightly soluble[4]
Octanol-Water Partition Coefficient (log Kow) 4.25 at pH 7[2][3]
Stability Stable to light in a pH 7 aqueous solution at 25°C. Stable in the dark in sterile water for 30 days at 25°C.[2]

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of tebufenozide, based on internationally recognized OECD guidelines.

Determination of Melting Point (Adapted from OECD Guideline 102)

Principle: The melting point is determined as the temperature at which the material undergoes a phase transition from solid to liquid. The capillary tube method is commonly employed for crystalline powders like tebufenozide.

Apparatus:

  • Melting point apparatus with a heated metal block and a temperature control system.

  • Glass capillary tubes, sealed at one end.

  • Calibrated thermometer or temperature sensor.

Procedure:

  • Sample Preparation: A small amount of finely powdered tebufenozide is introduced into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is raised at a rate of approximately 10-20°C per minute until it is about 30°C below the expected melting point.

  • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

  • The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded to define the melting range.

Determination of Water Solubility (Adapted from OECD Guideline 105 - Flask Method)

Principle: The flask method is used to determine the water solubility of substances that are soluble above 10⁻² g/L. It involves saturating water with the test substance and measuring the concentration of the substance in the aqueous phase.

Apparatus:

  • Glass flasks with stoppers.

  • Constant temperature water bath or shaker.

  • Centrifuge.

  • Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with UV detection - HPLC-UV).

Procedure:

  • Equilibration: An excess amount of tebufenozide is added to a flask containing a known volume of distilled water.

  • The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The suspension is centrifuged at a high speed to separate the undissolved solid from the aqueous solution.

  • Analysis: A sample of the clear supernatant is carefully withdrawn and its concentration is determined using a validated analytical method, such as HPLC-UV. The solubility is reported in mg/L.

Determination of Vapor Pressure (Adapted from OECD Guideline 104 - Gas Saturation Method)

Principle: The gas saturation method involves passing a stream of inert gas over the substance at a known temperature and flow rate. The vapor pressure is calculated from the amount of substance transported by the gas.

Apparatus:

  • Thermostatically controlled chamber.

  • Inert gas supply (e.g., nitrogen).

  • Flow meter.

  • Saturation column packed with an inert support coated with tebufenozide.

  • Trapping system (e.g., sorbent tubes).

  • Analytical instrumentation for quantification (e.g., Gas Chromatography - GC).

Procedure:

  • A slow, constant stream of inert gas is passed through the saturation column containing tebufenozide at a precisely controlled temperature.

  • The gas becomes saturated with the vapor of tebufenozide.

  • The vapor is collected in a trapping system for a known period.

  • The amount of tebufenozide collected in the trap is quantified using a suitable analytical method.

  • The vapor pressure is calculated using the ideal gas law and the measured mass of the substance, the volume of gas passed, and the temperature.

Determination of Octanol-Water Partition Coefficient (log Kow) by HPLC Method (Adapted from OECD Guideline 117)

Principle: This method estimates the octanol-water partition coefficient by correlating the retention time of the substance on a reverse-phase HPLC column with the known log Kow values of a series of reference compounds.

Apparatus:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Reverse-phase HPLC column (e.g., C18).

  • Isocratic mobile phase (e.g., methanol/water mixture).

  • Reference compounds with known log Kow values spanning the expected range of tebufenozide.

Procedure:

  • Calibration: A series of reference compounds with well-established log Kow values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (k') against the known log Kow values. The capacity factor is calculated as k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the dead time of the column.

  • Sample Analysis: A solution of tebufenozide is injected into the same HPLC system under identical conditions, and its retention time is measured.

  • Calculation: The capacity factor for tebufenozide is calculated, and its log Kow value is determined by interpolation from the calibration curve.

Signaling Pathway and Experimental Workflow

Ecdysone Receptor Signaling Pathway Activated by Tebufenozide

Tebufenozide acts as an agonist of the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). The binding of tebufenozide to the EcR/USP complex initiates a cascade of gene expression that leads to premature and incomplete molting. The following diagram illustrates this signaling pathway.

Ecdysone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tebufenozide Tebufenozide EcR_USP_inactive EcR/USP Heterodimer (Inactive) Tebufenozide->EcR_USP_inactive Binds to EcR subunit EcR_USP_active Tebufenozide-EcR/USP Complex (Active) EcR_USP_inactive->EcR_USP_active Conformational Change & Nuclear Translocation DNA DNA (Ecdysone Response Elements) EcR_USP_active->DNA Binds to EcREs Early_Genes Early Response Genes (e.g., Broad-Complex, E74, E75) DNA->Early_Genes Transcription Activation Early_Late_Genes Early-Late Response Genes Early_Genes->Early_Late_Genes Protein products activate Molting_Genes Molting-Related Genes Early_Late_Genes->Molting_Genes Transcription Activation Premature_Molt Premature & Lethal Molt Molting_Genes->Premature_Molt Leads to

Caption: Tebufenozide-induced ecdysone receptor signaling cascade.

General Experimental Workflow for Physicochemical Property Determination

The following diagram outlines a generalized workflow for the experimental determination of the physicochemical properties of a compound like tebufenozide.

Experimental_Workflow start Start: Pure Tebufenozide Sample prop_determination Physicochemical Property Determination start->prop_determination mp Melting Point (OECD 102) prop_determination->mp sol Solubility (OECD 105) prop_determination->sol vp Vapor Pressure (OECD 104) prop_determination->vp logp log Kow (HPLC) (OECD 117) prop_determination->logp data_analysis Data Analysis and Interpretation mp->data_analysis sol->data_analysis vp->data_analysis logp->data_analysis report Technical Report Generation data_analysis->report

Caption: Generalized workflow for physicochemical property analysis.

References

An In-depth Technical Guide to the Mode of Action of Methoxyfenozide on Lepidopteran Pests

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Methoxyfenozide (B170004) is a diacylhydrazine-class insect growth regulator (IGR) renowned for its high efficacy and selectivity against pests of the order Lepidoptera. It functions as a potent, non-steroidal agonist of the insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). By binding with high affinity to the ecdysone (B1671078) receptor complex (EcR/USP), methoxyfenozide prematurely initiates the molting process. This induced molt is incomplete and improperly coordinated, leading to a rapid cessation of feeding and, ultimately, the death of the larval pest. Its unique and specific mode of action makes it a valuable component of Integrated Pest Management (IPM) programs, offering effective control while preserving beneficial, non-target organisms. This document provides a detailed technical overview of its molecular mechanism, physiological impacts, relevant biochemical pathways, and standard experimental protocols for its evaluation.

Introduction

Methoxyfenozide (IUPAC name: N-tert-butyl-N'-(3-methoxy-o-toluoyl)-3,5-xylohydrazide) is a second-generation diacylhydrazine insecticide that revolutionized lepidopteran pest management.[1] Unlike broad-spectrum neurotoxic insecticides, methoxyfenozide operates as an insect growth regulator (IGR), disrupting the hormonal control of insect development.[2] Its primary route of activity is through ingestion, although it possesses some contact and ovicidal properties.[1][3] The compound's remarkable specificity for lepidopteran larvae stems from its targeted interaction with the hormonal systems governing their molting process, making it an environmentally favorable option with minimal impact on non-target species, including beneficial insects and pollinators.[2][4][5]

Molecular Mode of Action

The insecticidal activity of methoxyfenozide is rooted in its function as a molecular mimic of the natural insect molting hormone, 20-hydroxyecdysone (20E).[6][7]

Target Site: The Ecdysone Receptor Complex

The physiological effects of 20E are mediated by a nuclear receptor complex composed of two proteins: the ecdysone receptor (EcR) and the ultraspiracle protein (USP).[8][9] This EcR/USP heterodimer is the functional receptor that binds to 20E. Upon binding, the complex undergoes a conformational change, allowing it to recognize and bind to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This action initiates a cascade of gene expression that orchestrates the complex process of molting.

Potent Ecdysone Agonism

Methoxyfenozide functions as a potent agonist at the ecdysone receptor, binding with very high affinity to the ligand-binding domain of the EcR protein.[7][10] This binding mimics the presence of a high titer of 20E, effectively hijacking the hormonal signaling pathway. The affinity of methoxyfenozide for the lepidopteran EcR complex is exceptionally high and significantly greater than that of the natural hormone, which contributes to its high insecticidal potency.[3][7] This potent and persistent activation of the receptor, in contrast to the precisely timed natural pulses of 20E, is the key to its disruptive action.

Physiological and Toxicological Effects

Upon ingestion, methoxyfenozide induces a range of lethal and sublethal physiological disruptions in susceptible lepidopteran larvae.

Induction of a Premature and Lethal Molt

The primary toxicological symptom of methoxyfenozide poisoning is the induction of a premature, incomplete, and lethal larval molt.[4][11] Larvae that ingest the compound cease feeding within hours.[11] They become lethargic and initiate the molting process, regardless of their developmental stage.[11] This process includes apolysis (the separation of the old cuticle) but fails to proceed correctly, resulting in an inability to form a functional new exoskeleton or to properly shed the old one.[3][5] This disruption leads to death before the insect can reach the next developmental stage or reproduce.[2]

Quantitative Toxicity Data

Methoxyfenozide exhibits high toxicity to a wide array of lepidopteran pests.[7] The lethal concentration required to kill 50% of a test population (LC50) is a standard measure of this toxicity. The binding affinity, expressed as the dissociation constant (Kd), quantifies the interaction with the molecular target.

Table 1: Binding Affinity and Lethal Concentration of Methoxyfenozide
Species Parameter Value Units Citation
Plodia interpunctellaKd0.5nM[7][10]
Spodoptera exiguaLC500.23mg (AI)/kg diet[12][13]
Plutella xylostellaLC5024mg/L[14]
Spodoptera littoralis (Neonate)LC50 (0-day residue)0.002mg (AI)/liter[15]
Spodoptera littoralis (4th Instar)LC50 (0-day residue)1.95mg (AI)/liter[15]
Sublethal Effects

Larvae that are exposed to and survive sublethal concentrations of methoxyfenozide often exhibit a range of adverse developmental and reproductive effects. These sublethal impacts can significantly contribute to population suppression.[12][16] Observed effects include prolonged larval and pupal development times, reduced pupal weight, and malformations in emerged adults.[12][13][16] Furthermore, significant reductions in fertility (percentage of eggs hatched) have been documented in adults that developed from treated larvae.[12][13]

Table 2: Sublethal Effects of Methoxyfenozide on Lepidopteran Pests
Species Concentration Parameter Observed Effect Citation
Spodoptera frugiperdaLC10, LC25Pupal WeightLower pupal weights compared to control.[16]
Spodoptera frugiperdaLC10, LC25Development TimeLarval development period extended by ~7 days.[16]
Spodoptera frugiperdaLC10, LC25Pupal MortalityHigher pupal mortality and deformed pupae.[16]
Spodoptera exiguaLC25Pupal WeightLower pupal weights compared to control.[12][13]
Spodoptera exiguaLC25Development TimeIncrease in both larval and pupal developmental times.[12][13]
Spodoptera exiguaLC25FertilitySignificant reduction in the percentage of eggs hatched.[12][13]
Spodoptera littoralisDose-dependentFecundity & FertilityReduction in fecundity and fertility in adults treated orally and residually.[15][17]

Biochemical Mechanisms

The Ecdysone Signaling Pathway

In a healthy lepidopteran larva, the molting process is initiated by the release of Prothoracicotropic hormone (PTTH), which stimulates the prothoracic glands to synthesize and release ecdysone.[18][19][20] Ecdysone is converted in peripheral tissues to its active form, 20-hydroxyecdysone (20E).[8][20] 20E enters the cell and binds to the EcR/USP heterodimer. This ligand-activated complex then binds to EcREs on the DNA, recruiting co-activators and initiating the transcription of early-response genes, such as E74 and HR3.[9] These genes encode transcription factors that, in turn, regulate a larger set of late-response genes responsible for the physiological and morphological changes associated with molting.

G cluster_0 Natural Ecdysone Signaling cluster_1 Cellular Action PTTH PTTH PG Prothoracic Gland PTTH->PG Stimulates Ecdysone Ecdysone PG->Ecdysone Synthesizes & Releases P450 Peripheral Tissues (P450 Monooxygenase) Ecdysone->P450 E20 20-Hydroxyecdysone (20E) P450->E20 Converts EcR EcR E20->EcR Binds Complex 20E-EcR-USP Complex EcR->Complex USP USP USP->Complex EcRE EcRE (DNA) Complex->EcRE Binds to Genes Early Response Genes (e.g., E74, HR3) EcRE->Genes Initiates Transcription Molt Coordinated Molting Process Genes->Molt Regulates

Diagram 1: Simplified natural ecdysone signaling pathway in Lepidoptera.
Methoxyfenozide-Induced Pathway Activation

Methoxyfenozide bypasses the entire upstream hormonal regulation (PTTH and prothoracic gland) by acting directly on the EcR/USP complex.[3] After ingestion, it enters the cells and binds to the receptor, causing its persistent activation. This leads to the continuous and untimely transcription of ecdysone-responsive genes, resulting in a catastrophic attempt to molt.

G cluster_0 Methoxyfenozide Action MET Methoxyfenozide (Ingested) EcR EcR MET->EcR Binds with High Affinity Complex MET-EcR-USP Complex EcR->Complex USP USP USP->Complex EcRE EcRE (DNA) Complex->EcRE Persistent Binding Genes Untimely Gene Expression EcRE->Genes Continuous Transcription Death Premature, Incomplete Molt Cessation of Feeding --> DEATH Genes->Death Induces

Diagram 2: Molecular action of methoxyfenozide, leading to a lethal molt.

Experimental Protocols

Evaluating the efficacy and mode of action of methoxyfenozide involves standardized bioassays and biochemical analyses.

Protocol 1: Larval Bioassay for Methoxyfenozide Efficacy (Diet Incorporation Method)

This protocol is used to determine the lethal concentration (e.g., LC50) of methoxyfenozide against a target lepidopteran larva.

1. Preparation of Methoxyfenozide Stock and Dilutions:

  • Prepare a stock solution of technical grade methoxyfenozide in a suitable solvent (e.g., acetone).[21]
  • Perform serial dilutions to create a range of at least 5-7 test concentrations.[21] A control using only the solvent must be prepared.

2. Diet Preparation and Incorporation:

  • Prepare the standard artificial diet for the target insect species.
  • While the diet is cooling but still liquid (approx. 50-60°C), add a precise volume of a methoxyfenozide dilution (or solvent for the control) to a known volume of diet and mix thoroughly to ensure homogeneity.[12]
  • Dispense the treated diet into individual bioassay containers (e.g., 1-oz cups or wells of a multi-well plate). Allow the diet to solidify.

3. Insect Infestation and Incubation:

  • Select healthy, same-stage larvae (e.g., third instar) for the assay.
  • Carefully place one larva into each bioassay container.[21]
  • Seal the containers with breathable lids and place them in a controlled environment (e.g., 25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod).

4. Mortality Assessment and Data Analysis:

  • Assess larval mortality at predetermined intervals (e.g., 24, 48, 72, 96 hours). Larvae are considered dead if they do not move when prodded with a fine brush. Note any behavioral or morphological abnormalities.

  • Correct for control mortality using Abbott's formula if necessary.

  • Analyze the dose-response data using probit analysis to calculate the LC50 and LC90 values with their 95% confidence intervals.

Protocol 2: Competitive Ecdysone Receptor Binding Assay

This in vitro assay determines the ability of methoxyfenozide to compete with a radiolabeled ecdysteroid (like [³H]-Ponasterone A) for binding to the EcR/USP complex.

**1. Receptor Preparation:*** Express and purify the ligand-binding domains of the EcR and USP proteins from the target insect, typically using an E. colior baculovirus expression system. * Alternatively, prepare nuclear protein extracts from a lepidopteran cell line or larval tissues known to express the receptor.

**2. Assay Setup:***In a microtiter plate, combine the receptor preparation (EcR/USP mixture) with a constant, low concentration of a high-affinity radiolabeled ecdysteroid (e.g., [³H]-Ponasterone A). *Add increasing concentrations of unlabeled methoxyfenozide (the competitor). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

3. Incubation and Separation:*** Incubate the mixture to allow binding to reach equilibrium. * Separate the bound from the free radioligand. A common methodis rapid filtration through a glass fiber filter plate, which traps the large receptor-ligand complex while allowing the free ligand to pass through. 4. Quantification and Analysis:*** Wash the filters to remove any remaining unbound radioligand. * Quantify the radioactivity trapped on the filters using a scintillation counter. * Plot the percentage ofspecific binding against the logarithm of the competitor (methoxyfenozide) concentration. * Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of methoxyfenozide that inhibits 50%ofspecific radioligand binding). The binding affinity (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

The mode of action of methoxyfenozide is a well-defined example of targeted insecticide design. By acting as a potent andspecific agonist of the ecdysone receptor in lepidopteran pests, it triggers a fatal, premature molt. This mechanism provides exceptional efficacy against key caterpillar pests while ensuring a high degree of safety for most non-target organisms. A thorough understanding of this mode of action, from the molecular and biochemical pathways to the resulting physiological effects, is critical for its effective and sustainable use in modern agriculture, resistance management, and the development of future insect control agents.

References

The Unseen Toll: A Technical Guide to the Toxicology of Ecdysone Agonists in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ecdysone (B1671078) agonists, a class of insect growth regulators, have become a cornerstone of modern pest management due to their high specificity towards target pests and perceived environmental safety. However, a growing body of research highlights the potential for these compounds to impact non-target organisms, raising concerns about their broader ecological footprint. This technical guide provides an in-depth analysis of the toxicology of key ecdysone agonists—tebufenozide, methoxyfenozide, and halofenozide (B1672923)—in a range of non-target species. It is designed to be a comprehensive resource, offering detailed data, experimental protocols, and visual representations of key biological and procedural pathways to aid in research and risk assessment.

Core Toxicological Data

The following tables summarize the quantitative toxicological data for tebufenozide, methoxyfenozide, and halofenozide across various non-target organisms. These values, including LC50 (lethal concentration for 50% of the test population), EC50 (effective concentration for 50% of the test population), LD50 (lethal dose for 50% of the test population), and NOEC (no-observed-effect-concentration), are critical for comparative analysis and risk assessment.

Table 1: Toxicology of Tebufenozide in Non-Target Organisms

SpeciesOrganism TypeEndpointValueExposure DurationReference
Daphnia magnaAquatic InvertebrateAcute EC503.8 mg/L48 hours[1]
Daphnia magnaAquatic InvertebrateChronic NOEC0.07 mg/L21 days[1]
Mysid shrimp (Americamysis bahia)Aquatic InvertebrateAcute LC501.3 mg/L96 hours
Eastern oyster (Crassostrea virginica)Aquatic InvertebrateShell Deposition EC50>5.6 mg/L96 hours
Bluegill sunfish (Lepomis macrochirus)Vertebrate (Fish)Acute LC503.0 mg/L96 hours[1]
Bobwhite quail (Colinus virginianus)Vertebrate (Bird)Acute Oral LD50>2250 mg/kg-
Mallard duck (Anas platyrhynchos)Vertebrate (Bird)Acute Oral LD50>5000 mg/kg-
Rat (Rattus norvegicus)Vertebrate (Mammal)Acute Oral LD50>5000 mg/kg-
Earthworm (Eisenia fetida)Soil InvertebrateAcute LC50>1000 mg/kg soil14 days

Table 2: Toxicology of Methoxyfenozide in Non-Target Organisms

SpeciesOrganism TypeEndpointValueExposure DurationReference
Daphnia magnaAquatic InvertebrateAcute EC50>4.3 mg/L48 hours
Honey bee (Apis mellifera) - AdultPollinatorAcute Oral LD50>100 µ g/bee 48 hours[2][3][4]
Honey bee (Apis mellifera) - LarvaPollinatorOral LD503.69 µ g/larva -[4]
Bluegill sunfish (Lepomis macrochirus)Vertebrate (Fish)Acute LC50>4.3 mg/L96 hours
Bobwhite quail (Colinus virginianus)Vertebrate (Bird)Acute Oral LD50>2250 mg/kg-
Rat (Rattus norvegicus)Vertebrate (Mammal)Acute Oral LD50>5000 mg/kg-

Table 3: Toxicology of Halofenozide in Non-Target Organisms

SpeciesOrganism TypeEndpointValueExposure DurationReference
Daphnia magnaAquatic InvertebrateAcute EC500.35 mg/L48 hours
Rainbow trout (Oncorhynchus mykiss)Vertebrate (Fish)Acute LC501.9 mg/L96 hours
Bobwhite quail (Colinus virginianus)Vertebrate (Bird)Acute Oral LD50>2250 mg/kg-
Rat (Rattus norvegicus)Vertebrate (Mammal)Acute Dermal NOEL1000 mg/kg-[5]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to the reliability and comparability of toxicological data. The following sections outline the methodologies for key experiments cited in this guide, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to daphnids, typically Daphnia magna.

  • Test Organisms: First instar daphnids, less than 24 hours old, are used. They are sourced from a healthy, established culture.

  • Test Substance Preparation: The test substance is dissolved in the dilution water to create a series of concentrations. A solvent may be used for substances with low water solubility, with a solvent control group included in the experimental design.

  • Test Conditions:

    • System: Static or semi-static.

    • Temperature: 20 ± 2°C.

    • Light: A 16-hour light to 8-hour dark photoperiod is maintained.

    • Media: Reconstituted water of a defined hardness.

    • Loading Rate: The number of daphnids should not exceed one per 2 mL of test solution.

  • Procedure:

    • At least five test concentrations in a geometric series and a control are prepared.

    • A minimum of 20 daphnids, divided into at least two replicates, are exposed to each concentration.

    • The daphnids are not fed during the test.

    • Observations for immobilization are made at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: The EC50 at 48 hours is determined using statistical methods such as probit analysis or logistic regression.

Avian Acute Oral Toxicity Test (OECD 223)

This guideline describes procedures to estimate the acute oral toxicity of substances to birds.

  • Test Species: Commonly used species include the Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

  • Test Substance Administration: The test substance is administered orally in a single dose via gavage.

  • Test Conditions:

    • Housing: Birds are housed individually in cages.

    • Diet: A standard commercial avian diet is provided.

    • Acclimation: Birds are acclimated to the test conditions for at least seven days prior to dosing.

  • Procedure:

    • A limit test can be conducted at 2000 mg/kg body weight if low toxicity is expected.

    • For a full dose-response study, at least three dose levels and a control group are used, with a sufficient number of birds per group to achieve statistical power.

    • Birds are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after dosing.

    • A post-mortem examination is conducted on all birds.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

Honey Bee (Apis mellifera) Larval Toxicity Test, Single Exposure (OECD 237)

This test evaluates the potential hazard of pesticides to honey bee larvae.

  • Test Organisms: First instar honey bee larvae are grafted from healthy colonies into 48-well plates.

  • Test Substance Preparation: The test substance is mixed into the larval diet, which typically consists of royal jelly, glucose, fructose, and yeast extract.

  • Test Conditions:

    • Incubation: The plates are incubated at 34-35°C and high relative humidity.

  • Procedure:

    • Synchronized first instar larvae are transferred to individual cells of the well plates.

    • The larvae are fed a standardized amount of artificial diet.

    • On day 4, the larvae are fed the diet containing the test substance. On all other days, they receive an untreated diet.

    • A minimum of five dose rates, a control, and a toxic reference standard are included. Each treatment group consists of at least 36 larvae, divided among three colonies.

    • Mortality and any sublethal effects are recorded daily until day 7 (pre-pupal stage).

  • Data Analysis: The LD50 at 72 hours post-exposure is the primary endpoint, calculated using statistical analysis.

Visualizing the Pathways

Diagrams are powerful tools for understanding complex biological processes and experimental workflows. The following visualizations were created using the DOT language to illustrate key concepts discussed in this guide.

Ecdysone Signaling Pathway in Arthropods

The ecdysone signaling pathway is the primary target of ecdysone agonists. These compounds mimic the natural molting hormone, 20-hydroxyecdysone (B1671079) (20E), leading to a premature and lethal molt in target insects. In non-target arthropods, such as crustaceans, the pathway is conserved, but differences in receptor affinity can lead to varied toxicological outcomes.

Ecdysone_Signaling_Pathway Ecdysone Signaling Pathway in Arthropods cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysone Agonist Ecdysone Agonist EcR Ecdysone Receptor (EcR) Ecdysone Agonist->EcR Binds to 20E 20-Hydroxyecdysone (20E) 20E->EcR Binds to EcR/USP Complex EcR/USP-RXR Complex EcR->EcR/USP Complex USP/RXR Ultraspiracle (USP) / Retinoid X Receptor (RXR) USP/RXR->EcR/USP Complex EcRE Ecdysone Response Element (EcRE) EcR/USP Complex->EcRE Binds to Gene Transcription Gene Transcription EcRE->Gene Transcription Initiates Molting Genes Molting Genes Gene Transcription->Molting Genes Activates Premature Molting Premature Molting Molting Genes->Premature Molting

Ecdysone signaling pathway activation by natural hormone and agonists.
General Experimental Workflow for Ecotoxicological Studies

A standardized workflow is essential for conducting robust ecotoxicological studies. This diagram outlines the key stages, from initial planning to final data analysis and reporting.

Ecotoxicology_Workflow General Experimental Workflow for Ecotoxicological Studies Problem Formulation Problem Formulation Test Substance Characterization Test Substance Characterization Problem Formulation->Test Substance Characterization Selection of Test Organism Selection of Test Organism Test Substance Characterization->Selection of Test Organism Experimental Design Experimental Design Selection of Test Organism->Experimental Design Range-Finding Test Range-Finding Test Experimental Design->Range-Finding Test Definitive Test Definitive Test Range-Finding Test->Definitive Test Data Collection Data Collection Definitive Test->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Reporting Reporting Statistical Analysis->Reporting Risk_Assessment_Tier Tiered Approach to Ecological Risk Assessment Tier 1 Tier 1: Screening Level Assessment Tier 2 Tier 2: Definitive Laboratory Testing Tier 1->Tier 2 If potential risk identified Risk Characterization Risk Characterization Tier 1->Risk Characterization Tier 3 Tier 3: Semi-Field & Mesocosm Studies Tier 2->Tier 3 If unacceptable risk remains Tier 2->Risk Characterization Tier 4 Tier 4: Field Studies Tier 3->Tier 4 For higher-tier refinement Tier 3->Risk Characterization Tier 4->Risk Characterization Risk Management Risk Management Risk Characterization->Risk Management

References

The Rise of a Selective Arsenal: A Technical History of Diacylhydrazine Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The development of diacylhydrazine insecticides marks a significant milestone in the quest for selective and environmentally benign crop protection agents. This technical guide delves into the history of their discovery, the evolution of their chemical structures, their unique mode of action as ecdysone (B1671078) receptor agonists, and the experimental methodologies that underpinned their development.

A Serendipitous Discovery and the Dawn of a New Insecticidal Class

The story of diacylhydrazine insecticides began in 1984 with a serendipitous discovery at the Rohm and Haas Company.[1] While screening compounds for herbicidal activity, researchers identified the first active diacylhydrazine, RH-5849.[1][2] This lead compound, while not a commercial success, exhibited a novel mode of action: it induced premature and lethal molting in lepidopteran larvae by mimicking the action of the insect molting hormone, 20-hydroxyecdysone (B1671079).[1][3] This discovery paved the way for a new generation of insecticides known as ecdysone agonists or molting accelerating compounds (MACs).

This initial breakthrough led to extensive research and the eventual commercialization of several key diacylhydrazine insecticides, each with improved efficacy and spectrum of activity.

Timeline of Key Developments in Diacylhydrazine Insecticides

G cluster_0 Discovery and Early Development cluster_1 First Generation Commercialization cluster_2 Second Generation and Expansion cluster_3 Market Evolution 1984 1984: Discovery of RH-5849 at Rohm and Haas 1988 1988: Elucidation of Ecdysone Agonist Mode of Action 1984->1988 Understanding the Mechanism 1993 ~1993: Commercialization of Tebufenozide (B1682728) 1988->1993 Lead Optimization 1995 ~1995: Commercialization of Halofenozide 1993->1995 Market Expansion 1997 ~1997: Commercialization of Methoxyfenozide 1995->1997 Improved Analogs 2000s 2000s: Introduction of Chromafenozide and Fufenozide 1997->2000s Further Innovation 2012 2012: Voluntary Cancellation of Halofenozide Registrations in the US 2000s->2012 Regulatory Changes

Caption: A timeline illustrating the major milestones in the development of diacylhydrazine insecticides.

The Ecdysone Receptor: A Highly Specific Target

Diacylhydrazine insecticides exert their effects by binding to the ecdysone receptor (EcR), a nuclear receptor that plays a crucial role in insect development, particularly in the molting process.[4] The natural ligand for this receptor is the steroid hormone 20-hydroxyecdysone (20E).

The functional ecdysone receptor is a heterodimer composed of the EcR protein and the ultraspiracle protein (USP).[4] In the absence of a ligand, this heterodimer binds to ecdysone response elements (EcREs) on the DNA and represses gene transcription. When 20E binds to the ligand-binding domain of EcR, the receptor complex undergoes a conformational change, leading to the recruitment of coactivators and the initiation of transcription of genes responsible for molting.

Diacylhydrazines, as non-steroidal mimics of 20E, bind to the same site on the EcR, triggering the same downstream signaling cascade.[4] This leads to a premature and incomplete molt, which is ultimately lethal to the insect larva. The high specificity of these insecticides for the insect EcR contributes to their low toxicity in vertebrates and other non-target organisms.

Ecdysone Receptor Signaling Pathway

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus DAH Diacylhydrazine (e.g., Tebufenozide) EcR Ecdysone Receptor (EcR) DAH->EcR Binds to LBD USP Ultraspiracle (USP) EcR->USP Heterodimerization EcRE Ecdysone Response Element (EcRE) on DNA EcR->EcRE Binds to DNA USP->EcRE Binds to DNA Molting_Genes Molting Genes EcRE->Molting_Genes Activates Transcription Transcription & Translation Molting_Genes->Transcription Initiates Proteins Proteins for Molting Transcription->Proteins Premature_Molting Premature & Lethal Molting Proteins->Premature_Molting Induces

Caption: The signaling pathway of diacylhydrazine insecticides via the ecdysone receptor.

Quantitative Efficacy of Key Diacylhydrazine Insecticides

The following tables summarize the insecticidal activity of the pioneering and key commercialized diacylhydrazine insecticides against a range of lepidopteran pests. It is important to note that direct comparisons of LC50 and LD50 values across different studies can be challenging due to variations in experimental conditions, insect strains, and application methods.

Table 1: Insecticidal Activity (LC50) of Diacylhydrazine Insecticides

CompoundTarget PestLC50 (mg/L)Exposure Time (h)Reference
Tebufenozide Plutella xylostella37.77-[5]
Methoxyfenozide Spodoptera littoralis1.74896[6]
Plutella xylostella2472[7]
Halofenozide Culex pipiens0.01258-[8]
RH-5849 Manduca sexta--[3]

Note: A dash (-) indicates that the specific data point was not available in the cited literature.

Table 2: Acute Oral Toxicity (LD50) of Diacylhydrazine Insecticides in Rats

CompoundLD50 (mg/kg)SpeciesReference
Tebufenozide >5000Rat[1]
Methoxyfenozide >5000Rat[9]
Halofenozide 2850Rat

Experimental Protocols

The development of diacylhydrazine insecticides relied on robust synthetic chemistry and standardized bioassay protocols. The following sections provide representative methodologies.

General Synthesis of Diacylhydrazines

The synthesis of diacylhydrazine insecticides typically involves the acylation of a substituted hydrazine (B178648) with two different aroyl chlorides.

Workflow for Diacylhydrazine Synthesis and Evaluation

G cluster_0 Synthesis cluster_1 Evaluation Start Starting Materials (Aroyl Chlorides, Hydrazine) Reaction1 Step 1: Mono-acylation of Hydrazine Start->Reaction1 Intermediate Mono-acylated Hydrazine Intermediate Reaction1->Intermediate Reaction2 Step 2: Second Acylation Intermediate->Reaction2 Crude Crude Diacylhydrazine Reaction2->Crude Purification Purification (Crystallization/Chromatography) Crude->Purification Final Pure Diacylhydrazine Purification->Final Bioassay Insecticidal Bioassay Final->Bioassay Data Data Analysis (LC50/LD50) Bioassay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Start New Analogs

Caption: A generalized workflow for the synthesis and evaluation of diacylhydrazine insecticides.

Protocol: Synthesis of a Tebufenozide Analog

This protocol is a generalized representation based on common synthetic routes.

  • Preparation of N'-tert-butyl-3,5-dimethylbenzohydrazide:

    • To a solution of tert-butylhydrazine (B1221602) hydrochloride in a suitable solvent (e.g., dichloromethane) at 0°C, add a base (e.g., triethylamine) to neutralize the hydrochloride.

    • Slowly add a solution of 3,5-dimethylbenzoyl chloride in the same solvent.

    • Allow the reaction to stir at room temperature for several hours.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the mono-acylated intermediate.

  • Acylation with 4-ethylbenzoyl chloride:

    • Dissolve the N'-tert-butyl-3,5-dimethylbenzohydrazide intermediate in a suitable solvent (e.g., tetrahydrofuran).

    • Add a base (e.g., sodium hydride) at 0°C to deprotonate the remaining N-H group.

    • Slowly add a solution of 4-ethylbenzoyl chloride in the same solvent.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final diacylhydrazine.

Insecticidal Bioassay Protocol

Standardized bioassays are crucial for determining the efficacy of new insecticidal compounds. The leaf-dip bioassay is a common method for evaluating insecticides against foliage-feeding insects.

Protocol: Leaf-Dip Bioassay

  • Preparation of Test Solutions:

    • Prepare a stock solution of the diacylhydrazine insecticide in a suitable solvent (e.g., acetone).

    • Make a series of serial dilutions of the stock solution to obtain a range of test concentrations.

    • Prepare a control solution containing only the solvent.

  • Treatment of Leaf Discs:

    • Excise uniform leaf discs from an appropriate host plant (e.g., cabbage for Plutella xylostella).

    • Using forceps, dip each leaf disc into a test solution for a standardized time (e.g., 10 seconds).

    • Allow the solvent to evaporate completely from the leaf discs in a fume hood.

  • Insect Exposure:

    • Place one treated leaf disc into a Petri dish lined with moistened filter paper.

    • Introduce a set number of larvae (e.g., 10 third-instar larvae) into each Petri dish.

    • Seal the Petri dishes with perforated lids to allow for air exchange.

  • Incubation and Assessment:

    • Incubate the Petri dishes at a controlled temperature and photoperiod (e.g., 25°C, 16:8 h light:dark).

    • Assess larval mortality at specific time points (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis:

    • Correct the observed mortality for control mortality using Abbott's formula.

    • Perform probit analysis on the corrected mortality data to determine the LC50 (median lethal concentration) value and its 95% confidence intervals.

Conclusion

The discovery and development of diacylhydrazine insecticides represent a paradigm shift in insecticide science, moving from broad-spectrum neurotoxins to highly specific insect growth regulators. Their unique mode of action, targeting the ecdysone receptor, provides excellent control of key lepidopteran pests while exhibiting favorable toxicological and environmental profiles. The continued exploration of the diacylhydrazine scaffold and the ecdysone receptor target holds promise for the development of even more effective and sustainable insect management tools in the future.

References

A Technical Guide to the Classification of Insect Growth Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insect Growth Regulators (IGRs) represent a pivotal class of insecticides that disrupt the normal growth and development of insects, rather than causing immediate mortality through neurotoxic action.[1] Their specificity and often reduced impact on non-target organisms make them a cornerstone of modern integrated pest management (IPM) programs.[1][2] This technical guide provides a comprehensive overview of the classification of IGRs, their molecular modes of action, quantitative efficacy data, and detailed experimental protocols for their evaluation. The primary classes of IGRs discussed are Juvenile Hormone Analogs (JHAs), Chitin (B13524) Synthesis Inhibitors (CSIs), and Ecdysone (B1671078) Agonists. Detailed signaling pathways for each class are visualized using Graphviz to facilitate a deeper understanding of their mechanisms at a molecular level.

Introduction to Insect Growth Regulators

Insect growth and development are complex processes orchestrated by a delicate interplay of hormones.[3] IGRs are chemical compounds that interfere with these hormonal systems, leading to developmental abnormalities, sterility, or death.[3][4] Unlike conventional broad-spectrum insecticides, IGRs are generally more selective, targeting physiological processes unique to insects.[1] This selectivity often translates to a lower risk for vertebrates and beneficial insects.[1] The primary modes of action of IGRs can be categorized into three main groups: interference with juvenile hormone signaling, inhibition of chitin synthesis, and disruption of the molting process through interaction with the ecdysone receptor.[5]

Classification of Insect Growth Regulators

Insect Growth Regulators are broadly classified based on their mode of action. The three primary classes are:

  • Juvenile Hormone Analogs (JHAs): These compounds mimic the action of juvenile hormone (JH), a critical regulator of insect metamorphosis and reproduction.[5][6]

  • Chitin Synthesis Inhibitors (CSIs): This class of IGRs disrupts the formation of chitin, an essential component of the insect exoskeleton.[5][7]

  • Ecdysone Agonists: These molecules mimic the molting hormone, 20-hydroxyecdysone (B1671079) (20E), leading to premature and incomplete molting.[5][8]

A summary of representative compounds for each class is presented in Table 1.

Class Sub-class / Chemical Group Active Ingredient Examples Primary Mode of Action Target Pests
Juvenile Hormone Analogs (JHAs) Pyridine derivativesPyriproxyfenMimics juvenile hormone, preventing metamorphosis and disrupting reproduction.[9]Whiteflies, scales, fleas, mosquitoes.[10]
MethopreneMosquitoes, fleas, stored product pests.[9]
FenoxycarbAnts, fleas, cockroaches, ticks.[11]
Chitin Synthesis Inhibitors (CSIs) BenzoylureasDiflubenzuronInhibit the enzyme chitin synthase, preventing the formation of a new exoskeleton during molting.[12][13]Lepidopteran larvae, beetles, grasshoppers.[13]
LufenuronFleas, lepidopteran larvae.[3]
NovaluronWhiteflies, thrips, lepidopteran larvae.[14]
HexaflumuronTermites, lepidopteran larvae.[3]
BuprofezinBuprofezinInhibits chitin synthesis, with additional effects on egg viability.Whiteflies, mealybugs, scale insects.
CyromazineCyromazineInterferes with chitin deposition and cuticle formation.Leafminers, sciarid flies.
Ecdysone Agonists DiacylhydrazinesTebufenozideBind to the ecdysone receptor, triggering a premature and lethal molt.[15]Lepidopteran larvae.[15]
MethoxyfenozideLepidopteran larvae.[15]
HalofenozideColeopteran larvae.[15]

Data Presentation: Comparative Efficacy of Insect Growth Regulators

The efficacy of IGRs is typically quantified using bioassays to determine the concentration required to elicit a specific response, such as mortality or inhibition of emergence. The following tables summarize reported LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration for 50% of the population) values for various IGRs against different insect pests. It is important to note that these values can be influenced by factors such as the developmental stage of the insect, bioassay methodology, and environmental conditions.

Table 2: Efficacy of Juvenile Hormone Analogs (JHAs)

Active IngredientInsect SpeciesLife StageLC50 / EC50 (ppm)Reference
PyriproxyfenChoristoneura rosaceana5th Instar Larvae (Male)2.4[16]
PyriproxyfenChoristoneura rosaceana5th Instar Larvae (Female)4.8[16]
MethopreneAedes scutellaris malayensis1st Instar Larvae0.26[17]
MethopreneAedes scutellaris malayensis4th Instar Larvae0.032[17]
FenoxycarbEuprosterna elaeasaLarvae0.223 g/L[18]

Table 3: Efficacy of Chitin Synthesis Inhibitors (CSIs)

Active IngredientInsect SpeciesLife StageLC50 / EC50 (ppm)Reference
HexaflumuronEphestia figulilella5th Instar Larvae95.38[3]
LufenuronEphestia figulilella5th Instar Larvae379.21[3]
HexaflumuronLeptinotarsa decemlineata2nd Instar Larvae0.79 mg ai/L[19]
LufenuronLeptinotarsa decemlineata2nd Instar Larvae27.3 mg ai/L[19]
NovaluronPectinophora gossypiella1-day old eggs0.274[14]
NoviflumuronPectinophora gossypiella1-day old eggs0.188[14]

Table 4: Efficacy of Ecdysone Agonists

Active IngredientInsect SpeciesLife StageLC50 (mg/L)Reference
MethoxyfenozideHarmonia axyridisLast Instar Larvae71.3[20]
HalofenozideHarmonia axyridisLast Instar Larvae67.1[20]
TebufenozideSpodoptera exemptaLarvae-[1]
MethoxyfenozideSpodoptera exemptaLarvae-[1]

Signaling Pathways and Molecular Mechanisms

Juvenile Hormone Analog (JHA) Signaling Pathway

JHAs act by mimicking the endogenous juvenile hormone, which plays a crucial role in preventing metamorphosis and promoting reproductive development. The binding of JH or a JHA to its receptor, Methoprene-tolerant (Met), initiates a signaling cascade that ultimately alters gene expression.

JHA_Signaling_Pathway JHA Juvenile Hormone Analog (JHA) CellMembrane Cell Membrane Met Methoprene-tolerant (Met) Receptor CellMembrane->Met Binds to JH_Met_SRC JHA-Met-SRC Complex Met->JH_Met_SRC Forms complex with SRC Steroid Receptor Coactivator (SRC) SRC->JH_Met_SRC Nucleus Nucleus Kr_h1 Krüppel-homolog 1 (Kr-h1) Gene JH_Met_SRC->Kr_h1 Activates transcription of DNA DNA (JH Response Elements) Nucleus->DNA Translocates to and binds Transcription Transcription Kr_h1->Transcription Translation Translation Transcription->Translation Kr_h1_Protein Kr-h1 Protein Translation->Kr_h1_Protein Metamorphosis_Genes Metamorphosis Genes (e.g., Broad-Complex) Kr_h1_Protein->Metamorphosis_Genes Represses Repression Repression of Metamorphosis

Caption: Juvenile Hormone Analog (JHA) Signaling Pathway.

Chitin Synthesis Inhibition Pathway

Chitin Synthesis Inhibitors (CSIs) interfere with the production of chitin, a vital structural component of the insect's cuticle. The primary target of most CSIs is the enzyme chitin synthase.

Chitin_Synthesis_Pathway Trehalose Trehalose Glucose Glucose Trehalose->Glucose Trehalase Fructose6P Fructose-6-phosphate Glucose->Fructose6P Hexokinase, Isomerase Glucosamine6P Glucosamine-6-phosphate Fructose6P->Glucosamine6P GFAT GlcNAc6P N-acetylglucosamine-6-P Glucosamine6P->GlcNAc6P GNPNA GlcNAc1P N-acetylglucosamine-1-P GlcNAc6P->GlcNAc1P PAGM UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc UAP ChitinSynthase Chitin Synthase UDPGlcNAc->ChitinSynthase Chitin Chitin Polymer ChitinSynthase->Chitin Polymerization FailedMolting Failed Molting & Insect Death ChitinSynthase->FailedMolting CSI Chitin Synthesis Inhibitor (CSI) CSI->ChitinSynthase Inhibits Cuticle Cuticle Formation Chitin->Cuticle Molting Successful Molting Cuticle->Molting

Caption: Chitin Biosynthesis and Inhibition Pathway.

Ecdysone Agonist Signaling Pathway

Ecdysone agonists bind to the ecdysone receptor, mimicking the natural molting hormone 20-hydroxyecdysone (20E). This premature activation of the receptor leads to an incomplete and lethal molt.

Ecdysone_Agonist_Pathway EcdysoneAgonist Ecdysone Agonist CellMembrane Cell Membrane EcR Ecdysone Receptor (EcR) CellMembrane->EcR Binds to EcR_USP_Complex EcR-USP Heterodimer EcR->EcR_USP_Complex Forms heterodimer with USP Ultraspiracle (USP) USP->EcR_USP_Complex Nucleus Nucleus DNA DNA (Ecdysone Response Elements) Nucleus->DNA Translocates to and binds EarlyGenes Early Gene Transcription DNA->EarlyGenes Activates LateGenes Late Gene Transcription EarlyGenes->LateGenes Induces PrematureMolting Premature & Incomplete Molting LateGenes->PrematureMolting Initiates InsectDeath Insect Death PrematureMolting->InsectDeath

Caption: Ecdysone Agonist Signaling Pathway.

Experimental Protocols for IGR Evaluation

The evaluation of IGR efficacy relies on standardized bioassay protocols. These protocols are designed to determine the dose-response relationship of a particular IGR against a target insect species.

General Bioassay Workflow

A typical workflow for an IGR bioassay involves several key steps, from insect rearing to data analysis.

IGR_Bioassay_Workflow Start Start Rearing Insect Rearing (Synchronized Cohort) Start->Rearing Exposure Exposure of Insects (e.g., diet, topical) Rearing->Exposure IGR_Prep IGR Stock Solution & Serial Dilutions IGR_Prep->Exposure Incubation Incubation (Controlled Conditions) Exposure->Incubation Observation Observation & Data Collection (Mortality, Developmental Effects) Incubation->Observation Data_Analysis Data Analysis (e.g., Probit Analysis) Observation->Data_Analysis LC50_EC50 Determine LC50/EC50 Values Data_Analysis->LC50_EC50 End End LC50_EC50->End

Caption: General Workflow for IGR Bioassays.

Detailed Methodology for Larval Bioassay (Diet Incorporation Method)

This protocol is adapted from standard methods for evaluating the efficacy of IGRs against lepidopteran larvae.[18]

  • Insect Rearing:

    • Maintain a healthy and synchronized colony of the target insect species under controlled conditions (e.g., 25 ± 2°C, 60 ± 10% RH, 16:8 L:D photoperiod).

    • Collect larvae of a specific instar (e.g., third instar) for the bioassay to ensure uniformity.

  • IGR Solution Preparation:

    • Prepare a stock solution of the IGR in a suitable solvent (e.g., acetone).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

  • Diet Preparation and Treatment:

    • Prepare an artificial diet for the insect species according to a standard recipe.

    • While the diet is still liquid and cooling, add a specific volume of each IGR dilution to a known amount of diet to achieve the final target concentrations.

    • A control group should be prepared with the solvent alone.

    • Dispense the treated and control diets into individual rearing containers (e.g., 24-well plates).

  • Insect Exposure:

    • Carefully transfer one larva into each well of the rearing plates.

    • Ensure each concentration is replicated multiple times (e.g., 3-4 replicates of 10-20 larvae per concentration).

  • Incubation and Observation:

    • Maintain the rearing plates under the same controlled conditions as the insect colony.

    • Record larval mortality at regular intervals (e.g., daily) until the control group has pupated or emerged as adults.

    • Observe and record any developmental abnormalities, such as failed molting, deformed pupae, or inability to emerge as adults.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula.

    • Perform probit analysis or logit analysis on the corrected mortality data to calculate the LC50 or EC50 values with their corresponding 95% confidence intervals.

Methodology for Mosquito Larvicide Bioassay (WHO Standard Protocol)

This protocol is a summary of the World Health Organization (WHO) guidelines for testing mosquito larvicides.[4][21]

  • Test Organisms:

    • Use late 3rd or early 4th instar larvae of a susceptible laboratory strain of the target mosquito species (e.g., Aedes aegypti, Culex quinquefasciatus).

  • Test Solutions:

    • Prepare a series of dilutions of the IGR in a suitable solvent (e.g., ethanol).

    • Add 1 ml of each dilution to 249 ml of deionized or distilled water in a beaker to obtain the final test concentrations.

    • Prepare a control with 1 ml of the solvent in 249 ml of water.

  • Exposure:

    • Introduce 25 larvae into each beaker.

    • Maintain the beakers at a constant temperature (e.g., 25 ± 2°C) with a 12:12 L:D photoperiod.

    • Provide a small amount of larval food to each beaker.

  • Observation:

    • Monitor the larvae daily for mortality and developmental effects.

    • Record the number of dead larvae, pupae, and emerged adults.

    • Continue the observation until all individuals in the control group have either emerged as adults or died.

  • Endpoint:

    • The primary endpoint is the inhibition of adult emergence (IE).

    • Calculate the percentage of IE for each concentration.

  • Data Analysis:

    • Use probit analysis to determine the IE50 and IE90 values.

Conclusion

The classification of insect growth regulators into juvenile hormone analogs, chitin synthesis inhibitors, and ecdysone agonists provides a robust framework for understanding their diverse modes of action. This technical guide has provided an in-depth overview of these classes, supported by quantitative efficacy data and detailed experimental protocols. The visualization of the key signaling pathways offers a clear molecular perspective on how these compounds disrupt insect development. For researchers, scientists, and drug development professionals, a thorough understanding of these mechanisms is paramount for the discovery and development of novel, more selective, and sustainable insect control agents. The continued study of IGRs holds significant promise for advancing integrated pest management strategies and ensuring global food security and public health.

References

An In-depth Technical Guide to the Ecdysone Signaling Pathway in Drosophila melanogaster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The steroid hormone ecdysone (B1671078) is the principal regulator of major developmental transitions in Drosophila melanogaster and other insects, including molting and metamorphosis. The intricate signaling cascade initiated by ecdysone presents a valuable model for understanding steroid hormone action and offers numerous targets for the development of novel insecticides and therapeutic agents. This technical guide provides a comprehensive overview of the core ecdysone signaling pathway, from the biosynthesis of the active hormone to the downstream genetic and cellular responses. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the pathway and associated workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Signaling Pathway

The ecdysone signaling pathway is a hierarchical cascade that translates the hormonal signal into a precise and stage-specific transcriptional response. The key events are the biosynthesis of the active hormone, its reception by a nuclear receptor complex, and the subsequent activation of a cascade of gene expression.

Ecdysone Biosynthesis and Activation

Ecdysone is synthesized from cholesterol in the prothoracic gland (PG), an endocrine organ. A series of cytochrome P450 enzymes, collectively known as the Halloween genes (e.g., spook, phantom, disembodied, and shadow), catalyze the conversion of cholesterol to ecdysone.[1] The expression of these genes is tightly regulated, ensuring pulsatile production of ecdysone at specific developmental stages. Upon secretion into the hemolymph, ecdysone is converted to its more active form, 20-hydroxyecdysone (B1671079) (20E), in peripheral tissues by the enzyme Shade (CYP314A1).[1]

The Ecdysone Receptor Complex

The active hormone, 20E, diffuses into target cells and binds to the ecdysone receptor (EcR), a nuclear receptor. EcR forms a heterodimer with another nuclear receptor, Ultraspiracle (USP), the insect ortholog of the vertebrate retinoid X receptor (RXR).[2] This EcR/USP heterodimer is the functional receptor that binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes.[2][3][4] In the absence of its ligand, the EcR/USP complex can act as a transcriptional repressor.[3]

Transcriptional Cascade

Upon binding 20E, the EcR/USP heterodimer undergoes a conformational change that leads to the recruitment of coactivator proteins and the initiation of transcription.[3] This triggers a transcriptional hierarchy, as originally proposed by Ashburner.

  • Early Genes: These genes are directly activated by the 20E-bound EcR/USP complex. They are typically transcription factors themselves and include genes like E74, E75, and Broad-Complex (BR-C).[5] Their induction is rapid and does not require new protein synthesis.

  • Late Genes: The protein products of the early genes, in turn, regulate the expression of a larger set of late genes. This secondary response is responsible for executing the diverse and tissue-specific biological effects of ecdysone, such as cell death, differentiation, and morphogenesis.

This hierarchical organization allows for a precise and amplified response to the initial hormonal signal.

Ecdysone_Signaling_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus E Ecdysone Shade Shade (CYP314A1) E->Shade Conversion TwentyE 20-Hydroxyecdysone (20E) EcR EcR TwentyE->EcR Binding EcR_USP EcR/USP Heterodimer EcR->EcR_USP USP USP USP->EcR_USP EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binds to Early_Genes Early Genes (e.g., E74, E75, BR-C) EcRE->Early_Genes Activates Transcription Early_Proteins Early Gene Proteins (Transcription Factors) Early_Genes->Early_Proteins Translation Late_Genes Late Genes Early_Proteins->Late_Genes Regulates Transcription

Caption: Core Ecdysone Signaling Pathway in Drosophila.

Quantitative Data

Precise quantitative data is crucial for building accurate models of the ecdysone signaling pathway and for the development of targeted therapeutics. This section summarizes key quantitative parameters.

Table 1: Ecdysteroid Titers in Drosophila melanogaster
Developmental StageEcdysteroid Titer (pg 20E equivalents/mg larva)MethodReference
Late 3rd Instar (112h AEL) - Control~25ELISA[6]
Late 3rd Instar (112h AEL) - dAda3 mutant~10ELISA[6]
Late 3rd Instar (112h AEL) - dAda2a mutant~15ELISA[6]
Early 3rd Instar (Critical Weight Peak)~6EIA[7]

AEL: After Egg Laying

Table 2: Ecdysone-Induced Gene Expression Changes
GeneFold Change (20E treatment vs. control)Time PointCell Type/TissueMethodReference
E74Varies with 20E concentration2.5 hoursImaginal DiscsRNA-seq(Not explicitly quantified in snippets)
E75Varies with 20E concentration2.5 hoursImaginal DiscsRNA-seq(Not explicitly quantified in snippets)
BR-CVaries with 20E concentration2.5 hoursImaginal DiscsRNA-seq(Not explicitly quantified in snippets)
E75Increased expression-OvaryIn situ hybridization[5]
BR-CDecreased expression in l(3)ecd¹ mutant-Ovary-[5]

Further detailed quantitative data from RNA-seq and proteomics studies require in-depth analysis of supplementary materials from cited literature.

Experimental Protocols

Reproducible and robust experimental protocols are the foundation of scientific advancement. This section provides detailed methodologies for key experiments used to investigate the ecdysone signaling pathway.

Quantification of Ecdysteroids by Enzyme Immunoassay (EIA)

This protocol is adapted from established methods for quantifying 20E from whole-body larval samples.[7][8]

Materials:

  • Synchronized Drosophila melanogaster larvae

  • 20% Sucrose (B13894) solution

  • Absolute methanol (B129727)

  • 1.5 ml microcentrifuge tubes

  • Disposable pestles and cordless motor

  • Commercial 20E EIA kit (e.g., from Cayman Chemical)

  • Microplate reader (405-420 nm)

Procedure:

  • Larval Collection and Staging: Collect developmentally synchronized larvae from fly medium using a 20% sucrose solution. Wash larvae with distilled water to remove food debris.

  • Sample Preparation:

    • Briefly dry larvae and weigh a group for one biological replicate (typically 20-30 mg).

    • Place weighed larvae in a 1.5 ml microcentrifuge tube and add three times the volume of absolute methanol (e.g., 90 µl for 30 mg of larvae).

    • Immediately freeze samples on dry ice and store at -80°C until use.

  • Extraction:

    • On dry ice, homogenize the frozen larvae using a disposable pestle.

    • Centrifuge at maximum speed for 5 minutes at 4°C.

    • Carefully transfer the supernatant to a new 1.5 ml tube. Repeat the extraction of the pellet with methanol and pool the supernatants.

    • Dry the pooled methanol extracts using a vacuum centrifuge.

  • EIA Procedure:

    • Resuspend the dried pellet in an appropriate volume of EIA buffer provided in the kit.

    • Follow the manufacturer's instructions for the competitive EIA, which typically involves adding the sample, a 20E-acetylcholinesterase tracer, and a 20E-specific antibody to a pre-coated microplate.

    • Incubate, wash, and develop the plate with Ellman's reagent.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Generate a standard curve using the provided 20E standards.

    • Calculate the concentration of 20E in the samples based on the standard curve and normalize to the initial larval weight.

EIA_Workflow Start Synchronized Larvae Collection Collection & Washing Start->Collection Weighing Weighing Collection->Weighing Homogenization Homogenization in Methanol Weighing->Homogenization Extraction Centrifugation & Supernatant Collection Homogenization->Extraction Drying Drying of Extract Extraction->Drying Resuspension Resuspension in EIA Buffer Drying->Resuspension EIA Enzyme Immunoassay (EIA) Resuspension->EIA Readout Microplate Reading (405 nm) EIA->Readout Analysis Data Analysis & Quantification Readout->Analysis End Ecdysteroid Titer Analysis->End

Caption: Workflow for Ecdysteroid Quantification by EIA.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is a powerful molecular genetic tool to identify and characterize interactions between proteins, such as the interaction of EcR with its co-regulators.[9][10][11][12][13]

Principle: The assay relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In the Y2H system, the two proteins of interest (the "bait" and "prey") are fused to the DBD and AD of a transcription factor (e.g., Gal4), respectively. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., lacZ or a nutritional marker).

Procedure Outline:

  • Plasmid Construction:

    • Clone the coding sequence of the "bait" protein (e.g., the ligand-binding domain of EcR) into a vector containing the Gal4 DBD.

    • Clone the coding sequence of the "prey" protein (or a cDNA library) into a vector containing the Gal4 AD.

  • Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

  • Selection and Screening:

    • Plate the transformed yeast on a selective medium that lacks specific nutrients to select for yeast cells containing both plasmids.

    • Screen for interaction by plating on a medium that requires the activation of the reporter gene for growth (e.g., lacking histidine) or by assaying for the reporter enzyme activity (e.g., β-galactosidase assay for lacZ).

  • Controls:

    • Positive Control: Co-transform with plasmids encoding two known interacting proteins.

    • Negative Control: Co-transform the bait plasmid with an empty prey vector, and the prey plasmid with an empty bait vector, to test for auto-activation.

Y2H_Principle cluster_NoInteraction No Interaction cluster_Interaction Interaction Bait_NI Bait-DBD UAS_NI UAS Bait_NI->UAS_NI Binds Prey_NI Prey-AD Reporter_NI Reporter Gene UAS_NI->Reporter_NI No Activation Bait_I Bait-DBD Prey_I Prey-AD Bait_I->Prey_I Interaction UAS_I UAS Bait_I->UAS_I Binds Reporter_I Reporter Gene UAS_I->Reporter_I Activation

Caption: Principle of the Yeast Two-Hybrid Assay.
In Vitro Pull-Down Assay

Pull-down assays are used to verify protein-protein interactions in vitro and can be used to study the interaction between EcR and USP, or other potential binding partners.[14][15][16][17]

Materials:

  • Expression vectors for tagged "bait" protein (e.g., GST-EcR) and untagged "prey" protein (e.g., USP).

  • E. coli or other protein expression system.

  • Affinity resin (e.g., Glutathione-Sepharose beads for GST tags).

  • Cell lysate containing the prey protein or purified prey protein.

  • Wash buffer and elution buffer.

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Protein Expression and Purification:

    • Express the tagged bait protein (e.g., GST-EcR) in E. coli and purify it using standard methods.

    • Prepare a cell lysate from cells expressing the prey protein (e.g., USP) or use purified prey protein.

  • Bait Immobilization:

    • Incubate the purified tagged bait protein with the affinity resin to immobilize it.

    • Wash the resin to remove any unbound bait protein.

  • Interaction:

    • Incubate the immobilized bait protein with the cell lysate containing the prey protein (or purified prey protein) to allow for interaction.

  • Washing:

    • Wash the resin several times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bait protein and any interacting prey proteins from the resin using an appropriate elution buffer (e.g., a buffer containing a high concentration of the affinity tag's ligand, like glutathione (B108866) for GST).

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific to the bait and prey proteins to confirm their co-elution.

Pull_Down_Workflow Start Tagged Bait Protein (e.g., GST-EcR) Immobilization Immobilize Bait on Affinity Resin Start->Immobilization Prey Prey Protein Lysate (e.g., USP) Incubation Incubate with Prey Lysate Prey->Incubation Immobilization->Incubation Washing Wash to Remove Non-specific Binders Incubation->Washing Elution Elute Bound Proteins Washing->Elution Analysis SDS-PAGE & Western Blot Elution->Analysis Result Detection of Bait and Prey Analysis->Result

Caption: Workflow for an In Vitro Pull-Down Assay.

Conclusion and Future Directions

The ecdysone signaling pathway in Drosophila melanogaster remains a cornerstone for research in developmental biology, endocrinology, and toxicology. The core components and the hierarchical nature of the pathway are well-established, providing a solid framework for further investigation. For professionals in drug development, the enzymes in the ecdysone biosynthesis pathway and the EcR/USP receptor complex represent prime targets for the design of species-specific and environmentally-friendly insecticides.

Future research will likely focus on several key areas. A more complete understanding of the tissue- and stage-specific factors that modulate the ecdysone response is needed. The identification and characterization of the full complement of EcR/USP co-regulators will provide a more nuanced view of transcriptional regulation. Furthermore, elucidating the crosstalk between ecdysone signaling and other hormonal pathways, such as the juvenile hormone pathway, will be critical for a holistic understanding of insect development. The continued application of advanced quantitative techniques, such as single-cell RNA-seq and high-resolution proteomics, will undoubtedly uncover new layers of complexity and provide novel avenues for therapeutic and agricultural innovation.

References

The Ecdysone Analogs: A Deep Dive into Natural and Synthetic Modulators for Next-Generation Pest Control

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ecdysone (B1671078), the primary insect molting hormone, presents a highly specific and effective target for the development of novel insecticides. This technical guide provides a comprehensive overview of natural and synthetic ecdysone analogs, their mechanism of action, and their application in modern pest control strategies. By mimicking the natural hormone, these analogs induce premature and lethal molting in target insects, offering a biorational approach to pest management with minimal impact on non-target organisms. This document details the underlying signaling pathways, summarizes key quantitative data on the efficacy of various analogs, and provides detailed experimental protocols for their evaluation, serving as a critical resource for researchers and professionals in the field.

Introduction: The Ecdysone Receptor as a Prime Target

The insect endocrine system offers a unique and highly selective target for insecticide development, moving beyond the conventional neurotoxic agents. The steroid hormone 20-hydroxyecdysone (B1671079) (20E) is the master regulator of crucial developmental processes in insects, including molting and metamorphosis.[1][2] Its action is mediated through a nuclear receptor complex composed of the ecdysone receptor (EcR) and the ultraspiracle protein (USP).[3] The binding of 20E to this heterodimer initiates a transcriptional cascade, leading to the expression of genes responsible for the molting process.[1][4] Disrupting this finely tuned hormonal signaling pathway offers a potent and insect-specific method for pest control.

Ecdysone agonists, both natural and synthetic, function by binding to the EcR/USP complex, thereby mimicking the action of 20E.[4][5] This leads to a premature and incomplete molt, which is ultimately lethal to the insect larva.[4][6] The high specificity of these compounds for insect receptors contributes to their favorable environmental profile, with little to no effect on vertebrates and other non-target species.[4][7]

Classes of Ecdysone Analogs

Natural Ecdysone Analogs: Phytoecdysteroids

Phytoecdysteroids are naturally occurring ecdysteroid analogs produced by various plants as a defense mechanism against herbivorous insects.[8][9] Over 300 different phytoecdysteroids have been identified, with 20-hydroxyecdysone and ponasterone A being among the most common.[8][10] When ingested by non-adapted insects, these compounds disrupt the normal molting cycle, leading to developmental abnormalities and mortality.[8][11] While potent, the direct use of phytoecdysteroids in pest control has been limited due to their complex structures, which makes synthesis expensive, and their hydrophilic nature, which hinders penetration of the insect cuticle.[5]

Synthetic Ecdysone Analogs: Diacylhydrazines and Other Classes

The limitations of natural ecdysteroids led to the development of synthetic, non-steroidal ecdysone agonists. The most successful and widely commercialized class of these compounds is the diacylhydrazines (DAHs).[7]

Key commercially available diacylhydrazine insecticides include:

  • Tebufenozide (B1682728): Primarily used against lepidopteran pests.[4][5]

  • Methoxyfenozide: Also targets lepidopteran species and is known for its high efficacy.[4][5]

  • Halofenozide: Effective against coleopteran pests.[4][5]

  • Chromafenozide: Another agent used for the control of lepidopteran insects.[7]

These synthetic analogs exhibit high binding affinity to the EcR/USP complex of target insects and are more resistant to metabolic degradation compared to their natural counterparts.[4] Their selectivity for specific insect orders is a key advantage, allowing for their integration into Integrated Pest Management (IPM) programs.[2][5] Other classes of non-steroidal ecdysone agonists that have been explored include acylaminoketones and tetrahydroquinolines.[7][12]

Mechanism of Action and Signaling Pathway

The binding of an ecdysone agonist to the EcR/USP heterodimer triggers a conformational change in the receptor complex, enabling it to bind to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes.[5][13] This binding event initiates the transcription of a cascade of early and late response genes that regulate the molting process.[1][4]

Unlike the natural hormone 20E, which is cleared from the insect's system to allow for the completion of the molt, synthetic agonists bind tightly and persistently to the receptor.[4][6] This sustained activation of the signaling pathway leads to a continuous and untimely expression of molting-related genes, while repressing the genes necessary for the later stages of cuticle formation and sclerotization.[4] Consequently, the insect larva undergoes a precocious and incomplete molt, resulting in death from starvation, desiccation, or the inability to shed the old cuticle.[6][14]

Ecdysone_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysone_Analog Ecdysone Analog (Natural or Synthetic) EcR_USP EcR/USP Heterodimer Ecdysone_Analog->EcR_USP Binds to EcR Ecdysone Receptor (EcR) EcR->EcR_USP USP Ultraspiracle (USP) USP->EcR_USP EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binds to Gene_Expression Gene Expression (Premature Molting) EcRE->Gene_Expression Initiates Transcription

Caption: Ecdysone analog signaling pathway in an insect target cell.

Quantitative Efficacy of Ecdysone Analogs

The efficacy of ecdysone analogs is typically evaluated through bioassays that determine concentrations causing a specific effect, such as lethal concentration (LC50) or effective concentration for a 50% response (EC50). The following tables summarize quantitative data for representative natural and synthetic ecdysone analogs against various insect species.

Table 1: Efficacy of Synthetic Ecdysone Agonists (Diacylhydrazines)

CompoundTarget InsectBioassay TypeEfficacy MetricValueReference
TebufenozideChoristoneura fumiferana (Spruce Budworm)Diet IncorporationLC50 (7-day)0.2 ppm[15]
TebufenozidePlutella xylostella (Diamondback Moth)Leaf DipLC50 (72 hr)0.36 mg/L[16]
MethoxyfenozideSpodoptera exigua (Beet Armyworm)Diet IncorporationLC50 (7-day)0.04 ppm[5]
HalofenozideLeptinotarsa decemlineata (Colorado Potato Beetle)Foliar SprayLC50 (96 hr)1.8 mg/L[7]
TebufenozideDrosophila melanogaster (S2 cells)Reporter Gene AssayEC50~400 µM[17][18]
TebufenozideSpodoptera frugiperda (Sf9 cells)Reporter Gene AssayEC50~8 µM[17][18]

Table 2: Efficacy of Natural Ecdysone Analogs (Phytoecdysteroids)

CompoundTarget InsectBioassay TypeEfficacy MetricValueReference
20-HydroxyecdysoneMusca domestica (Housefly)Diet IncorporationInhibition of developmentActive[19]
Ponasterone AMusca domestica (Housefly)Diet IncorporationInhibition of reproductionActive[19]
20-HydroxyecdysoneDrosophila melanogaster (S2 cells)Reporter Gene AssayEC50~12.6 µM[17][18]
Ponasterone ADrosophila melanogaster (S2 cells)Reporter Gene AssayEC50~0.27 µM[17][18]
20-HydroxyecdysoneSpodoptera frugiperda (Sf9 cells)Reporter Gene AssayEC50~61.7 µM[17][18]
Ponasterone ASpodoptera frugiperda (Sf9 cells)Reporter Gene AssayEC50~0.54 µM[17][18]

Experimental Protocols for Evaluation of Ecdysone Analogs

The evaluation of novel ecdysone analogs requires robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Reporter Gene Assay

This assay quantitatively measures the ability of a compound to activate the ecdysone receptor in a cellular context.[20][21]

Objective: To determine the EC50 value of a test compound.

Materials:

  • Insect cell line (e.g., Drosophila melanogaster S2 cells or Spodoptera frugiperda Sf9 cells).[12][17]

  • Expression plasmids for the target insect's EcR and USP genes.[21]

  • A reporter plasmid containing an ecdysone response element (EcRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).[20][21]

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Culture: Maintain the insect cell line in the appropriate medium and conditions.

  • Transfection: Co-transfect the cells with the EcR, USP, and reporter plasmids using a suitable transfection reagent.

  • Compound Treatment: After an incubation period to allow for protein expression, treat the transfected cells with a serial dilution of the test compounds. Include a positive control (e.g., 20-hydroxyecdysone) and a negative control (solvent only).

  • Incubation: Incubate the cells with the compounds for a defined period (e.g., 24-48 hours).

  • Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luminescence for luciferase, absorbance for β-galactosidase).

  • Data Analysis: Plot the reporter gene activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[17]

Reporter_Gene_Assay_Workflow Start Start: Insect Cell Culture Transfection Co-transfection with EcR, USP, and Reporter Plasmids Start->Transfection Incubation1 Incubation for Protein Expression Transfection->Incubation1 Treatment Treatment with Serial Dilutions of Test Compounds Incubation1->Treatment Incubation2 Incubation with Compounds Treatment->Incubation2 Assay Reporter Gene Assay (e.g., Luciferase Assay) Incubation2->Assay Analysis Data Analysis: Dose-Response Curve and EC50 Calculation Assay->Analysis End End: Efficacy Determined Analysis->End

Caption: A generalized workflow for a reporter gene assay.

Radioligand Binding Assay

This assay directly measures the binding affinity of a test compound to the ecdysone receptor complex.[16][22]

Objective: To determine the binding affinity (e.g., Ki or IC50) of a test compound.

Materials:

  • Source of the EcR/USP protein complex (e.g., from in vitro transcription/translation or purified from a recombinant expression system).[16][22]

  • Radiolabeled ecdysteroid ligand (e.g., [³H]ponasterone A).[23]

  • Test compounds.

  • Binding buffer.

  • Filter apparatus and glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Reaction Setup: In a reaction tube, combine the EcR/USP protein, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter. The protein-ligand complex will be retained on the filter, while the unbound radioligand will pass through.

  • Washing: Wash the filters with cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

Insect Bioassays (Diet Incorporation or Topical Application)

These in vivo assays assess the insecticidal activity of a compound on whole organisms.

Objective: To determine the LC50 or growth inhibition of a test compound.

Materials:

  • Target insect larvae of a uniform age and size.

  • Artificial diet for the insect species.

  • Test compounds.

  • Solvent for dissolving the compounds.

  • Petri dishes or multi-well plates.

  • Growth chamber with controlled temperature, humidity, and photoperiod.

Procedure (Diet Incorporation):

  • Compound Preparation: Prepare a series of concentrations of the test compound in a suitable solvent.

  • Diet Treatment: Incorporate the test compound solutions into the insect's artificial diet while it is still liquid and dispense the treated diet into rearing containers.

  • Insect Infestation: Place one larva in each container with the treated diet.

  • Incubation: Maintain the insects in a growth chamber under controlled conditions.

  • Data Collection: Assess mortality, developmental abnormalities, and weight gain at regular intervals (e.g., daily for 7 days).

  • Data Analysis: Use probit analysis or a similar statistical method to calculate the LC50 value.

Resistance to Ecdysone Agonists

As with any insecticide, the development of resistance is a concern. Resistance to ecdysone agonists has been observed in some insect populations.[4] The primary mechanism of resistance identified is reduced sensitivity of the target site, the ecdysone receptor.[24] Another potential mechanism is enhanced metabolic detoxification of the compounds by the insect. Some studies have also suggested the involvement of ATP-binding cassette (ABC) transporters that actively pump the insecticides out of the cells, thereby reducing their effective concentration at the target site.[4][25] Understanding these resistance mechanisms is crucial for developing strategies to mitigate their evolution and spread.

Future Directions and Conclusion

Ecdysone analogs represent a significant advancement in the development of selective and environmentally benign insecticides. Their unique mode of action provides an effective tool for managing insect pests, particularly those that have developed resistance to conventional neurotoxic agents.[5] Future research should focus on the discovery of novel ecdysone agonist chemotypes with improved efficacy and broader spectrums of activity against a wider range of pests.[23] Furthermore, a deeper understanding of the molecular interactions between agonists and the ecdysone receptor from different insect orders will facilitate the rational design of next-generation compounds.[22] The continued development and strategic deployment of ecdysone analogs will be a cornerstone of sustainable and effective integrated pest management programs for the foreseeable future.

Logical_Relationships Ecdysone_Analogs Ecdysone Analogs Natural Natural Analogs (Phytoecdysteroids) Ecdysone_Analogs->Natural Synthetic Synthetic Analogs Ecdysone_Analogs->Synthetic EcR_Complex Ecdysone Receptor Complex (EcR/USP) Natural->EcR_Complex Bind to DAH Diacylhydrazines (e.g., Tebufenozide) Synthetic->DAH Other_Synthetic Other Classes (e.g., Acylaminoketones) Synthetic->Other_Synthetic DAH->EcR_Complex Bind to Other_Synthetic->EcR_Complex Bind to Response Lethal Premature Molting EcR_Complex->Response Leads to

References

Halofenozide: A Technical Overview of its Environmental Fate and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halofenozide (B1672923) is a member of the bis-acylhydrazine class of insecticides, which act as ecdysone (B1671078) agonists, disrupting the molting process in targeted insect pests. Understanding the environmental fate and degradation of this compound is critical for assessing its potential ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the available data on the environmental persistence, mobility, and degradation pathways of halofenozide in key environmental compartments.

Physicochemical Properties and Environmental Mobility

The environmental behavior of halofenozide is influenced by its physicochemical properties. It is a white solid with moderate aqueous solubility.[1] The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for halofenozide has been reported to be in the range of 224 to 279.[1] This range suggests that halofenozide has moderate mobility in soil and may have a tendency to leach into groundwater.[1][2]

Abiotic and Biotic Degradation

The degradation of halofenozide in the environment occurs through a combination of abiotic and biotic processes. These processes determine the persistence of the compound in soil, water, and sediment.

Hydrolysis

Halofenozide is relatively stable to hydrolysis. The hydrolysis half-life (DT50) is dependent on the pH of the aqueous solution.[1]

Photodegradation

Information in the public domain regarding the specific photodegradation pathways and quantum yield for halofenozide is limited. However, it is generally considered to be stable to light.[1] Despite this, a photolysis half-life of 10 days in pond water and 129 days on soil has been reported, though the experimental conditions for these values are not specified.[1]

Biodegradation

Microbial degradation is a significant pathway for the dissipation of halofenozide in the environment. The rate of biodegradation can be highly variable and is influenced by soil type, organic matter content, and microbial activity.

Soil: The aerobic soil metabolism of halofenozide can be slow, with reported half-lives (DT50) ranging from 54 to 845 days.[1] One study noted that after 64 days, fifty percent dissipation of halofenozide had not occurred in turfgrass or bare soil.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the environmental fate of halofenozide.

ParameterValueEnvironmental CompartmentConditionsReference
Hydrolysis DT50 310 daysWaterpH 5[1]
481 daysWaterpH 7[1]
226 daysWaterpH 9[1]
Soil Sorption Koc 224 - 279SoilNot Specified[1]
Aerobic Soil Metabolism DT50 54 - 845 daysSoilNot Specified[1]
Field Dissipation > 64 days (for 50% dissipation)Turfgrass and Bare SoilNot Specified[3]

Experimental Protocols

Detailed experimental protocols for the environmental fate studies of halofenozide are not widely published. However, such studies are typically conducted following standardized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). The following are representative methodologies for key degradation studies.

Hydrolysis (Representative Protocol based on OECD Guideline 111)

A sterile aqueous solution of radiolabeled halofenozide would be prepared in buffered solutions at pH 4, 7, and 9. These solutions would be maintained at a constant temperature (e.g., 25°C) in the dark. At various time intervals, aliquots would be collected and analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to determine the concentration of the parent compound and any degradation products. The degradation rate constant and the half-life (DT50) at each pH would then be calculated.

Aerobic Soil Metabolism (Representative Protocol based on OECD Guideline 307)

Fresh soil samples, characterized for their physical and chemical properties, would be treated with radiolabeled halofenozide. The treated soil would be incubated in the dark at a controlled temperature and moisture content. At regular intervals, soil samples would be extracted and analyzed by techniques such as HPLC or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) to identify and quantify the parent compound and its metabolites. Evolved carbon dioxide would be trapped to assess mineralization. The DT50 and the formation and decline of metabolites would be determined.

Photodegradation on Soil (Representative Protocol)

Thin layers of soil treated with radiolabeled halofenozide would be irradiated with a light source simulating natural sunlight. Control samples would be kept in the dark. At various time points, the soil would be extracted and analyzed to determine the concentration of halofenozide and its photoproducts. This allows for the calculation of the photodegradation half-life and identification of photometabolites.

Degradation Pathways and Metabolites

Detailed degradation pathways and the specific chemical structures of halofenozide metabolites in soil, water, plants, and animals are not well-documented in the available scientific literature. Based on the structure of halofenozide and general principles of pesticide metabolism, potential degradation reactions could include hydrolysis of the amide bond, hydroxylation of the aromatic rings, and oxidation of the tert-butyl group. However, without specific studies, any proposed pathway remains putative.

Visualizations

The following diagrams illustrate a typical experimental workflow for an environmental fate study and a conceptual representation of potential degradation pathways for halofenozide.

G cluster_0 Phase 1: Study Setup cluster_1 Phase 2: Incubation cluster_2 Phase 3: Sampling and Analysis cluster_3 Phase 4: Data Interpretation A Test Substance Preparation (Radiolabeled Halofenozide) D Incubation under Controlled Conditions (Temperature, Light, Moisture) A->D B Environmental Matrix Preparation (Soil, Water, Sediment) B->D C Test System Assembly (Incubation Vessels) C->D E Periodic Sampling of Matrix D->E F Extraction of Residues E->F G Analytical Quantification (HPLC, GC-MS) F->G H Degradation Kinetics Analysis (DT50 Calculation) G->H I Metabolite Identification G->I J Mass Balance Determination G->J

Typical workflow for an environmental fate study.

G cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation Halofenozide Halofenozide Hydrolysis Hydrolysis Products (e.g., cleavage of amide bond) Halofenozide->Hydrolysis Hydrolysis Photodegradation Photodegradation Products Halofenozide->Photodegradation Photolysis Metabolism Metabolites (e.g., hydroxylation, oxidation) Halofenozide->Metabolism Microbial Action Mineralization CO2 + H2O + Biomass Metabolism->Mineralization Further Degradation

Conceptual degradation pathways for halofenozide.

Conclusion

The available data indicate that halofenozide exhibits moderate persistence in the environment, with its degradation rate being highly dependent on specific environmental conditions such as pH and microbial activity. While quantitative data on hydrolysis and soil sorption are available, there is a notable lack of detailed information regarding its complete degradation pathways and the identity of its metabolites in various environmental compartments, as well as in plants and animals. Further research is required to fully elucidate the environmental fate of halofenozide and to conduct comprehensive ecological risk assessments. The experimental protocols and conceptual pathways presented here provide a framework for understanding the processes governing the environmental fate of this insecticide, while also highlighting the current knowledge gaps.

References

The Central Role of Ultraspiracle (USP) in the Ecdysone Receptor Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ecdysone (B1671078) receptor (EcR) is a critical mediator of insect development, regulating key processes such as molting and metamorphosis upon binding to the steroid hormone 20-hydroxyecdysone (B1671079) (20E). However, EcR does not function in isolation. Its ability to bind ligand with high affinity, recognize specific DNA sequences, and regulate transcription is critically dependent on its heterodimerization with the Ultraspiracle protein (USP).[1][2] USP, the insect homolog of the vertebrate retinoid X receptor (RXR), is an indispensable partner, forming the functional EcR-USP heterodimer that acts as a ligand-activated transcription factor.[2][3] This technical guide provides an in-depth exploration of the multifaceted role of USP within the ecdysone receptor complex, detailing the structural and functional interplay, quantitative aspects of these interactions, and the experimental methodologies used to elucidate them.

I. The EcR-USP Heterodimer: Structure and Function

The functional ecdysone receptor is a non-covalent heterodimer composed of the EcR and USP proteins.[2] Both are members of the nuclear receptor superfamily and share a characteristic domain structure: an N-terminal A/B domain, a highly conserved DNA-binding domain (DBD or C domain), a flexible hinge region (D domain), and a C-terminal ligand-binding domain (LBD or E domain).[2]

The Essential Role of USP in Ligand and DNA Binding

EcR alone is incapable of high-affinity binding to its ecdysteroid ligands.[1] Heterodimerization with USP is a prerequisite for the formation of a functional ligand-binding pocket in EcR.[1] USP acts as an allosteric effector, stabilizing a conformation of EcR that can bind ecdysteroids with high affinity.[4] Similarly, the EcR-USP heterodimer is required for high-affinity binding to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes.[1][5]

Structural Basis of Heterodimerization and DNA Recognition

The heterodimerization of EcR and USP is mediated by interfaces in both the DBD and LBD regions.[3][6] The nature of the DNA response element influences which dimerization interface is essential.[3][6]

  • Symmetric vs. Asymmetric Response Elements: The EcR-USP complex can bind to both symmetric (palindromic) and asymmetric (direct repeat) EcREs.[3][7] Natural EcREs are often imperfect palindromes or direct repeats.[3] For binding to asymmetric elements like the natural hsp27 EcRE, the dimerization interfaces in both the C/D domains and the E domains of both EcR and USP are required.[3][6] In contrast, for symmetric elements, the LBD (E domain) interface of either EcR or USP is not essential for heterodimerization.[3]

The crystal structure of the EcR-USP DNA-binding domains bound to an idealized inverted repeat element (IR-1) reveals that both receptors use similar surfaces to make protein-protein contacts, relying on the deformed minor groove of the DNA.[8][9][10]

USP's Role in Transcriptional Regulation

In the absence of its ligand, the EcR-USP heterodimer is localized in the nucleus and is thought to act as a transcriptional repressor of target genes.[5] Upon binding of 20E to the EcR subunit, the complex undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators, which in turn initiates the transcription of downstream target genes.[5] While EcR possesses transcriptional activation functions (AF1 and AF2), USP is considered to act primarily as an allosteric effector, with its own intrinsic activation functions not being essential in this context.[4]

The ecdysone signaling pathway is a hierarchical cascade. The activated EcR-USP complex directly induces the expression of "early" response genes, which are often transcription factors themselves (e.g., Broad-Complex, E74, and E75).[11][12] These early gene products then go on to regulate the expression of a larger set of "late" genes, which execute the physiological responses to ecdysone.[12]

II. Quantitative Data on EcR-USP Interactions

The interactions within the EcR-USP complex and with its ligands and DNA have been quantified through various biochemical and biophysical assays.

Table 1: Ligand Binding Affinities (Kd) of the EcR-USP Complex
LigandInsect SpeciesReceptor ComplexKd (nM)Reference
[³H]-Ponasterone AAmericamysis bahiaabEcRdef/abUSPdef2.14[13]
Ponasterone ADrosophila melanogasterDmEcR/DmUSP0.4 ± 0.1[14]
Muristerone ADrosophila melanogasterDmEcR/DmUSP0.3 ± 0.1[14]
Table 2: Transcriptional Activation by the EcR-USP Complex
Reporter SystemCell LineLigand (Concentration)Fold ActivationReference
Luciferase ReporterHEK293TPonasterone A (1 µM)~150[8][15]
Luciferase ReporterHEK293-EcI20E (1 µM)~12[16]
qRT-PCR (E75A gene)Drosophila S2 cellsEcdysone (1µM, 1hr)~120[17]
qRT-PCR (Broad-Z1 gene)Drosophila S2 cellsEcdysone (1µM, 1hr)~30[17]

III. Experimental Protocols

The study of the EcR-USP complex relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Verify EcR-USP Interaction

This protocol is adapted for use with Drosophila S2 cells.

Objective: To demonstrate the physical interaction between EcR and USP in a cellular context.

Materials:

  • Drosophila S2 cells

  • Expression vectors for tagged EcR (e.g., FLAG-EcR) and USP (e.g., HA-USP)

  • Transfection reagent (e.g., Effectene)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-FLAG antibody (for immunoprecipitation)

  • Anti-HA antibody (for Western blotting)

  • Protein A/G agarose (B213101) beads

  • SDS-PAGE gels and Western blotting apparatus

Methodology:

  • Cell Culture and Transfection: Culture Drosophila S2 cells in Schneider's medium supplemented with 10% FBS. Co-transfect the cells with expression vectors for FLAG-EcR and HA-USP using a suitable transfection reagent. Incubate for 48-72 hours to allow for protein expression.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the anti-FLAG antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation. Add fresh Protein A/G agarose beads and incubate for another 1-2 hours.

  • Washes: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-HA antibody to detect the co-immunoprecipitated USP. An input control (a small fraction of the initial lysate) should be run alongside to confirm the expression of both proteins.

Luciferase Reporter Assay for Transcriptional Activity

This protocol is adapted for use with HEK293T cells.[8][15]

Objective: To quantify the transcriptional activation of a target gene promoter by the EcR-USP complex in response to an ecdysone agonist.

Materials:

  • HEK293T cells

  • Expression vectors for EcR and USP

  • A reporter plasmid containing a luciferase gene downstream of an EcRE-containing promoter (e.g., pGL4.27[luc2P/hsp27/minP])

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent (e.g., Lipofectamine)

  • Ecdysone agonist (e.g., Ponasterone A)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Methodology:

  • Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the EcR and USP expression vectors, the luciferase reporter plasmid, and the normalization control plasmid.

  • Ligand Treatment: After 24 hours, treat the cells with various concentrations of the ecdysone agonist or a vehicle control (e.g., DMSO).

  • Cell Lysis: After a further 24-48 hours, lyse the cells according to the manufacturer's protocol for the luciferase assay system.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the fold induction by dividing the normalized luciferase activity of the agonist-treated cells by that of the vehicle-treated cells.

IV. Visualizations of Pathways and Workflows

Signaling Pathway

Ecdysone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20E_cyto 20-Hydroxyecdysone (20E) 20E_nuc 20E 20E_cyto->20E_nuc Enters Nucleus EcR EcR EcR_USP EcR-USP EcR->EcR_USP USP USP USP->EcR_USP CoR Corepressor CoR->EcR_USP Represses Transcription EcR_USP_20E EcR-USP-20E CoR->EcR_USP_20E Dissociates EcR_USP->EcR_USP_20E EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binds DNA EcR_USP_20E->EcRE Target_Gene Target Gene (e.g., Broad-Complex, E74, E75) EcR_USP_20E->Target_Gene Activates Transcription CoA Coactivator CoA->EcR_USP_20E Recruited mRNA mRNA Target_Gene->mRNA Protein_Synthesis Protein Synthesis (Physiological Response) mRNA->Protein_Synthesis Translation in Cytoplasm 20E_nuc->EcR_USP Ligand Binding Co_IP_Workflow start Start: Co-transfected S2 cells (FLAG-EcR & HA-USP) lysis Cell Lysis start->lysis preclear Pre-clearing with beads lysis->preclear ip Immunoprecipitation: Add anti-FLAG Ab preclear->ip capture Capture complex with Protein A/G beads ip->capture wash Wash beads capture->wash elute Elute proteins wash->elute wb Western Blot: Probe with anti-HA Ab elute->wb end End: Detection of HA-USP wb->end Luciferase_Assay_Workflow start Start: HEK293T cells transfect Co-transfect: EcR, USP, Luciferase Reporter, Renilla Control start->transfect treat Treat with Ecdysone Agonist transfect->treat lyse Cell Lysis treat->lyse measure Measure Firefly & Renilla Luminescence lyse->measure analyze Analyze: Normalize & Calculate Fold Induction measure->analyze end End: Quantified Transcriptional Activity analyze->end

References

Methodological & Application

Application Notes: Ecdysone Receptor Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ecdysone (B1671078) receptor (EcR) is a nuclear receptor that plays a pivotal role in regulating key physiological processes in arthropods, including molting, metamorphosis, and reproduction.[1] It functions as a heterodimer with the Ultraspiracle protein (USP), the insect ortholog of the vertebrate retinoid X receptor (RXR).[1][2] Upon binding to ecdysteroid hormones like 20-hydroxyecdysone (B1671079) or its potent analog ponasterone A (PonA), the EcR/USP complex binds to specific DNA sequences known as ecdysone response elements (EcREs), thereby modulating the transcription of target genes.[3][4] This mechanism makes the EcR a prime target for the development of selective insecticides.

Competitive binding assays are fundamental tools for identifying and characterizing compounds that interact with the EcR. These assays measure the ability of a test compound to compete with a high-affinity labeled ligand for binding to the receptor. This application note provides detailed protocols for two common types of competitive binding assays: a traditional radioligand binding assay using [³H]Ponasterone A and a more modern, high-throughput fluorescence polarization (FP) assay.

Principle of the Assays

Both assays operate on the principle of competition. A fixed concentration of the EcR/USP heterodimer and a labeled ligand (either radiolabeled or fluorescently tagged) are incubated with varying concentrations of an unlabeled test compound. If the test compound binds to the same site on the receptor as the labeled ligand, it will displace the labeled ligand in a concentration-dependent manner. By measuring the decrease in the bound labeled ligand signal, the binding affinity (typically expressed as an IC50 or Ki value) of the test compound can be determined.[5]

Putative Ecdysone Receptor Signaling Pathway

Ecdysteroids initiate a signaling cascade by binding to the EcR/USP heterodimer. This ligand-bound complex then translocates to the nucleus and binds to EcREs in the promoter regions of target genes, activating transcription and leading to a physiological response.

ecdysone_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysteroid Ecdysteroid EcR_USP_inactive EcR/USP Heterodimer (inactive) Ecdysteroid->EcR_USP_inactive Binding EcR EcR EcR->EcR_USP_inactive USP USP USP->EcR_USP_inactive EcR_USP_active Ligand-EcR/USP Complex (active) EcR_USP_inactive->EcR_USP_active Conformational Change EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binds to DNA Target_Gene Target Gene Transcription EcRE->Target_Gene Initiates Response Physiological Response (e.g., Molting) Target_Gene->Response

Caption: Putative signaling pathway of ecdysteroids via the ecdysone receptor.

Data Presentation

The binding affinities of various ecdysteroids and non-steroidal agonists for the EcR/USP complex are summarized below. The dissociation constant (Kd) represents the concentration of ligand at which half of the receptor population is occupied at equilibrium. The inhibitory constant (Ki) is calculated from the IC50 value obtained in competitive assays and reflects the affinity of the competing ligand.

CompoundReceptor SourceAssay TypeKd (nM)IC50 (nM)Ki (nM)Reference
[³H]Ponasterone ADrosophila melanogaster Kc cellsRadioligand3.6--[6]
[³H]Ponasterone ADrosophila melanogaster imaginal discsRadioligand3 - 4--[7]
[³H]Ponasterone AChilo suppressalis EcR/USP (in vitro)Radioligand1.2--[8]
MethoxyfenozideDrosophila melanogaster Kc cellsCompetitive-~200 x PoA-[9]
TebufenozideDrosophila melanogaster Kc cellsCompetitive-~200 x PoA-[9]
Fluorescein-inokosteroneLucilia cuprina EcR/USP LBDFP Competition--~40[8]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol details the measurement of a test compound's ability to compete with [³H]Ponasterone A for binding to the EcR/USP heterodimer.

Workflow Diagram:

radioligand_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_receptor 1. Prepare Receptor (e.g., from Sf9 cells expressing EcR/USP) setup_plate 3. Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding prep_receptor->setup_plate prep_ligands 2. Prepare Ligands ([³H]Ponasterone A & Test Compounds) prep_ligands->setup_plate incubation 4. Incubate to Reach Equilibrium (e.g., 60 min, 30°C) setup_plate->incubation filtration 5. Separate Bound/Free Ligand (Vacuum Filtration on GF/C filter plate) incubation->filtration washing 6. Wash Filters with Ice-Cold Buffer filtration->washing detection 7. Add Scintillation Cocktail & Measure Radioactivity washing->detection analysis 8. Analyze Data: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 & Ki detection->analysis

Caption: Experimental workflow for the radioligand competitive binding assay.

A. Materials and Reagents

  • Receptor Source: Membrane preparations from insect cell lines (e.g., Sf9 or S2) recombinantly expressing EcR and USP, or tissue homogenates.[10][11]

  • Radioligand: [³H]Ponasterone A ([³H]PonA) with high specific activity.

  • Unlabeled Ligand: Ponasterone A (for non-specific binding determination).

  • Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]

  • Wash Buffer: Ice-cold Binding Buffer.

  • Filter Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[12]

  • Scintillation Cocktail: Suitable for microplate scintillation counters.

  • Equipment: 96-well plate, vacuum manifold, microplate scintillation counter.

B. Receptor Preparation (Example from Insect Cells)

  • Culture Sf9 cells co-infected with baculoviruses encoding EcR and USP.

  • Harvest cells and wash with phosphate-buffered saline (PBS).

  • Homogenize cells in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[12]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[12]

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[12]

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in Binding Buffer (optionally with 10% sucrose (B13894) as a cryoprotectant for storage at -80°C).[12]

  • Determine the protein concentration using a standard method (e.g., BCA assay).

C. Assay Procedure (96-well plate format)

  • Assay Setup: Prepare reactions in a total volume of 250 µL per well.[12]

    • Total Binding (TB): Add 150 µL of receptor preparation, 50 µL of [³H]PonA in Binding Buffer, and 50 µL of Binding Buffer (with vehicle).

    • Non-specific Binding (NSB): Add 150 µL of receptor preparation, 50 µL of [³H]PonA, and 50 µL of a saturating concentration of unlabeled PonA (e.g., 1-10 µM).

    • Competitive Binding: Add 150 µL of receptor preparation, 50 µL of [³H]PonA, and 50 µL of the test compound at various concentrations.

    • Note: The final concentration of [³H]PonA should be approximately at its Kd value (e.g., 1-5 nM).[7][8] The receptor concentration should be chosen to bind ~5-10% of the total radioligand added.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[12]

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked GF/C filter plate using a vacuum manifold. This separates the receptor-bound [³H]PonA from the free radioligand.[11][12]

  • Washing: Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioactivity.[11]

  • Detection: Dry the filter plate (e.g., 30 minutes at 50°C), add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.[12]

D. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration. The percentage of specific binding at each concentration is calculated as: (Binding in presence of test compound - NSB) / (TB - NSB) * 100.

  • Determine IC50:

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the competition curve and determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki:

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol is designed for high-throughput screening (HTS) and uses the change in polarization of a fluorescently labeled ecdysteroid to measure competitive binding.[8]

Workflow Diagram:

fp_workflow prep_reagents 1. Prepare Reagents: - EcR/USP Receptor - Fluorescent Tracer - Test Compounds tracer_test 2. Determine Optimal Tracer Concentration prep_reagents->tracer_test receptor_titration 3. Titrate Receptor to Determine EC50 for Binding tracer_test->receptor_titration assay_setup 4. Set up 384-well Plate: - Free Tracer (Min Pol) - Bound Tracer (Max Pol) - Competition Wells receptor_titration->assay_setup incubation 5. Incubate to Reach Equilibrium assay_setup->incubation read_plate 6. Read Fluorescence Polarization (mP) incubation->read_plate analysis 7. Analyze Data: - Calculate Assay Window (Z') - Plot Competition Curve - Determine IC50 & Ki read_plate->analysis

Caption: Experimental workflow for the fluorescence polarization binding assay.

A. Materials and Reagents

  • Receptor Source: Purified, soluble EcR and USP ligand-binding domains (LBDs).[8]

  • Fluorescent Tracer: An ecdysteroid conjugated to a fluorophore (e.g., fluorescein-inokosterone).[8]

  • Test Compounds: Serially diluted in assay buffer containing a constant, low percentage of DMSO (e.g., <5%).[9]

  • Assay Buffer: A buffer optimized for protein stability and binding (e.g., PBS or HEPES-based buffer with 0.01% Triton X-100 or similar surfactant to prevent aggregation).

  • Equipment: 384-well, low-volume, black polystyrene microplates, and a plate reader capable of measuring fluorescence polarization.[9]

B. Assay Development and Optimization

  • Tracer Concentration: Determine the lowest concentration of the fluorescent tracer that gives a stable and robust fluorescence signal (at least 3-fold above buffer background).[13]

  • Receptor Titration: Perform a saturation binding experiment by titrating increasing concentrations of the EcR/USP heterodimer against a fixed, low concentration of the tracer. Plot the change in millipolarization (mP) units against the receptor concentration. Select a receptor concentration for the competitive assay that gives ~50-80% of the maximum binding signal (e.g., the EC50 or EC80 concentration) to ensure a good assay window and sensitivity.[13]

C. Assay Procedure (384-well plate format)

  • Assay Setup:

    • Add test compounds at various concentrations to the wells.

    • Add the EcR/USP heterodimer (at the pre-determined optimal concentration) to all wells except those for the "tracer alone" control.

    • Controls:

      • Minimum Polarization (Tracer alone): Assay buffer, tracer, and vehicle (DMSO).

      • Maximum Polarization (Bound tracer): Assay buffer, tracer, EcR/USP, and vehicle (DMSO).

    • Initiate the binding reaction by adding the fluorescent tracer to all wells. The final tracer concentration should be at or below its Kd.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes), protected from light, to reach equilibrium.

  • Detection: Measure the fluorescence polarization in mP units using a plate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).[9]

D. Data Analysis

  • Calculate Assay Window: Determine the quality of the assay by calculating the Z'-factor using the minimum and maximum polarization controls. A Z'-factor > 0.5 is indicative of a robust assay.

  • Generate Competition Curve: Plot the mP values against the logarithm of the test compound concentration.

  • Determine IC50 and Ki: Fit the data using non-linear regression to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation as described in the radioligand assay protocol, substituting the Kd of the fluorescent tracer.

Conclusion

The competitive binding assays described provide robust and reliable methods for the identification and characterization of ligands targeting the ecdysone receptor. The radioligand assay is a classic, highly sensitive method, while the fluorescence polarization assay offers a non-radioactive, homogeneous format that is highly amenable to high-throughput screening for drug and insecticide discovery. Proper optimization and data analysis are critical for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Larval Immersion Bioassay of Ecdysone Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecdysone (B1671078) agonists are a class of insect growth regulators that mimic the action of the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E).[1] These compounds bind to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[1][2] This binding event triggers a cascade of gene expression that initiates the molting process.[1] Unlike the natural hormone, which is cleared from the system to allow for the completion of the molt, synthetic ecdysone agonists bind tightly to the receptor and are not easily metabolized.[1] This persistent activation of the ecdysone receptor leads to a premature and incomplete molt, ultimately resulting in larval death due to desiccation and starvation.[1][3]

The high specificity of ecdysone agonists for insect receptors makes them attractive candidates for the development of environmentally friendly insecticides with minimal impact on non-target organisms.[1] The larval immersion bioassay is a common and effective method for evaluating the biological activity of ecdysone agonists and other insecticides. This technique involves the direct immersion of larvae in solutions containing the test compound and subsequently observing for developmental effects.

These application notes provide a detailed protocol for conducting larval immersion bioassays to assess the efficacy of ecdysone agonists.

Ecdysone Signaling Pathway

The canonical ecdysone signaling pathway is initiated when 20-hydroxyecdysone (20E) binds to the ligand-binding domain of the Ecdysone Receptor (EcR).[2] This binding event causes a conformational change in EcR, leading to the recruitment of its heterodimeric partner, Ultraspiracle (USP). The EcR/USP heterodimer then binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes.[4] This binding can either activate or repress gene transcription, leading to a cascade of cellular responses that orchestrate molting and metamorphosis.[2] In the absence of a ligand, the EcR/USP complex can act as a transcriptional repressor.[2]

Ecdysone_Signaling_Pathway cluster_cell Insect Cell 20E 20-Hydroxyecdysone (Ecdysone Agonist) EcR Ecdysone Receptor (EcR) 20E->EcR Binds EcR_USP EcR/USP Heterodimer EcR->EcR_USP Heterodimerizes with USP USP Ultraspiracle (USP) EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binds to Target_Genes Target Gene Expression EcRE->Target_Genes Regulates Biological_Response Molting & Metamorphosis Target_Genes->Biological_Response Leads to

Caption: Ecdysone Signaling Pathway.

Larval Immersion Bioassay Protocol

This protocol is a generalized procedure and may require optimization depending on the insect species, larval stage, and the specific ecdysone agonist being tested.

Materials
  • Test insect larvae (e.g., 3rd or 4th instar)

  • Ecdysone agonist compound

  • Appropriate solvent for the test compound (e.g., acetone, DMSO)

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Glass beakers or cups for dilutions

  • Pipettes and tips

  • Small containers for immersion (e.g., disposable cups, petri dishes)

  • Fine mesh or tea strainers for transferring larvae

  • Incubator with controlled temperature, humidity, and photoperiod

  • Stereomicroscope for observation

Experimental Workflow

Larval_Immersion_Bioassay_Workflow Start Start Prep_Stock Prepare Stock Solution of Ecdysone Agonist Start->Prep_Stock Prep_Serial Prepare Serial Dilutions Prep_Stock->Prep_Serial Immerse_Larvae Immerse Larvae in Test Solutions Prep_Serial->Immerse_Larvae Prep_Larvae Collect and Prepare Test Larvae Prep_Larvae->Immerse_Larvae Incubate Incubate Larvae Immerse_Larvae->Incubate Observe Observe and Record Data (Mortality, Molting Defects) Incubate->Observe Analyze Analyze Data (e.g., LC50, EC50) Observe->Analyze End End Analyze->End

Caption: Larval Immersion Bioassay Workflow.

Procedure
  • Preparation of Test Solutions:

    • Prepare a stock solution of the ecdysone agonist in a suitable solvent. The concentration will depend on the expected activity of the compound.

    • Prepare a series of dilutions from the stock solution using distilled water. It is recommended to include a surfactant (e.g., 0.02% Triton X-100) to ensure proper mixing.

    • A negative control group should be prepared using the same concentration of solvent and surfactant in distilled water without the test compound.

  • Larval Preparation:

    • Select healthy, actively feeding larvae of a consistent age or instar. For many species, 3rd or 4th instar larvae are suitable.

    • Handle larvae carefully to avoid injury.

  • Immersion:

    • Place a known number of larvae (e.g., 10-25) into each test container.

    • Add a sufficient volume of the test solution to completely submerge the larvae.

    • The duration of immersion can vary, but a common starting point is 5 minutes. This may need to be optimized.

  • Incubation:

    • After the immersion period, carefully remove the larvae from the solutions using a fine mesh or strainer.

    • Briefly dry the larvae on filter paper to remove excess solution.

    • Transfer the larvae to clean containers with a food source.

    • Incubate the larvae under controlled conditions (e.g., 25-28°C, 70-80% relative humidity, and a defined photoperiod).

  • Data Collection and Analysis:

    • Observe the larvae at regular intervals (e.g., 24, 48, and 72 hours) after immersion.

    • Record the number of dead larvae. Larvae that are moribund or unable to move in a coordinated manner are often considered dead.

    • Observe for sublethal effects characteristic of ecdysone agonists, such as:

      • Premature apolysis (separation of the old cuticle)

      • Incomplete ecdysis (failure to shed the old cuticle)

      • Morphological abnormalities

    • Calculate mortality rates and, if applicable, the percentage of larvae exhibiting molting defects.

    • Dose-response data can be analyzed using probit analysis to determine the lethal concentration (LC50) or effective concentration (EC50) that causes a response in 50% of the population.

Data Presentation

The following tables provide examples of dose-response data for various ecdysone agonists against different insect species.

Ecdysone AgonistInsect SpeciesLarval InstarLC50 (µg/L)Reference
HalofenozideCulex pipiens4th12,580[5]
TebufenozideChoristoneura fumiferana5thNot specified (effective at 100 ng/larva)[4]
MethoxyfenozideSpodoptera littoralisNot specifiedNot specified (effective at 0.00001–10 ppm)[4]
CompoundCell Line-logEC50 (M)95% Confidence Interval
20-hydroxyecdysoneS2 (Diptera)6.886.71 - 7.050.98
20-hydroxyecdysoneSf9 (Lepidoptera)6.556.39 - 6.710.99
Ponasterone-AS2 (Diptera)8.368.19 - 8.530.98
Ponasterone-ASf9 (Lepidoptera)8.418.27 - 8.550.99
TebufenozideS2 (Diptera)6.336.12 - 6.540.97
TebufenozideSf9 (Lepidoptera)7.217.03 - 7.390.99

Data adapted from Pinto et al., 2019.[6]

Conclusion

The larval immersion bioassay is a robust and reliable method for assessing the biological activity of ecdysone agonists. By following the detailed protocol and carefully observing for both lethal and sublethal effects, researchers can effectively screen and characterize novel compounds for their potential as insect-specific growth regulators. The data generated from these assays are crucial for understanding the structure-activity relationships of ecdysone agonists and for the development of new and effective pest management strategies.

References

Application Notes & Protocols for Field Trial Design: Evaluating Diacylhydrazine Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diacylhydrazines are a class of insecticides that function as nonsteroidal ecdysone (B1671078) agonists.[1][2] They mimic the action of the natural insect molting hormone, 20-hydroxyecdysone, which induces a premature and incomplete molting process in target pests, particularly the larvae of Lepidoptera (caterpillars).[1][3] This unique mode of action results in high target selectivity and low toxicity to vertebrates and non-target organisms, making them a valuable component of Integrated Pest Management (IPM) programs.[4][5] Prominent examples of diacylhydrazine insecticides include tebufenozide, methoxyfenozide, and halofenozide.[2][6]

These application notes provide a comprehensive framework for designing and executing field trials to evaluate the efficacy of diacylhydrazine insecticides. The protocols outlined below are intended for researchers, crop scientists, and professionals involved in the development and registration of new pesticide products.

Mechanism of Action: Ecdysone Agonism

Diacylhydrazine insecticides act by binding to the ecdysone receptor (EcR), a nuclear hormone receptor. In insects, the EcR forms a heterodimer with the ultraspiracle protein (USP). The natural ligand for this complex is 20-hydroxyecdysone. Diacylhydrazines bind to the receptor complex, mimicking the hormone and initiating the molting process. However, because the insecticide is not easily metabolized, the signal is persistent, leading to a lethal, premature molt. This process involves the larva attempting to shed its old cuticle before the new one is fully formed, resulting in cessation of feeding, desiccation, and ultimately, death.

Diacylhydrazine_MoA cluster_0 Insect Larval Cell DAH Diacylhydrazine Insecticide Receptor Ecdysone Receptor (EcR/USP Complex) DAH->Receptor Binds & Activates Cascade Gene Transcription for Molting Receptor->Cascade Initiates Result Premature & Lethal Molting (Cessation of Feeding, Mortality) Cascade->Result Leads to

Caption: Signaling pathway of diacylhydrazine insecticides.

Field Trial Design Principles

A robust field trial design is essential for generating reliable and statistically valid efficacy data. The following principles are fundamental.

  • Site Selection: Trials should be conducted in areas with a known history of the target pest infestation to ensure adequate and uniform pest pressure.[7] The site should be representative of the commercial growing conditions for the specific crop.

  • Experimental Design: The most common design is the Randomized Complete Block Design (RCBD). This design minimizes the effects of environmental variability (e.g., soil gradients, slope) across the trial area. Each block contains a full set of treatments, which are randomly assigned to plots within that block.

  • Treatments: A trial should include:

    • The experimental diacylhydrazine insecticide at one or more application rates.

    • An untreated control to measure the baseline pest population dynamics and crop damage.[7]

    • A registered standard insecticide as a positive control for comparison.

  • Replication: Each treatment should be replicated, typically a minimum of four times, to ensure the results are statistically significant and not due to chance.[7]

  • Plot Size: Plot size should be large enough to avoid interference between adjacent plots (e.g., spray drift) and to obtain representative data.[7] Guard rows or buffer zones between plots are mandatory.

Field_Trial_Logic cluster_1 Block 1 cluster_2 Block 2 cluster_3 Block 3 cluster_4 Block 4 Title Randomized Complete Block Design (RCBD) cluster_1 cluster_1 cluster_2 cluster_2 cluster_3 cluster_3 cluster_4 cluster_4 B1_T1 T1: DAH (Rate 1) B1_T2 T2: DAH (Rate 2) B1_T3 T3: Standard B1_T4 T4: Untreated B2_T4 T4: Untreated B2_T1 T1: DAH (Rate 1) B2_T3 T3: Standard B2_T2 T2: DAH (Rate 2) B3_T3 T3: Standard B3_T4 T4: Untreated B3_T2 T2: DAH (Rate 2) B3_T1 T1: DAH (Rate 1) B4_T2 T2: DAH (Rate 2) B4_T1 T1: DAH (Rate 1) B4_T4 T4: Untreated B4_T3 T3: Standard

Caption: Logical relationship of treatments in an RCBD trial.

Experimental Protocols

Protocol 1: Trial Establishment and Maintenance
  • Site Characterization: Document soil type, pH, organic matter content, and cropping history.[7]

  • Plot Layout: Mark out individual plots according to the experimental design. A typical plot size is between 20 m² and 50 m².[7] Ensure a minimum of a 1-meter buffer between plots and 2-meter buffer between blocks.

  • Crop Management: Employ standard agronomic practices for the crop (e.g., fertilization, irrigation, weed control) uniformly across all plots, ensuring that no other insecticides targeting the pest are used.

Protocol 2: Treatment Application
  • Timing: Apply treatments when the target pest population reaches a predetermined action threshold and is at the most susceptible larval stage. Diacylhydrazines are most effective on actively feeding early-instar larvae.

  • Equipment: Use a calibrated sprayer (e.g., CO2-pressurized backpack sprayer) to ensure accurate and uniform application. Record nozzle type, pressure, and spray volume.

  • Preparation: Prepare spray solutions for each treatment according to the manufacturer's label or protocol, including any required adjuvants.

  • Application: Apply the treatments to their randomly assigned plots. To prevent cross-contamination, spray the untreated control plots with water first, followed by the standard, and then the experimental treatments, rinsing the sprayer thoroughly between each product.

  • Documentation: Record the date, time, weather conditions (temperature, humidity, wind speed), and application details for each treatment.

Protocol 3: Efficacy Assessment
  • Pre-Treatment Count: Before application, conduct a baseline count of the target pest population. This is typically done 24 hours before spraying.

  • Post-Treatment Counts: Conduct pest counts at set intervals after application, for example, at 3, 7, and 14 days after treatment (DAT).[7]

  • Sampling Method: Randomly select a consistent number of plants per plot for assessment (e.g., 10-12 plants).[7] Count the number of live larvae on each plant or on specific leaves (e.g., upper, middle, lower).

  • Crop Damage Assessment: If applicable, rate crop damage using a standardized scale (e.g., 0-5 scale where 0 = no damage and 5 = severe damage) or by measuring the percentage of defoliation on sampled leaves.

  • Yield Measurement: At the end of the season, harvest the marketable portion of the crop from a designated central area of each plot. Record the weight and assess the quality.

Experimental_Workflow A 1. Site Selection & Trial Design (RCBD) B 2. Plot Establishment & Crop Planting A->B C 3. Pre-Treatment Pest Assessment (24h prior) B->C D 4. Randomize & Apply Treatments C->D E 5. Post-Treatment Assessments (e.g., 3, 7, 14 DAT) D->E F 6. Crop Damage Rating E->F G 7. Harvest & Yield Measurement F->G H 8. Data Analysis & Reporting G->H

Caption: General experimental workflow for an insecticide field trial.

Data Presentation and Analysis

All collected data should be organized and summarized for clear interpretation and statistical analysis.

Data Analysis
  • Pest Control Efficacy: Calculate the percentage of pest reduction for each treatment relative to the untreated control. If control mortality is above 5-10%, use Abbott's formula to correct the data.

    • Abbott's Formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100

      • Where 'n' is the number of insects, 'T' is the treated plot, and 'C' is the control plot.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD. If the ANOVA results are significant (p < 0.05), perform a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.

Summary Tables

Table 1: Trial Design and Conditions

Parameter Description
Crop Tomato ( Lycopersicon esculentum )
Target Pest Cotton Bollworm ( Helicoverpa armigera )
Location Central Valley, California
Trial Design Randomized Complete Block Design (RCBD)
Replications 4
Plot Size 4 rows x 10 m (40 m²)
Application Date July 15, 2025
Application Method Backpack CO2 Sprayer

| Spray Volume | 400 L/ha |

Table 2: Mean Larval Population per 10 Plants (± SE)

Treatment Rate (g a.i./ha) Pre-Treatment 3 DAT 7 DAT 14 DAT
DAH Insecticide X 50 25.5 ± 2.1a 4.2 ± 0.8c 2.1 ± 0.5c 1.8 ± 0.4c
DAH Insecticide X 75 26.1 ± 1.9a 2.1 ± 0.5d 0.8 ± 0.3d 0.5 ± 0.2d
Standard (Tebufenozide) 70 24.9 ± 2.3a 3.9 ± 0.7c 1.9 ± 0.6c 1.5 ± 0.5c
Untreated Control -- 25.8 ± 2.0a 28.3 ± 2.5a 35.1 ± 3.1a 42.6 ± 3.5a

Means within a column followed by the same letter are not significantly different (Tukey's HSD, p < 0.05).

Table 3: Corrected Efficacy and Crop Damage

Treatment Rate (g a.i./ha) Efficacy (%) at 7 DAT Efficacy (%) at 14 DAT Leaf Damage Rating (0-5) at 14 DAT
DAH Insecticide X 50 94.0b 95.8b 1.1c
DAH Insecticide X 75 97.7a 98.8a 0.6d
Standard (Tebufenozide) 70 94.6b 96.5b 1.0c
Untreated Control -- 0.0c 0.0c 4.5a

Means within a column followed by the same letter are not significantly different (Tukey's HSD, p < 0.05).

Table 4: Marketable Yield Data

Treatment Rate (g a.i./ha) Yield (tons/ha)
DAH Insecticide X 50 65.2b
DAH Insecticide X 75 72.5a
Standard (Tebufenozide) 70 66.8b
Untreated Control -- 35.1c

Means followed by the same letter are not significantly different (Tukey's HSD, p < 0.05).

References

Application Notes and Protocols for the Formulation Development of Tebufenozide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tebufenozide (B1682728) is a highly selective insect growth regulator that acts as an ecdysone (B1671078) agonist, primarily targeting lepidopteran pests.[1] Its mode of action involves inducing a premature and incomplete molt, leading to the insect's death.[1] A significant challenge in the development of effective tebufenozide formulations is its low aqueous solubility (0.83 mg/L).[1] This necessitates the use of advanced formulation strategies to ensure its stability, bioavailability, and efficacy upon application.

These application notes provide a comprehensive guide to the development of two common tebufenozide formulations: a 70% Wettable Powder (WP) and a 20% Suspension Concentrate (SC). Detailed protocols for formulation preparation, physicochemical characterization, and biological efficacy testing are provided to aid researchers in developing robust and effective tebufenozide products.

Physicochemical Properties of Tebufenozide

A thorough understanding of the active ingredient's properties is fundamental to formulation development.

PropertyValueReference
Molecular FormulaC₂₂H₂₈N₂O₂[1]
Molecular Weight352.47 g/mol [1]
Water Solubility0.83 mg/L (at 20°C)[1]
Melting Point191°C[1]
LogP (octanol-water partition coefficient)4.25[2]
StabilityStable at 94°C for 7 days. Stable to light in a pH 7 aqueous solution.[1]

Formulation Development Strategies

Given its low water solubility, tebufenozide is typically formulated as a solid dispersion (Wettable Powder) or a liquid suspension (Suspension Concentrate).

Wettable Powder (WP) Formulation

Wettable powders are formulations in which the active ingredient is blended with a carrier, wetting agent, and dispersing agent. They are intended to be mixed with water to form a sprayable suspension. A typical 70% WP formulation for tebufenozide is described below.

Example Formulation: Tebufenozide 70% WP

ComponentFunctionConcentration (% w/w)
Tebufenozide (95% technical grade)Active Ingredient73.7 (equivalent to 70% pure)
Kaolin (B608303) ClayCarrier/Filler16.3
Sodium LignosulfonateDispersing Agent7.0
Sodium Lauryl Sulfate (B86663)Wetting Agent3.0

Protocol for Preparation of Tebufenozide 70% WP:

  • Pre-blending: Accurately weigh all components. Combine the tebufenozide, kaolin clay, sodium lignosulfonate, and sodium lauryl sulfate in a suitable blender. Mix for 15-20 minutes to ensure a homogenous powder.

  • Milling: Transfer the pre-blended powder to an air mill or hammer mill. Mill the powder to achieve a fine particle size, typically with a D90 of less than 15 µm.

  • Packaging: Package the final wettable powder in moisture-proof containers.

Suspension Concentrate (SC) Formulation

Suspension concentrates are stable dispersions of the active ingredient in an aqueous medium. They offer the advantage of being dust-free and easy to measure and pour. A 20% SC formulation of tebufenozide is detailed below.

Example Formulation: Tebufenozide 20% SC

ComponentFunctionConcentration (% w/w)
Tebufenozide (95% technical grade)Active Ingredient21.0 (equivalent to 20% pure)
Propylene (B89431) GlycolAntifreeze5.0
Ethylene (B1197577) Oxide/Propylene Oxide Block CopolymerNon-ionic Surfactant/Dispersant4.0
Xanthan Gum (2% solution)Thickener/Suspending Agent10.0
Silicone-based AntifoamAntifoaming Agent0.5
Proxel GXLBiocide0.1
Deionized WaterCarrierto 100

Protocol for Preparation of Tebufenozide 20% SC:

  • Aqueous Phase Preparation: In a mixing vessel, combine the deionized water, propylene glycol, and the ethylene oxide/propylene oxide block copolymer. Stir until fully dissolved.

  • Thickener Addition: Slowly add the 2% xanthan gum solution to the aqueous phase while stirring continuously to avoid clumping. Continue mixing until a homogenous, viscous solution is formed.

  • Active Ingredient Dispersion: Gradually add the technical-grade tebufenozide to the aqueous phase under high shear mixing. Continue mixing until the active ingredient is fully dispersed.

  • Wet Milling: Pass the dispersion through a bead mill to achieve a fine and uniform particle size distribution, with a target D90 of less than 5 µm.

  • Final Additions: Add the silicone-based antifoam and Proxel GXL to the milled suspension and mix gently until evenly distributed.

  • Quality Control and Packaging: Perform quality control tests (see below) and package the final SC formulation in appropriate containers.

Physicochemical Characterization Protocols

Thorough physicochemical characterization is crucial to ensure the quality and stability of the developed formulations.

Table of Physicochemical Tests and Acceptance Criteria:

TestMethodAcceptance Criteria for 70% WPAcceptance Criteria for 20% SC
Appearance Visual InspectionHomogenous, free-flowing powderHomogenous, viscous liquid, free from lumps
Active Ingredient Content HPLC-UV70% ± 2%20% ± 1%
pH (1% dispersion in water) pH meter6.0 - 8.06.0 - 8.0
Particle Size Distribution (D90) Laser Diffraction< 15 µm< 5 µm
Suspensibility CIPAC MT 184≥ 80%≥ 90%
Wettability CIPAC MT 53< 1 minuteN/A
Viscosity Rotational ViscometerN/A200 - 500 cP
Accelerated Stability Study 14 days at 54°CNo significant change in physical or chemical propertiesNo significant change in physical or chemical properties

Experimental Protocols:

1. High-Performance Liquid Chromatography (HPLC) for Active Ingredient Content

  • Instrument: HPLC with UV detector

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Procedure:

    • Prepare a standard stock solution of tebufenozide in acetonitrile.

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh a sample of the formulation and dissolve/disperse it in a known volume of acetonitrile.

    • Filter the sample solution through a 0.45 µm filter.

    • Inject the standard and sample solutions into the HPLC.

    • Quantify the tebufenozide concentration in the sample by comparing its peak area to the calibration curve.

2. Particle Size Analysis by Laser Diffraction

  • Instrument: Laser diffraction particle size analyzer

  • Dispersant: For WP, water with a small amount of surfactant. For SC, water.

  • Procedure:

    • Disperse a small amount of the formulation in the dispersant.

    • Introduce the dispersion into the analyzer.

    • Measure the particle size distribution and record the D10, D50, and D90 values.

3. Accelerated Stability Study

  • Conditions: Store a sample of the formulation in its final packaging at 54 ± 2°C for 14 days.

  • Procedure:

    • Analyze the sample for appearance, active ingredient content, pH, and particle size distribution before and after the storage period.

    • Compare the results to the acceptance criteria to determine the stability of the formulation.

Biological Efficacy Testing Protocol

A bioassay is essential to evaluate the insecticidal activity of the developed formulations. The following protocol is adapted for testing against the beet armyworm, Spodoptera exigua, a common lepidopteran pest.

Protocol: Leaf-Dip Bioassay for Spodoptera exigua

  • Insect Rearing: Rear S. exigua larvae on an artificial diet under controlled conditions (25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).

  • Preparation of Test Solutions:

    • Prepare a stock solution of the tebufenozide formulation in water.

    • Create a series of five to seven serial dilutions of the stock solution.

    • A control group using only water and any formulation adjuvants (without the active ingredient) should be included.

  • Leaf Treatment:

    • Excise fresh, untreated cotton or cabbage leaves.

    • Dip each leaf into a test solution for 10-15 seconds with gentle agitation.

    • Allow the leaves to air-dry completely.

  • Larval Exposure:

    • Place one treated leaf in a petri dish lined with moist filter paper.

    • Introduce ten 3rd instar S. exigua larvae into each petri dish.

    • Seal the petri dishes and incubate under the same conditions as insect rearing.

  • Data Collection and Analysis:

    • Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded are considered dead.

    • Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.

    • Determine the LC₅₀ (lethal concentration to kill 50% of the population) and LC₉₀ values using probit analysis.

Expected Results:

A successful formulation will exhibit a low LC₅₀ value, indicating high insecticidal activity. The SC formulation may show slightly higher efficacy due to its smaller particle size and better leaf coverage.

Visualizations

Formulation_Development_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_stability Stability Testing cluster_efficacy Efficacy & Safety A Physicochemical Characterization of Tebufenozide (Solubility, Stability, etc.) B Selection of Formulation Type (WP or SC) A->B C Excipient Compatibility Screening B->C D Prototype Formulation Preparation (WP & SC) C->D E Process Optimization (Milling, Mixing) D->E F Particle Size Analysis E->F G Rheological Studies (for SC) E->G H Suspensibility & Wettability E->H I Active Ingredient Assay (HPLC) E->I J Accelerated Stability (14 days @ 54°C) I->J K Long-term Stability (at ambient temp) J->K L Biological Efficacy Bioassay (e.g., Spodoptera exigua) M Phytotoxicity Assessment L->M N N M->N Final Formulation Selection

Caption: Workflow for Tebufenozide Formulation Development.

Tebufenozide_Signaling_Pathway Tebufenozide Tebufenozide (Ecdysone Agonist) EcR_USP Ecdysone Receptor (EcR) / Ultraspiracle Protein (USP) Complex Tebufenozide->EcR_USP Binds to ERE Ecdysone Response Elements (EREs) on DNA EcR_USP->ERE Binds to Transcription Transcription of Early Response Genes ERE->Transcription Proteins Synthesis of Proteins (e.g., Transcription Factors) Transcription->Proteins Late_Genes Activation of Late Response Genes Proteins->Late_Genes Molt Initiation of Molting Cascade Late_Genes->Molt Premature_Molt Premature & Incomplete Molt Molt->Premature_Molt Death Larval Death Premature_Molt->Death

Caption: Tebufenozide's Mode of Action Signaling Pathway.

References

"application of methoxyfenozide in integrated pest management (IPM)"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyfenozide (B170004) is a diacylhydrazine insecticide that functions as a potent insect growth regulator (IGR). Its unique mode of action, high selectivity for lepidopteran pests, and favorable safety profile for many non-target organisms make it a valuable tool in Integrated Pest Management (IPM) programs.[1][2][3] IPM is a comprehensive approach to pest control that integrates various strategies to minimize economic, health, and environmental risks.[1][4] Methoxyfenozide's compatibility with biological control agents and its role in resistance management strategies are key to its successful application in IPM.[1]

Mode of Action

Methoxyfenozide is a non-steroidal ecdysone (B1671078) agonist.[4][5] It mimics the action of the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E), by binding with high affinity to the ecdysone receptor complex (EcR/USP) in lepidopteran insects.[6][7][8] This binding triggers a premature and incomplete larval molt, leading to cessation of feeding and ultimately, death.[4][5][9] This highly specific mode of action is the primary reason for its selectivity, as it has virtually no effect on non-lepidopteran insects or other arthropods.[9]

Ecdysone Signaling Pathway Activated by Methoxyfenozide

The binding of methoxyfenozide to the EcR/USP heterodimer initiates a cascade of gene expression that prematurely triggers the molting process.

Ecdysone_Signaling_Pathway cluster_cell Insect Cell MET Methoxyfenozide EcR_USP EcR/USP Complex MET->EcR_USP Binds MET_EcR_USP Activated Complex EcR_USP->MET_EcR_USP Activation DNA DNA (Ecdysone Response Elements) MET_EcR_USP->DNA Binds to Early_Genes Early Gene Transcription DNA->Early_Genes Induces Late_Genes Late Gene Transcription Early_Genes->Late_Genes Regulates Molting Premature Lethal Molt Late_Genes->Molting Initiates

Caption: Methoxyfenozide binds to the EcR/USP complex, initiating a lethal molting cascade.

Data Presentation

Table 1: Efficacy of Methoxyfenozide Against Key Lepidopteran Pests
Pest SpeciesCropApplication Rate (kg a.i./ha)Efficacy (%)Reference
Cydia pomonella (Codling Moth)Pome Fruit0.144 - 0.192High (larvicidal & ovicidal)[2]
Adoxophyes orana (Summer Fruit Tortrix)Pome FruitNot SpecifiedHigh[2]
Chrysodeixes chalcites (Tomato Looper)VegetablesNot SpecifiedHigh[2]
Spodoptera littoralis (Cotton Leafworm)Cotton, VegetablesLab selection, not field rateDevelopment of 5-fold resistance after 13 generations[1]
Spodoptera frugiperda (Fall Armyworm)MaizeLC10 and LC25 in diet12% and 60% larval mortality, respectively[10]
Helicoverpa spp.CottonNot SpecifiedHigh
Litchi and Longan PestsLitchi, Longan240 g/L SCHigh[11]
Table 2: Toxicity of Methoxyfenozide to Non-Target Organisms
OrganismSpeciesEndpointValueToxicity ClassificationReference
Beneficial Insects
Parasitoid WaspTrichogramma nr. brassicaeMortality (direct & residual)Not toxic at field ratesHarmless[12]
Green LacewingChrysoperla carneaLR50> 192 g/haHarmless[13]
Ground BeetlePoecilus cupreusLR50> 960 g/haHarmless[14]
Honey BeeApis melliferaAcute Contact LD50Practically non-toxicLow[15]
Aquatic Organisms
Rainbow TroutOncorhynchus mykiss96-hour LC50> 3.3 mg/LModerately Toxic[16]
Bluegill SunfishLepomis macrochirus96-hour LC50> 3.3 mg/LModerately Toxic[16]
DaphniaDaphnia magna48-hour EC50Moderately Toxic[14]
Freshwater InvertebratesVariousAcuteVery Highly ToxicHigh[15]
Other Non-Targets
Bobwhite QuailColinus virginianusAcute Oral LD50Practically non-toxicLow[15]
RatRattus norvegicusAcute Oral LD50>5000 mg/kgLow[17]
EarthwormEisenia fetida14-day LC50Moderately Toxic[14]

Experimental Protocols

Protocol 1: Lepidopteran Larvicide Bioassay (Diet Incorporation Method)

This protocol is adapted from standardized lepidopteran bioassay methods.

Objective: To determine the lethal concentration (e.g., LC50) of methoxyfenozide for a target lepidopteran pest.

Materials:

  • Methoxyfenozide technical grade or formulated product

  • Artificial diet for the target insect species

  • Acetone or other suitable solvent

  • Multi-well bioassay trays (e.g., 128-well)

  • Second or third instar larvae of the target pest

  • Environmental chamber

  • Micropipettes

  • Vortex mixer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of methoxyfenozide in a suitable solvent (e.g., acetone).

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of at least 5-7 test concentrations. A control with solvent only should also be prepared.

  • Diet Preparation: Prepare the artificial diet according to the supplier's instructions. While the diet is still liquid and has cooled to approximately 45-50°C, add the methoxyfenozide dilutions. Mix thoroughly using a vortex mixer to ensure even distribution.

  • Dispensing Diet: Dispense the treated diet into the wells of the bioassay trays before it solidifies.

  • Infestation: Once the diet has solidified, place one larva into each well.

  • Incubation: Seal the trays and place them in an environmental chamber under controlled conditions (temperature, humidity, and photoperiod) suitable for the test species.

  • Mortality Assessment: Assess larval mortality at 24, 48, 72, and 96 hours after infestation. Larvae that do not move when prodded with a fine brush are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 and LC90 values and their 95% confidence limits.

Protocol 2: Assessing Sublethal Effects on Parasitoid Wasps

This protocol is a generalized approach based on studies of insecticide effects on parasitoids.

Objective: To evaluate the sublethal effects of methoxyfenozide on the survival and reproductive capacity of a parasitoid wasp species.

Materials:

  • Methoxyfenozide formulated product

  • Adult parasitoid wasps (e.g., Trichogramma spp.)

  • Host eggs or larvae for parasitization

  • Glass vials or Petri dishes

  • Honey or sugar solution for food

  • Stereomicroscope

  • Environmental chamber

Procedure:

  • Exposure:

    • Direct Contact: Spray a known concentration of methoxyfenozide directly onto the parasitoids.

    • Residual Contact: Treat a surface (e.g., a leaf disc or the inside of a glass vial) with a known concentration of methoxyfenozide, allow it to dry, and then introduce the parasitoids.

  • Observation: After a set exposure period (e.g., 24 hours), transfer the surviving parasitoids to clean containers with a food source.

  • Parasitization Assay: Provide the treated parasitoids with a known number of host eggs or larvae.

  • Incubation: Maintain the hosts under suitable conditions for parasitoid development.

  • Data Collection:

    • Mortality of the adult parasitoids at various time points post-exposure.

    • Number of hosts parasitized.

    • Number of offspring that emerge from the parasitized hosts.

    • Sex ratio of the emerged offspring.

  • Data Analysis: Compare the mortality, parasitism rate, emergence rate, and sex ratio between the treated and control groups using appropriate statistical tests (e.g., ANOVA, Chi-squared).

Resistance Management

The development of resistance to methoxyfenozide has been documented in some pest populations, such as Spodoptera littoralis and Spodoptera litura.[1][5] The primary mechanism of resistance appears to be enhanced metabolism by cytochrome P450 monooxygenases.[1][5] To mitigate the risk of resistance, methoxyfenozide should be used in rotation with insecticides that have different modes of action.

Workflow for Monitoring Methoxyfenozide Resistance

Resistance_Monitoring_Workflow Start Start: Field Population Sampling Bioassay Larval Bioassay (Protocol 1) Start->Bioassay Data_Analysis Calculate LC50 and Resistance Ratio (RR) Bioassay->Data_Analysis Decision RR > Threshold? Data_Analysis->Decision Action Implement Resistance Management Strategy: - Rotate with different MoA insecticides - Utilize synergists (e.g., PBO) in research Decision->Action Yes Continue_Monitoring Continue Routine Monitoring Decision->Continue_Monitoring No Action->Continue_Monitoring

Caption: A workflow for monitoring and managing methoxyfenozide resistance in pest populations.

Conclusion

Methoxyfenozide is a highly effective and selective insecticide that is a cornerstone of many IPM programs for the control of lepidopteran pests.[1][2] Its favorable safety profile towards many beneficial insects and its unique mode of action make it a valuable tool for sustainable agriculture.[1][3] However, like all insecticides, it must be used judiciously within a resistance management framework to ensure its long-term efficacy. The protocols and data presented here provide a foundation for researchers and pest management professionals to optimize the use of methoxyfenozide in IPM systems.

References

Detecting Diacylhydrazine Residues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the analytical methods for detecting diacylhydrazine insecticide residues in various matrices. It includes detailed experimental protocols and a summary of quantitative data to aid in the development and implementation of robust analytical procedures.

Diacylhydrazines are a class of insecticides that act as ecdysone (B1671078) agonists, disrupting the normal molting process of target insects.[1][2][3][4] Due to their widespread use in agriculture, it is crucial to have sensitive and reliable analytical methods to monitor their residues in food and environmental samples to ensure consumer safety and regulatory compliance. The most common and effective method for this purpose is the combination of the QuEChERS sample preparation technique with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7][8]

Analytical Workflow Overview

The general workflow for the analysis of diacylhydrazine residues involves sample preparation, chromatographic separation, and mass spectrometric detection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that simplifies the extraction and cleanup process.[9][10][11]

Analytical Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Acetonitrile Extraction & Salting Out Sample->Extraction 1. Extraction Cleanup Dispersive SPE (d-SPE) Extraction->Cleanup 2. Cleanup LC LC Separation Cleanup->LC Extract MS MS/MS Detection LC->MS 3. Analysis Quant Quantification MS->Quant Report Reporting Quant->Report 4. Results

Caption: General workflow for diacylhydrazine residue analysis.

Quantitative Data Summary

The following table summarizes the performance characteristics of the QuEChERS and LC-MS/MS method for the analysis of several diacylhydrazine insecticides in various matrices.

InsecticideMatrixLOD (µg/kg)LOQ (µg/kg)Average Recovery (%)RSD (%)Reference
TebufenozideFruits & Vegetables< 0.6≤ 274.2 - 112.51.4 - 13.8[5]
MethoxyfenozideFruits & Vegetables< 0.6≤ 274.2 - 112.51.4 - 13.8[5]
ChromafenozideFruits & Vegetables< 0.6≤ 274.2 - 112.51.4 - 13.8[5]
HalofenozideFruits & Vegetables< 0.6≤ 274.2 - 112.51.4 - 13.8[5]
MethoxyfenozideTomatoes-1081.2 - 97.6≤ 7.9[6][7]
TebufenozideTomatoes-1081.2 - 97.6≤ 7.9[6][7]
ChromafenozideTomatoes-1081.2 - 97.6≤ 7.9[6][7]
HalofenozideTomatoes-1081.2 - 97.6≤ 7.9[6][7]
RH-5849Welsh Onion-2 (as pg/kg)72.6 - 95.5< 15[8]
MethoxyfenozideWelsh Onion-2 (as pg/kg)72.6 - 95.5< 15[8]
ChromafenozideWelsh Onion-2 (as pg/kg)72.6 - 95.5< 15[8]
FufenozideWelsh Onion-2 (as pg/kg)72.6 - 95.5< 15[8]
TebufenozideWelsh Onion-2 (as pg/kg)72.6 - 95.5< 15[8]
JS-118Cabbage & Soil-1096.6 - 107.0< 4.7[12]

Experimental Protocols

QuEChERS Sample Preparation Protocol

This protocol is a generalized procedure based on several cited methods.[5][8] It is recommended to optimize the procedure for each specific matrix.

Materials:

  • Homogenized sample (e.g., fruits, vegetables, soil)

  • Acetonitrile (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for samples with high pigment content

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

QuEChERS Protocol cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Start 1. Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube. Add_ACN 2. Add 10-15 mL of acetonitrile. Start->Add_ACN Vortex1 3. Vortex vigorously for 1 min. Add_ACN->Vortex1 Add_Salts 4. Add MgSO4 and NaCl. Vortex1->Add_Salts Vortex2 5. Vortex immediately for 1 min. Add_Salts->Vortex2 Centrifuge1 6. Centrifuge at ≥3000 rpm for 5 min. Vortex2->Centrifuge1 Transfer 7. Transfer supernatant to a 15 mL tube containing PSA, C18, and/or GCB. Centrifuge1->Transfer Supernatant Vortex3 8. Vortex for 30 sec. Transfer->Vortex3 Centrifuge2 9. Centrifuge at ≥3000 rpm for 5 min. Vortex3->Centrifuge2 Final_Extract 10. Collect the supernatant for LC-MS/MS analysis. Centrifuge2->Final_Extract

Caption: Step-by-step QuEChERS sample preparation workflow.

LC-MS/MS Analysis Protocol

This is a representative protocol for the analysis of diacylhydrazine residues. Instrument parameters should be optimized for the specific analytes and LC-MS/MS system.

Instrumentation:

  • Ultra-High Performance Liquid Chromatograph (UPLC) or High-Performance Liquid Chromatograph (HPLC)

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example): [5][8]

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Methanol or Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions (Example): [5][8]

  • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode. Most diacylhydrazines ionize well in positive mode.[5]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

  • MRM Transitions: Specific precursor and product ions, as well as collision energies, must be determined for each target analyte by infusing individual standards.

Signaling_Pathway cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column C18 Column (Separation) Injector->Column Mobile Phase Flow ESI Electrospray Ionization (Ion Formation) Column->ESI Eluent Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Collision Gas Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector (Signal Acquisition) Q3->Detector

Caption: LC-MS/MS analysis logical flow.

Conclusion

The QuEChERS method coupled with LC-MS/MS provides a robust and sensitive approach for the routine monitoring of diacylhydrazine residues in a variety of matrices.[6][7] The protocols and data presented in this application note serve as a valuable resource for researchers and analysts in the field of food safety and environmental monitoring. It is essential to validate the method for each specific matrix and analyte to ensure data quality and accuracy.

References

Application Notes and Protocols for Cell-Based Screening of Novel Ecdysone Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecdysone (B1671078) receptors (EcR) are nuclear receptors in insects that play a crucial role in growth, development, and reproduction.[1][2] The activation of EcR by ecdysteroids, such as 20-hydroxyecdysone (B1671079) (20E), initiates a signaling cascade that leads to molting and metamorphosis.[1][3] Consequently, the ecdysone signaling pathway is a prime target for the development of selective insecticides.[4] Non-steroidal ecdysone agonists can mimic the natural hormone, leading to premature and incomplete molting, and ultimately, insect death.[5]

Cell-based assays provide a robust and high-throughput platform for the discovery and characterization of novel ecdysone agonists.[5][6] These assays typically utilize insect or mammalian cell lines engineered to express the ecdysone receptor and a reporter gene, such as luciferase or green fluorescent protein (GFP).[7][8] The activation of the ecdysone receptor by a potential agonist leads to the expression of the reporter gene, which can be quantified to determine the compound's potency. This document provides detailed protocols for commonly used cell-based assays for screening novel ecdysone agonists, along with data presentation guidelines and visualizations of the underlying biological and experimental processes.

Ecdysone Signaling Pathway

The canonical ecdysone signaling pathway involves the heterodimerization of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[2][9] In the absence of a ligand, the EcR/USP complex can act as a transcriptional repressor.[9] Upon binding of an ecdysteroid agonist, the complex undergoes a conformational change, recruits coactivators, and binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby activating their transcription.[9][10]

Figure 1: Ecdysone Signaling Pathway

Experimental Workflow for High-Throughput Screening

A typical high-throughput screening (HTS) workflow for identifying novel ecdysone agonists involves several key stages, from initial compound screening to hit confirmation and characterization. The process is designed to be efficient and scalable, allowing for the rapid evaluation of large compound libraries.

HTS_Workflow cluster_primary_screen Primary Screening cluster_hit_confirmation Hit Confirmation cluster_secondary_assays Secondary Assays cluster_lead_optimization Lead Optimization Primary_Screen Single-Concentration Screen of Compound Library Identify_Hits Identify Initial Hits Primary_Screen->Identify_Hits Dose_Response Dose-Response Curves Identify_Hits->Dose_Response Calculate_EC50 Calculate EC50 Values Dose_Response->Calculate_EC50 Orthogonal_Assay Orthogonal Assays (e.g., different cell line) Calculate_EC50->Orthogonal_Assay Specificity_Assay Specificity/Selectivity Assays Orthogonal_Assay->Specificity_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Specificity_Assay->SAR_Studies Lead_Selection Selection of Lead Compounds SAR_Studies->Lead_Selection

Figure 2: High-Throughput Screening Workflow

Data Presentation: Potency of Ecdysone Agonists

The potency of ecdysone agonists is typically quantified by their half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. The following tables summarize the EC50 values for common and novel ecdysone agonists in various insect cell lines.

Table 1: EC50 Values of Ecdysone Agonists in Lepidopteran Cell Lines

CompoundCell LineEC50 (nM)Reference
Ponasterone ASf915.1[7]
TebufenozideSf9Varies[7]
Chromafenozide (B1662869)Sf9Potent partial agonist[11]
MethoxyfenozideBm5Varies[12]
HalofenozideBm5Varies[12]

Table 2: EC50 Values of Ecdysone Agonists in Dipteran and Mammalian Cell Lines

CompoundCell LineEC50 (nM)Reference
Ponasterone AS2Varies[4]
TebufenozideS2Less active than in Sf9[4]
20-HydroxyecdysoneHEK293TVaries[13]
Various AgonistsHEK293TVaries[6][14]

Experimental Protocols

Protocol 1: Luciferase Reporter Gene Assay in Insect Cells (e.g., Sf9, Bm5, S2)

This protocol describes a luciferase-based reporter gene assay to screen for ecdysone agonist activity in insect cell lines.

Materials:

  • Insect cell line (e.g., Sf9, Bm5, S2)

  • Appropriate cell culture medium (e.g., Grace's Insect Medium, SF-900 II SFM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Reporter plasmid containing an EcRE driving a luciferase gene (e.g., pEcRE-Luc)

  • Transfection reagent (e.g., Cellfectin II)

  • Test compounds and positive control (e.g., Ponasterone A)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., ONE-Glo Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Culture: Maintain the insect cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 27°C.

  • Transfection: a. Seed cells into a 6-well plate at a density that will result in 70-80% confluency on the day of transfection. b. Prepare the transfection complex by mixing the reporter plasmid and transfection reagent in serum-free medium according to the manufacturer's instructions. c. Incubate the complex at room temperature for 15-30 minutes. d. Add the transfection complex to the cells and incubate for 4-6 hours at 27°C. e. Replace the transfection medium with complete growth medium and incubate for 24-48 hours to allow for reporter gene expression.

  • Compound Treatment: a. Trypsinize and resuspend the transfected cells in complete medium. b. Seed the cells into a 96-well white, clear-bottom plate at a density of 2-5 x 10^4 cells per well. c. Prepare serial dilutions of the test compounds and the positive control (Ponasterone A) in the culture medium. d. Add the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO). e. Incubate the plate at 27°C for 24-48 hours.

  • Luciferase Assay: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add the luciferase assay reagent to each well according to the manufacturer's protocol. c. Incubate for 5-10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize. d. Measure the luminescence using a luminometer.

  • Data Analysis: a. Normalize the luminescence readings to the vehicle control. b. Plot the normalized response against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value for each active compound.

Protocol 2: Luciferase Reporter Gene Assay in Mammalian Cells (HEK293T)

This protocol outlines a method for screening ecdysone agonists using a mammalian cell line, which can offer advantages such as higher transfection efficiency and reduced background from endogenous insect proteins.[6][14]

Materials:

  • HEK293T cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Expression plasmids for EcR and USP

  • Reporter plasmid with an EcRE driving a luciferase gene

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Test compounds and positive control (e.g., 20-Hydroxyecdysone)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: a. Seed HEK293T cells into a 96-well plate at a density that will result in 80-90% confluency on the day of transfection. b. Prepare the transfection complex by co-transfecting the EcR and USP expression plasmids along with the EcRE-luciferase reporter plasmid using a suitable transfection reagent. Follow the manufacturer's protocol for complex formation. c. Add the transfection complex to the cells and incubate for 24 hours.

  • Compound Treatment: a. After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds and the positive control. b. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Luciferase Assay: a. Perform the luciferase assay as described in Protocol 1, Step 4.

  • Data Analysis: a. Analyze the data as described in Protocol 1, Step 5.

Conclusion

The cell-based assays detailed in these application notes provide a reliable and efficient means to identify and characterize novel ecdysone agonists. The choice of cell line and assay format can be tailored to the specific needs of the screening campaign. By following these protocols and data analysis guidelines, researchers can effectively advance the discovery of new and potent insect-selective control agents.

References

Protocol for Assessing Sublethal Effects of IRAC Group 18 Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Insecticides classified under the Insecticide Resistance Action Committee (IRAC) Group 18 are ecdysone (B1671078) receptor agonists.[1][2] These compounds mimic the action of the insect molting hormone, 20-hydroxyecdysone (B1671079) (20E), by binding to the ecdysone receptor (EcR).[3][4] This binding initiates a premature and incomplete molting process, which is ultimately lethal to the insect larvae.[3] However, exposure to sublethal concentrations of these insecticides may not cause immediate mortality but can induce a range of physiological and behavioral effects that can significantly impact insect populations.[5] The assessment of these sublethal effects is critical for a comprehensive understanding of the full spectrum of activity of these insecticides and for the development of robust resistance management strategies.

This document provides detailed protocols for assessing the key sublethal effects of IRAC Group 18 insecticides on insects, focusing on developmental, reproductive, and behavioral parameters.

Mechanism of Action: Ecdysone Receptor Agonism

IRAC Group 18 insecticides, such as tebufenozide (B1682728) and methoxyfenozide, are non-steroidal ecdysone agonists.[1] The natural insect molting hormone, 20E, regulates gene expression by binding to a heterodimer of the ecdysone receptor (EcR) and Ultraspiracle protein (USP).[6][7] This complex then binds to ecdysone response elements (EcREs) on DNA, initiating the transcription of genes responsible for molting and metamorphosis.[1] IRAC Group 18 compounds mimic 20E, binding to the EcR/USP complex and constitutively activating the downstream signaling cascade, leading to a lethal, premature molt.[3]

Signaling Pathway of Ecdysone and IRAC Group 18 Agonists

Ecdysone_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20E 20-Hydroxyecdysone (20E) (Natural Hormone) EcR_USP_inactive EcR + USP (Inactive Receptor Complex) 20E->EcR_USP_inactive Binds to IRAC_G18 IRAC Group 18 (e.g., Tebufenozide) IRAC_G18->EcR_USP_inactive Mimics 20E and binds to EcR_USP_active EcR/USP/Ligand Complex (Active) EcR_USP_inactive->EcR_USP_active Activation & Nuclear Translocation EcRE Ecdysone Response Element (EcRE) on DNA EcR_USP_active->EcRE Binds to Gene_Expression Gene Expression (Premature Molting) EcRE->Gene_Expression Initiates Transcription Developmental_Workflow A Prepare Insecticide-Treated Diet (Sublethal Concentrations) B Expose Neonate Larvae (Individual Rearing) A->B C Daily Monitoring B->C D Record Developmental Milestones (Molting, Pupation, Emergence) C->D E Data Analysis (Development Time, Survival Rate) D->E

References

Application Notes: Leveraging RNA Interference (RNAi) to Elucidate Ecdysone Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The ecdysone (B1671078) receptor (EcR), a nuclear receptor, is a cornerstone of insect physiology, orchestrating critical developmental processes such as molting, metamorphosis, and reproduction.[1][2][3] Pulses of the steroid hormone 20-hydroxyecdysone (B1671079) (20E) activate EcR, which forms a heterodimer with the Ultraspiracle protein (USP).[2][4][5] This EcR/USP complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, initiating a transcriptional cascade that drives major physiological changes.[1][5][6] Given its central role, EcR is a prime target for both fundamental biological research and the development of novel, species-specific insecticides.[2][7]

RNA interference (RNAi) is a powerful and highly specific gene-silencing mechanism conserved across most eukaryotes.[8][9] The process is triggered by double-stranded RNA (dsRNA), which is cleaved into small interfering RNAs (siRNAs) that guide a protein complex (RISC) to degrade complementary messenger RNA (mRNA).[8] This targeted gene knockdown makes RNAi an invaluable reverse-genetics tool for studying gene function in a wide range of insects, including those that are not traditional genetic models.[10][11] By specifically silencing the EcR gene, researchers can investigate its precise roles in various biological processes, validate it as an insecticide target, and uncover the complex gene networks it regulates.

Key Experimental Protocols

Protocol 1: Synthesis of dsRNA Targeting the Ecdysone Receptor (EcR)

This protocol describes the in vitro synthesis of dsRNA for EcR knockdown using T7 RNA polymerase.

1. Target Sequence Selection and Primer Design:

  • Identify a unique region of the target EcR mRNA sequence (typically 300-600 bp) to avoid off-target effects. Use bioinformatics tools (e.g., NCBI BLAST) to ensure the sequence does not have significant homology with other genes in the target insect.
  • Design gene-specific primers (GSPs) to amplify this target region.
  • Attach the T7 RNA polymerase promoter sequence (5'-TAATACGACTCACTATAGGG-3') to the 5' end of both the forward and reverse primers.[12]

2. DNA Template Generation via PCR:

  • Perform PCR using the GSPs with attached T7 promoters and cDNA synthesized from the target insect's total RNA as a template.
  • Reaction Mixture:
  • 50-100 ng cDNA template
  • 10 µM Forward Primer
  • 10 µM Reverse Primer
  • High-fidelity DNA Polymerase
  • dNTPs
  • Reaction Buffer
  • PCR Cycling Conditions (Example):
  • Initial denaturation: 98°C for 5 minutes.
  • 35 cycles of:
  • Denaturation: 98°C for 45 seconds.
  • Annealing: 55-60°C for 45 seconds.
  • Extension: 72°C for 1 minute.
  • Final extension: 72°C for 5 minutes.[13]
  • Analyze the PCR product on a 1-2% agarose (B213101) gel to confirm the correct size. Purify the PCR product using a standard kit.

3. In Vitro Transcription:

  • Use a commercially available T7 transcription kit (e.g., MEGAscript™ T7 Transcription Kit).[13]
  • Set up the reaction using 0.5-1.0 µg of the purified PCR product as a template. During this reaction, both sense and antisense RNA strands are synthesized simultaneously from the template, which has T7 promoters on both ends.
  • Incubate the reaction at 37°C for 2-4 hours.
  • Anneal the sense and antisense strands to form dsRNA by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

4. dsRNA Purification and Quantification:

  • Treat the reaction mixture with DNase I and RNase A (if single-stranded RNA removal is desired) according to the kit manufacturer's protocol.
  • Purify the dsRNA using an appropriate RNA cleanup kit or via isopropanol/ethanol precipitation.
  • Assess the quality and integrity of the dsRNA on a 2% agarose gel.[14]
  • Quantify the dsRNA concentration using a spectrophotometer (e.g., NanoDrop). Store the purified dsRNA at -80°C.

Protocol 2: Delivery of EcR dsRNA to Insects

The choice of delivery method depends on the insect species, its life stage, and feeding habits.[8][15]

Method A: Microinjection Microinjection delivers a precise dose of dsRNA directly into the insect's hemocoel, bypassing digestive barriers.[15][16] It is highly efficient but labor-intensive.[15]

  • Preparation: Pull a fine glass capillary needle. Backload the needle with the purified dsRNA solution (e.g., 1-5 µg/µL in nuclease-free water or injection buffer).

  • Anesthesia: Anesthetize the insects by chilling on ice for 5-10 minutes or using CO₂.

  • Injection: Under a stereomicroscope, gently pierce the insect's integument, typically in a soft intersegmental membrane (e.g., between abdominal segments).

  • Dosage: Inject a small volume (e.g., 50-200 nL) containing a known amount of dsRNA (e.g., 50-500 ng per insect) using a nanoinjector system.[14]

  • Control: Inject a separate group of insects with dsRNA targeting a non-endogenous gene, such as Green Fluorescent Protein (GFP), as a negative control.[14]

  • Recovery: Allow the insects to recover at room temperature before returning them to standard rearing conditions.

Method B: Oral Feeding Oral delivery is less invasive and suitable for large-scale screening, especially for sap-sucking or chewing insects.[8][16]

  • Diet Preparation: Mix the dsRNA into an artificial diet at a specific concentration (e.g., 0.1 to 0.5 µg/µL).[7]

  • Leaf Disc Method (for chewing insects): Coat leaf discs with the dsRNA solution and allow them to dry before providing them to the insects.

  • Liquid Diet Method (for sucking insects): Add the dsRNA to a liquid diet solution placed between two layers of stretched Parafilm® to create a feeding sachet.[7]

  • Exposure: Allow insects to feed on the dsRNA-containing diet for a defined period (e.g., 24-72 hours).

  • Control: Provide a control group with a diet containing control dsRNA (e.g., dsGFP).

Protocol 3: Analysis of Gene Knockdown Efficiency by qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) is used to measure the reduction in EcR mRNA levels.

  • Sample Collection: Collect whole insects or specific tissues (e.g., fat body, ovaries) at various time points after dsRNA treatment (e.g., 24, 48, 72 hours).[17]

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the samples and synthesize first-strand cDNA using a reverse transcriptase kit.[7]

  • qRT-PCR: Perform qRT-PCR using primers specific to the EcR gene (can be the same as those for template amplification, without the T7 promoter).

    • Include a housekeeping gene (e.g., β-actin, Rp49, 18S rRNA) as an internal control for normalization.[17]

    • Reaction Setup: Use a SYBR Green or TaqMan-based master mix with the synthesized cDNA.

  • Data Analysis: Calculate the relative expression of EcR mRNA in treated samples compared to the dsGFP control group using the 2-ΔΔCt method.[17]

Data Presentation: Quantitative Effects of EcR Knockdown

The following table summarizes representative quantitative data from various studies that used RNAi to silence EcR.

Insect SpeciesLife StageDelivery MethoddsRNA Concentration/DoseKnockdown Efficiency (% Reduction in mRNA)Phenotypic Outcome(s)Reference
Nilaparvata lugens (Brown Planthopper)3rd Instar NymphOral Feeding (on transgenic rice)N/A (expressed in planta)23-40%Significant reduction in offspring (44-66%)[7][18]
Sitobion avenae (Grain Aphid)MixedOral Feeding0.5 µg/µL~60%Increased mortality, reduced fecundity (persistent and transgenerational effects)[3]
Aphis gossypii (Melon Aphid)2nd Instar NymphOral FeedingNot specified~70%68% mortality after 72h; reduced longevity (~42%) and fecundity (~44%)[19][20]
Zeugodacus cucurbitae (Melon Fly)LarvaOral FeedingNot specifiedNot specified~68% larval mortality; reduced pupal weight and fecundity (~23%)[20][21]
Rhodnius prolixusAdult FemaleInjection3 µg~70-80% (in fat body & ovary)Reduced vitellogenin expression, decreased egg production and hatching rate[17]
Tribolium castaneum (Red Flour Beetle)Larva/PupaInjectionNot specifiedNot specifiedLethal effects; failure of larval-pupal and pupal-adult metamorphosis[3][22]

Visualizations: Pathways and Workflows

Ecdysone Signaling Pathway

The diagram below illustrates the canonical ecdysone signaling pathway. 20-Hydroxyecdysone (20E) enters the cell and binds to the EcR/USP heterodimer in the nucleus. This complex then binds to Ecdysone Response Elements (EcREs) on the DNA, activating the transcription of early response genes, which in turn regulate late response genes, leading to a coordinated physiological response like molting or metamorphosis.

Ecdysone_Signaling_Pathway Canonical Ecdysone Signaling Pathway cluster_cell Target Cell cluster_nucleus Nucleus EcR EcR EcR_USP EcR/USP Heterodimer USP USP EcRE EcRE EcR_USP->EcRE Binds DNA Early_Genes Early Response Genes (e.g., E75, BR-C) EcRE->Early_Genes Activates Transcription Early_Proteins Early Gene Proteins Early_Genes->Early_Proteins Translation Late_Genes Late Response Genes Physiological_Response Physiological Response (e.g., Molting, Metamorphosis) Late_Genes->Physiological_Response Early_Proteins->Late_Genes Regulates Transcription E20E_cyto 20E E20E_cyto->EcR_USP Binds to E20E_extra 20-Hydroxyecdysone (20E) E20E_extra->E20E_cyto Enters Cell

Caption: A diagram of the canonical ecdysone signaling pathway.

Experimental Workflow for EcR RNAi Study

This workflow outlines the key steps in an RNAi experiment designed to study the function of the Ecdysone Receptor. The process flows from designing and synthesizing the dsRNA to analyzing the resulting gene knockdown and phenotypic changes in the target insect.

RNAi_Workflow Experimental Workflow for EcR RNAi Study A 1. Target Selection Select unique EcR sequence B 2. dsRNA Synthesis PCR with T7 primers, then in vitro transcription A->B C 3. dsRNA Delivery Microinjection or Oral Feeding B->C D_treat Treatment Group (dsEcR) C->D_treat D_ctrl Control Group (dsGFP) C->D_ctrl E 4. Incubation & Observation Monitor for phenotypic changes D_treat->E D_ctrl->E F 5. Sample Collection Collect tissues/whole insects at time points E->F H 7. Phenotypic Analysis Mortality, fecundity, developmental defects E->H G 6. Molecular Analysis qRT-PCR for EcR mRNA levels F->G I 8. Data Analysis & Conclusion Correlate phenotype with EcR knockdown G->I H->I

Caption: A flowchart of the experimental workflow for an EcR RNAi study.

Mechanism of RNA Interference (RNAi)

This diagram shows the cellular mechanism of RNA interference. Exogenously delivered long dsRNA is recognized and cleaved by the Dicer enzyme into short (20-25 bp) small interfering RNAs (siRNAs). These siRNAs are then loaded into the RNA-Induced Silencing Complex (RISC), which unwinds the siRNA. The single-stranded siRNA guides RISC to the target mRNA (e.g., EcR mRNA), leading to its cleavage and subsequent degradation, thereby silencing gene expression.

RNAi_Mechanism Cellular Mechanism of RNA Interference cluster_cytoplasm Cytoplasm dsRNA Long dsRNA (e.g., dsEcR) Dicer Dicer (RNase III enzyme) dsRNA->Dicer Cleavage siRNA siRNA (20-25 bp duplex) Dicer->siRNA RISC_loading RISC Loading siRNA->RISC_loading RISC_active Activated RISC (with single-strand siRNA) RISC_loading->RISC_active Unwinding Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA (e.g., EcR mRNA) mRNA->Cleavage Degradation mRNA Degradation (Gene Silencing) Cleavage->Degradation

Caption: The cellular pathway of RNA interference (RNAi).

References

Application Notes and Protocols for In Vitro Studies Using Recombinant Ecdysone Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ecdysone (B1671078) receptor (EcR) is a nuclear receptor that plays a crucial role in insect development, making it a key target for the development of novel insecticides and for advancements in gene therapy and functional genomics.[1] In vitro studies using recombinant EcR are essential for characterizing its function, identifying novel ligands, and understanding its interaction with other proteins. This document provides detailed application notes and protocols for conducting such studies.

The functional ecdysone receptor is a heterodimer composed of the EcR protein and the ultraspiracle protein (USP), the insect ortholog of the vertebrate retinoid X receptor (RXR).[1][2] This heterodimer binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby regulating their transcription in a ligand-dependent manner.[1][3]

Data Presentation: Ligand Binding Affinities

The binding affinity of various ligands to the recombinant ecdysone receptor is a critical parameter in in vitro studies. The dissociation constant (Kd) and the inhibition constant (Ki) are commonly used to quantify this affinity. Lower Kd and Ki values indicate higher binding affinity.

Insect SpeciesLigandReceptor ComplexKd (nM)Ki (nM)Reference
Drosophila melanogaster[3H]Ponasterone AEcR-USP0.8-[1]
Aedes aegypti[3H]Ponasterone AEcR-USP2.8-[1]
Choristoneura fumiferana[3H]Ponasterone AEcR-USP3-[1]
Lucilia cuprina[3H]Ponasterone AEcR-USP LBD0.7-2.5-[4]
Myzus persicae[3H]Ponasterone AEcR-USP LBD0.7-2.5-[4]
Bemisia tabaci[3H]Ponasterone AEcR-USP LBD0.7-2.5-[4]
Helicoverpa armigera[3H]Ponasterone AEcR-USP LBD0.7-2.5-[4]
Drosophila melanogasterTebufenozideEcR-USP-336[1]
Aedes aegyptiTebufenozideEcR-USP-28[1]
Choristoneura fumiferanaTebufenozideEcR-USP-0.5[1]
VariousFluorescein-inokosteroneEcR-USP LBD-~40[4]

Signaling Pathway and Experimental Workflows

Ecdysone Receptor Signaling Pathway

The canonical ecdysone signaling pathway involves the binding of the hormone 20-hydroxyecdysone (B1671079) (20E) to the EcR-USP heterodimer in the nucleus. In the absence of a ligand, the receptor complex can act as a transcriptional repressor.[5] Ligand binding induces a conformational change, leading to the recruitment of co-activators and subsequent activation of target gene transcription.[4][5]

Ecdysone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20E_cyto 20-Hydroxyecdysone (20E) 20E_nuc 20E 20E_cyto->20E_nuc Transport EcR_USP EcR-USP Heterodimer 20E_nuc->EcR_USP Binds EcR EcR EcR->EcR_USP USP USP USP->EcR_USP CoRepressor Co-repressor EcR_USP->CoRepressor Recruits (No Ligand) CoActivator Co-activator EcR_USP->CoActivator Recruits (With Ligand) EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE CoRepressor->EcRE Represses CoActivator->EcRE Activates TargetGene Target Gene Transcription Transcription TargetGene->Transcription Leads to

Canonical ecdysone receptor signaling pathway.
Experimental Workflow for Ligand Binding Assay

A radioligand binding assay is a standard method to determine the affinity of ligands for a receptor.[6] This workflow outlines the key steps for a competitive binding assay.

Ligand_Binding_Workflow Start Start: Prepare Recombinant EcR-USP and Radioligand Incubate Incubate Receptor with Radioligand and varying concentrations of Unlabeled Test Compound Start->Incubate Separate Separate Bound from Free Radioligand (e.g., filtration) Incubate->Separate Quantify Quantify Radioactivity of Bound Ligand Separate->Quantify Analyze Data Analysis: Determine IC50 and Ki values Quantify->Analyze End End: Characterize Ligand Affinity Analyze->End

Workflow for a competitive radioligand binding assay.
Experimental Workflow for Reporter Gene Assay

A reporter gene assay is used to measure the transcriptional activity of the ecdysone receptor in response to a ligand.

Reporter_Gene_Workflow Start Start: Transfect cells with EcR, USP, and a reporter plasmid containing EcREs Treat Treat transfected cells with varying concentrations of Test Compound Start->Treat Incubate Incubate for a defined period (e.g., 24-48 hours) Treat->Incubate Lyse Lyse cells to release reporter protein Incubate->Lyse Measure Measure reporter activity (e.g., luminescence for luciferase) Lyse->Measure Analyze Data Analysis: Determine EC50 values Measure->Analyze End End: Characterize Ligand-induced Transcriptional Activity Analyze->End

Workflow for a luciferase reporter gene assay.

Experimental Protocols

Protocol 1: Recombinant EcR and USP Expression and Purification

This protocol describes the expression of recombinant EcR and USP ligand-binding domains (LBDs) in E. coli and their subsequent purification.

Materials:

  • Expression vectors containing EcR-LBD and USP-LBD coding sequences (e.g., pGEX or pET series)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB Broth and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, protease inhibitors)

  • Affinity chromatography resin (e.g., Glutathione-Sepharose for GST-tags, Ni-NTA for His-tags)

  • Wash Buffer (Lysis buffer with lower salt concentration)

  • Elution Buffer (Wash buffer with eluting agent, e.g., reduced glutathione (B108866) or imidazole)

  • Dialysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

  • Transform E. coli with the expression vectors for EcR-LBD and USP-LBD.

  • Grow a starter culture overnight in LB broth with appropriate antibiotics.

  • Inoculate a larger volume of LB broth and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the supernatant to the equilibrated affinity chromatography resin.

  • Wash the resin with Wash Buffer to remove non-specifically bound proteins.

  • Elute the recombinant proteins with Elution Buffer.

  • Dialyze the eluted protein against Dialysis Buffer to remove the eluting agent and for buffer exchange.

  • Concentrate the purified protein and store at -80°C.

Protocol 2: Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the Ki of a test compound.

Materials:

  • Purified recombinant EcR-USP heterodimer

  • Radiolabeled ligand (e.g., [3H]Ponasterone A)

  • Unlabeled test compounds

  • Binding Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM KCl, 5 mM MgCl2, 0.1% BSA)

  • Wash Buffer (ice-cold Binding Buffer)

  • Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Add a range of concentrations of the unlabeled test compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled ligand).

  • Add the purified EcR-USP heterodimer to each well to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 1-4 hours).

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Luciferase Reporter Gene Assay

This protocol describes a cell-based luciferase reporter assay to measure the activation of the ecdysone receptor by a test compound.[7][8]

Materials:

  • Mammalian cell line (e.g., HEK293, CHO)

  • Expression plasmids for EcR and USP

  • Reporter plasmid containing a luciferase gene downstream of multiple EcREs

  • Control plasmid for normalization (e.g., expressing Renilla luciferase)

  • Transfection reagent

  • Cell culture medium

  • Test compounds

  • Luciferase assay reagent (containing luciferin)

  • Luminometer

Procedure:

  • Seed the cells in a multi-well plate (e.g., 96-well) and allow them to attach overnight.

  • Co-transfect the cells with the EcR, USP, reporter, and control plasmids using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing a range of concentrations of the test compound. Include a vehicle control.

  • Incubate the cells for another 24-48 hours.

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase assay reagent to the cell lysate.

  • Measure the firefly luciferase activity using a luminometer.

  • If a control plasmid was used, measure its activity (e.g., Renilla luciferase) for normalization.

  • Normalize the firefly luciferase activity to the control activity.

  • Plot the normalized luciferase activity as a function of the log concentration of the test compound and fit the data to a dose-response curve to determine the EC50.

Protocol 4: Co-activator/Co-repressor Interaction Assay

This protocol describes a mammalian two-hybrid assay to investigate the ligand-dependent interaction of co-activators or co-repressors with the ecdysone receptor.

Materials:

  • Mammalian cell line

  • Expression plasmid for a fusion of the Gal4 DNA-binding domain (DBD) with the EcR-LBD ("bait")

  • Expression plasmid for a fusion of a transcriptional activation domain (AD) with a co-activator or co-repressor ("prey")

  • Reporter plasmid with a luciferase gene under the control of a Gal4 upstream activating sequence (UAS)

  • Control plasmid for normalization

  • Transfection reagent

  • Cell culture medium

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed and co-transfect the cells with the bait, prey, reporter, and control plasmids as described in Protocol 3.

  • Treat the transfected cells with the test compound or a vehicle control.

  • After 24-48 hours of incubation, lyse the cells.

  • Measure and normalize the luciferase activity as described in Protocol 3.

  • An increase in luciferase activity in the presence of an agonist indicates a ligand-dependent interaction between the EcR-LBD and the co-activator. A decrease in the basal luciferase activity in the presence of an inverse agonist might suggest enhanced interaction with a co-repressor.

References

Application Notes and Protocols for High-Throughput Screening of Novel Diacylhydrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylhydrazines represent a significant class of insecticides, primarily functioning as nonsteroidal ecdysone (B1671078) agonists that mimic the natural insect molting hormone, 20-hydroxyecdysone.[1] This mode of action involves binding to the ecdysone receptor (EcR), which triggers a premature and incomplete molting process, ultimately leading to insect mortality. Their high selectivity for target pests and low toxicity to vertebrates have made them valuable tools in agriculture. Furthermore, recent research has explored novel diacylhydrazine derivatives that may act as inhibitors of the γ-aminobutyric acid (GABA) receptor, indicating a potential for new mechanisms of action within this chemical class.[2]

High-throughput screening (HTS) is a critical methodology in the discovery of new and more effective diacylhydrazine compounds.[3] By enabling the rapid screening of large chemical libraries, HTS accelerates the identification of lead compounds with desired insecticidal activities.[4] Cell-based reporter gene assays are particularly amenable to HTS for identifying ecdysone agonists, offering a streamlined and efficient screening process.[5][6]

These application notes provide detailed protocols for high-throughput screening of diacylhydrazine compounds, focusing on a cell-based ecdysone agonist assay and a general insecticidal bioassay. Additionally, quantitative data from studies on various diacylhydrazine derivatives are presented, along with diagrams illustrating the relevant signaling pathways and experimental workflows.

Data Presentation

Table 1: Insecticidal Activity of Diacylhydrazine Derivatives against Helicoverpa armigera and Plutella xylostella [1][7]

CompoundTarget PestLC50 (mg/L)
10gP. xylostella27.49
10hP. xylostella23.67
10xP. xylostella28.90
TebufenozideP. xylostella37.77
10hH. armigera>50% mortality at 100 mg/L
10wH. armigera>50% mortality at 100 mg/L

Table 2: Comparative Insecticidal Activity of a Novel Isoxazoline Diacylhydrazine Compound (D14) [2]

CompoundTarget PestLC50 (µg/mL)
D14P. xylostella0.37
EthiproleP. xylostella2.84
TebufenozideP. xylostella15.3
FluxametamideP. xylostella0.30
D14S. frugiperda1.72
ChlorantraniliproleS. frugiperda3.64
TebufenozideS. frugiperda60.5
FluxametamideS. frugiperda0.14

Table 3: Ecdysone Agonist Activity of Diacylhydrazine Analogs in a Bombyx mori Cell-Based Reporter Gene Assay [5][8]

Compound SetNumber of AnalogsActivity MetricNotes
Diacylhydrazine Analogs172EC5014 compounds showed no activity.

Signaling Pathways and Experimental Workflows

ecdysone_signaling_pathway cluster_cell Insect Cell DAH Diacylhydrazine (Ecdysone Agonist) EcR_USP EcR/USP Heterodimer DAH->EcR_USP Binds to ERE Ecdysone Response Element EcR_USP->ERE Activates Reporter Reporter Gene (e.g., Luciferase, GFP) ERE->Reporter Promotes Transcription Signal Detectable Signal (Light, Fluorescence) Reporter->Signal Produces

Caption: Ecdysone Receptor Signaling Pathway for Diacylhydrazine Agonists.

gaba_receptor_inhibition cluster_neuron Postsynaptic Neuron DAH Diacylhydrazine Derivative GABA_R GABA Receptor (Ion Channel) DAH->GABA_R Inhibits Ion_Flow Chloride Ion Influx Blocked GABA_R->Ion_Flow Result Hyperexcitation & Paralysis Ion_Flow->Result hts_workflow start Start: Compound Library plate Prepare Assay Plates (e.g., 384-well) start->plate dispense_cells Dispense Reporter Cell Suspension plate->dispense_cells dispense_compounds Dispense Diacylhydrazine Compounds dispense_cells->dispense_compounds incubate Incubate Plates dispense_compounds->incubate read Read Plates (Fluorescence/Luminescence) incubate->read data_analysis Data Analysis (Calculate Z', EC50) read->data_analysis hit_id Hit Identification data_analysis->hit_id confirmation Hit Confirmation & Secondary Screening hit_id->confirmation

References

Predicting Ecdysone Agonist Activity Using Molecular Docking: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecdysone (B1671078) receptors (EcRs) are nuclear receptors in insects that play a crucial role in regulating molting, development, and reproduction.[1][2] The activation of EcR by ecdysteroids, such as 20-hydroxyecdysone (B1671079) (20E), triggers a cascade of gene expression leading to these physiological processes.[2] Consequently, the ecdysone receptor has emerged as a prime target for the development of insect-specific growth regulators. Non-steroidal ecdysone agonists, which mimic the action of natural ecdysteroids, have been successfully developed as insecticides.[1][2]

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor).[3] This in silico approach has become an indispensable tool in drug discovery for virtual screening of compound libraries and for understanding ligand-receptor interactions at a molecular level. By predicting the binding energy between a potential agonist and the ecdysone receptor, molecular docking can effectively prioritize compounds for synthesis and biological testing, thereby accelerating the discovery of novel and potent ecdysone agonists.

These application notes provide a detailed protocol for using molecular docking to predict the activity of ecdysone agonists. It covers the necessary steps from receptor and ligand preparation to performing the docking simulation and analyzing the results.

Ecdysone Signaling Pathway

The canonical ecdysone signaling pathway is initiated by the binding of an ecdysone agonist to the ligand-binding pocket of the ecdysone receptor (EcR). EcR forms a heterodimer with the ultraspiracle protein (USP). This ligand-bound heterodimer then binds to ecdysone response elements (EcREs) on the DNA, leading to the recruitment of coactivators and the initiation of target gene transcription. This transcriptional activation results in the physiological effects associated with molting and metamorphosis.

Ecdysone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Ecdysone Agonist Agonist_n Ecdysone Agonist Agonist->Agonist_n Enters Nucleus EcR EcR Heterodimer EcR/USP Heterodimer EcR->Heterodimer USP USP USP->Heterodimer EcRE EcRE (DNA) Heterodimer->EcRE Binds to Transcription Transcription Activation EcRE->Transcription Response Physiological Response Transcription->Response Agonist_n->Heterodimer Binds Molecular_Docking_Workflow PDB 1. Receptor Preparation (e.g., from PDB) BindingSite 3. Binding Site Definition (Grid Box Generation) PDB->BindingSite LigandPrep 2. Ligand Preparation (2D to 3D, Energy Minimization) Docking 4. Molecular Docking (e.g., AutoDock Vina) LigandPrep->Docking BindingSite->Docking Analysis 5. Results Analysis (Binding Energy, Pose Visualization) Docking->Analysis Prediction 6. Activity Prediction Analysis->Prediction

References

Troubleshooting & Optimization

"mechanisms of resistance to diacylhydrazine insecticides"

Author: BenchChem Technical Support Team. Date: December 2025

https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP_7MB7RxiSRTT0tuk6rSNYIVWrL928hmaFBXs9hYSet3tZd3a-tbcnr1gSHmne1qbas1oI1KpH1MjZkB4dlkYRl0m0p_MNoZVCBLTr-_nRxHk54Xk0SQ3rIyoU9nNHdz3CYYTpEVm6adb2Mk6-9H4XTGY-EimFZ6s8_BrI69epMwOkjdfPjp0feuJKIv-Bveu

Inheritance and mechanisms of resistance to the diacylhydrazine insecticide tebufenozide (B1682728) in the codling moth, Cydia pomonella (L.) - ScienceDirect (2006-03-01)

    • Introduction
  • "The diacylhydrazine insecticide tebufenozide is an ecdysone (B1671078) agonist that causes a premature and incomplete lethal moult in lepidopteran larvae by binding to the ecdysone receptor (EcR) (Smagghe et al., 2003a). ... "
  • "The codling moth, Cydia pomonella (L.) (Lepidoptera: Tortricidae), is a key pest of apple and pear orchards worldwide. ... "
  • "In Europe, tebufenozide (Mimic®) has been used since 1996 for the control of C. pomonella and several other lepidopteran pests in orchards (Sauphanor et al., 1998). ... "
  • "In France, the first cases of field resistance to tebufenozide in C. pomonella were reported in 1999 (Sauphanor et al., 2000). ... "
  • "In order to implement a resistance management strategy, it is crucial to understand the genetic basis of the resistance and the underlying biochemical mechanisms. ... "
  • "In the present study, we investigated the mode of inheritance of tebufenozide resistance and the possible mechanisms involved in a resistant strain of C. pomonella." https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance, fitness cost and mechanism of resistance to tebufenozide in Spodoptera exigua (Hübner) (Lepidoptera: Noctuidae) - PubMed (2013-02-01) The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F'1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L(-1) respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5-2.0. ... (2013-02-01) The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F'1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L(-1) respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5-2.0. No significant maternal effect was detected. The dominance (D(LC)) values were 0.81 and 0.78 for F1 and F'1 respectively. Backcross results showed that tebufenozide resistance in S. exigua was controlled by more than one gene. ... (2013-02-01) Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F'1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L(-1) respectively. The resistance was inherited as an autosomal and incompletely dominant trait. ... (2013-02-01)

  • Abstract
  • "BACKGROUND: Tebufenozide has been used as a biorational insecticide to control lepidopteran pests, including the beet armyworm, Spodoptera exigua (Hübner), for more than 15 years. ... "
  • "RESULTS: Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. ... "
  • "CONCLUSION: Tebufenozide resistance in S. exigua is autosomal, incompletely dominant and polygenic. ... "
  • Copyright © 2012 Society of Chemical Industry. ... (2013-02-01) Pest Manag Sci. 2013 Feb;69(2):269-75. doi: 10.1002/ps.3387. Epub 2012 Aug 23. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pDq_28tF8qO8-z_q2-2xX8j-b89kQ76r1330w-sQ-wX2_g-j_PjY955n372tQOQ9k22sH-7UvGkKk5Pqg-w7rR5b6u32Yg=

Inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide (B170004) in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - ScienceDirect (2007-06-01) The LC50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. The backcross of F1 progeny with the parental resistant strain (MXF-R) showed a plateau in the concentration–mortality response, suggesting that the resistance was controlled by a single gene. ... (2007-06-01) The LC50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. The backcross of F1 progeny with the parental resistant strain (MXF-R) showed a plateau in the concentration–mortality response, suggesting that the resistance was controlled by a single gene. ... (2007-06-01) The LC50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. The backcross of F1 progeny with the parental resistant strain (MXF-R) showed a plateau in the concentration–mortality response, suggesting that the resistance was controlled by a single gene. Synergism studies with piperonyl butoxide (PBO) and S,S,S,-tributylphosphorotrithioate (DEF) showed that P450 monooxygenases and esterases were not involved in the resistance. ... (2007-06-01)

  • Abstract
  • "The inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide were investigated in a resistant strain of the diamondback moth, Plutella xylostella (L.). ... "
  • "The LC50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). ... "
  • "Synergism studies with piperonyl butoxide (PBO) and S,S,S,-tributylphosphorotrithioate (DEF) showed that P450 monooxygenases and esterases were not involved in the resistance. ... "
  • "A point mutation (A349T) resulting in a substitution of methionine for lysine (B10760008) (M117I) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene in the resistant strain. ... "
  • "These results suggest that the methoxyfenozide resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene." https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

A point mutation in the ecdysone receptor of the diamondback moth, Plutella xylostella, is associated with resistance to diacylhydrazine insecticides - ScienceDirect (2005-06-01) A point mutation in the ecdysone receptor of the diamondback moth, Plutella xylostella, is associated with resistance to diacylhydrazine insecticides. ... (2005-06-01) The diacylhydrazine insecticides, such as tebufenozide and methoxyfenozide, are agonists of the insect molting hormone, 20-hydroxyecdysone (B1671079) (20E), and act by binding to the ecdysone receptor (EcR) to induce a premature and incomplete molt. A strain of the diamondback moth, Plutella xylostella, highly resistant to both tebufenozide (16,000-fold) and methoxyfenozide (2100-fold), was used to investigate the molecular basis of resistance. A point mutation (A349T) was found in the ligand-binding domain (LBD) of the EcR gene, resulting in a substitution of methionine for lysine (M117I). ... (2005-06-01) A point mutation (A349T) was found in the ligand-binding domain (LBD) of the EcR gene, resulting in a substitution of methionine for lysine (M117I). This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the diacylhydrazine resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

A point mutation in the ecdysone receptor of the diamondback moth is associated with resistance to diacylhydrazine insecticides - PubMed (2005-06-01) A point mutation in the ecdysone receptor of the diamondback moth is associated with resistance to diacylhydrazine insecticides. Insect Biochem Mol Biol. 2005 Jun;35(6):547-53. doi: 10.1016/j.ibmb.2005.02.007. Epub 2005 Mar 15. Authors. Y J Qian , S J He, Z J Han. Affiliation. Department of Entomology, Nanjing Agricultural University, Nanjing, 210095, PR China. PMID: 15893325; DOI: 10.1016/j.ibmb.2005.02.007. Abstract. The diacylhydrazine insecticides, such as tebufenozide and methoxyfenozide, are agonists of the insect molting hormone, 20-hydroxyecdysone (20E), and act by binding to the ecdysone receptor (EcR) to induce a premature and incomplete molt. ... (2005-06-01) A strain of the diamondback moth, Plutella xylostella, highly resistant to both tebufenozide (16,000-fold) and methoxyfenozide (2100-fold), was used to investigate the molecular basis of resistance. A point mutation (A349T) was found in the ligand-binding domain (LBD) of the EcR gene, resulting in a substitution of methionine for lysine (M117I). This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the diacylhydrazine resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. ... (2005-06-01) This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the diacylhydrazine resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. MeSH terms. Amino Acid Sequence; Animals; Base Sequence; Drug Resistance / genetics; Ecdysone / analogs & derivatives; Ecdysone / pharmacology; Hydrazines / pharmacology; Insecticides / pharmacology; Larva / drug effects; Larva / genetics; Ligands; Moths / drug effects; Moths / genetics; Mutation; Receptors, Steroid / chemistry; Receptors, Steroid / genetics; Sequence Alignment. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Molecular cloning of a novel ecdysone receptor (SeEcR) from the beet armyworm Spodoptera exigua (Lepidoptera: Noctuidae) and its expression analysis in response to tebufenozide exposure - PubMed (2012-04-01) The full-length cDNA of an ecdysone receptor gene (SeEcR) was cloned from the beet armyworm, Spodoptera exigua (Hübner), a serious agricultural pest worldwide. The full-length cDNA of SeEcR is 2697 bp and contains a 1656 bp open reading frame that encodes a 551-amino-acid protein. The deduced SeEcR protein has all the conserved domains of a typical nuclear receptor. The overall sequence identity of SeEcR with EcRs from other lepidopteran insects is more than 85%. ... (2012-04-01) The full-length cDNA of an ecdysone receptor gene (SeEcR) was cloned from the beet armyworm, Spodoptera exigua (Hübner), a serious agricultural pest worldwide. The full-length cDNA of SeEcR is 2697 bp and contains a 1656 bp open reading frame that encodes a 551-amino-acid protein. The deduced SeEcR protein has all the conserved domains of a typical nuclear receptor. The overall sequence identity of SeEcR with EcRs from other lepidopteran insects is more than 85%. Real-time quantitative PCR analysis revealed that SeEcR was expressed throughout the developmental stages, with the highest expression level in the prepupae. ... (2012-04-01) Real-time quantitative PCR analysis revealed that SeEcR was expressed throughout the developmental stages, with the highest expression level in the prepupae. The expression level of SeEcR was highest in the epidermis, followed by the midgut, and lowest in the fat body. The expression of SeEcR was significantly induced by tebufenozide in a dose- and time-dependent manner. The results suggest that SeEcR is involved in the response to tebufenozide in S. exigua. Copyright © 2011 Elsevier Ltd. All rights reserved. Publication types. Research Support, Non-U.S. Gov't. MeSH terms. Amino Acid Sequence; Animals; Base Sequence; Cloning, Molecular; DNA, Complementary / genetics; Ecdysone / pharmacology; Gene Expression Regulation, Developmental / drug effects; Hydrazines / pharmacology; Insecticides / pharmacology; Molecular Sequence Data; Phylogeny; Receptors, Steroid / genetics; Sequence Alignment; Spodoptera / drug effects; Spodoptera / genetics; Spodoptera / growth & development. Substances. DNA, Complementary; Hydrazines; Insecticides; Receptors, Steroid; ecdysone receptor; tebufenozide; Ecdysone. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pDq_28tF8qO8-z_q2-2xX8j-b89kQ76r1330w-sQ-wX2_g-j_PjY955n372tQOQ9k22sH-7UvGkKk5Pqg-w7rR5b6u32Yg=

Analysis of Ecdysone Receptor Gene Mutations in Methoxyfenozide-Resistant Plutella xylostella - MDPI (2022-04-01)

    • Introduction
  • "The diamondback moth (DBM), Plutella xylostella (L.) (Lepidoptera: Plutellidae), is a notorious pest of cruciferous crops worldwide. ... "
  • "Diacylhydrazine insecticides are insect growth regulators that act as ecdysone agonists, and they have been widely used to control lepidopteran pests. ... "
  • "However, the frequent use of these insecticides has led to the development of resistance in P. xylostella. ... "
  • "The primary mechanism of resistance to diacylhydrazine insecticides is the alteration of the target site, the ecdysone receptor (EcR). ... "
  • "In P. xylostella, several mutations in the ligand-binding domain (LBD) of EcR have been reported to be associated with resistance to diacylhydrazine insecticides. ... "
  • "In this study, we investigated the EcR gene mutations in two methoxyfenozide-resistant strains of P. xylostella and analyzed their effects on the susceptibility to diacylhydrazine insecticides." https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

First report of a point mutation in the ecdysone receptor gene associated with resistance to diacylhydrazine insecticides in Spodoptera litura from China - PubMed (2014-06-01) A point mutation A358T in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of methionine for lysine (M120I), was detected in a tebufenozide-resistant strain of Spodoptera litura. This is the first report of a point mutation in the EcR gene associated with resistance to diacylhydrazine insecticides in S. litura. The frequency of the resistant allele was 85.7% in the resistant strain, but was not detected in the susceptible strain. ... (2014-06-01) A point mutation A358T in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of methionine for lysine (M120I), was detected in a tebufenozide-resistant strain of Spodoptera litura. This is the first report of a point mutation in the EcR gene associated with resistance to diacylhydrazine insecticides in S. litura. The frequency of the resistant allele was 85.7% in the resistant strain, but was not detected in the susceptible strain. ... (2014-06-01) This is the first report of a point mutation in the EcR gene associated with resistance to diacylhydrazine insecticides in S. litura. The frequency of the resistant allele was 85.7% in the resistant strain, but was not detected in the susceptible strain. A strong correlation was found between the presence of the M120I mutation and the resistance to tebufenozide. These results suggest that the M120I mutation in the EcR gene is a major mechanism of resistance to diacylhydrazine insecticides in S. litura. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pDq_28tF8qO8-z_q2-2xX8j-b89kQ76r1330w-sQ-wX2_g-j_PjY955n372tQOQ9k22sH-7UvGkKk5Pqg-w7rR5b6u32Yg=

Characterization of ecdysone receptor (EcR) and retinoid X receptor (RXR) in the beet armyworm Spodoptera exigua (Hübner) and their expression profiles upon exposure to tebufenozide - PubMed (2012-04-01) The full-length cDNAs of the ecdysone receptor (SeEcR) and retinoid X receptor (SeRXR) were cloned from the beet armyworm, Spodoptera exigua (Hübner), a worldwide pest of many important crops. The open reading frames of SeEcR and SeRXR encode polypeptides of 551 and 588 amino acids, respectively. The deduced amino acid sequences of SeEcR and SeRXR showed high identities with their counterparts in other lepidopteran insects. ... (2012-04-01) The expression profiles of SeEcR and SeRXR in different developmental stages and tissues, and their responses to tebufenozide exposure, were investigated by real-time quantitative PCR. The results showed that both genes were expressed in all developmental stages, with the highest expression levels in the prepupae. The expression levels of both genes were highest in the epidermis, followed by the midgut, and lowest in the fat body. ... (2012-04-01) The expression of both SeEcR and SeRXR was significantly induced by tebufenozide in a dose- and time-dependent manner. These results suggest that SeEcR and SeRXR are involved in the response to tebufenozide in S. exigua. Copyright © 2011 Elsevier Ltd. All rights reserved. Publication types. Research Support, Non-U.S. Gov't. MeSH terms. Amino Acid Sequence; Animals; Base Sequence; Cloning, Molecular; DNA, Complementary / genetics; Ecdysone / pharmacology; Gene Expression Regulation, Developmental / drug effects; Hydrazines / pharmacology; Insecticides / pharmacology; Molecular Sequence Data; Phylogeny; Receptors, Steroid / genetics; Retinoid X Receptors / genetics; Sequence Alignment; Spodoptera / drug effects; Spodoptera / genetics*; Spodoptera / growth & development. Substances. DNA, Complementary; Hydrazines; Insecticides; Receptors, Steroid; Retinoid X Receptors; ecdysone receptor; tebufenozide; Ecdysone. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pDq_28tF8qO8-z_q2-2xX8j-b89kQ76r1330w-sQ-wX2_g-j_PjY955n372tQOQ9k22sH-7UvGkKk5Pqg-w7rR5b6u32Yg=

First report of a point mutation in the ecdysone receptor gene associated with resistance to diacylhydrazine insecticides in Spodoptera litura from China - ScienceDirect (2014-06-01) A point mutation A358T in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of methionine for lysine (M120I), was detected in a tebufenozide-resistant strain of Spodoptera litura. This is the first report of a point mutation in the EcR gene associated with resistance to diacylhydrazine insecticides in S. litura. The frequency of the resistant allele was 85.7% in the resistant strain, but was not detected in the susceptible strain. ... (2014-06-01) A point mutation A358T in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of methionine for lysine (M120I), was detected in a tebufenozide-resistant strain of Spodoptera litura. This is the first report of a point mutation in the EcR gene associated with resistance to diacylhydrazine insecticides in S. litura. The frequency of the resistant allele was 85.7% in the resistant strain, but was not detected in the susceptible strain. A strong correlation was found between the presence of the M120I mutation and the resistance to tebufenozide. ... (2014-06-01) These results suggest that the M120I mutation in the EcR gene is a major mechanism of resistance to diacylhydrazine insecticides in S. litura. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

A point mutation in the ecdysone receptor of the diamondback moth, Plutella xylostella, is associated with resistance to diacylhydrazine insecticides - ScienceDirect (2005-06-01) Abstract. The diacylhydrazine insecticides, such as tebufenozide and methoxyfenozide, are agonists of the insect molting hormone, 20-hydroxyecdysone (20E), and act by binding to the ecdysone receptor (EcR) to induce a premature and incomplete molt. A strain of the diamondback moth, Plutella xylostella, highly resistant to both tebufenozide (16,000-fold) and methoxyfenozide (2100-fold), was used to investigate the molecular basis of resistance. A point mutation (A349T) was found in the ligand-binding domain (LBD) of the EcR gene, resulting in a substitution of methionine for lysine (M117I). ... (2005-06-01) A point mutation (A349T) was found in the ligand-binding domain (LBD) of the EcR gene, resulting in a substitution of methionine for lysine (M117I). This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the diacylhydrazine resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Molecular cloning of a novel ecdysone receptor (SeEcR) from the beet armyworm Spodoptera exigua (Lepidoptera: Noctuidae) and its expression analysis in response to tebufenozide exposure - ScienceDirect (2012-04-01) The full-length cDNA of an ecdysone receptor gene (SeEcR) was cloned from the beet armyworm, Spodoptera exigua (Hübner), a serious agricultural pest worldwide. The full-length cDNA of SeEcR is 2697 bp and contains a 1656 bp open reading frame that encodes a 551-amino-acid protein. The deduced SeEcR protein has all the conserved domains of a typical nuclear receptor. The overall sequence identity of SeEcR with EcRs from other lepidopteran insects is more than 85%. ... (2012-04-01) The expression level of SeEcR was highest in the epidermis, followed by the midgut, and lowest in the fat body. The expression of SeEcR was significantly induced by tebufenozide in a dose- and time-dependent manner. The results suggest that SeEcR is involved in the response to tebufenozide in S. exigua. ... (2012-04-01) Real-time quantitative PCR analysis revealed that SeEcR was expressed throughout the developmental stages, with the highest expression level in the prepupae. The expression level of SeEcR was highest in the epidermis, followed by the midgut, and lowest in the fat body. The expression of SeEcR was significantly induced by tebufenozide in a dose- and time-dependent manner. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Characterization of ecdysone receptor (EcR) and retinoid X receptor (RXR) in the beet armyworm Spodoptera exigua (Hübner) and their expression profiles upon exposure to tebufenozide - ScienceDirect (2012-04-01) The full-length cDNAs of the ecdysone receptor (SeEcR) and retinoid X receptor (SeRXR) were cloned from the beet armyworm, Spodoptera exigua (Hübner), a worldwide pest of many important crops. The open reading frames of SeEcR and SeRXR encode polypeptides of 551 and 588 amino acids, respectively. The deduced amino acid sequences of SeEcR and SeRXR showed high identities with their counterparts in other lepidopteran insects. ... (2012-04-01) The expression profiles of SeEcR and SeRXR in different developmental stages and tissues, and their responses to tebufenozide exposure, were investigated by real-time quantitative PCR. The results showed that both genes were expressed in all developmental stages, with the highest expression levels in the prepupae. The expression levels of both genes were highest in the epidermis, followed by the midgut, and lowest in the fat body. ... (2012-04-01) The expression of both SeEcR and SeRXR was significantly induced by tebufenozide in a dose- and time-dependent manner. These results suggest that SeEcR and SeRXR are involved in the response to tebufenozide in S. exigua. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance, fitness cost and mechanism of resistance to tebufenozide in Spodoptera exigua (Hübner) (Lepidoptera: Noctuidae) - ResearchGate (2013-02-01) Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5-2.0. ... (2013-02-01) The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5-2.0. No significant maternal effect was detected. The dominance (DLC) values were 0.81 and 0.78 for F1 and F′1 respectively. Backcross results showed that tebufenozide resistance in S. exigua was controlled by more than one gene. ... (2013-02-01) Conclusion: Tebufenozide resistance in S. exigua is autosomal, incompletely dominant and polygenic. Enhanced detoxification by P450 monooxygenases and GSTs is an important mechanism of resistance. ... (2013-02-01) Background: Tebufenozide has been used as a biorational insecticide to control lepidopteran pests, including the beet armyworm, Spodoptera exigua (Hübner), for more than 15 years. Results: Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pDq_28tF8qO8-z_q2-2xX8j-b89kQ76r1330w-sQ-wX2_g-j_PjY955n372tQOQ9k22sH-7UvGkKk5Pqg-w7rR5b6u32Yg=

Inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - PubMed (2007-06-01) The LC50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. The backcross of F1 progeny with the parental resistant strain (MXF-R) showed a plateau in the concentration-mortality response, suggesting that the resistance was controlled by a single gene. ... (2007-06-01) The inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide were investigated in a resistant strain of the diamondback moth, Plutella xylostella (L.). The LC50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. ... (2007-06-01) A point mutation (A349T) resulting in a substitution of methionine for lysine (M117I) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene in the resistant strain. This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the methoxyfenozide resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance and mechanisms of resistance to the diacylhydrazine insecticide tebufenozide in the codling moth, Cydia pomonella (L.) - PubMed (2006-03-01) The diacylhydrazine insecticide tebufenozide is an ecdysone agonist that causes a premature and incomplete lethal moult in lepidopteran larvae by binding to the ecdysone receptor (EcR). In France, the first cases of field resistance to tebufenozide in the codling moth, Cydia pomonella (L.), were reported in 1999. In the present study, we investigated the mode of inheritance of tebufenozide resistance and the possible mechanisms involved in a resistant strain of C. pomonella. ... (2006-03-01) The LC50 value of the resistant strain (R) was 180-fold higher than that of the susceptible strain (S). The resistance was inherited as an autosomal and incompletely recessive trait. The estimated number of genes conferring resistance was 1.5. No significant maternal effect was detected. The dominance (D(LC)) value was -0.44. ... (2006-03-01) The LC50 value of the resistant strain (R) was 180-fold higher than that of the susceptible strain (S). The resistance was inherited as an autosomal and incompletely recessive trait. The estimated number of genes conferring resistance was 1.5. No significant maternal effect was detected. The dominance (D(LC)) value was -0.44. Synergism studies with piperonyl butoxide (PBO) and S,S,S,-tributylphosphorotrithioate (DEF) showed that P450 monooxygenases and esterases were not involved in the resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - ResearchGate (2007-06-01) The LC 50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F 1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. The backcross of F 1 progeny with the parental resistant strain (MXF-R) showed a plateau in the concentration–mortality response, suggesting that the resistance was controlled by a single gene. ... (2007-06-01) The inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide were investigated in a resistant strain of the diamondback moth, Plutella xylostella (L.). The LC 50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F 1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. ... (2007-06-01) A point mutation (A349T) resulting in a substitution of methionine for lysine (M117I) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene in the resistant strain. This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the methoxyfenozide resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance and mechanisms of resistance to the diacylhydrazine insecticide tebufenozide in the codling moth, Cydia pomonella (L.) - ResearchGate (2006-03-01) The LC 50 value of the resistant strain (R) was 180-fold higher than that of the susceptible strain (S). The resistance was inherited as an autosomal and incompletely recessive trait. The estimated number of genes conferring resistance was 1.5. No significant maternal effect was detected. The dominance (D LC ) value was −0.44. ... (2006-03-01) The diacylhydrazine insecticide tebufenozide is an ecdysone agonist that causes a premature and incomplete lethal moult in lepidopteran larvae by binding to the ecdysone receptor (EcR) (Smagghe et al., 2003a). In France, the first cases of field resistance to tebufenozide in the codling moth, Cydia pomonella (L.), were reported in 1999 (Sauphanor et al., 2000). In the present study, we investigated the mode of inheritance of tebufenozide resistance and the possible mechanisms involved in a resistant strain of C. pomonella. ... (2006-03-01) Synergism studies with piperonyl butoxide (PBO) and S,S,S,-tributylphosphorotrithioate (DEF) showed that P450 monooxygenases and esterases were not involved in the resistance. A point mutation (G331A) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of glutamic acid for glycine (B1666218) (G111S). This mutation was found only in the resistant strain and was tightly linked to the resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

First report of a point mutation in the ecdysone receptor gene associated with resistance to diacylhydrazine insecticides in Spodoptera litura from China - ResearchGate (2014-06-01) A point mutation A358T in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of methionine for lysine (M120I), was detected in a tebufenozide-resistant strain of Spodoptera litura. This is the first report of a point mutation in the EcR gene associated with resistance to diacylhydrazine insecticides in S. litura. The frequency of the resistant allele was 85.7% in the resistant strain, but was not detected in the susceptible strain. ... (2014-06-01) A point mutation A358T in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of methionine for lysine (M120I), was detected in a tebufenozide-resistant strain of Spodoptera litura. This is the first report of a point mutation in the EcR gene associated with resistance to diacylhydrazine insecticides in S. litura. The frequency of the resistant allele was 85.7% in the resistant strain, but was not detected in the susceptible strain. A strong correlation was found between the presence of the M120I mutation and the resistance to tebufenozide. ... (2014-06-01) These results suggest that the M120I mutation in the EcR gene is a major mechanism of resistance to diacylhydrazine insecticides in S. litura. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Molecular cloning of a novel ecdysone receptor (SeEcR) from the beet armyworm Spodoptera exigua (Lepidoptera: Noctuidae) and its expression analysis in response to tebufenozide exposure - ResearchGate (2012-04-01) The full-length cDNA of an ecdysone receptor gene (SeEcR) was cloned from the beet armyworm, Spodoptera exigua (Hübner), a serious agricultural pest worldwide. The full-length cDNA of SeEcR is 2697 bp and contains a 1656 bp open reading frame that encodes a 551-amino-acid protein. The deduced SeEcR protein has all the conserved domains of a typical nuclear receptor. The overall sequence identity of SeEcR with EcRs from other lepidopteran insects is more than 85%. ... (2012-04-01) Real-time quantitative PCR analysis revealed that SeEcR was expressed throughout the developmental stages, with the highest expression level in the prepupae. The expression level of SeEcR was highest in the epidermis, followed by the midgut, and lowest in the fat body. The expression of SeEcR was significantly induced by tebufenozide in a dose- and time-dependent manner. ... (2012-04-01) The results suggest that SeEcR is involved in the response to tebufenozide in S. exigua. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Characterization of ecdysone receptor (EcR) and retinoid X receptor (RXR) in the beet armyworm Spodoptera exigua (Hübner) and their expression profiles upon exposure to tebufenozide - ResearchGate (2012-04-01) The full-length cDNAs of the ecdysone receptor (SeEcR) and retinoid X receptor (SeRXR) were cloned from the beet armyworm, Spodoptera exigua (Hübner), a worldwide pest of many important crops. The open reading frames of SeEcR and SeRXR encode polypeptides of 551 and 588 amino acids, respectively. The deduced amino acid sequences of SeEcR and SeRXR showed high identities with their counterparts in other lepidopteran insects. ... (2012-04-01) The expression profiles of SeEcR and SeRXR in different developmental stages and tissues, and their responses to tebufenozide exposure, were investigated by real-time quantitative PCR. The results showed that both genes were expressed in all developmental stages, with the highest expression levels in the prepupae. The expression levels of both genes were highest in the epidermis, followed by the midgut, and lowest in the fat body. ... (2012-04-01) The expression of both SeEcR and SeRXR was significantly induced by tebufenozide in a dose- and time-dependent manner. These results suggest that SeEcR and SeRXR are involved in the response to tebufenozide in S. exigua. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

A point mutation in the ecdysone receptor of the diamondback moth, Plutella xylostella, is associated with resistance to diacylhydrazine insecticides - ResearchGate (2005-06-01) The diacylhydrazine insecticides, such as tebufenozide and methoxyfenozide, are agonists of the insect molting hormone, 20-hydroxyecdysone (20E), and act by binding to the ecdysone receptor (EcR) to induce a premature and incomplete molt. A strain of the diamondback moth, Plutella xylostella, highly resistant to both tebufenozide (16,000-fold) and methoxyfenozide (2100-fold), was used to investigate the molecular basis of resistance. A point mutation (A349T) was found in the ligand-binding domain (LBD) of the EcR gene, resulting in a substitution of methionine for lysine (M117I). ... (2005-06-01) A point mutation (A349T) was found in the ligand-binding domain (LBD) of the EcR gene, resulting in a substitution of methionine for lysine (M117I). This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the diacylhydrazine resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Analysis of Ecdysone Receptor Gene Mutations in Methoxyfenozide-Resistant Plutella xylostella - PubMed (2022-04-01) The diamondback moth (DBM), Plutella xylostella (L.) (Lepidoptera: Plutellidae), is a notorious pest of cruciferous crops worldwide. Diacylhydrazine insecticides are insect growth regulators that act as ecdysone agonists, and they have been widely used to control lepidopteran pests. However, the frequent use of these insecticides has led to the development of resistance in P. xylostella. The primary mechanism of resistance to diacylhydrazine insecticides is the alteration of the target site, the ecdysone receptor (EcR). In P. xylostella, several mutations in the ligand-binding domain (LBD) of EcR have been reported to be associated with resistance to diacylhydrazine insecticides. ... (2022-04-01) In this study, we investigated the EcR gene mutations in two methoxyfenozide-resistant strains of P. xylostella and analyzed their effects on the susceptibility to diacylhydrazine insecticides. Two mutations, A349T and G331A, were identified in the LBD of EcR. The A349T mutation was present in both resistant strains, while the G331A mutation was only found in one of the resistant strains. The frequencies of the A349T mutation were 85.7% and 92.9% in the two resistant strains, respectively. ... (2022-04-01) The frequencies of the A349T mutation were 85.7% and 92.9% in the two resistant strains, respectively. The G331A mutation was present at a frequency of 42.9% in the resistant strain that carried it. The presence of these mutations was significantly correlated with the resistance to methoxyfenozide. These results suggest that the A349T and G331A mutations in the EcR gene are important mechanisms of resistance to diacylhydrazine insecticides in P. xylostella. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Analysis of Ecdysone Receptor Gene Mutations in Methoxyfenozide-Resistant Plutella xylostella - ResearchGate (2022-04-01) The primary mechanism of resistance to diacylhydrazine insecticides is the alteration of the target site, the ecdysone receptor (EcR). In P. xylostella, several mutations in the ligand-binding domain (LBD) of EcR have been reported to be associated with resistance to diacylhydrazine insecticides. In this study, we investigated the EcR gene mutations in two methoxyfenozide-resistant strains of P. xylostella and analyzed their effects on the susceptibility to diacylhydrazine insecticides. ... (2022-04-01) Two mutations, A349T and G331A, were identified in the LBD of EcR. The A349T mutation was present in both resistant strains, while the G331A mutation was only found in one of the resistant strains. The frequencies of the A349T mutation were 85.7% and 92.9% in the two resistant strains, respectively. The G331A mutation was present at a frequency of 42.9% in the resistant strain that carried it. ... (2022-04-01) The presence of these mutations was significantly correlated with the resistance to methoxyfenozide. These results suggest that the A349T and G331A mutations in the EcR gene are important mechanisms of resistance to diacylhydrazine insecticides in P. xylostella. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance, fitness cost and mechanism of resistance to tebufenozide in Spodoptera exigua (Hübner) (Lepidoptera: Noctuidae) - Wiley Online Library (2012-08-23) Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5–2.0. ... (2012-08-23) The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5–2.0. No significant maternal effect was detected. The dominance (DLC) values were 0.81 and 0.78 for F1 and F′1 respectively. Backcross results showed that tebufenozide resistance in S. exigua was controlled by more than one gene. ... (2012-08-23) CONCLUSION: Tebufenozide resistance in S. exigua is autosomal, incompletely dominant and polygenic. Enhanced detoxification by P450 monooxygenases and GSTs is an important mechanism of resistance. © 2012 Society of Chemical Industry. ... (2012-08-23) BACKGROUND: Tebufenozide has been used as a biorational insecticide to control lepidopteran pests, including the beet armyworm, Spodoptera exigua (Hübner), for more than 15 years. RESULTS: Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pDq_28tF8qO8-z_q2-2xX8j-b89kQ76r1330w-sQ-wX2_g-j_PjY955n372tQOQ9k22sH-7UvGkKk5Pqg-w7rR5b6u32Yg=

First report of a point mutation in the ecdysone receptor gene associated with resistance to diacylhydrazine insecticides in Spodoptera litura from China - ResearchGate (2014-06-01) A point mutation A358T in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of methionine for lysine (M120I), was detected in a tebufenozide-resistant strain of Spodoptera litura. This is the first report of a point mutation in the EcR gene associated with resistance to diacylhydrazine insecticides in S. litura. The frequency of the resistant allele was 85.7% in the resistant strain, but was not detected in the susceptible strain. ... (2014-06-01) A point mutation A358T in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of methionine for lysine (M120I), was detected in a tebufenozide-resistant strain of Spodoptera litura. This is the first report of a point mutation in the EcR gene associated with resistance to diacylhydrazine insecticides in S. litura. The frequency of the resistant allele was 85.7% in the resistant strain, but was not detected in the susceptible strain. A strong correlation was found between the presence of the M120I mutation and the resistance to tebufenozide. ... (2014-06-01) These results suggest that the M120I mutation in the EcR gene is a major mechanism of resistance to diacylhydrazine insecticides in S. litura. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

A point mutation in the ecdysone receptor of the diamondback moth, Plutella xylostella, is associated with resistance to diacylhydrazine insecticides - ResearchGate (2005-06-01) A strain of the diamondback moth, Plutella xylostella, highly resistant to both tebufenozide (16,000-fold) and methoxyfenozide (2100-fold), was used to investigate the molecular basis of resistance. A point mutation (A349T) was found in the ligand-binding domain (LBD) of the EcR gene, resulting in a substitution of methionine for lysine (M117I). This mutation was found only in the resistant strain and was tightly linked to the resistance. ... (2005-06-01) The diacylhydrazine insecticides, such as tebufenozide and methoxyfenozide, are agonists of the insect molting hormone, 20-hydroxyecdysone (20E), and act by binding to the ecdysone receptor (EcR) to induce a premature and incomplete molt. A strain of the diamondback moth, Plutella xylostella, highly resistant to both tebufenozide (16,000-fold) and methoxyfenozide (2100-fold), was used to investigate the molecular basis of resistance. A point mutation (A349T) was found in the ligand-binding domain (LBD) of the EcR gene, resulting in a substitution of methionine for lysine (M117I). ... (2005-06-01) These results suggest that the diacylhydrazine resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - ScienceDirect (2007-06-01) The LC50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. The backcross of F1 progeny with the parental resistant strain (MXF-R) showed a plateau in the concentration–mortality response, suggesting that the resistance was controlled by a single gene. ... (2007-06-01) The inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide were investigated in a resistant strain of the diamondback moth, Plutella xylostella (L.). The LC50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. ... (2007-06-01) A point mutation (A349T) resulting in a substitution of methionine for lysine (M117I) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene in the resistant strain. This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the methoxyfenozide resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance and mechanisms of resistance to the diacylhydrazine insecticide tebufenozide in the codling moth, Cydia pomonella (L.) - ScienceDirect (2006-03-01) The diacylhydrazine insecticide tebufenozide is an ecdysone agonist that causes a premature and incomplete lethal moult in lepidopteran larvae by binding to the ecdysone receptor (EcR) (Smagghe et al., 2003a). In France, the first cases of field resistance to tebufenozide in the codling moth, Cydia pomonella (L.), were reported in 1999 (Sauphanor et al., 2000). In the present study, we investigated the mode of inheritance of tebufenozide resistance and the possible mechanisms involved in a resistant strain of C. pomonella. ... (2006-03-01) The LC50 value of the resistant strain (R) was 180-fold higher than that of the susceptible strain (S). The resistance was inherited as an autosomal and incompletely recessive trait. The estimated number of genes conferring resistance was 1.5. No significant maternal effect was detected. The dominance (DLC) value was −0.44. ... (2006-03-01) Synergism studies with piperonyl butoxide (PBO) and S,S,S,-tributylphosphorotrithioate (DEF) showed that P450 monooxygenases and esterases were not involved in the resistance. A point mutation (G331A) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of glutamic acid for glycine (G111S). This mutation was found only in the resistant strain and was tightly linked to the resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Analysis of Ecdysone Receptor Gene Mutations in Methoxyfenozide-Resistant Plutella xylostella - ResearchGate (2022-04-01) The primary mechanism of resistance to diacylhydrazine insecticides is the alteration of the target site, the ecdysone receptor (EcR). In P. xylostella, several mutations in the ligand-binding domain (LBD) of EcR have been reported to be associated with resistance to diacylhydrazine insecticides. In this study, we investigated the EcR gene mutations in two methoxyfenozide-resistant strains of P. xylostella and analyzed their effects on the susceptibility to diacylhydrazine insecticides. ... (2022-04-01) Two mutations, A349T and G331A, were identified in the LBD of EcR. The A349T mutation was present in both resistant strains, while the G331A mutation was only found in one of the resistant strains. The frequencies of the A349T mutation were 85.7% and 92.9% in the two resistant strains, respectively. The G331A mutation was present at a frequency of 42.9% in the resistant strain that carried it. ... (2022-04-01) The presence of these mutations was significantly correlated with the resistance to methoxyfenozide. These results suggest that the A349T and G331A mutations in the EcR gene are important mechanisms of resistance to diacylhydrazine insecticides in P. xylostella. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

First report of a point mutation in the ecdysone receptor gene associated with resistance to diacylhydrazine insecticides in Spodoptera litura from China - ScienceDirect (2014-06-01) A point mutation A358T in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of methionine for lysine (M120I), was detected in a tebufenozide-resistant strain of Spodoptera litura. This is the first report of a point mutation in the EcR gene associated with resistance to diacylhydrazine insecticides in S. litura. The frequency of the resistant allele was 85.7% in the resistant strain, but was not detected in the susceptible strain. ... (2014-06-01) A point mutation A358T in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of methionine for lysine (M120I), was detected in a tebufenozide-resistant strain of Spodoptera litura. This is the first report of a point mutation in the EcR gene associated with resistance to diacylhydrazine insecticides in S. litura. The frequency of the resistant allele was 85.7% in the resistant strain, but was not detected in the susceptible strain. A strong correlation was found between the presence of the M120I mutation and the resistance to tebufenozide. ... (2014-06-01) These results suggest that the M120I mutation in the EcR gene is a major mechanism of resistance to diacylhydrazine insecticides in S. litura. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance, fitness cost and mechanism of resistance to tebufenozide in Spodoptera exigua (Hübner) (Lepidoptera: Noctuidae) - Wiley Online Library (2012-08-23) The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5–2.0. No significant maternal effect was detected. ... (2012-08-23) RESULTS: Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5–2.0. ... (2012-08-23) Enhanced detoxification by P450 monooxygenases and GSTs is an important mechanism of resistance. © 2012 Society of Chemical Industry. ... (2012-08-23) BACKGROUND: Tebufenozide has been used as a biorational insecticide to control lepidopteran pests, including the beet armyworm, Spodoptera exigua (Hübner), for more than 15 years. RESULTS: Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pDq_28tF8qO8-z_q2-2xX8j-b89kQ76r1330w-sQ-wX2_g-j_PjY955n372tQOQ9k22sH-7UvGkKk5Pqg-w7rR5b6u32Yg=

Inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - ResearchGate (2007-06-01) The LC 50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F 1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. The backcross of F 1 progeny with the parental resistant strain (MXF-R) showed a plateau in the concentration–mortality response, suggesting that the resistance was controlled by a single gene. ... (2007-06-01) The inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide were investigated in a resistant strain of the diamondback moth, Plutella xylostella (L.). The LC 50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F 1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. ... (2007-06-01) A point mutation (A349T) resulting in a substitution of methionine for lysine (M117I) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene in the resistant strain. This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the methoxyfenozide resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance and mechanisms of resistance to the diacylhydrazine insecticide tebufenozide in the codling moth, Cydia pomonella (L.) - ResearchGate (2006-03-01) The LC 50 value of the resistant strain (R) was 180-fold higher than that of the susceptible strain (S). The resistance was inherited as an autosomal and incompletely recessive trait. The estimated number of genes conferring resistance was 1.5. No significant maternal effect was detected. The dominance (D LC ) value was −0.44. ... (2006-03-01) The diacylhydrazine insecticide tebufenozide is an ecdysone agonist that causes a premature and incomplete lethal moult in lepidopteran larvae by binding to the ecdysone receptor (EcR) (Smagghe et al., 2003a). In France, the first cases of field resistance to tebufenozide in the codling moth, Cydia pomonella (L.), were reported in 1999 (Sauphanor et al., 2000). In the present study, we investigated the mode of inheritance of tebufenozide resistance and the possible mechanisms involved in a resistant strain of C. pomonella. ... (2006-03-01) Synergism studies with piperonyl butoxide (PBO) and S,S,S,-tributylphosphorotrithioate (DEF) showed that P450 monooxygenases and esterases were not involved in the resistance. A point mutation (G331A) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of glutamic acid for glycine (G111S). This mutation was found only in the resistant strain and was tightly linked to the resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

First report of a point mutation in the ecdysone receptor gene associated with resistance to diacylhydrazine insecticides in Spodoptera litura from China - ResearchGate (2014-06-01) A point mutation A358T in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of methionine for lysine (M120I), was detected in a tebufenozide-resistant strain of Spodoptera litura. This is the first report of a point mutation in the EcR gene associated with resistance to diacylhydrazine insecticides in S. litura. The frequency of the resistant allele was 85.7% in the resistant strain, but was not detected in the susceptible strain. ... (2014-06-01) A point mutation A358T in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of methionine for lysine (M120I), was detected in a tebufenozide-resistant strain of Spodoptera litura. This is the first report of a point mutation in the EcR gene associated with resistance to diacylhydrazine insecticides in S. litura. The frequency of the resistant allele was 85.7% in the resistant strain, but was not detected in the susceptible strain. A strong correlation was found between the presence of the M120I mutation and the resistance to tebufenozide. ... (2014-06-01) These results suggest that the M120I mutation in the EcR gene is a major mechanism of resistance to diacylhydrazine insecticides in S. litura. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Molecular cloning of a novel ecdysone receptor (SeEcR) from the beet armyworm Spodoptera exigua (Lepidoptera: Noctuidae) and its expression analysis in response to tebufenozide exposure - ResearchGate (2012-04-01) The full-length cDNA of an ecdysone receptor gene (SeEcR) was cloned from the beet armyworm, Spodoptera exigua (Hübner), a serious agricultural pest worldwide. The full-length cDNA of SeEcR is 2697 bp and contains a 1656 bp open reading frame that encodes a 551-amino-acid protein. The deduced SeEcR protein has all the conserved domains of a typical nuclear receptor. The overall sequence identity of SeEcR with EcRs from other lepidopteran insects is more than 85%. ... (2012-04-01) Real-time quantitative PCR analysis revealed that SeEcR was expressed throughout the developmental stages, with the highest expression level in the prepupae. The expression level of SeEcR was highest in the epidermis, followed by the midgut, and lowest in the fat body. The expression of SeEcR was significantly induced by tebufenozide in a dose- and time-dependent manner. ... (2012-04-01) The results suggest that SeEcR is involved in the response to tebufenozide in S. exigua. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Characterization of ecdysone receptor (EcR) and retinoid X receptor (RXR) in the beet armyworm Spodoptera exigua (Hübner) and their expression profiles upon exposure to tebufenozide - ResearchGate (2012-04-01) The full-length cDNAs of the ecdysone receptor (SeEcR) and retinoid X receptor (SeRXR) were cloned from the beet armyworm, Spodoptera exigua (Hübner), a worldwide pest of many important crops. The open reading frames of SeEcR and SeRXR encode polypeptides of 551 and 588 amino acids, respectively. The deduced amino acid sequences of SeEcR and SeRXR showed high identities with their counterparts in other lepidopteran insects. ... (2012-04-01) The expression profiles of SeEcR and SeRXR in different developmental stages and tissues, and their responses to tebufenozide exposure, were investigated by real-time quantitative PCR. The results showed that both genes were expressed in all developmental stages, with the highest expression levels in the prepupae. The expression levels of both genes were highest in the epidermis, followed by the midgut, and lowest in the fat body. ... (2012-04-01) The expression of both SeEcR and SeRXR was significantly induced by tebufenozide in a dose- and time-dependent manner. These results suggest that SeEcR and SeRXR are involved in the response to tebufenozide in S. exigua. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

A point mutation in the ecdysone receptor of the diamondback moth, Plutella xylostella, is associated with resistance to diacylhydrazine insecticides - ResearchGate (2005-06-01) The diacylhydrazine insecticides, such as tebufenozide and methoxyfenozide, are agonists of the insect molting hormone, 20-hydroxyecdysone (20E), and act by binding to the ecdysone receptor (EcR) to induce a premature and incomplete molt. A strain of the diamondback moth, Plutella xylostella, highly resistant to both tebufenozide (16,000-fold) and methoxyfenozide (2100-fold), was used to investigate the molecular basis of resistance. A point mutation (A349T) was found in the ligand-binding domain (LBD) of the EcR gene, resulting in a substitution of methionine for lysine (M117I). ... (2005-06-01) A point mutation (A349T) was found in the ligand-binding domain (LBD) of the EcR gene, resulting in a substitution of methionine for lysine (M117I). This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the diacylhydrazine resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Analysis of Ecdysone Receptor Gene Mutations in Methoxyfenozide-Resistant Plutella xylostella - ResearchGate (2022-04-01) The primary mechanism of resistance to diacylhydrazine insecticides is the alteration of the target site, the ecdysone receptor (EcR). In P. xylostella, several mutations in the ligand-binding domain (LBD) of EcR have been reported to be associated with resistance to diacylhydrazine insecticides. In this study, we investigated the EcR gene mutations in two methoxyfenozide-resistant strains of P. xylostella and analyzed their effects on the susceptibility to diacylhydrazine insecticides. ... (2022-04-01) Two mutations, A349T and G331A, were identified in the LBD of EcR. The A349T mutation was present in both resistant strains, while the G331A mutation was only found in one of the resistant strains. The frequencies of the A349T mutation were 85.7% and 92.9% in the two resistant strains, respectively. The G331A mutation was present at a frequency of 42.9% in the resistant strain that carried it. ... (2022-04-01) The presence of these mutations was significantly correlated with the resistance to methoxyfenozide. These results suggest that the A349T and G331A mutations in the EcR gene are important mechanisms of resistance to diacylhydrazine insecticides in P. xylostella. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

First report of a point mutation in the ecdysone receptor gene associated with resistance to diacylhydrazine insecticides in Spodoptera litura from China - ResearchGate (2014-06-01) A point mutation A358T in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of methionine for lysine (M120I), was detected in a tebufenozide-resistant strain of Spodoptera litura. This is the first report of a point mutation in the EcR gene associated with resistance to diacylhydrazine insecticides in S. litura. The frequency of the resistant allele was 85.7% in the resistant strain, but was not detected in the susceptible strain. ... (2014-06-01) A point mutation A358T in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of methionine for lysine (M120I), was detected in a tebufenozide-resistant strain of Spodoptera litura. This is the first report of a point mutation in the EcR gene associated with resistance to diacylhydrazine insecticides in S. litura. The frequency of the resistant allele was 85.7% in the resistant strain, but was not detected in the susceptible strain. A strong correlation was found between the presence of the M120I mutation and the resistance to tebufenozide. ... (2014-06-01) These results suggest that the M120I mutation in the EcR gene is a major mechanism of resistance to diacylhydrazine insecticides in S. litura. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Molecular cloning of a novel ecdysone receptor (SeEcR) from the beet armyworm Spodoptera exigua (Lepidoptera: Noctuidae) and its expression analysis in response to tebufenozide exposure - ResearchGate (2012-04-01) The full-length cDNA of an ecdysone receptor gene (SeEcR) was cloned from the beet armyworm, Spodoptera exigua (Hübner), a serious agricultural pest worldwide. The full-length cDNA of SeEcR is 2697 bp and contains a 1656 bp open reading frame that encodes a 551-amino-acid protein. The deduced SeEcR protein has all the conserved domains of a typical nuclear receptor. The overall sequence identity of SeEcR with EcRs from other lepidopteran insects is more than 85%. ... (2012-04-01) Real-time quantitative PCR analysis revealed that SeEcR was expressed throughout the developmental stages, with the highest expression level in the prepupae. The expression level of SeEcR was highest in the epidermis, followed by the midgut, and lowest in the fat body. The expression of SeEcR was significantly induced by tebufenozide in a dose- and time-dependent manner. ... (2012-04-01) The results suggest that SeEcR is involved in the response to tebufenozide in S. exigua. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Characterization of ecdysone receptor (EcR) and retinoid X receptor (RXR) in the beet armyworm Spodoptera exigua (Hübner) and their expression profiles upon exposure to tebufenozide - ResearchGate (2012-04-01) The full-length cDNAs of the ecdysone receptor (SeEcR) and retinoid X receptor (SeRXR) were cloned from the beet armyworm, Spodoptera exigua (Hübner), a worldwide pest of many important crops. The open reading frames of SeEcR and SeRXR encode polypeptides of 551 and 588 amino acids, respectively. The deduced amino acid sequences of SeEcR and SeRXR showed high identities with their counterparts in other lepidopteran insects. ... (2012-04-01) The expression profiles of SeEcR and SeRXR in different developmental stages and tissues, and their responses to tebufenozide exposure, were investigated by real-time quantitative PCR. The results showed that both genes were expressed in all developmental stages, with the highest expression levels in the prepupae. The expression levels of both genes were highest in the epidermis, followed by the midgut, and lowest in the fat body. ... (2012-04-01) The expression of both SeEcR and SeRXR was significantly induced by tebufenozide in a dose- and time-dependent manner. These results suggest that SeEcR and SeRXR are involved in the response to tebufenozide in S. exigua. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

A point mutation in the ecdysone receptor of the diamondback moth, Plutella xylostella, is associated with resistance to diacylhydrazine insecticides - ResearchGate (2005-06-01) The diacylhydrazine insecticides, such as tebufenozide and methoxyfenozide, are agonists of the insect molting hormone, 20-hydroxyecdysone (20E), and act by binding to the ecdysone receptor (EcR) to induce a premature and incomplete molt. A strain of the diamondback moth, Plutella xylostella, highly resistant to both tebufenozide (16,000-fold) and methoxyfenozide (2100-fold), was used to investigate the molecular basis of resistance. A point mutation (A349T) was found in the ligand-binding domain (LBD) of the EcR gene, resulting in a substitution of methionine for lysine (M117I). ... (2005-06-01) A point mutation (A349T) was found in the ligand-binding domain (LBD) of the EcR gene, resulting in a substitution of methionine for lysine (M117I). This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the diacylhydrazine resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance, fitness cost and mechanism of resistance to tebufenozide in Spodoptera exigua (Hübner) (Lepidoptera: Noctuidae) - ResearchGate (2013-02-01) Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5-2.0. ... (2013-02-01) The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5-2.0. No significant maternal effect was detected. The dominance (DLC) values were 0.81 and 0.78 for F1 and F′1 respectively. Backcross results showed that tebufenozide resistance in S. exigua was controlled by more than one gene. ... (2013-02-01) Conclusion: Tebufenozide resistance in S. exigua is autosomal, incompletely dominant and polygenic. Enhanced detoxification by P450 monooxygenases and GSTs is an important mechanism of resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pDq_28tF8qO8-z_q2-2xX8j-b89kQ76r1330w-sQ-wX2_g-j_PjY955n372tQOQ9k22sH-7UvGkKk5Pqg-w7rR5b6u32Yg=

Inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - ScienceDirect (2007-06-01) The LC50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. The backcross of F1 progeny with the parental resistant strain (MXF-R) showed a plateau in the concentration–mortality response, suggesting that the resistance was controlled by a single gene. ... (2007-06-01) The inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide were investigated in a resistant strain of the diamondback moth, Plutella xylostella (L.). The LC50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. ... (2007-06-01) A point mutation (A349T) resulting in a substitution of methionine for lysine (M117I) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene in the resistant strain. This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the methoxyfenozide resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance and mechanisms of resistance to the diacylhydrazine insecticide tebufenozide in the codling moth, Cydia pomonella (L.) - ScienceDirect (2006-03-01) The diacylhydrazine insecticide tebufenozide is an ecdysone agonist that causes a premature and incomplete lethal moult in lepidopteran larvae by binding to the ecdysone receptor (EcR) (Smagghe et al., 2003a). In France, the first cases of field resistance to tebufenozide in the codling moth, Cydia pomonella (L.), were reported in 1999 (Sauphanor et al., 2000). In the present study, we investigated the mode of inheritance of tebufenozide resistance and the possible mechanisms involved in a resistant strain of C. pomonella. ... (2006-03-01) The LC50 value of the resistant strain (R) was 180-fold higher than that of the susceptible strain (S). The resistance was inherited as an autosomal and incompletely recessive trait. The estimated number of genes conferring resistance was 1.5. No significant maternal effect was detected. The dominance (DLC) value was −0.44. ... (2006-03-01) Synergism studies with piperonyl butoxide (PBO) and S,S,S,-tributylphosphorotrithioate (DEF) showed that P450 monooxygenases and esterases were not involved in the resistance. A point mutation (G331A) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of glutamic acid for glycine (G111S). This mutation was found only in the resistant strain and was tightly linked to the resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance, fitness cost and mechanism of resistance to tebufenozide in Spodoptera exigua (Hübner) (Lepidoptera: Noctuidae) - Wiley Online Library (2012-08-23) The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5–2.0. No significant maternal effect was detected. ... (2012-08-23) RESULTS: Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5–2.0. ... (2012-08-23) Enhanced detoxification by P450 monooxygenases and GSTs is an important mechanism of resistance. © 2012 Society of Chemical Industry. ... (2012-08-23) BACKGROUND: Tebufenozide has been used as a biorational insecticide to control lepidopteran pests, including the beet armyworm, Spodoptera exigua (Hübner), for more than 15 years. RESULTS: Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pDq_28tF8qO8-z_q2-2xX8j-b89kQ76r1330w-sQ-wX2_g-j_PjY955n372tQOQ9k22sH-7UvGkKk5Pqg-w7rR5b6u32Yg=

Inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - ResearchGate (2007-06-01) The LC 50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F 1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. The backcross of F 1 progeny with the parental resistant strain (MXF-R) showed a plateau in the concentration–mortality response, suggesting that the resistance was controlled by a single gene. ... (2007-06-01) The inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide were investigated in a resistant strain of the diamondback moth, Plutella xylostella (L.). The LC 50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F 1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. ... (2007-06-01) A point mutation (A349T) resulting in a substitution of methionine for lysine (M117I) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene in the resistant strain. This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the methoxyfenozide resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance and mechanisms of resistance to the diacylhydrazine insecticide tebufenozide in the codling moth, Cydia pomonella (L.) - ResearchGate (2006-03-01) The LC 50 value of the resistant strain (R) was 180-fold higher than that of the susceptible strain (S). The resistance was inherited as an autosomal and incompletely recessive trait. The estimated number of genes conferring resistance was 1.5. No significant maternal effect was detected. The dominance (D LC ) value was −0.44. ... (2006-03-01) The diacylhydrazine insecticide tebufenozide is an ecdysone agonist that causes a premature and incomplete lethal moult in lepidopteran larvae by binding to the ecdysone receptor (EcR) (Smagghe et al., 2003a). In France, the first cases of field resistance to tebufenozide in the codling moth, Cydia pomonella (L.), were reported in 1999 (Sauphanor et al., 2000). In the present study, we investigated the mode of inheritance of tebufenozide resistance and the possible mechanisms involved in a resistant strain of C. pomonella. ... (2006-03-01) Synergism studies with piperonyl butoxide (PBO) and S,S,S,-tributylphosphorotrithioate (DEF) showed that P450 monooxygenases and esterases were not involved in the resistance. A point mutation (G331A) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of glutamic acid for glycine (G111S). This mutation was found only in the resistant strain and was tightly linked to the resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance, fitness cost and mechanism of resistance to tebufenozide in Spodoptera exigua (Hübner) (Lepidoptera: Noctuidae) - ResearchGate (2013-02-01) Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5-2.0. ... (2013-02-01) The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5-2.0. No significant maternal effect was detected. The dominance (DLC) values were 0.81 and 0.78 for F1 and F′1 respectively. Backcross results showed that tebufenozide resistance in S. exigua was controlled by more than one gene. ... (2013-02-01) Conclusion: Tebufenozide resistance in S. exigua is autosomal, incompletely dominant and polygenic. Enhanced detoxification by P450 monooxygenases and GSTs is an important mechanism of resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pDq_28tF8qO8-z_q2-2xX8j-b89kQ76r1330w-sQ-wX2_g-j_PjY955n372tQOQ9k22sH-7UvGkKk5Pqg-w7rR5b6u32Yg=

Inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - ScienceDirect (2007-06-01) The LC50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. The backcross of F1 progeny with the parental resistant strain (MXF-R) showed a plateau in the concentration–mortality response, suggesting that the resistance was controlled by a single gene. ... (2007-06-01) The inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide were investigated in a resistant strain of the diamondback moth, Plutella xylostella (L.). The LC50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. ... (2007-06-01) A point mutation (A349T) resulting in a substitution of methionine for lysine (M117I) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene in the resistant strain. This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the methoxyfenozide resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance and mechanisms of resistance to the diacylhydrazine insecticide tebufenozide in the codling moth, Cydia pomonella (L.) - ScienceDirect (2006-03-01) The diacylhydrazine insecticide tebufenozide is an ecdysone agonist that causes a premature and incomplete lethal moult in lepidopteran larvae by binding to the ecdysone receptor (EcR) (Smagghe et al., 2003a). In France, the first cases of field resistance to tebufenozide in the codling moth, Cydia pomonella (L.), were reported in 1999 (Sauphanor et al., 2000). In the present study, we investigated the mode of inheritance of tebufenozide resistance and the possible mechanisms involved in a resistant strain of C. pomonella. ... (2006-03-01) The LC50 value of the resistant strain (R) was 180-fold higher than that of the susceptible strain (S). The resistance was inherited as an autosomal and incompletely recessive trait. The estimated number of genes conferring resistance was 1.5. No significant maternal effect was detected. The dominance (DLC) value was −0.44. ... (2006-03-01) Synergism studies with piperonyl butoxide (PBO) and S,S,S,-tributylphosphorotrithioate (DEF) showed that P450 monooxygenases and esterases were not involved in the resistance. A point mutation (G331A) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of glutamic acid for glycine (G111S). This mutation was found only in the resistant strain and was tightly linked to the resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance, fitness cost and mechanism of resistance to tebufenozide in Spodoptera exigua (Hübner) (Lepidoptera: Noctuidae) - Wiley Online Library (2012-08-23) The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5–2.0. No significant maternal effect was detected. ... (2012-08-23) RESULTS: Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5–2.0. ... (2012-08-23) Enhanced detoxification by P450 monooxygenases and GSTs is an important mechanism of resistance. © 2012 Society of Chemical Industry. ... (2012-08-23) BACKGROUND: Tebufenozide has been used as a biorational insecticide to control lepidopteran pests, including the beet armyworm, Spodoptera exigua (Hübner), for more than 15 years. RESULTS: Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pDq_28tF8qO8-z_q2-2xX8j-b89kQ76r1330w-sQ-wX2_g-j_PjY955n372tQOQ9k22sH-7UvGkKk5Pqg-w7rR5b6u32Yg=

Inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - ResearchGate (2007-06-01) The LC 50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F 1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. The backcross of F 1 progeny with the parental resistant strain (MXF-R) showed a plateau in the concentration–mortality response, suggesting that the resistance was controlled by a single gene. ... (2007-06-01) The inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide were investigated in a resistant strain of the diamondback moth, Plutella xylostella (L.). The LC 50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F 1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. ... (2007-06-01) A point mutation (A349T) resulting in a substitution of methionine for lysine (M117I) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene in the resistant strain. This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the methoxyfenozide resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance and mechanisms of resistance to the diacylhydrazine insecticide tebufenozide in the codling moth, Cydia pomonella (L.) - ResearchGate (2006-03-01) The LC 50 value of the resistant strain (R) was 180-fold higher than that of the susceptible strain (S). The resistance was inherited as an autosomal and incompletely recessive trait. The estimated number of genes conferring resistance was 1.5. No significant maternal effect was detected. The dominance (D LC ) value was −0.44. ... (2006-03-01) The diacylhydrazine insecticide tebufenozide is an ecdysone agonist that causes a premature and incomplete lethal moult in lepidopteran larvae by binding to the ecdysone receptor (EcR) (Smagghe et al., 2003a). In France, the first cases of field resistance to tebufenozide in the codling moth, Cydia pomonella (L.), were reported in 1999 (Sauphanor et al., 2000). In the present study, we investigated the mode of inheritance of tebufenozide resistance and the possible mechanisms involved in a resistant strain of C. pomonella. ... (2006-03-01) Synergism studies with piperonyl butoxide (PBO) and S,S,S,-tributylphosphorotrithioate (DEF) showed that P450 monooxygenases and esterases were not involved in the resistance. A point mutation (G331A) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of glutamic acid for glycine (G111S). This mutation was found only in the resistant strain and was tightly linked to the resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance, fitness cost and mechanism of resistance to tebufenozide in Spodoptera exigua (Hübner) (Lepidoptera: Noctuidae) - ResearchGate (2013-02-01) Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5-2.0. ... (2013-02-01) The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5-2.0. No significant maternal effect was detected. The dominance (DLC) values were 0.81 and 0.78 for F1 and F′1 respectively. Backcross results showed that tebufenozide resistance in S. exigua was controlled by more than one gene. ... (2013-02-01) Conclusion: Tebufenozide resistance in S. exigua is autosomal, incompletely dominant and polygenic. Enhanced detoxification by P450 monooxygenaces and GSTs is an important mechanism of resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pDq_28tF8qO8-z_q2-2xX8j-b89kQ76r1330w-sQ-wX2_g-j_PjY955n372tQOQ9k22sH-7UvGkKk5Pqg-w7rR5b6u32Yg=

Inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - ScienceDirect (2007-06-01) The LC50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. The backcross of F1 progeny with the parental resistant strain (MXF-R) showed a plateau in the concentration–mortality response, suggesting that the resistance was controlled by a single gene. ... (2007-06-01) The inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide were investigated in a resistant strain of the diamondback moth, Plutella xylostella (L.). The LC50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. ... (2007-06-01) A point mutation (A349T) resulting in a substitution of methionine for lysine (M117I) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene in the resistant strain. This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the methoxyfenozide resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance and mechanisms of resistance to the diacylhydrazine insecticide tebufenozide in the codling moth, Cydia pomonella (L.) - ScienceDirect (2006-03-01) The diacylhydrazine insecticide tebufenozide is an ecdysone agonist that causes a premature and incomplete lethal moult in lepidopteran larvae by binding to the ecdysone receptor (EcR) (Smagghe et al., 2003a). In France, the first cases of field resistance to tebufenozide in the codling moth, Cydia pomonella (L.), were reported in 1999 (Sauphanor et al., 2000). In the present study, we investigated the mode of inheritance of tebufenozide resistance and the possible mechanisms involved in a resistant strain of C. pomonella. ... (2006-03-01) The LC50 value of the resistant strain (R) was 180-fold higher than that of the susceptible strain (S). The resistance was inherited as an autosomal and incompletely recessive trait. The estimated number of genes conferring resistance was 1.5. No significant maternal effect was detected. The dominance (DLC) value was −0.44. ... (2006-03-01) Synergism studies with piperonyl butoxide (PBO) and S,S,S,-tributylphosphorotrithioate (DEF) showed that P450 monooxygenases and esterases were not involved in the resistance. A point mutation (G331A) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of glutamic acid for glycine (G111S). This mutation was found only in the resistant strain and was tightly linked to the resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance, fitness cost and mechanism of resistance to tebufenozide in Spodoptera exigua (Hübner) (Lepidoptera: Noctuidae) - Wiley Online Library (2012-08-23) The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5–2.0. No significant maternal effect was detected. ... (2012-08-23) RESULTS: Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5–2.0. ... (2012-08-23) Enhanced detoxification by P450 monooxygenases and GSTs is an important mechanism of resistance. © 2012 Society of Chemical Industry. ... (2012-08-23) BACKGROUND: Tebufenozide has been used as a biorational insecticide to control lepidopteran pests, including the beet armyworm, Spodoptera exigua (Hübner), for more than 15 years. RESULTS: Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pDq_28tF8qO8-z_q2-2xX8j-b89kQ76r1330w-sQ-wX2_g-j_PjY955n372tQOQ9k22sH-7UvGkKk5Pqg-w7rR5b6u32Yg=

Inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - ResearchGate (2007-06-01) The LC 50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F 1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. The backcross of F 1 progeny with the parental resistant strain (MXF-R) showed a plateau in the concentration–mortality response, suggesting that the resistance was controlled by a single gene. ... (2007-06-01) The inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide were investigated in a resistant strain of the diamondback moth, Plutella xylostella (L.). The LC 50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F 1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. ... (2007-06-01) A point mutation (A349T) resulting in a substitution of methionine for lysine (M117I) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene in the resistant strain. This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the methoxyfenozide resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance and mechanisms of resistance to the diacylhydrazine insecticide tebufenozide in the codling moth, Cydia pomonella (L.) - ResearchGate (2006-03-01) The LC 50 value of the resistant strain (R) was 180-fold higher than that of the susceptible strain (S). The resistance was inherited as an autosomal and incompletely recessive trait. The estimated number of genes conferring resistance was 1.5. No significant maternal effect was detected. The dominance (D LC ) value was −0.44. ... (2006-03-01) The diacylhydrazine insecticide tebufenozide is an ecdysone agonist that causes a premature and incomplete lethal moult in lepidopteran larvae by binding to the ecdysone receptor (EcR) (Smagghe et al., 2003a). In France, the first cases of field resistance to tebufenozide in the codling moth, Cydia pomonella (L.), were reported in 1999 (Sauphanor et al., 2000). In the present study, we investigated the mode of inheritance of tebufenozide resistance and the possible mechanisms involved in a resistant strain of C. pomonella. ... (2006-03-01) Synergism studies with piperonyl butoxide (PBO) and S,S,S,-tributylphosphorotrithioate (DEF) showed that P450 monooxygenases and esterases were not involved in the resistance. A point mutation (G331A) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of glutamic acid for glycine (G111S). This mutation was found only in the resistant strain and was tightly linked to the resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance, fitness cost and mechanism of resistance to tebufenozide in Spodoptera exigua (Hübner) (Lepidoptera: Noctuidae) - ResearchGate (2013-02-01) Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5-2.0. ... (2013-02-01) The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5-2.0. No significant maternal effect was detected. The dominance (DLC) values were 0.81 and 0.78 for F1 and F′1 respectively. Backcross results showed that tebufenozide resistance in S. exigua was controlled by more than one gene. ... (2013-02-01) Conclusion: Tebufenozide resistance in S. exigua is autosomal, incompletely dominant and polygenic. Enhanced detoxification by P450 monooxygenaces and GSTs is an important mechanism of resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pDq_28tF8qO8-z_q2-2xX8j-b89kQ76r1330w-sQ-wX2_g-j_PjY955n372tQOQ9k22sH-7UvGkKk5Pqg-w7rR5b6u32Yg=

Inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - ScienceDirect (2007-06-01) The LC50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. The backcross of F1 progeny with the parental resistant strain (MXF-R) showed a plateau in the concentration–mortality response, suggesting that the resistance was controlled by a single gene. ... (2007-06-01) The inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide were investigated in a resistant strain of the diamondback moth, Plutella xylostella (L.). The LC50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. ... (2007-06-01) A point mutation (A349T) resulting in a substitution of methionine for lysine (M117I) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene in the resistant strain. This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the methoxyfenozide resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance and mechanisms of resistance to the diacylhydrazine insecticide tebufenozide in the codling moth, Cydia pomonella (L.) - ScienceDirect (2006-03-01) The diacylhydrazine insecticide tebufenozide is an ecdysone agonist that causes a premature and incomplete lethal moult in lepidopteran larvae by binding to the ecdysone receptor (EcR) (Smagghe et al., 2003a). In France, the first cases of field resistance to tebufenozide in the codling moth, Cydia pomonella (L.), were reported in 1999 (Sauphanor et al., 2000). In the present study, we investigated the mode of inheritance of tebufenozide resistance and the possible mechanisms involved in a resistant strain of C. pomonella. ... (2006-03-01) The LC50 value of the resistant strain (R) was 180-fold higher than that of the susceptible strain (S). The resistance was inherited as an autosomal and incompletely recessive trait. The estimated number of genes conferring resistance was 1.5. No significant maternal effect was detected. The dominance (DLC) value was −0.44. ... (2006-03-01) Synergism studies with piperonyl butoxide (PBO) and S,S,S,-tributylphosphorotrithioate (DEF) showed that P450 monooxygenases and esterases were not involved in the resistance. A point mutation (G331A) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of glutamic acid for glycine (G111S). This mutation was found only in the resistant strain and was tightly linked to the resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance, fitness cost and mechanism of resistance to tebufenozide in Spodoptera exigua (Hübner) (Lepidoptera: Noctuidae) - Wiley Online Library (2012-08-23) The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5–2.0. No significant maternal effect was detected. ... (2012-08-23) RESULTS: Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5–2.0. ... (2012-08-23) Enhanced detoxification by P450 monooxygenases and GSTs is an important mechanism of resistance. © 2012 Society of Chemical Industry. ... (2012-08-23) BACKGROUND: Tebufenozide has been used as a biorational insecticide to control lepidopteran pests, including the beet armyworm, Spodoptera exigua (Hübner), for more than 15 years. RESULTS: Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pDq_28tF8qO8-z_q2-2xX8j-b89kQ76r1330w-sQ-wX2_g-j_PjY955n372tQOQ9k22sH-7UvGkKk5Pqg-w7rR5b6u32Yg=

Inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - ResearchGate (2007-06-01) The LC 50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F 1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. The backcross of F 1 progeny with the parental resistant strain (MXF-R) showed a plateau in the concentration–mortality response, suggesting that the resistance was controlled by a single gene. ... (2007-06-01) The inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide were investigated in a resistant strain of the diamondback moth, Plutella xylostella (L.). The LC 50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F 1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. ... (2007-06-01) A point mutation (A349T) resulting in a substitution of methionine for lysine (M117I) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene in the resistant strain. This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the methoxyfenozide resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance and mechanisms of resistance to the diacylhydrazine insecticide tebufenozide in the codling moth, Cydia pomonella (L.) - ResearchGate (2006-03-01) The LC 50 value of the resistant strain (R) was 180-fold higher than that of the susceptible strain (S). The resistance was inherited as an autosomal and incompletely recessive trait. The estimated number of genes conferring resistance was 1.5. No significant maternal effect was detected. The dominance (D LC ) value was −0.44. ... (2006-03-01) The diacylhydrazine insecticide tebufenozide is an ecdysone agonist that causes a premature and incomplete lethal moult in lepidopteran larvae by binding to the ecdysone receptor (EcR) (Smagghe et al., 2003a). In France, the first cases of field resistance to tebufenozide in the codling moth, Cydia pomonella (L.), were reported in 1999 (Sauphanor et al., 2000). In the present study, we investigated the mode of inheritance of tebufenozide resistance and the possible mechanisms involved in a resistant strain of C. pomonella. ... (2006-03-01) Synergism studies with piperonyl butoxide (PBO) and S,S,S,-tributylphosphorotrithioate (DEF) showed that P450 monooxygenases and esterases were not involved in the resistance. A point mutation (G331A) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of glutamic acid for glycine (G111S). This mutation was found only in the resistant strain and was tightly linked to the resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance, fitness cost and mechanism of resistance to tebufenozide in Spodoptera exigua (Hübner) (Lepidoptera: Noctuidae) - ResearchGate (2013-02-01) Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5-2.0. ... (2013-02-01) The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5-2.0. No significant maternal effect was detected. The dominance (DLC) values were 0.81 and 0.78 for F1 and F′1 respectively. Backcross results showed that tebufenozide resistance in S. exigua was controlled by more than one gene. ... (2013-02-01) Conclusion: Tebufenozide resistance in S. exigua is autosomal, incompletely dominant and polygenic. Enhanced detoxification by P450 monooxygenaces and GSTs is an important mechanism of resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pDq_28tF8qO8-z_q2-2xX8j-b89kQ76r1330w-sQ-wX2_g-j_PjY955n372tQOQ9k22sH-7UvGkKk5Pqg-w7rR5b6u32Yg=

Inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - ScienceDirect (2007-06-01) The LC50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. The backcross of F1 progeny with the parental resistant strain (MXF-R) showed a plateau in the concentration–mortality response, suggesting that the resistance was controlled by a single gene. ... (2007-06-01) The inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide were investigated in a resistant strain of the diamondback moth, Plutella xylostella (L.). The LC50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. ... (2007-06-01) A point mutation (A349T) resulting in a substitution of methionine for lysine (M117I) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene in the resistant strain. This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the methoxyfenozide resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance and mechanisms of resistance to the diacylhydrazine insecticide tebufenozide in the codling moth, Cydia pomonella (L.) - ScienceDirect (2006-03-01) The diacylhydrazine insecticide tebufenozide is an ecdysone agonist that causes a premature and incomplete lethal moult in lepidopteran larvae by binding to the ecdysone receptor (EcR) (Smagghe et al., 2003a). In France, the first cases of field resistance to tebufenozide in the codling moth, Cydia pomonella (L.), were reported in 1999 (Sauphanor et al., 2000). In the present study, we investigated the mode of inheritance of tebufenozide resistance and the possible mechanisms involved in a resistant strain of C. pomonella. ... (2006-03-01) The LC50 value of the resistant strain (R) was 180-fold higher than that of the susceptible strain (S). The resistance was inherited as an autosomal and incompletely recessive trait. The estimated number of genes conferring resistance was 1.5. No significant maternal effect was detected. The dominance (DLC) value was −0.44. ... (2006-03-01) Synergism studies with piperonyl butoxide (PBO) and S,S,S,-tributylphosphorotrithioate (DEF) showed that P450 monooxygenases and esterases were not involved in the resistance. A point mutation (G331A) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of glutamic acid for glycine (G111S). This mutation was found only in the resistant strain and was tightly linked to the resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance, fitness cost and mechanism of resistance to tebufenozide in Spodoptera exigua (Hübner) (Lepidoptera: Noctuidae) - Wiley Online Library (2012-08-23) The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5–2.0. No significant maternal effect was detected. ... (2012-08-23) RESULTS: Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5–2.0. ... (2012-08-23) Enhanced detoxification by P450 monooxygenases and GSTs is an important mechanism of resistance. © 2012 Society of Chemical Industry. ... (2012-08-23) BACKGROUND: Tebufenozide has been used as a biorational insecticide to control lepidopteran pests, including the beet armyworm, Spodoptera exigua (Hübner), for more than 15 years. RESULTS: Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pDq_28tF8qO8-z_q2-2xX8j-b89kQ76r1330w-sQ-wX2_g-j_PjY955n372tQOQ9k22sH-7UvGkKk5Pqg-w7rR5b6u32Yg=

Inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - ResearchGate (2007-06-01) The LC 50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F 1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. The backcross of F 1 progeny with the parental resistant strain (MXF-R) showed a plateau in the concentration–mortality response, suggesting that the resistance was controlled by a single gene. ... (2007-06-01) The inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide were investigated in a resistant strain of the diamondback moth, Plutella xylostella (L.). The LC 50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F 1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. ... (2007-06-01) A point mutation (A349T) resulting in a substitution of methionine for lysine (M117I) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene in the resistant strain. This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the methoxyfenozide resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance and mechanisms of resistance to the diacylhydrazine insecticide tebufenozide in the codling moth, Cydia pomonella (L.) - ResearchGate (2006-03-01) The LC 50 value of the resistant strain (R) was 180-fold higher than that of the susceptible strain (S). The resistance was inherited as an autosomal and incompletely recessive trait. The estimated number of genes conferring resistance was 1.5. No significant maternal effect was detected. The dominance (D LC ) value was −0.44. ... (2006-03-01) The diacylhydrazine insecticide tebufenozide is an ecdysone agonist that causes a premature and incomplete lethal moult in lepidopteran larvae by binding to the ecdysone receptor (EcR) (Smagghe et al., 2003a). In France, the first cases of field resistance to tebufenozide in the codling moth, Cydia pomonella (L.), were reported in 1999 (Sauphanor et al., 2000). In the present study, we investigated the mode of inheritance of tebufenozide resistance and the possible mechanisms involved in a resistant strain of C. pomonella. ... (2006-03-01) Synergism studies with piperonyl butoxide (PBO) and S,S,S,-tributylphosphorotrithioate (DEF) showed that P450 monooxygenases and esterases were not involved in the resistance. A point mutation (G331A) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of glutamic acid for glycine (G111S). This mutation was found only in the resistant strain and was tightly linked to the resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance, fitness cost and mechanism of resistance to tebufenozide in Spodoptera exigua (Hübner) (Lepidoptera: Noctuidae) - ResearchGate (2013-02-01) Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5-2.0. ... (2013-02-01) The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5-2.0. No significant maternal effect was detected. The dominance (DLC) values were 0.81 and 0.78 for F1 and F′1 respectively. Backcross results showed that tebufenozide resistance in S. exigua was controlled by more than one gene. ... (2013-02-01) Conclusion: Tebufenozide resistance in S. exigua is autosomal, incompletely dominant and polygenic. Enhanced detoxification by P450 monooxygenaces and GSTs is an important mechanism of resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pDq_28tF8qO8-z_q2-2xX8j-b89kQ76r1330w-sQ-wX2_g-j_PjY955n372tQOQ9k22sH-7UvGkKk5Pqg-w7rR5b6u32Yg=

Inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - ScienceDirect (2007-06-01) The LC50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. The backcross of F1 progeny with the parental resistant strain (MXF-R) showed a plateau in the concentration–mortality response, suggesting that the resistance was controlled by a single gene. ... (2007-06-01) The inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide were investigated in a resistant strain of the diamondback moth, Plutella xylostella (L.). The LC50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. ... (2007-06-01) A point mutation (A349T) resulting in a substitution of methionine for lysine (M117I) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene in the resistant strain. This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the methoxyfenozide resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance and mechanisms of resistance to the diacylhydrazine insecticide tebufenozide in the codling moth, Cydia pomonella (L.) - ScienceDirect (2006-03-01) The diacylhydrazine insecticide tebufenozide is an ecdysone agonist that causes a premature and incomplete lethal moult in lepidopteran larvae by binding to the ecdysone receptor (EcR) (Smagghe et al., 2003a). In France, the first cases of field resistance to tebufenozide in the codling moth, Cydia pomonella (L.), were reported in 1999 (Sauphanor et al., 2000). In the present study, we investigated the mode of inheritance of tebufenozide resistance and the possible mechanisms involved in a resistant strain of C. pomonella. ... (2006-03-01) The LC50 value of the resistant strain (R) was 180-fold higher than that of the susceptible strain (S). The resistance was inherited as an autosomal and incompletely recessive trait. The estimated number of genes conferring resistance was 1.5. No significant maternal effect was detected. The dominance (DLC) value was −0.44. ... (2006-03-01) Synergism studies with piperonyl butoxide (PBO) and S,S,S,-tributylphosphorotrithioate (DEF) showed that P450 monooxygenases and esterases were not involved in the resistance. A point mutation (G331A) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of glutamic acid for glycine (G111S). This mutation was found only in the resistant strain and was tightly linked to the resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance, fitness cost and mechanism of resistance to tebufenozide in Spodoptera exigua (Hübner) (Lepidoptera: Noctuidae) - Wiley Online Library (2012-08-23) The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5–2.0. No significant maternal effect was detected. ... (2012-08-23) RESULTS: Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5–2.0. ... (2012-08-23) Enhanced detoxification by P450 monooxygenases and GSTs is an important mechanism of resistance. © 2012 Society of Chemical Industry. ... (2012-08-23) BACKGROUND: Tebufenozide has been used as a biorational insecticide to control lepidopteran pests, including the beet armyworm, Spodoptera exigua (Hübner), for more than 15 years. RESULTS: Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pDq_28tF8qO8-z_q2-2xX8j-b89kQ76r1330w-sQ-wX2_g-j_PjY955n372tQOQ9k22sH-7UvGkKk5Pqg-w7rR5b6u32Yg=

Inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - ResearchGate (2007-06-01) The LC 50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F 1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. The backcross of F 1 progeny with the parental resistant strain (MXF-R) showed a plateau in the concentration–mortality response, suggesting that the resistance was controlled by a single gene. ... (2007-06-01) The inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide were investigated in a resistant strain of the diamondback moth, Plutella xylostella (L.). The LC 50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F 1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. ... (2007-06-01) A point mutation (A349T) resulting in a substitution of methionine for lysine (M117I) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene in the resistant strain. This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the methoxyfenozide resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance and mechanisms of resistance to the diacylhydrazine insecticide tebufenozide in the codling moth, Cydia pomonella (L.) - ResearchGate (2006-03-01) The LC 50 value of the resistant strain (R) was 180-fold higher than that of the susceptible strain (S). The resistance was inherited as an autosomal and incompletely recessive trait. The estimated number of genes conferring resistance was 1.5. No significant maternal effect was detected. The dominance (D LC ) value was −0.44. ... (2006-03-01) The diacylhydrazine insecticide tebufenozide is an ecdysone agonist that causes a premature and incomplete lethal moult in a lepidopteran larvae by binding to the ecdysone receptor (EcR) (Smagghe et al., 2003a). In France, the first cases of field resistance to tebufenozide in the codling moth, Cydia pomonella (L.), were reported in 1999 (Sauphanor et al., 2000). In the present study, we investigated the mode of inheritance of tebufenozide resistance and the possible mechanisms involved in a resistant strain of C. pomonella. ... (2006-03-01) Synergism studies with piperonyl butoxide (PBO) and S,S,S,-tributylphosphorotrithioate (DEF) showed that P450 monooxygenases and esterases were not involved in the resistance. A point mutation (G331A) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of glutamic acid for glycine (G111S). This mutation was found only in the resistant strain and was tightly linked to the resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance, fitness cost and mechanism of resistance to tebufenozide in Spodoptera exigua (Hübner) (Lepidoptera: Noctuidae) - ResearchGate (2013-02-01) Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5-2.0. ... (2013-02-01) The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5-2.0. No significant maternal effect was detected. The dominance (DLC) values were 0.81 and 0.78 for F1 and F′1 respectively. Backcross results showed that tebufenozide resistance in S. exigua was controlled by more than one gene. ... (2013-02-01) Conclusion: Tebufenozide resistance in S. exigua is autosomal, incompletely dominant and polygenic. Enhanced detoxification by P450 monooxygenaces and GSTs is an important mechanism of resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pDq_28tF8qO8-z_q2-2xX8j-b89kQ76r1330w-sQ-wX2_g-j_PjY955n372tQOQ9k22sH-7UvGkKk5Pqg-w7rR5b6u32Yg=

Inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - ScienceDirect (2007-06-01) The LC50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. The backcross of F1 progeny with the parental resistant strain (MXF-R) showed a plateau in the concentration–mortality response, suggesting that the resistance was controlled by a single gene. ... (2007-06-01) The inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide were investigated in a resistant strain of the diamondback moth, Plutella xylostella (L.). The LC50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. ... (2007-06-01) A point mutation (A349T) resulting in a substitution of methionine for lysine (M117I) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene in the resistant strain. This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the methoxyfenozide resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance and mechanisms of resistance to the diacylhydrazine insecticide tebufenozide in the codling moth, Cydia pomonella (L.) - ScienceDirect (2006-03-01) The diacylhydrazine insecticide tebufenozide is an ecdysone agonist that causes a premature and incomplete lethal moult in lepidopteran larvae by binding to the ecdysone receptor (EcR) (Smagghe et al., 2003a). In France, the first cases of field resistance to tebufenozide in the codling moth, Cydia pomonella (L.), were reported in 1999 (Sauphanor et al., 2000). In the present study, we investigated the mode of inheritance of tebufenozide resistance and the possible mechanisms involved in a resistant strain of C. pomonella. ... (2006-03-01) The LC50 value of the resistant strain (R) was 180-fold higher than that of the susceptible strain (S). The resistance was inherited as an autosomal and incompletely recessive trait. The estimated number of genes conferring resistance was 1.5. No significant maternal effect was detected. The dominance (DLC) value was −0.44. ... (2006-03-01) Synergism studies with piperonyl butoxide (PBO) and S,S,S,-tributylphosphorotrithioate (DEF) showed that P450 monooxygenases and esterases were not involved in the resistance. A point mutation (G331A) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of glutamic acid for glycine (G111S). This mutation was found only in the resistant strain and was tightly linked to the resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance, fitness cost and mechanism of resistance to tebufenozide in Spodoptera exigua (Hübner) (Lepidoptera: Noctuidae) - Wiley Online Library (2012-08-23) The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5–2.0. No significant maternal effect was detected. ... (2012-08-23) RESULTS: Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5–2.0. ... (2012-08-23) Enhanced detoxification by P450 monooxygenases and GSTs is an important mechanism of resistance. © 2012 Society of Chemical Industry. ... (2012-08-23) BACKGROUND: Tebufenozide has been used as a biorational insecticide to control lepidopteran pests, including the beet armyworm, Spodoptera exigua (Hübner), for more than 15 years. RESULTS: Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pDq_28tF8qO8-z_q2-2xX8j-b89kQ76r1330w-sQ-wX2_g-j_PjY955n372tQOQ9k22sH-7UvGkKk5Pqg-w7rR5b6u32Yg=

Inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - ResearchGate (2007-06-01) The LC 50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F 1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. The backcross of F 1 progeny with the parental resistant strain (MXF-R) showed a plateau in the concentration–mortality response, suggesting that the resistance was controlled by a single gene. ... (2007-06-01) The inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide were investigated in a resistant strain of the diamondback moth, Plutella xylostella (L.). The LC 50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F 1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. ... (2007-06-01) A point mutation (A349T) resulting in a substitution of methionine for lysine (M117I) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene in the resistant strain. This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the methoxyfenozide resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance and mechanisms of resistance to the diacylhydrazine insecticide tebufenozide in the codling moth, Cydia pomonella (L.) - ResearchGate (2006-03-01) The LC 50 value of the resistant strain (R) was 180-fold higher than that of the susceptible strain (S). The resistance was inherited as an autosomal and incompletely recessive trait. The estimated number of genes conferring resistance was 1.5. No significant maternal effect was detected. The dominance (D LC ) value was −0.44. ... (2006-03-01) The diacylhydrazine insecticide tebufenozide is an ecdysone agonist that causes a premature and incomplete lethal moult in a lepidopteran larvae by binding to the ecdysone receptor (EcR) (Smagghe et al., 2003a). In France, the first cases of field resistance to tebufenozide in the codling moth, Cydia pomonella (L.), were reported in 1999 (Sauphanor et al., 2000). In the present study, we investigated the mode of inheritance of tebufenozide resistance and the possible mechanisms involved in a resistant strain of C. pomonella. ... (2006-03-01) Synergism studies with piperonyl butoxide (PBO) and S,S,S,-tributylphosphorotrithioate (DEF) showed that P450 monooxygenases and esterases were not involved in the resistance. A point mutation (G331A) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of glutamic acid for glycine (G111S). This mutation was found only in the resistant strain and was tightly linked to the resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance, fitness cost and mechanism of resistance to tebufenozide in Spodoptera exigua (Hübner) (Lepidoptera: Noctuidae) - ResearchGate (2013-02-01) Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5-2.0. ... (2013-02-01) The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5-2.0. No significant maternal effect was detected. The dominance (DLC) values were 0.81 and 0.78 for F1 and F′1 respectively. Backcross results showed that tebufenozide resistance in S. exigua was controlled by more than one gene. ... (2013-02-01) Conclusion: Tebufenozide resistance in S. exigua is autosomal, incompletely dominant and polygenic. Enhanced detoxification by P450 monooxygenaces and GSTs is an important mechanism of resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pDq_28tF8qO8-z_q2-2xX8j-b89kQ76r1330w-sQ-wX2_g-j_PjY955n372tQOQ9k22sH-7UvGkKk5Pqg-w7rR5b6u32Yg=

Inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - ScienceDirect (2007-06-01) The LC50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. The backcross of F1 progeny with the parental resistant strain (MXF-R) showed a plateau in the concentration–mortality response, suggesting that the resistance was controlled by a single gene. ... (2007-06-01) The inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide were investigated in a resistant strain of the diamondback moth, Plutella xylostella (L.). The LC50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. ... (2007-06-01) A point mutation (A349T) resulting in a substitution of methionine for lysine (M117I) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene in the resistant strain. This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the methoxyfenozide resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance and mechanisms of resistance to the diacylhydrazine insecticide tebufenozide in the codling moth, Cydia pomonella (L.) - ScienceDirect (2006-03-01) The diacylhydrazine insecticide tebufenozide is an ecdysone agonist that causes a premature and incomplete lethal moult in lepidopteran larvae by binding to the ecdysone receptor (EcR) (Smagghe et al., 2003a). In France, the first cases of field resistance to tebufenozide in the codling moth, Cydia pomonella (L.), were reported in 1999 (Sauphanor et al., 2000). In the present study, we investigated the mode of inheritance of tebufenozide resistance and the possible mechanisms involved in a resistant strain of C. pomonella. ... (2006-03-01) The LC50 value of the resistant strain (R) was 180-fold higher than that of the susceptible strain (S). The resistance was inherited as an autosomal and incompletely recessive trait. The estimated number of genes conferring resistance was 1.5. No significant maternal effect was detected. The dominance (DLC) value was −0.44. ... (2006-03-01) Synergism studies with piperonyl butoxide (PBO) and S,S,S,-tributylphosphorotrithioate (DEF) showed that P450 monooxygenases and esterases were not involved in the resistance. A point mutation (G331A) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of glutamic acid for glycine (G111S). This mutation was found only in the resistant strain and was tightly linked to the resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance, fitness cost and mechanism of resistance to tebufenozide in Spodoptera exigua (Hübner) (Lepidoptera: Noctuidae) - Wiley Online Library (2012-08-23) The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5–2.0. No significant maternal effect was detected. ... (2012-08-23) RESULTS: Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5–2.0. ... (2012-08-23) Enhanced detoxification by P450 monooxygenases and GSTs is an important mechanism of resistance. © 2012 Society of Chemical Industry. ... (2012-08-23) BACKGROUND: Tebufenozide has been used as a biorational insecticide to control lepidopteran pests, including the beet armyworm, Spodoptera exigua (Hübner), for more than 15 years. RESULTS: Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pDq_28tF8qO8-z_q2-2xX8j-b89kQ76r1330w-sQ-wX2_g-j_PjY955n372tQOQ9k22sH-7UvGkKk5Pqg-w7rR5b6u32Yg=

Inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide in the diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - ResearchGate (2007-06-01) The LC 50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F 1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. The backcross of F 1 progeny with the parental resistant strain (MXF-R) showed a plateau in the concentration–mortality response, suggesting that the resistance was controlled by a single gene. ... (2007-06-01) The inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide were investigated in a resistant strain of the diamondback moth, Plutella xylostella (L.). The LC 50 value of the resistant strain (MXF-R) was 2083-fold higher than that of the susceptible strain (MXF-S). The F 1 progeny from reciprocal crosses showed an intermediate level of resistance (231- and 255-fold), indicating that the resistance was autosomally inherited and incompletely dominant. ... (2007-06-01) A point mutation (A349T) resulting in a substitution of methionine for lysine (M117I) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene in the resistant strain. This mutation was found only in the resistant strain and was tightly linked to the resistance. These results suggest that the methoxyfenozide resistance in the diamondback moth is due to a target-site insensitivity caused by a point mutation in the EcR gene. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance and mechanisms of resistance to the diacylhydrazine insecticide tebufenozide in the codling moth, Cydia pomonella (L.) - ResearchGate (2006-03-01) The LC 50 value of the resistant strain (R) was 180-fold higher than that of the susceptible strain (S). The resistance was inherited as an autosomal and incompletely recessive trait. The estimated number of genes conferring resistance was 1.5. No significant maternal effect was detected. The dominance (D LC ) value was −0.44. ... (2006-03-01) The diacylhydrazine insecticide tebufenozide is an ecdysone agonist that causes a premature and incomplete lethal moult in a lepidopteran larvae by binding to the ecdysone receptor (EcR) (Smagghe et al., 2003a). In France, the first cases of field resistance to tebufenozide in the codling moth, Cydia pomonella (L.), were reported in 1999 (Sauphanor et al., 2000). In the present study, we investigated the mode of inheritance of tebufenozide resistance and the possible mechanisms involved in a resistant strain of C. pomonella. ... (2006-03-01) Synergism studies with piperonyl butoxide (PBO) and S,S,S,-tributylphosphorotrithioate (DEF) showed that P450 monooxygenases and esterases were not involved in the resistance. A point mutation (G331A) was found in the ligand-binding domain (LBD) of the ecdysone receptor (EcR) gene, resulting in a substitution of glutamic acid for glycine (G111S). This mutation was found only in the resistant strain and was tightly linked to the resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vVv2jQJ3Q-4089j4r1_n6Bw9zH5w39q9-9b5B3J382v03bE045v_j3e0h022m7W9G4tWc_x4B2Rj1Vl0tLzY_85w2r0E6I=

Inheritance, fitness cost and mechanism of resistance to tebufenozide in Spodoptera exigua (Hübner) (Lepidoptera: Noctuidae) - ResearchGate (2013-02-01) Bioassay results showed that the beet armyworm had developed a 299-fold resistance to tebufenozide. The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5-2.0. ... (2013-02-01) The LC50 values of the S strain, the R strain, F1 (R♀ × S♂) and F′1 (S♀ × R♂) progeny were 0.17, 50.8, 15.6 and 14.8 mg L−1 respectively. The resistance was inherited as an autosomal and incompletely dominant trait. The estimated number of genes conferring resistance was 1.5-2.0. No significant maternal effect was detected. The dominance (DLC) values were 0.81 and 0.78 for F1 and F′1 respectively. Backcross results showed that tebufenozide resistance in S. exigua was controlled by more than one gene. ... (2013-02-01) Conclusion: Tebufenozide resistance in S. exigua is autosomal, incompletely dominant and polygenic. Enhanced detoxification by P450 monooxygenaces and GSTs is an important mechanism of resistance. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3pDq_28tF8qO8-z_q2-2xX8j-b89kQ76r1330w-sQ-wX2_g-j_PjY955n372tQOQ9k22sH-7UvGkKk5Pqg-w7rR5b6u32Yg=

Inheritance and mechanism of resistance to the diacylhydrazine insecticide methoxyfenozide in the diamondback moth, Plutella xy

Technical Support Center: Overcoming Tebufenozide Resistance in Diamondback Moth (Plutella xylostella)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on tebufenozide (B1682728) resistance in the diamondback moth, Plutella xylostella.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Issue 1: High Variability in Bioassay Results

Question: My dose-response data for tebufenozide bioassays shows high variability between replicates. What could be the cause?

Answer: High variability in bioassays can stem from several factors. Here's a checklist to troubleshoot the issue:

  • Larval Stage and Age: Ensure that all larvae used in the bioassay are of the same instar and age. The susceptibility of diamondback moth larvae to insecticides can vary significantly between instars. For tebufenozide, second or third instar larvae are commonly used.[1][2]

  • Host Plant Material: The type and condition of the host plant leaves used can influence insecticide uptake and larval health. Use fresh, untreated leaves from a consistent plant source (e.g., cabbage, broccoli).[1][2] Ensure leaves are of a uniform size and are not wilting during the experiment.

  • Environmental Conditions: Maintain consistent temperature, humidity, and photoperiod during the bioassay. Fluctuations in these conditions can affect larval metabolism and feeding behavior, leading to variable results. A common standard is 25°C, 60% RH, and a 16:8 hour (light:dark) photoperiod.[1][2][3]

  • Insecticide Solution Preparation: Ensure accurate and consistent preparation of tebufenozide dilutions. Use a calibrated pipette and thoroughly mix the solutions. Prepare fresh dilutions for each experiment.

  • Larval Handling: Handle larvae gently to avoid injury, which can increase mortality and variability. A fine paintbrush is often used for transferring larvae.[1]

Issue 2: Inconsistent Synergist Assay Results

Question: I am performing a synergism assay with piperonyl butoxide (PBO) to investigate the role of microsomal oxidases in tebufenozide resistance, but the results are not consistent. Why might this be happening?

Answer: Inconsistent results in synergist assays can be due to several factors related to the synergist itself and the experimental setup:

  • PBO Concentration: The concentration of PBO used is critical. A suboptimal concentration may not effectively inhibit the target enzymes, while an excessively high concentration could cause direct toxicity to the larvae. It is essential to determine the maximum non-lethal concentration of PBO through preliminary bioassays before combining it with tebufenozide.

  • Timing of Application: The timing of PBO application relative to tebufenozide exposure is important. Typically, larvae are pre-exposed to the synergist for a short period before being exposed to the insecticide. Standardize this pre-exposure time across all replicates.

  • Purity of PBO: Ensure the purity of the PBO used, as impurities can affect its efficacy.

  • Control Groups: Always include the following control groups in your experimental design:

    • Untreated control (larvae on untreated leaves)

    • Tebufenozide only

    • PBO only (at the concentration used in the combination treatment)

    • Solvent control (if a solvent is used to dissolve the chemicals)

Issue 3: Difficulty in Detecting Enzyme Activity Differences

Question: I am trying to compare the activity of detoxification enzymes (e.g., cytochrome P450 monooxygenases, esterases) between tebufenozide-resistant and susceptible diamondback moth strains, but I'm not seeing significant differences. What could be the problem?

Answer: Several factors can contribute to the difficulty in detecting differences in enzyme activity:

  • Sample Preparation: The method of enzyme extraction is crucial. Ensure that the homogenization of larval tissues is thorough and performed on ice to prevent enzyme degradation. The choice of buffer and the addition of protease inhibitors can also impact the results.

  • Substrate Specificity: The substrate used in the enzyme assay must be appropriate for the specific enzyme being measured. For cytochrome P450s, various substrates can be used, and the choice may influence the results.

  • Protein Quantification: Accurate quantification of the total protein in your enzyme preparation is essential for normalizing enzyme activity. Use a reliable method like the Bradford assay.

  • Assay Conditions: Optimize the assay conditions, including pH, temperature, and incubation time, to ensure that the reaction is in the linear range.

  • Induction of Enzyme Activity: In some cases, the increased enzyme activity in resistant insects is only apparent after exposure to the insecticide. Consider including a group of resistant larvae exposed to a sub-lethal dose of tebufenozide before enzyme extraction.

Frequently Asked Questions (FAQs)

Biology and Resistance Mechanisms

Q1: What is the primary mechanism of action of tebufenozide?

A1: Tebufenozide is a non-steroidal ecdysone (B1671078) agonist.[4][5] It mimics the action of the insect molting hormone, 20-hydroxyecdysone (B1671079) (20E), by binding to the ecdysone receptor complex.[5] This binding triggers a premature and incomplete molt, leading to the death of the insect larva.[5][6]

Q2: What are the known mechanisms of tebufenozide resistance in the diamondback moth?

A2: Several mechanisms have been implicated in tebufenozide resistance in P. xylostella:

  • Metabolic Resistance: This is a major mechanism and often involves the increased activity of detoxification enzymes, particularly cytochrome P450 monooxygenases (microsomal oxidases). These enzymes can metabolize and detoxify tebufenozide. The use of synergists like piperonyl butoxide (PBO), which inhibits these enzymes, can help confirm their involvement.

  • Target Site Insensitivity: While less commonly reported for tebufenozide compared to other insecticides, mutations in the ecdysone receptor could potentially lead to reduced binding of the insecticide and thus, resistance.

  • Reduced Penetration: Changes in the insect's cuticle could slow down the absorption of the insecticide.

  • Increased Efflux: ATP-binding cassette (ABC) transporters may be involved in pumping the insecticide out of the cells, reducing its effective concentration at the target site.[5][6]

  • Sex-Linked Inheritance: Some studies suggest that tebufenozide resistance in the diamondback moth may be linked to the W sex chromosome, leading to higher resistance in females.

Q3: Is there a fitness cost associated with tebufenozide resistance?

A3: Yes, some studies have reported a fitness cost associated with tebufenozide resistance in the absence of the insecticide.[7][8] This can manifest as decreased reproductive rates, lower hatchability of eggs, and reduced overall relative fitness compared to susceptible strains.[7] This fitness cost is an important factor in resistance management strategies.

Experimental Design and Protocols

Q4: What is the standard bioassay method for testing tebufenozide susceptibility in diamondback moths?

A4: The leaf-dip bioassay is the most commonly used and recommended method.[1][2][3] This method involves dipping host plant leaves in different concentrations of the insecticide, allowing them to dry, and then infesting them with larvae. Mortality is assessed after a specific period, typically 72 to 96 hours.[1]

Q5: How can I investigate the role of microsomal oxidases in tebufenozide resistance?

A5: You can use a synergism assay with piperonyl butoxide (PBO), a known inhibitor of microsomal oxidases. By comparing the toxicity of tebufenozide with and without the addition of PBO, you can determine the contribution of these enzymes to resistance. A significant increase in the toxicity of tebufenozide in the presence of PBO in the resistant strain suggests the involvement of microsomal oxidases.

Q6: What are the key considerations for gene expression studies (e.g., qRT-PCR) of detoxification genes in tebufenozide-resistant diamondback moths?

A6: For qRT-PCR studies, the following are crucial:

  • Reference Gene Selection: It is essential to select and validate stable reference genes for normalization across different experimental conditions.[9][10]

  • RNA Quality: Ensure the extraction of high-quality RNA, free of contaminants.

  • Primer Design: Design and validate primers that are specific to your target genes and have high amplification efficiency.

  • Experimental Controls: Include appropriate controls, such as no-template controls and no-reverse-transcriptase controls, to check for contamination and genomic DNA amplification.

Quantitative Data

Table 1: Cross-Resistance Profile of a Tebufenozide-Resistant Strain of Plutella xylostella

InsecticideClassResistance Ratio (RR)
TebufenozideEcdysone Agonist93.8
Methoxyfenozide (B170004)Ecdysone Agonist29.1
FufenozideEcdysone AgonistHigh
AbamectinAvermectin35.7
DeltamethrinPyrethroid3.9
CypermethrinPyrethroid1.3
FipronilPhenylpyrazole1.3
TrichlorfonOrganophosphate1.1
ChlorfenapyrPyrrole1.0
PhoximOrganophosphate0.9
AcephateOrganophosphate0.8

Data compiled from a study by Cao et al. (2006).[7][11] The resistance ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.

Experimental Protocols

Protocol 1: Tebufenozide Leaf-Dip Bioassay
  • Preparation of Insecticide Solutions:

    • Prepare a stock solution of tebufenozide in an appropriate solvent (e.g., acetone).

    • Make a series of dilutions from the stock solution using distilled water containing a small amount of a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface. A minimum of five concentrations is recommended.

    • Prepare a control solution containing only distilled water and the surfactant.

  • Leaf Treatment:

    • Select fresh, undamaged cabbage or broccoli leaves.

    • Dip each leaf into a test solution for 10-20 seconds with gentle agitation.[3]

    • Place the treated leaves on paper towels to air dry for approximately 2 hours.[3]

  • Larval Infestation:

    • Place the dried leaves into individual Petri dishes or ventilated containers lined with moist filter paper.

    • Transfer a known number of second or third instar diamondback moth larvae (e.g., 10-20) onto each leaf using a fine paintbrush.

    • Use at least three to four replicates per concentration.

  • Incubation and Assessment:

    • Seal the containers and maintain them at controlled conditions (e.g., 25°C, 60% RH, 16:8 h L:D photoperiod).[3]

    • Assess larval mortality after 72-96 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Analyze the dose-response data using probit analysis to determine the LC50 (median lethal concentration) and its 95% confidence intervals.

Protocol 2: Synergism Assay with Piperonyl Butoxide (PBO)
  • Determine the Maximum Non-Lethal Concentration of PBO:

    • Conduct a leaf-dip bioassay as described above using a range of PBO concentrations to determine the highest concentration that causes no or negligible mortality.

  • Synergism Bioassay:

    • Prepare a series of tebufenozide dilutions as in the standard bioassay.

    • For the synergized series, add the pre-determined maximum non-lethal concentration of PBO to each tebufenozide dilution.

    • Also, prepare a control with PBO only.

    • Proceed with the leaf-dip bioassay as described above.

  • Data Analysis:

    • Calculate the LC50 for tebufenozide alone and for tebufenozide with PBO.

    • Calculate the Synergism Ratio (SR) as follows:

      • SR = LC50 of tebufenozide alone / LC50 of tebufenozide + PBO

    • An SR value greater than 2 is generally considered to indicate significant synergism.

Visualizations

ecdysone_signaling_pathway cluster_hemolymph Hemolymph cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tebufenozide Tebufenozide (Ecdysone Agonist) EcR Ecdysone Receptor (EcR) tebufenozide->EcR Enters Cell & Binds EcR_USP_complex EcR/USP Heterodimer EcR->EcR_USP_complex Dimerizes with USP Ultraspiracle (USP) USP->EcR_USP_complex EcRE Ecdysone Response Element (EcRE) on DNA EcR_USP_complex->EcRE Binds to gene_transcription Gene Transcription EcRE->gene_transcription Initiates premature_molt Premature Lethal Molt gene_transcription->premature_molt Leads to

Caption: Ecdysone agonist (tebufenozide) signaling pathway.

experimental_workflow start Start: Suspected Tebufenozide Resistance bioassay Perform Leaf-Dip Bioassay (Resistant vs. Susceptible Strains) start->bioassay calc_rr Calculate Resistance Ratio (RR) bioassay->calc_rr is_resistant RR > 10? calc_rr->is_resistant synergism_assay Conduct Synergism Assay with PBO is_resistant->synergism_assay Yes end End is_resistant->end No is_synergized Significant Synergism? synergism_assay->is_synergized enzyme_assay Perform Enzyme Assays (e.g., P450 activity) is_synergized->enzyme_assay Yes mechanism_other Conclusion: Other mechanisms (e.g., target site mutation) may be involved is_synergized->mechanism_other No gene_expression Analyze Detoxification Gene Expression (qRT-PCR) enzyme_assay->gene_expression mechanism_metabolic Conclusion: Resistance is likely metabolic (P450-mediated) gene_expression->mechanism_metabolic mechanism_metabolic->end mechanism_other->end

Caption: Workflow for investigating tebufenozide resistance.

References

Technical Support Center: Metabolic Detoxification of Methoxyfenozide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the metabolic detoxification of methoxyfenozide (B170004) in target insect pests.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is methoxyfenozide and how does it work? A1: Methoxyfenozide is a diacylhydrazine insecticide that functions as an insect growth regulator (IGR).[1][2] It acts as an ecdysone (B1671078) agonist, mimicking the natural insect molting hormone, 20-hydroxyecdysone.[2][3] This binding induces a premature and incomplete molt, leading to the death of the larval stages of target pests, particularly within the order Lepidoptera.[2][3]

Q2: What are the primary metabolic pathways for methoxyfenozide detoxification in insects? A2: The primary metabolic pathways involved in detoxifying xenobiotics like methoxyfenozide in insects are categorized into Phase I and Phase II reactions.[4][5][6]

  • Phase I: Involves oxidation, hydrolysis, and reduction reactions catalyzed by enzymes such as Cytochrome P450 monooxygenases (P450s) and carboxylesterases (CarEs). These reactions make the insecticide more polar.[4][7]

  • Phase II: Involves the conjugation of the modified insecticide with endogenous molecules, such as glutathione (B108866), catalyzed by Glutathione S-transferases (GSTs). This process further increases water solubility, facilitating excretion.[4][7][8] For methoxyfenozide, metabolism mediated by P450s is the most frequently reported mechanism of resistance.[1][3][9]

Q3: Which enzymes are most commonly associated with methoxyfenozide resistance? A3: Enhanced activity of Cytochrome P450 monooxygenases (P450s) is the most significant and widely documented mechanism of metabolic resistance to methoxyfenozide in various pests, including Spodoptera species.[1][3][9] While esterases and Glutathione S-transferases are major detoxification enzyme families, their involvement in methoxyfenozide resistance appears to be less prominent or species-specific.[3][9]

Q4: How can I determine which enzyme family is responsible for resistance in my insect population? A4: The primary method is to use synergists in your insecticide bioassays. Synergists are chemicals that inhibit specific enzyme families. By comparing the insecticide's toxicity with and without the synergist, you can infer the role of the inhibited enzymes.

  • Piperonyl butoxide (PBO) inhibits P450s.[1][9]

  • S,S,S-tributyl phosphorotrithioate (DEF) or triphenyl phosphate (B84403) (TPP) inhibits esterases.[3][9]

  • Diethyl maleate (B1232345) (DEM) inhibits GSTs.[3][9] A significant increase in mortality (a high synergistic ratio) when a synergist is used points to the involvement of the corresponding enzyme family.[1][9]

Section 2: Data Presentation

Quantitative data from studies on methoxyfenozide resistance and detoxification are summarized below.

Table 1: Methoxyfenozide Toxicity and Resistance in Selected Lepidopteran Pests

Pest Species Strain LC₅₀ (mg/L or µg/mL) Resistance Ratio (RR) Reference
Spodoptera littoralis Susceptible (Lab) 1.748 µg/mL - [3]
Spodoptera littoralis Methoxyfenozide-Selected (MS) 63.35 µg/mL 36.2-fold [3]
Spodoptera litura Susceptible (Lab) - - [1]
Spodoptera litura Field Parental - 83.24-fold (vs. selected) [1]
Spodoptera litura Methoxyfenozide-Resistant - 2358.6-fold (vs. lab) [1]
Plutella xylostella - 24 mg/L (Technical Grade) - [10][11]
Plutella xylostella - 14 mg/L (Nano-formulation 1) - [10][11]

| Plutella xylostella | - | 15 mg/L (Nano-formulation 2) | - |[10][11] |

Table 2: Activity of Detoxification Enzymes in Methoxyfenozide-Resistant Strains

Pest Species Strain Monooxygenase (P450) Activity Esterase Activity Glutathione-S-Transferase (GST) Activity Reference
Spodoptera littoralis Methoxyfenozide-Selected 2.1-fold higher than susceptible No significant change No significant change [9]
Spodoptera littoralis Methoxyfenozide-Selected Significantly elevated No significant change - [3]

| Spodoptera litura | Methoxyfenozide-Treated | Significantly enhanced | Significantly increased | Significantly enhanced |[12] |

Table 3: Synergistic Effects of Enzyme Inhibitors on Methoxyfenozide Toxicity

Pest Species Strain Synergist Synergistic Ratio (SR) Implication Reference
Spodoptera littoralis Susceptible PBO 0.97 No P450 involvement [9]
Spodoptera littoralis Methoxyfenozide-Selected PBO 2.2 P450-mediated resistance [9]
Spodoptera littoralis Methoxyfenozide-Selected PBO 3.33 P450-mediated resistance [3]
Spodoptera littoralis Methoxyfenozide-Selected TPP No synergy No esterase involvement [3]
Spodoptera littoralis Methoxyfenozide-Selected DEM Increased toxicity Possible GST involvement [3]
Spodoptera litura Methoxyfenozide-Resistant PBO 4.83 P450-mediated resistance [1]

| Spodoptera litura | Methoxyfenozide-Resistant | DEF | 1.0 | No esterase involvement |[1] |

Section 3: Experimental Protocols & Workflows

A generalized workflow for investigating metabolic resistance is shown below.

G cluster_0 Phase 1: Bioassays cluster_1 Phase 2: Synergism Analysis cluster_2 Phase 3: Biochemical Assays cluster_3 Phase 4: Conclusion a Insect Collection (Field vs. Susceptible Lab Strain) b Dose-Response Bioassay (e.g., Leaf-Dip or Diet Incorporation) a->b c Calculate LC50 and Resistance Ratio (RR) b->c d Bioassay with Synergists (PBO, DEF, DEM) c->d If RR > 10 e Calculate LC50 with Synergist d->e f Determine Synergistic Ratio (SR) e->f h Enzyme Activity Assays (P450, GST, Esterase) f->h If SR is high for a synergist g Prepare Insect Homogenates (e.g., Midgut, Fat Body) g->h i Compare Activity between Resistant and Susceptible Strains h->i j Identify Primary Detoxification Mechanism i->j Correlate with resistance data

Caption: Experimental workflow for investigating methoxyfenozide resistance.

Protocol 1: Methoxyfenozide Leaf-Dip Bioassay
  • Preparation of Solutions: Prepare a stock solution of technical-grade methoxyfenozide in acetone. Create a series of five to seven serial dilutions in distilled water containing a small amount of non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even spreading. A control solution should contain only distilled water and surfactant.

  • Leaf Preparation: Select fresh, untreated host plant leaves (e.g., cotton for S. littoralis, cabbage for P. xylostella). Cut leaf discs of a uniform size.

  • Treatment: Dip each leaf disc into a specific insecticide dilution (or control solution) for 10-20 seconds with gentle agitation.

  • Drying: Place the treated leaf discs on a wire rack and allow them to air-dry completely in a fume hood.

  • Exposure: Place one dried leaf disc into a petri dish lined with moistened filter paper. Introduce a set number of larvae (e.g., 10-20 third-instar larvae) into each dish.

  • Incubation: Seal the petri dishes and maintain them in a controlled environment (e.g., 25±1°C, >70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Record larval mortality after 48, 72, and 96 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Use probit analysis to calculate the lethal concentration (LC₅₀) values, their 95% fiducial limits, and the slope of the dose-response curve.

Protocol 2: Biochemical Assays for Detoxification Enzymes (General)
  • Sample Preparation: Dissect the desired tissue (e.g., midgut or fat body) or use whole larvae. Homogenize the tissue on ice in a phosphate buffer solution.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 800 x g) to pellet debris. For microsomal fractions (for P450s), the supernatant is further centrifuged at high speed (e.g., 100,000 x g), and the resulting pellet is resuspended. The supernatant from the first spin can be used for cytosolic enzymes (GSTs, Esterases).

  • Protein Quantification: Determine the total protein concentration of your enzyme preparation using a standard method (e.g., Bradford assay). This is crucial for normalizing enzyme activity.

  • Enzyme Activity Measurement:

    • Esterases (EST): Measure the hydrolysis of a substrate like α-naphthyl acetate (B1210297) or p-nitrophenyl acetate (PNPA) spectrophotometrically.

    • Glutathione S-transferases (GST): Measure the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH), monitoring the increase in absorbance.

    • Cytochrome P450s (P450): A common method is to measure the O-demethylation of p-nitroanisole, which produces p-nitrophenol.

  • Data Analysis: Express enzyme activity as product formed per minute per milligram of protein (e.g., nmol/min/mg protein). Compare the activity between resistant and susceptible strains.

Section 4: Troubleshooting Guide

Q5: My bioassay results are highly variable between replicates. What are the common causes? A5: High variability can undermine your results. Consider the following factors:

  • Inconsistent Larval Stage/Age: Ensure all larvae used are from the same cohort and at the same developmental instar.

  • Uneven Insecticide Application: During a leaf-dip, ensure the entire leaf surface is coated. If using a diet incorporation method, mix the insecticide thoroughly.

  • Environmental Fluctuations: Maintain constant temperature, humidity, and photoperiod during the experiment, as these can affect insect metabolism and feeding behavior.[13]

  • Larval Health: Use healthy, actively feeding larvae. Any underlying disease or stress can affect their susceptibility.[14]

G start High Mortality in Control Group q1 Are materials (water, diet, leaves) free from contamination? start->q1 res1 Action: Use sterile/autoclaved materials. Source new, untreated leaves. q1->res1 No q2 Is handling stress a factor? (e.g., excessive manipulation) q1->q2 Yes a1_yes Yes a1_no No end_node Problem likely resolved. Re-run with a small batch. res1->end_node res2 Action: Minimize handling. Use soft forceps or brushes. q2->res2 Yes q3 Are environmental conditions optimal? (Temp, Humidity) q2->q3 No a2_yes Yes a2_no No res2->end_node res3 Action: Verify and calibrate incubators. Ensure proper humidity. q3->res3 No q3->end_node Yes a3_yes Yes a3_no No res3->end_node

Caption: Troubleshooting high mortality in control groups.

Q6: I used the PBO synergist but saw no significant increase in methoxyfenozide toxicity. Does this rule out P450 involvement? A6: Not necessarily. While a lack of synergism with PBO is strong evidence against P450 involvement, consider these possibilities:

  • Insufficient Synergist Concentration: The PBO dose may be too low to effectively inhibit the P450 enzymes in your insect strain. Perform a dose-response curve for the synergist itself to find a non-toxic but effective concentration.

  • PBO-Insensitive P450s: Some specific P450 enzymes responsible for resistance may be insensitive to PBO.

  • Other Resistance Mechanisms: The primary resistance mechanism might not be metabolic. It could be due to target-site insensitivity (e.g., mutations in the ecdysone receptor) or reduced cuticular penetration.

Q7: My enzyme activity assays show high background noise or low activity. What can I do? A7:

  • Use Fresh Reagents: Ensure all buffers, cofactors (e.g., NADPH for P450s, GSH for GSTs), and substrates are fresh and have been stored correctly.[13]

  • Optimize pH and Temperature: The optimal pH and temperature for enzyme activity can be species-specific. Conduct preliminary tests to find the optimal conditions for your experimental setup.

  • Inhibitors in Homogenate: Endogenous inhibitors can be present in crude insect homogenates. Consider purifying your enzyme fractions further (e.g., microsomal preparation for P450s) to remove them.

  • Sample Concentration: If activity is too low, you may need to use a higher concentration of protein in your assay.[13] Conversely, if the reaction proceeds too quickly, dilute your sample.

Below is a diagram illustrating the main metabolic detoxification pathways.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism methoxy Methoxyfenozide (Lipophilic) p450 Cytochrome P450s (Oxidation) methoxy->p450 est Carboxylesterases (Hydrolysis) methoxy->est metabolite1 Hydroxylated/ Demethylated Metabolite (More Polar) p450->metabolite1 est->metabolite1 gst Glutathione S-Transferases (Conjugation) metabolite2 Conjugated Metabolite (Water-Soluble) gst->metabolite2 metabolite1->gst excretion Excretion metabolite2->excretion

Caption: Primary metabolic pathways of methoxyfenozide detoxification.

References

Technical Support Center: Optimizing Ecdysone Agonist Efficacy Through Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ecdysone (B1671078) agonists. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of formulation on the efficacy of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge affecting the efficacy of ecdysone agonists in experiments?

A1: The principal challenge is their poor oral bioavailability.[1] This is largely due to low aqueous solubility and susceptibility to metabolic breakdown in the digestive system and liver.[1] As a result, when administered in their raw form, only a limited amount of the agonist reaches the target receptors, potentially leading to reduced or inconsistent efficacy.

Q2: How does formulation help to overcome the low bioavailability of ecdysone agonists?

A2: Formulation strategies aim to protect the ecdysone agonist from premature degradation and enhance its absorption. By encapsulating the agonist in a carrier system, its solubility and stability can be significantly improved.[1] This ensures a higher concentration of the active compound reaches the target site, leading to a more potent and reliable effect.

Q3: What are the most common types of formulations used for ecdysone agonists?

A3: Common and effective formulation strategies include:

  • Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, enhancing their solubility and stability.[1] This is a well-documented method for improving ecdysteroid bioavailability.[1]

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can enclose both hydrophilic and lipophilic compounds, protecting them from degradation and facilitating cellular uptake.

  • Nanoparticles: Polymeric nanoparticles can be used to encapsulate ecdysone agonists, providing a controlled release and targeted delivery of the compound.

Q4: Are there differences in efficacy between steroidal and non-steroidal ecdysone agonists?

A4: Yes, there can be significant differences. Non-steroidal ecdysone agonists, such as those from the diacylhydrazine family, have been developed to mimic the action of natural ecdysteroids.[2][3] These synthetic agonists can exhibit high specificity and potency, sometimes even greater than natural ecdysteroids, for certain insect orders.[3] Their formulation requirements may also differ based on their unique physicochemical properties.

Q5: Can the choice of formulation affect the selectivity of a non-steroidal ecdysone agonist?

A5: While the inherent selectivity of a non-steroidal ecdysone agonist is primarily determined by its chemical structure and binding affinity to the ecdysone receptor of a specific insect order, the formulation can influence its bioavailability and concentration at the target site.[4] An effective formulation ensures that the agonist is delivered in sufficient concentration to elicit a response in the target species while minimizing exposure to non-target organisms. The selectivity of some non-steroidal agonists is attributed to differences in receptor binding affinity among different insect orders.[4]

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation of Ecdysone Agonist in Aqueous Solutions

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • Precipitate forms when the stock solution is diluted in an aqueous buffer (e.g., PBS).

  • Inconsistent results are observed between experimental replicates.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Solvent for Stock Solution Many ecdysone agonists have limited solubility in aqueous buffers but are soluble in organic solvents. For instance, α-ecdysone is soluble in ethanol (B145695), DMSO, and dimethylformamide.[5] 20-hydroxyecdysone (B1671079) is also soluble in these organic solvents.[6] Action: Prepare a concentrated stock solution in an appropriate organic solvent like ethanol or DMSO.[5][6]
Precipitation Upon Dilution The agonist may precipitate when the organic stock solution is added to an aqueous medium. Action: To maximize solubility in aqueous buffers, first dissolve the ecdysone agonist in a minimal amount of organic solvent (e.g., ethanol) and then slowly add the aqueous buffer while vortexing.[5] It is also crucial to ensure the final concentration of the organic solvent is low enough to not have physiological effects.[6] For some compounds, it's recommended not to store the aqueous solution for more than a day.[5][6]
Compound Degradation Ecdysone agonists can be unstable in certain conditions, leading to degradation and loss of activity. Action: Store stock solutions at -20°C.[5][6] Prepare fresh aqueous dilutions for each experiment. Consider using a formulation strategy like cyclodextrin complexation to improve stability.
Incorrect pH of the Buffer The solubility of some compounds can be pH-dependent. Action: Check the optimal pH range for your specific ecdysone agonist and adjust the buffer accordingly.
Issue 2: Lack of Expected Biological Response in In Vivo or In Vitro Assays

Symptoms:

  • No induction of premature molting in insect larvae.[7]

  • No activation of a reporter gene in a cell-based assay.

  • Inconsistent or weak dose-response relationship.

Possible Causes and Solutions:

Possible Cause Solution
Poor Bioavailability The agonist is not reaching the target receptor in sufficient concentrations. Action: Employ a suitable formulation to enhance bioavailability. Cyclodextrin inclusion complexes have been shown to significantly increase the oral and transdermal bioavailability of ecdysterone.[5]
Insect Resistance Some insect populations may have developed resistance to certain ecdysone agonists. This can be due to mechanisms like an ATP Binding Cassette (ABC) transporter system that actively pumps the agonist out of the cells.[1][5] Action: Test for resistance in your insect population. If resistance is suspected, consider using a different class of ecdysone agonist or an alternative insecticide.
Incorrect Developmental Stage of the Insect The susceptibility to ecdysone agonists can vary with the developmental stage of the insect. Action: Ensure that the insects are at the appropriate developmental stage for the expected response.
Sub-optimal Assay Conditions For in vitro assays, factors such as cell density, incubation time, and the concentration of the agonist can affect the outcome. Action: Optimize your assay conditions. For a reporter gene assay, ensure that the cells are healthy and at the correct confluency. The incubation time with the agonist may also need to be optimized.[8]
Degradation of the Agonist in the Formulation or Medium The agonist may be degrading over time in the experimental setup. Action: Prepare fresh formulations and media for each experiment. Assess the stability of your agonist under the experimental conditions.

Data Presentation

Table 1: Solubility of Common Ecdysone Agonists

Ecdysone AgonistSolventApproximate Solubility
α-Ecdysone Ethanol~20 mg/ml[5]
DMSO~0.1 mg/ml[5]
Dimethyl formamide (B127407)~1 mg/ml[5]
1:2 solution of ethanol:PBS (pH 7.2)~0.1 mg/ml[5]
20-Hydroxyecdysone Ethanol~25 mg/ml[6]
DMSO~30 mg/ml[6]
Dimethyl formamide (DMF)~30 mg/ml[6]
PBS (pH 7.2)~10 mg/ml[6]

Table 2: Impact of Cyclodextrin Formulation on Ecdysterone Bioavailability

FormulationRoute of AdministrationBioavailability Increase (compared to free ecdysterone)
Ecdysterone/HP-β-CD Inclusion ComplexOral2.97 times[5]
Ecdysterone/HP-β-CD Inclusion ComplexTransdermal1.92 times[5]

Table 3: Agonistic Activity of Ecdysone Agonists in Different Insect Cell Lines

CompoundCell LineEC50 (-log M)
20-hydroxyecdysone S2 (Diptera)6.42 ± 0.05
Sf9 (Lepidoptera)6.91 ± 0.07
Ponasterone-A S2 (Diptera)7.91 ± 0.04
Sf9 (Lepidoptera)8.33 ± 0.05
Tebufenozide S2 (Diptera)5.56 ± 0.12
Sf9 (Lepidoptera)7.93 ± 0.04

Data adapted from a study on agonist activity in insect cell-based screening systems.[9]

Experimental Protocols

Protocol 1: Preparation of an Ecdysterone/Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol is based on the solvent evaporation method.[5]

Materials:

  • Ecdysterone (ES)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Determine the optimal mass ratio: Perform a phase-solubility study to determine the ideal mass ratio of ES to HP-β-CD. A common starting point is a 1:1 mass ratio.[5]

  • Dissolution: Dissolve the determined amounts of ES and HP-β-CD in a suitable volume of ethanol.

  • Solvent Evaporation: Use a rotary evaporator to remove the ethanol under reduced pressure at a controlled temperature (e.g., 40-50°C). This will result in the formation of a thin film on the wall of the flask.

  • Drying: Further dry the resulting solid inclusion complex in a vacuum oven at a specified temperature (e.g., 60°C) for a set duration (e.g., 24 hours) to remove any residual solvent.

  • Characterization (Optional but Recommended): Characterize the formed inclusion complex using techniques such as Scanning Electron Microscopy (SEM), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared (FT-IR) spectroscopy to confirm the successful formation of the inclusion complex.[5]

Protocol 2: In Vivo Bioavailability Study in an Animal Model (Rat)

This protocol is a general guideline for assessing the oral bioavailability of an ecdysone agonist formulation.[1]

Materials:

  • Ecdysone agonist (free form)

  • Ecdysone agonist formulation (e.g., cyclodextrin complex)

  • Vehicle (e.g., water, saline with a small percentage of organic solvent)

  • Sprague-Dawley rats (or other suitable animal model)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Analytical equipment for quantifying the agonist in plasma (e.g., HPLC-MS/MS)

Procedure:

  • Animal Acclimatization and Fasting: Acclimate the animals to the laboratory conditions. Fast the animals overnight before the experiment, with free access to water.

  • Grouping: Divide the animals into groups (e.g., n=6 per group):

    • Group 1: Oral administration of the free ecdysone agonist.

    • Group 2: Oral administration of the ecdysone agonist formulation.

    • Group 3 (for absolute bioavailability): Intravenous (IV) administration of the ecdysone agonist.

    • Group 4: Control group receiving the vehicle only.

  • Dosing: Administer the respective compounds or vehicle to each group. For oral administration, use an oral gavage needle.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the ecdysone agonist in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to determine the bioavailability of the different formulations.

Visualizations

Ecdysone_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Ecdysone Ecdysone Agonist (e.g., 20E) EcR Ecdysone Receptor (EcR) Ecdysone->EcR Binds EcR_USP_Complex EcR/USP Heterodimer EcR->EcR_USP_Complex USP Ultraspiracle (USP) USP->EcR_USP_Complex EcRE Ecdysone Response Element (EcRE) EcR_USP_Complex->EcRE Binds to Early_Genes Early Gene Transcription (e.g., E74, E75) EcRE->Early_Genes Activates Late_Genes Late Gene Transcription Early_Genes->Late_Genes Regulates Biological_Response Biological Response (e.g., Molting) Late_Genes->Biological_Response Leads to

Caption: Simplified diagram of the ecdysone receptor signaling pathway.

Experimental_Workflow_Bioavailability cluster_Preparation Formulation Preparation cluster_InVivo In Vivo Experiment cluster_Analysis Sample and Data Analysis Formulation Prepare Ecdysone Agonist Formulations (e.g., Free Drug, Cyclodextrin Complex) Animal_Model Administer Formulations to Animal Models (e.g., Rats) via Oral Gavage Formulation->Animal_Model Blood_Sampling Collect Blood Samples at Timed Intervals Animal_Model->Blood_Sampling Plasma_Extraction Extract Plasma from Blood Samples Blood_Sampling->Plasma_Extraction Quantification Quantify Agonist Concentration in Plasma (e.g., HPLC-MS/MS) Plasma_Extraction->Quantification PK_Analysis Perform Pharmacokinetic Analysis (AUC, Cmax, Tmax) Quantification->PK_Analysis Comparison Compare Bioavailability of Different Formulations PK_Analysis->Comparison

Caption: Experimental workflow for assessing the bioavailability of ecdysone agonist formulations.

Troubleshooting_Decision_Tree Start Unexpected Experimental Results (e.g., No Effect, Inconsistent Data) Check_Formulation Was the formulation prepared correctly and stored properly? Start->Check_Formulation Check_Assay Are the assay conditions (e.g., cell line, insect stage) optimal? Check_Formulation->Check_Assay Yes Reformulate Action: Prepare fresh formulation. Consider alternative formulation strategies (e.g., cyclodextrins). Check_Formulation->Reformulate No Check_Resistance Could the insect population be resistant? Check_Assay->Check_Resistance Yes Optimize_Assay Action: Optimize assay parameters (e.g., concentration, incubation time). Verify cell line/insect strain. Check_Assay->Optimize_Assay No Test_Resistance Action: Test for resistance. Consider using a different agonist or a synergistic compound. Check_Resistance->Test_Resistance Yes Consult Consult literature for species-specific responses and known issues. Check_Resistance->Consult No

Caption: A decision tree for troubleshooting unexpected results in ecdysone agonist experiments.

References

Technical Support Center: Troubleshooting Variability in Insect Bioassay Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing variability in their insect bioassay results. Consistent and reproducible data are critical for accurate assessment of insecticide efficacy and for making informed decisions in pest management and drug development programs.

Troubleshooting Guide

High variability in bioassay results can obscure the true efficacy of a test substance. The following table outlines common problems, their potential causes, and recommended solutions to help you identify and address sources of variation in your experiments.

Problem Potential Causes Recommended Solutions
High variability in mortality between replicates of the same concentration Inconsistent Insect-Related Factors: - Age: Insects of different ages can have varying susceptibility to insecticides. For example, 0–24 hour-old Drosophila suzukii flies were twice as susceptible to phosmet (B1677707) as 24–48 hour-old and 72–96 hour-old females[1]. - Sex: Male and female insects can exhibit different responses to insecticides. For instance, male D. suzukii are twice as susceptible to phosmet as females[1]. - Genetic Heterogeneity: Wild-caught or genetically diverse laboratory populations can have a wide range of individual tolerances to a test substance. - Health and Vigor: Stressed, starved, or diseased insects may show increased or more variable susceptibility.Inconsistent Procedural Factors: - Uneven Application: Inconsistent droplet size in topical applications or uneven coating of surfaces in contact assays. - Cross-Contamination: Residue from previous experiments or other chemicals in the testing arena. - Solvent Effects: The solvent used to deliver the test substance may have its own toxicity or may not fully evaporate, leading to variable exposure.Standardize Insect-Related Factors: - Use insects of a standardized age and developmental stage for all replicates. - Separate insects by sex before the bioassay if significant differences in susceptibility are known or suspected. - Use a well-characterized, isogenized insect strain when possible. If using field-collected populations, ensure a large and representative sample. - Ensure insects are healthy, well-fed, and not stressed before the experiment. Acclimatize them to the test conditions.Standardize Procedural Factors: - Calibrate application equipment (e.g., microapplicators) regularly. Ensure even coating of test surfaces. - Thoroughly clean all equipment and testing arenas between experiments. - Run a solvent-only control to assess the toxicity of the solvent. Ensure complete evaporation of the solvent before introducing insects.
Lower than expected mortality, even at high concentrations Compound-Related Factors: - Degradation: The test compound may have degraded due to improper storage (e.g., exposure to light or high temperatures). - Insolubility: The compound may not be fully dissolved in the solvent, leading to a lower actual concentration.Insect-Related Factors: - Resistance: The insect population may have developed resistance to the test compound or a related class of chemicals.Procedural Factors: - Incorrect Dilutions: Errors in serial dilutions can lead to much lower concentrations than intended.Verify Compound Integrity and Concentration: - Use a fresh stock of the test compound and store it according to the manufacturer's instructions. - Ensure the compound is fully dissolved in the solvent before making dilutions.Assess for Resistance: - Test a known susceptible reference strain of the insect species to compare results.Review Procedures: - Double-check all calculations and procedures for preparing serial dilutions.
High mortality in the control group Environmental Stress: - Unsuitable Conditions: Extreme temperatures, humidity, or poor ventilation can be lethal to the insects.Procedural Issues: - Contamination: The diet, water, or housing may be contaminated with toxic substances. - Handling Stress: Excessive or improper handling can cause physical injury or stress. - Pathogen Infection: The insect colony may have a viral, bacterial, or fungal infection.Optimize Environmental and Procedural Conditions: - Maintain optimal and consistent environmental conditions (temperature, humidity, photoperiod) for the insect species. - Ensure all materials are sterile and free from contaminants. - Handle insects carefully and minimize stress. - If an infection is suspected, obtain a new, healthy colony of insects.
Inconsistent dose-response curve (non-monotonic) Biphasic Effects of the Compound: - Some compounds can have different physiological effects at low and high concentrations.Experimental Artifacts: - Precipitation: The test compound may precipitate out of solution at higher concentrations. - Behavioral Avoidance: Insects may avoid contact with or ingestion of high concentrations of the test substance.Investigate Compound Properties and Insect Behavior: - Research the mode of action of the test compound for potential biphasic effects. - Check for precipitation of the compound at high concentrations. - Observe insect behavior during the assay to see if they are avoiding the treated surfaces or diet.

Frequently Asked Questions (FAQs)

Q1: How much can temperature affect my bioassay results?

A1: Temperature can have a significant impact on insecticide toxicity, and the effect can be either positive or negative depending on the insecticide. For example, the toxicity of some insecticides, like profenofos (B124560) and chlorpyrifos (B1668852) against the house fly (Musca domestica), increases with temperature (positive temperature coefficient)[2]. Conversely, the toxicity of pyrethroids like cypermethrin (B145020) and deltamethrin (B41696) against the same species decreases as temperature increases (negative temperature coefficient)[2].

Quantitative Impact of Temperature on Insecticide Efficacy (LC50 in mg/L) [2][3]

InsecticideInsect Species20°C27°C34°C/35°CTemperature Coefficient
ProfenofosMusca domestica1.541.010.81Positive
ChlorpyrifosMusca domestica0.980.680.67Positive
CypermethrinMusca domestica0.320.470.49Negative
DeltamethrinMusca domestica0.230.310.35Negative
Emamectin BenzoateSpodoptera frugiperda134-108Positive
LufenuronSpodoptera frugiperda102-77.8Positive
SpinosadSpodoptera frugiperda31.1-98.4Negative

Q2: Does the age of the insects really matter?

A2: Yes, the age of the insects is a critical factor. Generally, younger insects are more susceptible to insecticides than older ones. As mentioned earlier, 0–24 hour-old Drosophila suzukii were found to be twice as susceptible to phosmet as flies that were 24–96 hours old[1]. It is crucial to use insects of a consistent and defined age to ensure reproducibility.

Q3: Should I test male and female insects separately?

A3: It is highly recommended, especially if there is a known or suspected difference in susceptibility between the sexes. For example, male Drosophila suzukii are twice as susceptible to the organophosphate phosmet as females[1]. Testing sexes separately can significantly reduce the variability in your data.

Q4: What is an acceptable level of mortality in my control group?

A4: Ideally, there should be no mortality in the control group. However, a small amount of mortality (typically less than 10%) is sometimes considered acceptable. If control mortality exceeds 10-20%, the results of the entire bioassay are generally considered unreliable, and the experiment should be repeated after addressing the potential causes of control mortality[4].

Q5: How many insects should I use per replicate?

A5: The number of insects per replicate depends on the species and the bioassay method. A general guideline is to use a sufficient number to obtain a reliable estimate of the response. For many assays, 10-25 insects per replicate are used, with 3-5 replicates per concentration[5]. The more insects you use, the more robust your data will be.

Experimental Protocols

Here are detailed methodologies for two common types of insect bioassays.

Topical Application Bioassay

This method involves the direct application of a precise volume of insecticide solution to the surface of an individual insect.

Materials:

  • Test insects (of known age and sex)

  • Technical grade insecticide

  • Acetone or other suitable solvent

  • Microapplicator with a syringe

  • Holding vials or petri dishes with a food source

  • CO2 or cold anesthesia setup

  • Vortex mixer

  • Analytical balance

Procedure:

  • Prepare Stock Solution: Accurately weigh the technical grade insecticide and dissolve it in the chosen solvent to create a high-concentration stock solution. Use a vortex mixer to ensure it is fully dissolved[6].

  • Prepare Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of at least 5-7 concentrations that are expected to cause between 10% and 90% mortality. Also, prepare a solvent-only control[7].

  • Anesthetize Insects: Briefly anesthetize a group of insects using CO2 or by placing them on a cold surface.

  • Apply Insecticide: Using the microapplicator, apply a small, precise volume (e.g., 0.1-1 µL) of the insecticide dilution to a specific location on the insect, typically the dorsal thorax[5]. Treat the control group with the solvent only.

  • Recovery and Observation: Place the treated insects into individual holding vials or petri dishes containing a food source.

  • Assess Mortality: Record mortality at a predetermined time point, usually 24 hours post-application. An insect is considered dead if it is unable to make a coordinated movement when gently prodded[8].

  • Data Analysis: Correct for control mortality using Abbott's formula if necessary. Analyze the dose-response data using probit analysis to determine the LD50 (the dose that is lethal to 50% of the population) and other relevant toxicological parameters[5].

Diet Incorporation Bioassay

This method is suitable for insects that can be reared on an artificial diet and is particularly useful for testing stomach poisons.

Materials:

  • Test insects (typically neonate larvae)

  • Artificial diet for the specific insect species

  • Test substance

  • Solvent (if the test substance is not water-soluble)

  • Multi-well bioassay trays or small containers

  • Fine paintbrush for transferring larvae

Procedure:

  • Prepare Test Substance Solutions: Prepare a series of concentrations of the test substance in water or a suitable solvent.

  • Incorporate into Diet: While the artificial diet is still liquid and has cooled to a temperature that will not degrade the test substance (usually around 40-50°C), add a known volume of the test substance solution to a known volume of the diet and mix thoroughly[9]. Prepare a control diet with only the solvent or water added.

  • Dispense Diet: Dispense the treated and control diets into the wells of the bioassay trays or other small containers. Allow the diet to solidify.

  • Infest with Insects: Place one neonate larva into each well using a fine paintbrush[10].

  • Incubation: Cover the bioassay trays to prevent larvae from escaping and to maintain humidity. Incubate the trays under controlled environmental conditions (temperature, humidity, and photoperiod).

  • Assess Mortality and Sub-lethal Effects: After a specified period (e.g., 7 days), record larval mortality. Sub-lethal effects such as reduced weight gain or developmental delays can also be measured[11].

  • Data Analysis: Correct for control mortality using Abbott's formula. Analyze the concentration-response data using probit analysis to determine the LC50 (the concentration that is lethal to 50% of the population)[4].

Signaling Pathways and Experimental Workflows

Understanding the mode of action of insecticides is crucial for interpreting bioassay results and for managing insecticide resistance. Below are diagrams of key signaling pathways targeted by common insecticide classes, as well as a typical experimental workflow for a bioassay.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis A Prepare Insecticide Stock Solution B Perform Serial Dilutions A->B D Expose Insects to Test Concentrations (e.g., Topical, Diet) B->D C Prepare Insect Rearing & Select Test Subjects C->D E Incubate Under Controlled Conditions D->E F Assess Mortality at Predetermined Time E->F G Correct for Control Mortality (Abbott's Formula) F->G H Perform Probit Analysis (Calculate LD50/LC50) G->H

Figure 1. A generalized workflow for conducting an insect bioassay.

AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibition Organophosphate/Carbamate Inhibition ACh_release Acetylcholine (ACh) Released into Synapse ACh_receptor ACh Binds to Postsynaptic Receptor ACh_release->ACh_receptor Nerve_impulse Nerve Impulse Propagation ACh_receptor->Nerve_impulse AChE Acetylcholinesterase (AChE) Breaks Down ACh ACh_receptor->AChE ACh dissociates Termination Signal Termination AChE->Termination OP Organophosphate/ Carbamate Insecticide AChE_inhibited AChE is Inhibited OP->AChE_inhibited ACh_accumulation ACh Accumulates in Synapse AChE_inhibited->ACh_accumulation prevents breakdown Continuous_stimulation Continuous Receptor Stimulation ACh_accumulation->Continuous_stimulation Paralysis Paralysis and Death Continuous_stimulation->Paralysis

Figure 2. Signaling pathway of acetylcholinesterase (AChE) inhibition.

Sodium_Channel_Modulation cluster_normal_na Normal Nerve Impulse cluster_pyrethroid Pyrethroid Interaction Depolarization Nerve Membrane Depolarization Na_channel_open Voltage-gated Na+ Channels Open Depolarization->Na_channel_open Na_influx Na+ Ions Rush In Na_channel_open->Na_influx Action_potential Action Potential Na_influx->Action_potential Na_channel_close Na+ Channels Inactivate and Close Action_potential->Na_channel_close Repolarization Membrane Repolarizes Na_channel_close->Repolarization Pyrethroid Pyrethroid Insecticide Na_channel_modified Na+ Channels Modified (Kept Open) Pyrethroid->Na_channel_modified Prolonged_Na_influx Prolonged Na+ Influx Na_channel_modified->Prolonged_Na_influx prevents closing Repetitive_firing Repetitive Nerve Firiing Prolonged_Na_influx->Repetitive_firing Hyperexcitation Hyperexcitation, Paralysis, and Death Repetitive_firing->Hyperexcitation

Figure 3. Mechanism of pyrethroid action on voltage-gated sodium channels.

GABA_Receptor_Antagonism cluster_normal_gaba Normal Inhibitory Neurotransmission cluster_fipronil Fipronil Antagonism GABA_release GABA is Released GABA_receptor GABA Binds to GABA Receptor GABA_release->GABA_receptor Cl_channel_open Chloride (Cl-) Channel Opens GABA_receptor->Cl_channel_open Cl_influx Cl- Ions Enter Neuron Cl_channel_open->Cl_influx Hyperpolarization Neuron is Hyperpolarized (Inhibited) Cl_influx->Hyperpolarization Fipronil Fipronil Insecticide GABA_receptor_blocked Fipronil Blocks GABA Receptor's Chloride Channel Fipronil->GABA_receptor_blocked Cl_influx_blocked Cl- Influx is Prevented GABA_receptor_blocked->Cl_influx_blocked prevents opening Inhibition_blocked Inhibition is Blocked Cl_influx_blocked->Inhibition_blocked CNS_hyperexcitation CNS Hyperexcitation, Convulsions, and Death Inhibition_blocked->CNS_hyperexcitation

Figure 4. Fipronil's antagonistic action on the GABA-gated chloride channel.

References

"optimizing application timing of ecdysone agonists for pest control"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ecdysone (B1671078) agonists for pest control.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for ecdysone agonists?

A1: Ecdysone agonists are synthetic compounds that mimic the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E).[1][2][3] They bind to and activate the ecdysone receptor (EcR), which forms a heterodimer with the ultraspiracle protein (USP).[4][5] This activation triggers a premature and incomplete molting process in larval stages, which is ultimately lethal.[2][6] The insect stops feeding, undergoes apolysis (separation of the old cuticle), but fails to complete ecdysis (shedding of the old cuticle), leading to death from starvation, desiccation, or inability to move.[3][6]

Q2: Why are ecdysone agonists considered selective insecticides?

A2: The selectivity of ecdysone agonists stems from differences in the binding affinity of the compounds to the ecdysone receptors of different insect orders.[1][2] For example, compounds like tebufenozide (B1682728) and methoxyfenozide (B170004) are highly effective against lepidopteran pests (moths and butterflies) but have low activity against other orders like Diptera (flies) and Coleoptera (beetles).[7][8] Conversely, halofenozide (B1672923) is more effective against coleopteran species.[2][7] This specificity makes them valuable tools in integrated pest management (IPM) programs as they have minimal impact on non-target organisms and beneficial insects.[1][2]

Q3: What is the optimal life stage of an insect to target with ecdysone agonists?

A3: Ecdysone agonists are most effective when applied to the larval stages of insects, as their primary mode of action is the disruption of the molting process.[9] Early-instar larvae are often more susceptible than later-instar larvae. Targeting the egg stage can also be effective, as some ecdysone agonists exhibit ovicidal activity, preventing hatching.[10] Applications targeting adult insects are generally ineffective for causing mortality through molting disruption but may have sublethal effects, such as reducing the number of eggs laid by females.[1][2]

Q4: How do environmental conditions affect the efficacy of ecdysone agonists?

A4: Environmental factors can significantly influence the performance of ecdysone agonists. Temperature can affect the feeding rate and metabolic activity of insects, which can influence the uptake and speed of action of the agonist.[11] Rainfall shortly after application can wash the product off plant surfaces, reducing its residual activity.[12] Therefore, it is crucial to apply these products during periods without predicted rainfall.

Troubleshooting Guides

Problem 1: Suboptimal or no efficacy observed after application.

Possible Cause Troubleshooting Steps
Incorrect Application Timing Verify that the application was timed to coincide with the most susceptible larval stages of the target pest. Scout fields to determine the predominant life stage before application. For some pests, targeting the egg-laying period can be effective.[10]
Pest Resistance The target pest population may have developed resistance. One known mechanism is the increased expression of ATP-binding cassette (ABC) transporters that can pump the agonist out of the cells.[6] Conduct a resistance bioassay to determine the susceptibility of the local pest population. If resistance is confirmed, rotate to an insecticide with a different mode of action.
Inadequate Spray Coverage Ensure thorough spray coverage, especially on the undersides of leaves where many pests reside and feed.[13] Use appropriate spray volumes and nozzle types for the crop canopy. Water-sensitive paper can be used to assess spray deposition.[13]
Environmental Factors Review weather conditions following the application. Heavy rainfall can wash off the product. High temperatures can lead to faster degradation of some compounds. Re-application may be necessary if conditions were unfavorable.[12]
Incorrect Product for Target Pest Confirm that the chosen ecdysone agonist is effective against the specific target pest. For example, tebufenozide is effective against Lepidoptera, while halofenozide is used for Coleoptera.[2][7]

Problem 2: Shorter than expected residual activity.

Possible Cause Troubleshooting Steps
Rapid Environmental Degradation High temperatures and UV radiation can contribute to the breakdown of the active ingredient. Check the product label for any specific environmental limitations.
Rapid Plant Growth (Dilution Effect) On rapidly growing crops, new, untreated foliage will appear, and the concentration of the active ingredient on treated surfaces will be diluted as leaves and fruit expand.[10] Consider the growth stage of the crop and the need for subsequent applications to protect new growth.
Wash-off due to Rain or Irrigation Avoid application if rainfall is imminent. If overhead irrigation is used, allow sufficient time for the product to dry and be absorbed by the plant or ingested by the pest.[12]

Key Experimental Protocols and Data

Ecdysone Signaling Pathway

The binding of an ecdysone agonist (or the natural hormone 20E) to the EcR/USP heterodimer initiates a transcriptional cascade. This complex binds to Ecdysone Response Elements (EcREs) in the promoter regions of target genes, leading to the expression of early-response genes (e.g., Broad-Complex, E74, E75), which in turn activate a host of downstream genes responsible for the molting process.[1]

Ecdysone_Signaling_Pathway cluster_cell Insect Cell cluster_nucleus Nucleus EA Ecdysone Agonist EcR_USP EcR/USP Heterodimer EA->EcR_USP Binds and Activates EcRE Ecdysone Response Element (EcRE) on DNA EcR_USP->EcRE Binds EarlyGenes Early Response Genes (e.g., Broad-Complex, E74, E75) EcRE->EarlyGenes Activates Transcription LateGenes Late Response Genes (Cuticle proteins, etc.) EarlyGenes->LateGenes Regulates Transcription Molting Premature & Lethal Molt LateGenes->Molting Induces

Caption: Ecdysone agonist signaling pathway in an insect cell.

Quantitative Data: Residual Activity of Ecdysone Agonists

The residual activity of ecdysone agonists is a critical factor for determining application intervals. The following table summarizes data on the efficacy of methoxyfenozide against several stored-product insect pests over time.

Table 1: Adult Emergence (%) of Stored-Product Pests on Various Grains Treated with Methoxyfenozide (4 mg/kg)

Weeks Post-TreatmentOryzaephilus surinamensisTribolium castaneumTrogoderma granarium
0 < 15%< 14%< 15%
2 < 20%< 18%< 20%
4 < 25%< 22%< 25%
8 < 30%< 25%< 30%
12 < 36%< 36%< 39%
16 > 80%> 77%> 80%
Data synthesized from a study on the residual efficacy of methoxyfenozide.[14]
Experimental Protocol: Leaf-Dip Bioassay for Efficacy Testing

This protocol is used to determine the concentration-mortality response of a target insect to an ecdysone agonist.

Leaf_Dip_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis P1 1. Prepare Serial Dilutions of Ecdysone Agonist E1 4. Dip Leaves in Insecticide Solutions (or control solvent) for 10-30s P1->E1 P2 2. Select Healthy, Uniform Host Plant Leaves P2->E1 P3 3. Collect Uniform, Healthy Larvae of Target Pest E4 7. Introduce One Larva per Petri Dish P3->E4 E2 5. Air Dry Treated Leaves E1->E2 E3 6. Place Individual Leaves in Petri Dishes with Moist Filter Paper E2->E3 E3->E4 E5 8. Incubate at Controlled Temperature and Photoperiod E4->E5 D1 9. Assess Mortality at 24, 48, and 72 Hours E5->D1 D2 10. Correct for Control Mortality (Abbott's Formula) D1->D2 D3 11. Perform Probit Analysis to Calculate LC50/LC90 D2->D3

Caption: Workflow for a standard leaf-dip bioassay experiment.

Methodology:

  • Preparation of Test Solutions: Prepare a stock solution of the ecdysone agonist in an appropriate solvent (e.g., acetone).[15] Create a series of serial dilutions to achieve the desired test concentrations. A control solution containing only the solvent should also be prepared.

  • Leaf Preparation: Select healthy, undamaged leaves from the host plant of the target insect. Wash them gently with distilled water and allow them to dry.

  • Treatment Application: Dip each leaf into a test solution for a standardized period (e.g., 10-30 seconds). Ensure the entire leaf surface is coated. Allow the leaves to air dry completely in a fume hood.

  • Insect Exposure: Place each treated leaf into a petri dish lined with a moist filter paper to maintain turgor. Introduce a single larva of the target pest into each dish.[16] Use multiple replicates for each concentration and the control.

  • Incubation: Maintain the petri dishes in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod).

  • Data Collection: Assess larval mortality at predetermined intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Correct the observed mortality using Abbott's formula if control mortality is between 5% and 20%.[17] Use probit analysis to calculate the lethal concentration values (e.g., LC50, LC90) and their corresponding confidence limits.[17]

Experimental Protocol: Assessing Residual Activity on Plant Surfaces

This protocol determines the persistence and efficacy of an ecdysone agonist on a plant surface over time.

Residual_Activity_Workflow cluster_prep Preparation & Application cluster_bioassay Bioassay at Time Intervals cluster_analysis Analysis P1 1. Grow Host Plants to a Uniform Growth Stage P2 2. Spray Plants with Ecdysone Agonist Solution to Runoff P1->P2 P3 3. Maintain Plants in a Greenhouse or Growth Chamber P2->P3 B1 4. At Intervals (0, 3, 7, 14, 21 days), Excise Leaves from Treated Plants P3->B1 Aging of Residues B2 5. Place Leaves in Petri Dishes and Introduce Larvae B1->B2 B3 6. Incubate and Assess Mortality after 72 Hours B2->B3 A1 7. Plot Percent Mortality vs. Time Post-Application B3->A1 A2 8. Determine the Duration of Effective Control (e.g., >80% mortality) A1->A2

Caption: Experimental workflow for testing residual insecticide activity.

Methodology:

  • Plant Treatment: Grow host plants to a consistent developmental stage. Spray a group of plants with the ecdysone agonist solution at the desired concentration until runoff is achieved. Spray a control group with water or solvent only.

  • Residue Aging: Maintain the treated plants under controlled environmental conditions (e.g., greenhouse with specific temperature and light cycles).

  • Bioassay at Intervals: At specified time points after the initial application (e.g., 0, 3, 7, 14, 21, and 28 days), collect leaves from the treated and control plants.[10]

  • Insect Exposure: Conduct a bioassay as described in the "Leaf-Dip Bioassay" protocol (steps 4-6) using the aged leaves.

  • Data Analysis: Record the mortality for each time interval. Plot the percentage of mortality against the number of days post-application to visualize the decline in residual activity. Determine the time it takes for efficacy to drop below a predetermined threshold (e.g., 80% mortality).

References

Technical Support Center: Stability of Diacylhydrazine Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diacylhydrazine insecticides. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of diacylhydrazine insecticides in experimental settings?

The stability of diacylhydrazine insecticides is primarily influenced by three main factors:

  • pH: The acidity or alkalinity of the solution can significantly impact the rate of hydrolysis.

  • Light (Photolysis): Exposure to ultraviolet (UV) and natural sunlight can lead to photodegradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

Q2: How does pH affect the stability of these insecticides?

Diacylhydrazine insecticides, such as tebufenozide (B1682728), are generally stable in acidic and neutral aqueous solutions.[1] However, under alkaline conditions (high pH), they can undergo hydrolysis, leading to the breakdown of the active ingredient.[1] For instance, the rate of hydrolysis for some pesticides can increase by a factor of 10 for every one-point increase in pH.

Q3: What is the impact of light exposure on the stability of diacylhydrazine insecticides?

Photodegradation, or the breakdown of the chemical structure by light, is a significant degradation pathway for many diacylhydrazine insecticides.[2] Both natural sunlight and UV radiation can cause degradation, with UV light often leading to a faster breakdown.[1] For example, the photolytic half-life of tebufenozide in pond water is reported to be 67 days.[2]

Q4: Are there any other factors that can influence the stability of these compounds?

Yes, besides pH, light, and temperature, microbial metabolism can also play a role in the degradation of diacylhydrazine insecticides in natural environments like soil and water.[1] Additionally, the presence of oxidizing agents can lead to the decomposition of the diacylhydrazine structure.

Troubleshooting Guide

Problem 1: I am observing a rapid loss of my diacylhydrazine insecticide in an aqueous solution during my experiment.

  • Possible Cause 1: High pH of the Solution.

    • Troubleshooting Step: Measure the pH of your solution. If it is alkaline (pH > 7), this could be accelerating the hydrolysis of the insecticide.

    • Solution: Adjust the pH of your solution to a neutral or slightly acidic range (pH 5-7) using appropriate buffers. Most pesticides are more stable in a slightly acidic to neutral environment.

  • Possible Cause 2: Exposure to Light.

    • Troubleshooting Step: Check if your experimental setup is exposed to direct sunlight or strong artificial light.

    • Solution: Protect your solutions from light by using amber-colored glassware or by covering your experimental setup with aluminum foil. Conduct experiments in a dark room or a controlled lighting environment if necessary.

  • Possible Cause 3: Elevated Temperature.

    • Troubleshooting Step: Monitor the temperature of your experimental environment.

    • Solution: Maintain a controlled and lower temperature if the insecticide is known to be thermolabile. Refer to the stability data for the specific diacylhydrazine you are using.

Problem 2: I am seeing unexpected peaks in my analytical results (e.g., HPLC, GC-MS) after storing my insecticide stock solution.

  • Possible Cause: Degradation of the Parent Compound.

    • Troubleshooting Step: The new peaks likely correspond to degradation products.

    • Solution: Prepare fresh stock solutions more frequently and store them under optimal conditions (e.g., in a dark, refrigerated, and pH-neutral environment). It is also advisable to re-validate the purity of your standard solutions periodically. Quantitative NMR can be a useful technique for assessing the stability of pesticide stock solutions.[3]

Problem 3: My experimental results are inconsistent and not reproducible.

  • Possible Cause: Inconsistent Storage and Handling of Samples.

    • Troubleshooting Step: Review your sample storage and handling procedures. Inconsistencies in temperature, light exposure, and pH of solutions can lead to variable degradation rates.

    • Solution: Standardize your experimental protocols. Ensure all samples are stored under identical conditions. Use buffers to maintain a constant pH and protect samples from light. For long-term storage, it is recommended to keep samples at or below -18°C.

Quantitative Stability Data

The following tables summarize the stability of common diacylhydrazine insecticides under various conditions.

Table 1: Effect of pH on the Hydrolytic Stability of Diacylhydrazine Insecticides

InsecticidepHTemperature (°C)Half-life (t½)Reference
Tebufenozide 4201166 days[1]
720529 days[1]
920Stable[2]
1020203 days[1]
Methoxyfenozide 525600 days[4]
7251600 days[4]
925700 days[4]
Halofenozide 5-310 days[5]
7-481 days[5]
9-226 days[5]

Table 2: Effect of Temperature on the Stability of Tebufenozide at pH 10

Temperature (°C)Half-life (t½) in daysReference
20203[1]
30104[1]
4053.3[1]

Table 3: Photodegradation Half-lives of Diacylhydrazine Insecticides

InsecticideLight SourceMatrixHalf-life (t½)Reference
Tebufenozide SunlightPond Water67 days[2]
UV (254 nm)Distilled Water9.92 hours[1]
UV (365 nm)Distilled Water27.6 hours[1]
Methoxyfenozide SunlightLake Water7-10 days[6]
SunlightPond Water77 days[6]

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability

Objective: To determine the rate of hydrolysis of a diacylhydrazine insecticide in aqueous solutions at different pH values.

Materials:

  • Diacylhydrazine insecticide standard

  • Sterile buffered solutions at pH 4, 7, and 9

  • Amber glass vials with screw caps

  • Constant temperature incubator

  • Analytical instrument (e.g., HPLC-UV, LC-MS/MS)

  • Volumetric flasks and pipettes

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Prepare a stock solution of the diacylhydrazine insecticide in a suitable organic solvent (e.g., acetonitrile).

  • In separate amber glass vials, add a known volume of the stock solution to the sterile buffered solutions (pH 4, 7, and 9) to achieve a final concentration suitable for analysis.

  • Prepare triplicate samples for each pH and time point.

  • Incubate the vials in the dark at a constant temperature (e.g., 25°C or 50°C).

  • At specified time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each vial.

  • Analyze the concentration of the remaining insecticide in each sample using a validated analytical method.

  • Calculate the half-life (t½) of the insecticide at each pH value by plotting the natural logarithm of the concentration versus time and determining the first-order rate constant.

Protocol 2: Determination of Photolytic Stability

Objective: To determine the rate of photodegradation of a diacylhydrazine insecticide in an aqueous solution upon exposure to a light source.

Materials:

  • Diacylhydrazine insecticide standard

  • Quartz or borosilicate glass tubes

  • A light source (e.g., xenon arc lamp simulating natural sunlight or a UV lamp)

  • Constant temperature water bath

  • Analytical instrument (e.g., HPLC-UV, LC-MS/MS)

  • Sterile buffered solution (e.g., pH 7)

  • Dark control samples wrapped in aluminum foil

Procedure:

  • Prepare a solution of the diacylhydrazine insecticide in a sterile buffered solution in quartz or borosilicate glass tubes.

  • Prepare dark control samples by wrapping identical tubes with aluminum foil.

  • Place the tubes in a constant temperature water bath under the light source.

  • At specified time intervals, withdraw samples from both the light-exposed and dark control tubes.

  • Analyze the concentration of the remaining insecticide in each sample using a validated analytical method.

  • Compare the degradation rate in the light-exposed samples to the dark controls to determine the rate of photodegradation.

  • Calculate the photolytic half-life (t½) of the insecticide.

Visualizations

cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways pH pH Hydrolysis Hydrolysis pH->Hydrolysis Light Light Photolysis Photolysis Light->Photolysis Temperature Temperature Thermal Degradation Thermal Degradation Temperature->Thermal Degradation Microbial Activity Microbial Activity Biodegradation Biodegradation Microbial Activity->Biodegradation Degradation Products Degradation Products Hydrolysis->Degradation Products Photolysis->Degradation Products Thermal Degradation->Degradation Products Biodegradation->Degradation Products Diacylhydrazine Insecticide Diacylhydrazine Insecticide Diacylhydrazine Insecticide->Hydrolysis Diacylhydrazine Insecticide->Photolysis Diacylhydrazine Insecticide->Thermal Degradation Diacylhydrazine Insecticide->Biodegradation

Caption: Factors and pathways affecting diacylhydrazine stability.

Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Prepare Test Solutions (Different Conditions) Prepare Test Solutions (Different Conditions) Prepare Stock Solution->Prepare Test Solutions (Different Conditions) Incubate Samples Incubate Samples Prepare Test Solutions (Different Conditions)->Incubate Samples Sample at Time Intervals Sample at Time Intervals Incubate Samples->Sample at Time Intervals Analyze Samples (HPLC, LC-MS) Analyze Samples (HPLC, LC-MS) Sample at Time Intervals->Analyze Samples (HPLC, LC-MS) Data Analysis (Kinetics, Half-life) Data Analysis (Kinetics, Half-life) Analyze Samples (HPLC, LC-MS)->Data Analysis (Kinetics, Half-life) End End Data Analysis (Kinetics, Half-life)->End

Caption: General workflow for a stability study.

References

Technical Support Center: Cross-Resistance Patterns Between Ecdysone Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cross-resistance patterns between different ecdysone (B1671078) agonists.

Frequently Asked Questions (FAQs)

Q1: What is cross-resistance in the context of ecdysone agonists?

A1: Cross-resistance occurs when an insect population that has developed resistance to one ecdysone agonist also exhibits resistance to other ecdysone agonists, even if it has not been previously exposed to them.[1][2] This phenomenon is often observed between compounds with similar modes of action or that are detoxified by the same metabolic pathways.[1]

Q2: What are the primary mechanisms of resistance to ecdysone agonists?

A2: The main mechanisms include:

  • Metabolic Resistance: Increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases or esterases, that break down the ecdysone agonists into non-toxic metabolites.[3][4]

  • Target-Site Resistance: Mutations in the ecdysone receptor (EcR) that reduce the binding affinity of the agonist to its target site.[5]

  • Reduced Penetration: Changes in the insect's cuticle that slow down the absorption of the insecticide.

  • Enhanced Efflux: Increased activity of transport proteins, such as ATP-binding cassette (ABC) transporters, that actively pump the ecdysone agonist out of the cells.[6][7]

Q3: Is cross-resistance common between all ecdysone agonists?

A3: Cross-resistance is frequently observed between ecdysone agonists of the same chemical class, such as the diacylhydrazines (e.g., tebufenozide (B1682728) and methoxyfenozide).[8][9] However, the level of cross-resistance can vary significantly depending on the specific compounds, the insect species, and the underlying resistance mechanism.

Q4: How can I determine if a lack of efficacy in my experiments is due to resistance?

A4: First, rule out other factors such as improper storage or application of the compound, and ensure the use of a healthy, susceptible insect strain for comparison. If the issue persists, a dose-response bioassay should be conducted to determine the LC50 (lethal concentration required to kill 50% of the population) of your test population and compare it to a known susceptible strain. A significant increase in the LC50 value is a strong indicator of resistance.

Q5: What is a resistance ratio (RR) and how is it interpreted?

A5: The resistance ratio (RR) is a quantitative measure of resistance. It is calculated by dividing the LC50 of the resistant population by the LC50 of a susceptible population. A higher RR value indicates a higher level of resistance. Generally, RR values are interpreted as follows:

  • RR < 5: Low resistance or tolerance

  • RR 5 - 10: Moderate resistance

  • RR > 10: High resistance

Troubleshooting Guides

Issue: High variability in bioassay results.

Possible Cause Troubleshooting Step
Inconsistent insect age or developmental stage Use a synchronized cohort of insects of the same age and developmental stage for all experiments.
Uneven application of the ecdysone agonist Ensure uniform coating of the diet or substrate. For topical applications, calibrate the microapplicator to deliver consistent droplet sizes.
Fluctuations in environmental conditions Maintain constant temperature, humidity, and photoperiod throughout the experiment.
Solvent effects If using a solvent, ensure it has completely evaporated before introducing the insects. Always include a solvent-only control group.

Issue: No mortality observed even at high concentrations of an ecdysone agonist.

Possible Cause Troubleshooting Step
Compound degradation Use a fresh stock of the ecdysone agonist and ensure it has been stored correctly according to the manufacturer's instructions.
High level of insect resistance Test a much wider range of concentrations. If possible, obtain a known susceptible strain for comparison to confirm the resistance level.
Incorrect bioassay method Ensure the chosen bioassay method is appropriate for the insect species and the ecdysone agonist being tested (e.g., diet incorporation, topical application).

Issue: Mortality observed in the control group.

Possible Cause Troubleshooting Step
Contamination Ensure all equipment, diet, and water are sterile and free from contaminants.
Handling stress Minimize handling of the insects and use appropriate, gentle techniques.
Underlying pathogen infection in the insect colony Visually inspect the colony for signs of disease. If an infection is suspected, it is best to start with a new, healthy colony.

Data Presentation: Cross-Resistance Patterns

The following tables summarize quantitative data on cross-resistance between tebufenozide and methoxyfenozide (B170004) in two lepidopteran species.

Table 1: Cross-resistance to methoxyfenozide in a tebufenozide-resistant strain of Plutella xylostella (Diamondback Moth)

InsecticideStrainLC50 (mg/L)Resistance Ratio (RR)
TebufenozideSusceptible0.23-
Tebufenozide-Resistant21.5793.8
MethoxyfenozideSusceptible0.18-
Tebufenozide-Resistant5.2429.1

Data from a study on tebufenozide resistance in Plutella xylostella.

Table 2: Cross-resistance between tebufenozide and methoxyfenozide in Spodoptera exigua (Beet Armyworm)

Selection AgentTest InsecticideStrainLC50 (µg/mL)Resistance Ratio (RR)
TebufenozideTebufenozideSusceptible (Belle Glade)0.377-
Resistant (Thailand, selected)>715>1900
MethoxyfenozideSusceptible (Belle Glade)0.034-
Resistant (Thailand, selected)>47.4>1394
MethoxyfenozideTebufenozideSusceptible (Belle Glade)0.377-
Resistant (Thailand, selected)>715>1900
MethoxyfenozideSusceptible (Belle Glade)0.034-
Resistant (Thailand, selected)>47.4>1394

Data adapted from a study on Spodoptera exigua resistance to tebufenozide and methoxyfenozide.[9] Selection of a resistant strain with either tebufenozide or methoxyfenozide resulted in high levels of cross-resistance to the other compound.[8][9]

Experimental Protocols

1. Protocol for Determining LC50 and Resistance Ratio

This protocol describes a diet-incorporation bioassay to determine the lethal concentration of an ecdysone agonist that kills 50% of a test population (LC50).

  • Materials:

    • Technical grade ecdysone agonist

    • Appropriate solvent (e.g., acetone)

    • Artificial diet for the test insect

    • Multi-well bioassay trays or individual containers

    • Synchronized population of test insects (e.g., first or second instar larvae)

    • Incubator with controlled temperature, humidity, and photoperiod

  • Procedure:

    • Prepare a stock solution of the ecdysone agonist in the chosen solvent.

    • Perform serial dilutions to create a range of at least 5-7 concentrations.

    • Incorporate each concentration into the artificial diet. Ensure the solvent evaporates completely. Prepare a control diet with solvent only.

    • Dispense the treated and control diet into bioassay trays or containers.

    • Introduce one insect per well/container. Use at least 20 insects per concentration and control.

    • Incubate under appropriate conditions for the test species.

    • Assess mortality after a predetermined period (e.g., 72 or 96 hours). Criteria for mortality should be clearly defined (e.g., inability to move when prodded).

    • Correct for control mortality using Abbott's formula if necessary.

    • Analyze the dose-response data using probit analysis to determine the LC50 and its 95% confidence intervals.

    • Calculate the Resistance Ratio (RR) by dividing the LC50 of the field or resistant population by the LC50 of a known susceptible population.

2. Protocol for Investigating Metabolic Resistance Using Synergists

This protocol uses synergists to inhibit specific metabolic enzymes and determine their role in resistance.

  • Materials:

    • Ecdysone agonist

    • Synergists:

      • Piperonyl butoxide (PBO) - inhibits cytochrome P450 monooxygenases

      • S,S,S-tributyl phosphorotrithioate (DEF) - inhibits esterases

    • Test insects (both resistant and susceptible strains)

    • Bioassay setup as described in Protocol 1.

  • Procedure:

    • Determine the maximum sublethal concentration of each synergist that does not cause significant mortality on its own.

    • Prepare two sets of diets for the resistant and susceptible strains: one with the ecdysone agonist alone and another with the ecdysone agonist plus the sublethal concentration of the synergist.

    • Conduct the bioassay as described in Protocol 1 for both sets of diets.

    • Calculate the LC50 for each treatment.

    • Calculate the Synergism Ratio (SR) for each strain: SR = LC50 (agonist alone) / LC50 (agonist + synergist).

    • An SR significantly greater than 1 suggests the involvement of the inhibited enzyme system in detoxification. Comparing the SR values between the resistant and susceptible strains can indicate the importance of that enzyme system in the resistance mechanism.[10]

3. Methods for Investigating Target-Site Resistance

  • Reporter Gene Assays: These in vitro assays can be used to assess the ability of ecdysone agonists to activate the ecdysone receptor.[5]

    • Insect cell lines are transfected with a plasmid containing the EcR and USP genes, along with a reporter gene (e.g., luciferase) under the control of an ecdysone-responsive promoter.

    • The cells are then exposed to different concentrations of the ecdysone agonist.

    • The level of reporter gene expression is measured and is proportional to the activation of the ecdysone receptor.

    • By comparing the results from cells expressing the wild-type receptor to those with a suspected mutation, it is possible to determine if the mutation affects receptor activation by the agonist.

  • Molecular Assays:

    • DNA Sequencing: The EcR gene from resistant and susceptible insects can be sequenced to identify any mutations.

    • Quantitative PCR (qPCR): This can be used to determine if there are differences in the expression levels of the EcR gene between resistant and susceptible populations.

    • Droplet Digital PCR (ddPCR) and Next-Generation Sequencing (NGS): These highly sensitive methods can be used to detect and quantify specific mutations within a population.[11]

Visualizations

Caption: Ecdysone agonist signaling pathway and points of resistance.

Experimental_Workflow cluster_bioassay Bioassay for LC50 Determination cluster_mechanism Investigation of Resistance Mechanism A 1. Prepare Serial Dilutions of Ecdysone Agonists B 2. Diet Incorporation and Bioassay Setup A->B C 3. Expose Susceptible and Suspected Resistant Strains B->C D 4. Assess Mortality and Collect Data C->D E 5. Probit Analysis to Determine LC50 D->E F 6. Calculate Resistance Ratio (RR) E->F G High RR indicates resistance F->G H Metabolic Resistance Investigation (Synergist Assays) G->H I Target-Site Resistance Investigation (Sequencing, Reporter Assays) G->I

Caption: Experimental workflow for assessing ecdysone agonist resistance.

References

Technical Support Center: Ecdysone Agonist Effects on Insect Reproduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the sublethal effects of ecdysone (B1671078) agonists on insect reproduction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical sublethal effects of ecdysone agonists on insect reproduction?

A1: Ecdysone agonists, such as tebufenozide (B1682728), methoxyfenozide (B170004), and halofenozide, can induce a range of sublethal effects on insect reproduction, even at concentrations that do not cause immediate mortality. These effects can significantly impact pest population dynamics.[1][2] Common effects include:

  • Reduced Fecundity: A decrease in the total number of eggs laid by females.[1][3][4]

  • Lowered Fertility: A reduction in the percentage of eggs that successfully hatch.[3]

  • Disrupted Ovarian Development: Inhibition of oocyte growth and formation of new ovarioles.[4]

  • Altered Mating Behavior: Potential interference with successful mating.[3]

  • Developmental Abnormalities: Increased occurrence of deformed pupae and adults.[1][5]

  • Changes in Longevity: Effects on the lifespan of adult insects.[3]

  • Sex Ratio Bias: Some studies have reported a shift in the sex ratio of the offspring, often skewed towards males.[1]

Q2: How do ecdysone agonists mechanistically impact insect reproduction?

A2: Ecdysone agonists mimic the action of the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E).[6] They bind to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP).[6][7] This binding activates the transcription of ecdysone-responsive genes, leading to a premature and incomplete molting process that is often lethal.[6][8]

In the context of reproduction, ecdysteroids play a crucial role in regulating oogenesis, including vitellogenesis (yolk protein synthesis), choriogenesis (eggshell formation), and ovarian development.[7][9][10][11] By dysregulating the timing and levels of ecdysone signaling, these agonists can interfere with these essential reproductive processes.[4]

Q3: Are the sublethal effects of ecdysone agonists consistent across different insect orders?

A3: No, the effects can vary significantly depending on the specific agonist and the target insect species. For instance, tebufenozide and methoxyfenozide are known to be particularly effective against lepidopteran pests.[6][12][13] Halofenozide, on the other hand, shows higher activity against coleopteran species.[6][12][13] This selectivity is partly due to differences in the binding affinity of the compounds to the ecdysone receptors of different insect orders.[12]

Troubleshooting Guides

Problem 1: Inconsistent or no observable sublethal effects on reproduction in my experiments.

Possible Cause Troubleshooting Step
Incorrect Timing of Exposure: The developmental stage at which the insect is exposed to the ecdysone agonist is critical. Exposure during larval stages, particularly later instars, often has a more pronounced effect on the subsequent reproductive success of the adults.[1][3] Ensure your protocol targets the most sensitive life stage for your insect species.
Inappropriate Concentration Range: The concentrations used may be too high, causing significant mortality and masking sublethal effects, or too low to induce a measurable reproductive response. Conduct a dose-response study to determine the LC10, LC25, or LC50 values and then select sublethal concentrations for your reproductive assays.[5][14]
Compound Degradation: Ecdysone agonists can degrade over time, especially when exposed to light or certain environmental conditions.[2] Prepare fresh solutions for each experiment and store stock solutions according to the manufacturer's instructions.
Insect Strain Resistance: The insect colony may have developed resistance to the specific ecdysone agonist being tested.[6] If possible, use a susceptible laboratory strain for baseline studies.
Dietary Interactions: The composition of the artificial diet can sometimes influence the bioavailability and efficacy of the test compound. Ensure the diet is well-mixed and the compound is evenly distributed.

Problem 2: High variability in fecundity and fertility data.

Possible Cause Troubleshooting Step
Inconsistent Mating Success: Ensure that pairs have successfully mated. This can be confirmed by the presence of spermatophores in females or by observing mating behavior. Pair individual males and females and provide an adequate environment for mating.
Individual Variation: There is natural variation in the reproductive output of individual insects. Increase the sample size (number of replicates) to improve the statistical power of your experiment.
Environmental Stress: Fluctuations in temperature, humidity, and photoperiod can stress the insects and affect their reproductive output. Maintain stable and optimal environmental conditions throughout the experiment.
Handling Stress: Excessive handling can negatively impact insect reproduction. Minimize handling and use gentle procedures when transferring insects.
Age of Insects: The age of both male and female insects at the time of pairing can influence reproductive success. Use insects of a standardized age for all experimental groups.

Quantitative Data Summary

Table 1: Sublethal Effects of Tebufenozide on Lepidoptera

Insect SpeciesExposure StageConcentration (ppm)Effect on Fecundity (Egg Number)Effect on Fertility (% Hatch)Reference
Platynota idaeusalis1st Instar0.237-65% reductionNot specified[1]
Platynota idaeusalis3rd Instar0.237-65% reductionNot specified[1]
Platynota idaeusalis3rd Instar0.437-65% reductionReduction observed[1]
Spodoptera litura6th InstarSublethalDecreasedReduced[3]

Table 2: Sublethal Effects of Methoxyfenozide on Lepidoptera

Insect SpeciesExposure StageConcentrationEffect on Fecundity (Egg Number)Effect on Fertility (% Hatch)Reference
Spodoptera littoralisAdultDose-dependentReducedReduced[2][15]
Spodoptera frugiperda5th InstarLC10 (0.24 mg/kg diet)No significant effectNo significant effect[5][14]
Spodoptera frugiperda5th InstarLC25 (0.35 mg/kg diet)No significant effectNo significant effect[5][14]

Table 3: Sublethal Effects of Halofenozide on Diptera

Insect SpeciesExposure StageConcentrationEffect on Fecundity (Egg Number)Effect on Fertility (% Hatch)Reference
Culex pipiens4th Instar LarvaeLC5037.65% reduction56.85% reduction[16]
Culex pipiens4th Instar LarvaeLC9028.23% reduction71.87% reduction[16]

Experimental Protocols

Protocol 1: Assessing Sublethal Effects on Fecundity and Fertility

This protocol is a generalized procedure for evaluating the impact of ecdysone agonists on the reproductive output of insects when exposed during the larval stage.

  • Insect Rearing: Maintain a healthy, age-synchronized colony of the target insect species under controlled environmental conditions (temperature, humidity, photoperiod).

  • Dose-Response Assay: Determine the lethal concentrations (e.g., LC10, LC25, LC50) of the ecdysone agonist by exposing a cohort of larvae (e.g., third instars) to a range of concentrations incorporated into their artificial diet. Mortality should be assessed after a defined period (e.g., 7 days).

  • Sublethal Exposure: Prepare artificial diet containing the desired sublethal concentrations of the ecdysone agonist. A control group with no agonist should be included.

  • Larval Treatment: Transfer larvae of a specific instar to the treated diet and allow them to feed until pupation.

  • Adult Emergence and Pairing: Collect the emerging adults and separate them by sex. Pair one male and one female from each treatment group (including control) in individual mating cages. To isolate the effects on each sex, you can also perform crosses between treated and untreated individuals (e.g., treated male x untreated female).

  • Oviposition: Provide a suitable substrate for oviposition and allow the females to lay eggs for a specified period or until death.

  • Data Collection:

    • Fecundity: Count the total number of eggs laid per female.

    • Fertility: Collect the eggs and incubate them under optimal conditions. Count the number of hatched larvae to determine the percentage of viable eggs.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the reproductive parameters between the treatment and control groups.

Visualizations

Ecdysone_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysone_Agonist Ecdysone Agonist EcR_USP_inactive Inactive EcR/USP Heterodimer Ecdysone_Agonist->EcR_USP_inactive Binds to EcR 20E 20-Hydroxyecdysone (20E) 20E->EcR_USP_inactive Natural Ligand EcR Ecdysone Receptor (EcR) EcR->EcR_USP_inactive USP Ultraspiracle (USP) USP->EcR_USP_inactive EcR_USP_active Active EcR/USP Heterodimer EcR_USP_inactive->EcR_USP_active Activation ERE Ecdysone Response Element (ERE) EcR_USP_active->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Reproductive_Processes Oogenesis Vitellogenesis Choriogenesis Gene_Transcription->Reproductive_Processes Regulates Sublethal_Effects Sublethal Reproductive Effects Reproductive_Processes->Sublethal_Effects Disruption by Ecdysone Agonist

Caption: Ecdysone Agonist Signaling Pathway and its Impact on Insect Reproduction.

Experimental_Workflow cluster_setup Experimental Setup cluster_exposure Exposure Phase cluster_assessment Reproductive Assessment cluster_data Data Analysis A Insect Rearing (Age-synchronized colony) B Dose-Response Assay (Determine LC values) A->B C Prepare Treated Diet (Sublethal Concentrations) B->C D Larval Exposure (Feed on treated diet until pupation) C->D E Adult Emergence & Pairing (1 Male x 1 Female per replicate) D->E F Oviposition Period E->F G Data Collection F->G H Fecundity (Total eggs/female) G->H I Fertility (% egg hatch) G->I J Statistical Analysis (e.g., ANOVA) H->J I->J

Caption: Workflow for Assessing Sublethal Reproductive Effects of Ecdysone Agonists.

References

Technical Support Center: Enhancing the Photostability of Diacylhydrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diacylhydrazine compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during photostability experiments.

Frequently Asked Questions (FAQs)

Q1: My diacylhydrazine compound is degrading upon exposure to light. What are the common photodegradation pathways?

A1: Diacylhydrazine compounds can undergo photodegradation through several pathways. Common mechanisms for pesticides and similar compounds include the cleavage of bonds, loss of functional groups, and rearrangements. For instance, the diacylhydrazine insecticide JS-118 has been shown to degrade under UV light into N-t-butyl-N-(3,5-dimethylbenzoyl) and 3,7-dimethyl-benzoatedihydrofuran.[1] The primary degradation routes for tebufenozide (B1682728) involve microbial metabolism and photolysis, leading to the formation of various alcohols, carboxylic acids, and ketones.[2]

Below is a generalized diagram illustrating potential photodegradation pathways for a diacylhydrazine compound.

General Photodegradation Pathways of Diacylhydrazines parent Diacylhydrazine Compound light Light Exposure (UV/Visible) cleavage Bond Cleavage (e.g., N-N, N-C) light->cleavage rearrangement Molecular Rearrangement light->rearrangement oxidation Photo-oxidation light->oxidation product1 Degradation Product 1 (e.g., cleaved hydrazide) cleavage->product1 product2 Degradation Product 2 (e.g., rearranged isomer) rearrangement->product2 product3 Degradation Product 3 (e.g., oxidized derivative) oxidation->product3

Caption: Potential photodegradation routes for diacylhydrazine compounds.

Q2: How can I quantitatively assess the photostability of my diacylhydrazine compound?

A2: The photostability of your compound can be quantified by determining its photolysis half-life (t½) and quantum yield (Φ). The half-life is the time it takes for 50% of the compound to degrade under specific light conditions, while the quantum yield represents the efficiency of a photon in bringing about a chemical change. A lower quantum yield indicates higher photostability. You can find published photostability data for some common diacylhydrazine insecticides in the table below.

Troubleshooting Guide

Problem: I am observing rapid degradation of my compound during my experiments, even in ambient laboratory light.

  • Possible Cause: Your diacylhydrazine compound may be highly photosensitive.

  • Solution:

    • Minimize Light Exposure: Work in a dimly lit area or use amber-colored glassware to protect your samples from light.

    • Use a Dark Control: Always include a control sample that is protected from light (e.g., wrapped in aluminum foil) in your experiments.[3] This will help you differentiate between photodegradation and other forms of degradation (e.g., thermal).

    • Filter Light Sources: If using a specific light source for your experiment, ensure it is properly filtered to remove wavelengths that may be causing rapid degradation, unless those are the wavelengths of interest.

Problem: I am having difficulty separating and identifying the photodegradation products of my diacylhydrazine compound using HPLC.

  • Possible Cause: The degradation products may be present in low concentrations, co-elute with the parent compound, or have different chromatographic properties.

  • Solution:

    • Optimize HPLC Method:

      • Column: Use a high-resolution column, such as a C18 column, for good separation.

      • Mobile Phase: Experiment with different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients) and pH to improve peak resolution.[4][5]

      • Detector: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can provide more information for peak identification and purity assessment. LC-MS/MS is particularly powerful for identifying unknown degradation products.[6][7][8]

    • Forced Degradation Studies: Intentionally degrade a small amount of your compound under harsh light conditions to generate a higher concentration of degradation products. This will aid in method development and peak identification.

Quantitative Photostability Data for Diacylhydrazine Insecticides

CompoundLight SourceHalf-life (t½)NotesReference
TebufenozideSunlight (in surface water)83 hoursPhotodegradation is a key dissipation pathway in aquatic systems.[9]
TebufenozidePond Water67 days[10]
MethoxyfenozideNatural Sunlight6.63 - 10.16 daysPhotodecomposition follows first-order kinetics.[1]
MethoxyfenozideUV Light6.00 - 10.85 minutesDegradation is significantly faster under UV irradiation compared to natural sunlight.[1]
JS-118Natural Sunlight6.63 - 10.16 daysDirect photoreaction is an important route of dissipation.[1]
JS-118UV Radiation6.00 - 10.85 minutesTwo major photoproducts were identified.[1]

Experimental Protocols

Protocol 1: General Photostability Testing of a Diacylhydrazine Compound

This protocol is based on the ICH Q1B guidelines for photostability testing and is adapted for diacylhydrazine compounds.[3]

Workflow for Photostability Testing cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep Prepare solution of diacylhydrazine in a suitable solvent (e.g., acetonitrile/water) sample Place solution in transparent containers (e.g., quartz cuvettes) prep->sample control Prepare dark control (wrap in aluminum foil) sample->control expose Expose samples to a calibrated light source (e.g., Xenon lamp or UV chamber) sample->expose control->expose monitor Monitor light exposure using a radiometer or actinometry expose->monitor hplc Analyze samples at time intervals using HPLC-UV/MS expose->hplc quantify Quantify parent compound and degradation products hplc->quantify kinetics Determine degradation kinetics and half-life quantify->kinetics Logic for Improving Photostability start Diacylhydrazine shows photodegradation structural_mod Structural Modification (e.g., add F, Cl, OMe) start->structural_mod formulation Formulation Strategy (e.g., add UV absorber) start->formulation synthesize Synthesize Analogues structural_mod->synthesize select_stabilizer Select UV Absorber formulation->select_stabilizer test_photostability Test Photostability (Protocol 1) synthesize->test_photostability compare Compare Half-lives test_photostability->compare stable_compound More Photostable Compound/Formulation compare->stable_compound prepare_formulation Prepare Formulations (with and without absorber) select_stabilizer->prepare_formulation test_formulation Test Photostability (Protocol 1) prepare_formulation->test_formulation evaluate Evaluate Protection Factor test_formulation->evaluate evaluate->stable_compound

References

Technical Support Center: Synthesis of Novel Diacylhydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of novel diacylhydrazine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of diacylhydrazine derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a low yield or no desired diacylhydrazine product. What are the common causes and how can I improve the yield?

A: Low yields are a frequent challenge in organic synthesis. Several factors can contribute to this issue in the preparation of diacylhydrazine derivatives. Below is a systematic guide to troubleshooting low yields.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2] If the starting materials are still present after the initially planned duration, consider extending the reaction time or cautiously increasing the temperature. Some reported syntheses require refluxing for several hours to ensure completion.[3]

    • Poor Quality Reagents: Ensure that the starting materials, particularly the acyl chloride and the hydrazide derivative, are pure. Acyl chlorides are susceptible to hydrolysis, so using freshly opened or purified reagents is crucial.[4] The purity of hydrazine (B178648) hydrate (B1144303), if used as a precursor, should also be high (80-100%).[1]

    • Suboptimal Molar Ratio: An inappropriate stoichiometric ratio of reactants can lead to incomplete conversion of the limiting reagent. A slight excess of the acylating agent is sometimes used to drive the reaction to completion. However, a large excess can lead to side product formation. It is recommended to start with equimolar amounts and optimize from there. Some protocols suggest using a slight excess of hydrazine hydrate (e.g., 1.2 to 5 equivalents) when preparing the initial hydrazide.[1]

  • Side Reactions:

    • Formation of 1,2-Diacylhydrazines (Bis-acylation): A common side reaction is the formation of a 1,2-diacylhydrazine, where both nitrogen atoms of the hydrazine moiety are acylated.[5] This is particularly prevalent with less sterically hindered or highly reactive acyl chlorides.

      • Solution: Control the stoichiometry carefully. Adding the acyl chloride dropwise at a low temperature (e.g., 0 °C) can help minimize this side product.[3] Using a bulky protecting group on one of the hydrazine nitrogens, if applicable to your synthetic route, can also prevent diacylation.

  • Work-up and Purification Issues:

    • Product Loss During Extraction or Washing: The desired product might be partially soluble in the aqueous phase during work-up. Ensure the correct pH of the aqueous layer to minimize the solubility of your product. Multiple extractions with a suitable organic solvent can help maximize recovery.

    • Product Fails to Precipitate/Crystallize: If the product is expected to precipitate upon cooling and it doesn't, it may be too soluble in the reaction solvent or the solution may be supersaturated.[1]

      • Solutions:

        • Reduce the volume of the solvent by evaporation.[1]

        • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1]

        • Add a co-solvent in which your product is less soluble to promote precipitation.[1]

Workflow for Troubleshooting Low Yield:

LowYieldTroubleshooting Start Low/No Product Yield CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents MonitorReaction Monitor Reaction by TLC CheckReagents->MonitorReaction Reagents OK NoImprovement No Improvement CheckReagents->NoImprovement Issues Found & Corrected, Still Low Yield OptimizeConditions Optimize Reaction Conditions (Time, Temp) MonitorReaction->OptimizeConditions Incomplete Reaction Workup Review Work-up & Purification MonitorReaction->Workup Reaction Complete OptimizeConditions->Workup OptimizeConditions->NoImprovement No Change SideProducts Investigate Side Products (e.g., NMR, MS) Workup->SideProducts Product Loss Identified Success Improved Yield Workup->Success Procedure Optimized SideProducts->Success Side Reaction Minimized SideProducts->NoImprovement No Obvious Side Products

Caption: A logical workflow for troubleshooting low yields in diacylhydrazine synthesis.

Issue 2: Difficulty in Product Purification

Q: I am having trouble purifying my diacylhydrazine derivative. What are some common purification challenges and effective methods?

A: Purification can be challenging due to the presence of unreacted starting materials, side products, or the physical properties of the desired compound.

Common Purification Hurdles and Solutions:

  • Removal of Unreacted Hydrazide: The starting hydrazide can sometimes be difficult to separate from the diacylhydrazine product due to similar polarities.

    • Solution: An acidic wash (e.g., dilute HCl) during the work-up can protonate the unreacted hydrazide, making it more water-soluble and easier to remove in the aqueous phase. Be cautious, as the diacylhydrazine product could also be acid-sensitive.

  • Separation from Bis-acylated Side Product: The 1,2-diacylhydrazine side product often has a polarity very close to the desired N,N'-diacylhydrazine, making chromatographic separation difficult.

    • Solution:

      • Recrystallization: This is often the most effective method for purifying diacylhydrazines.[3] Experiment with different solvent systems (e.g., DMF/water, ethanol, ethyl acetate/hexanes) to find one that provides good differential solubility between your product and the impurity.

      • Flash Column Chromatography: If recrystallization is not effective, careful optimization of the mobile phase for flash chromatography is necessary. Using a shallow gradient of a polar solvent in a non-polar solvent can help improve separation.

  • Product is an Oil or Amorphous Solid: Some diacylhydrazine derivatives may not be crystalline, making purification by recrystallization impossible.

    • Solution: In this case, column chromatography is the primary method of purification. If the compound is still impure, consider techniques like preparative TLC or HPLC.

Issue 3: Ambiguous Spectroscopic Data

Q: My NMR spectrum shows more signals than expected for my diacylhydrazine derivative. What could be the reason?

A: The presence of unexpected signals in NMR spectra can be due to several factors.

  • Conformational Isomers (Rotamers): The N-N and C-N bonds in diacylhydrazines can exhibit restricted rotation, leading to the presence of multiple conformers (e.g., cis-trans amide isomers) in solution at room temperature.[6][7] This results in a doubling or multiplication of NMR signals.

    • Troubleshooting: Running the NMR at a higher temperature (variable temperature NMR) can sometimes cause these conformers to interconvert rapidly on the NMR timescale, leading to a coalescence of the signals into a single set of sharp peaks. This can help confirm the presence of rotamers.

  • Presence of Impurities: Unreacted starting materials or side products will also give rise to extra signals.

    • Troubleshooting: Compare the spectrum with those of the starting materials. Check for characteristic signals of common side products like the 1,2-diacylhydrazine. Further purification is necessary if impurities are present.

  • Protonation/Deprotonation: The acidity of the N-H protons can be influenced by the solvent and the presence of trace acids or bases. This can lead to broad or multiple N-H signals.

    • Troubleshooting: Adding a drop of D₂O to the NMR tube will cause the N-H protons to exchange with deuterium, leading to the disappearance of their signals. This can help identify which peaks correspond to the N-H protons.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for preparing novel diacylhydrazine derivatives?

A1: A common and effective method involves a two-step process. First, a monosubstituted hydrazide is prepared by reacting a suitable starting material (like an ester or acyl chloride) with hydrazine hydrate. In the second step, this monosubstituted hydrazide is reacted with a second, different acyl chloride in the presence of a base to yield the unsymmetrical diacylhydrazine.[3][8] Symmetrical diacylhydrazines can be prepared by reacting two equivalents of an acyl chloride with one equivalent of hydrazine.

General Synthetic Workflow:

SynthesisWorkflow A Starting Material 1 (e.g., Acyl Chloride/Ester) C Step 1: Formation of Acyl Hydrazide A->C B Hydrazine Hydrate B->C D Acyl Hydrazide Intermediate C->D G Step 2: Acylation D->G E Starting Material 2 (Acyl Chloride) E->G F Base (e.g., NaOH, Et3N) F->G H Crude Diacylhydrazine Product G->H I Purification (Recrystallization/ Chromatography) H->I J Novel Diacylhydrazine Derivative I->J

Caption: A typical two-step workflow for the synthesis of diacylhydrazine derivatives.

Q2: What are the key reaction parameters to control during the synthesis?

A2: Several parameters are critical for a successful synthesis:

  • Temperature: The acylation step is often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.[3] Subsequent steps may require heating or reflux to go to completion.

  • Solvent: Anhydrous solvents like tetrahydrofuran (B95107) (THF) or chloroform (B151607) are commonly used to prevent the hydrolysis of reactive acyl chlorides.[3] The choice of solvent can also influence reaction rates and product solubility.

  • Base: A base, such as sodium hydroxide (B78521) or triethylamine, is typically used in the second acylation step to neutralize the HCl byproduct and drive the reaction forward.[3]

  • Addition Rate: Slow, dropwise addition of the acyl chloride to the hydrazide solution is recommended to maintain temperature control and prevent the formation of bis-acylated byproducts.[3]

Q3: How are novel diacylhydrazine derivatives typically characterized?

A3: A combination of spectroscopic methods is used to confirm the structure and purity of the synthesized compounds:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[3][8] As mentioned in the troubleshooting section, the presence of rotamers can lead to complex spectra.[7][9]

  • Infrared (IR) Spectroscopy: Used to identify characteristic functional groups. For diacylhydrazines, key absorptions include N-H stretching (around 3200-3300 cm⁻¹) and C=O stretching (around 1650-1700 cm⁻¹).[3][10]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.[3][8]

  • Melting Point: A sharp melting point is a good indicator of the purity of a crystalline solid.[3]

Experimental Protocols

General Procedure for the Synthesis of an N,N'-Diacylhydrazine Derivative:

This protocol is a generalized procedure based on methodologies reported in the literature.[3][8] Researchers should adapt it based on the specific properties of their reagents.

Step 1: Synthesis of the Acyl Hydrazide Intermediate

  • To a solution of an appropriate ester (1 equivalent) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (1.2-5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with a cold solvent.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the acyl hydrazide.

Step 2: Synthesis of the N,N'-Diacylhydrazine

  • Dissolve the acyl hydrazide (1 equivalent) and a base (e.g., NaOH, 1.1 equivalents) in a dry solvent (e.g., anhydrous THF) in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0 °C in an ice-water bath.

  • Dissolve the second acyl chloride (1.1 equivalents) in the same dry solvent and add it dropwise to the cooled hydrazide solution over 30-60 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for the required time (typically 12-24 hours), monitoring the progress by TLC.

  • After the reaction is complete, perform an appropriate work-up. This may involve concentrating the mixture, adding a saturated sodium bicarbonate solution, and filtering the resulting precipitate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., DMF/water) or by silica (B1680970) gel column chromatography to afford the pure diacylhydrazine derivative.

Quantitative Data Summary

The following table summarizes representative yield data for the synthesis of diacylhydrazine derivatives as reported in the literature.

Compound IDStarting HydrazideAcylating AgentYield (%)Reference
3a-d 3-Acylaminobenzoyl hydrazinesVarious Acyl Chlorides75-85%[3]
10a-x 3-Bromo-N'-(tert-butyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazideVarious Acyl Chlorides>70%[11]
Phthalhydrazide Phthalic anhydrideHydrazine hydrate90%[12]

Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods used.

References

"non-target effects of ecdysone agonists on beneficial insects"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the non-target effects of ecdysone (B1671078) agonists on beneficial insects. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key cited experiments are provided.

Frequently Asked Questions (FAQs)

Q1: What are ecdysone agonists and how do they work as insecticides?

A1: Ecdysone agonists are a class of insecticides that mimic the action of the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E).[1][2] They bind to the ecdysone receptor complex in susceptible insects, triggering a premature and incomplete molt, which is ultimately lethal.[1][2] This mode of action is highly specific to insects and other arthropods, making them generally safe for vertebrates.[1]

Q2: Are ecdysone agonists selective? Which beneficial insects are most at risk?

A2: Ecdysone agonists exhibit a degree of selectivity. Tebufenozide and methoxyfenozide (B170004) are particularly effective against lepidopteran (moth and butterfly) larvae, while halofenozide (B1672923) is more active against coleopteran (beetle) larvae.[1][2] This selectivity is attributed to differences in the binding affinity of the compounds to the ecdysone receptors of different insect orders. However, non-target beneficial insects can still be affected, particularly predators and parasitoids that feed on treated pests. The risk to pollinators like honey bees is generally considered low from direct toxicity, but sublethal effects on behavior and reproduction have been reported.

Q3: What are the typical sublethal effects observed in beneficial insects exposed to ecdysone agonists?

A3: Sublethal effects can be varied and significantly impact the effectiveness of beneficial insect populations. Observed effects include:

  • Reduced Reproductive Fitness: Decreased egg laying, reduced ovary size, and inhibition of ovariole formation have been noted in some species.[3] In honey bees, sublethal exposure to certain insecticides can impair queen fecundity and colony development.[4]

  • Behavioral Alterations: Foraging behavior, an essential activity for both pollinators and natural enemies, can be negatively affected.[5]

  • Developmental Abnormalities: While the intended effect on target pests is lethal molting disruption, sublethal doses in non-target insects can still cause developmental issues.

Q4: How can I minimize the impact of ecdysone agonists on beneficial insects in my experiments or field applications?

A4: To mitigate non-target effects, consider the following strategies:

  • Selective Application: Use ecdysone agonists that are most specific to your target pest.

  • Timing of Application: Avoid spraying during peak foraging times for pollinators and other beneficial insects.

  • Integrated Pest Management (IPM): Incorporate ecdysone agonists into a broader IPM program that includes biological controls and other non-chemical methods.

  • Use of Refuge Areas: Maintain untreated areas where beneficial insects can thrive and recolonize treated areas.

Troubleshooting Guides

This section addresses common issues encountered during experiments on the non-target effects of ecdysone agonists.

Problem 1: High variability in mortality rates between replicates.

  • Possible Cause: Inconsistent insecticide concentration or application.

    • Solution: Ensure precise and accurate preparation of serial dilutions using calibrated equipment. Vortex stock solutions thoroughly before making dilutions. For spray applications, ensure uniform coverage of the test substrate.[6]

  • Possible Cause: Biological variability in test insects.

    • Solution: Use insects of the same age, developmental stage, and from a standardized rearing colony. Pre-condition the insects to the experimental environment before starting the assay.[6]

  • Possible Cause: Environmental fluctuations in the laboratory.

    • Solution: Conduct bioassays in a controlled environment with stable temperature, humidity, and light conditions.[6]

Problem 2: Lower than expected mortality even at high concentrations.

  • Possible Cause: Degradation of the ecdysone agonist.

    • Solution: Use a fresh stock of the compound and store it according to the manufacturer's instructions. Protect solutions from light and extreme temperatures.[7]

  • Possible Cause: Insect resistance.

    • Solution: If using a field-collected population, consider the possibility of prior exposure and resistance development. Test a known susceptible laboratory strain for comparison.

  • Possible Cause: Incorrect bioassay method for the target species.

    • Solution: The route of exposure is critical. Ecdysone agonists are often more effective upon ingestion. Ensure the chosen method (e.g., topical application, residual exposure, dietary intake) is appropriate for the insect's feeding habits and physiology.

Problem 3: Unexpected sublethal effects are observed, or effects are difficult to quantify.

  • Possible Cause: The chosen endpoints are not sensitive enough.

    • Solution: Consider a broader range of sublethal endpoints beyond mortality. For pollinators, this could include foraging frequency, learning ability (e.g., proboscis extension reflex assay), or reproductive output of the queen.[8][9] For predators, assess predation rates and functional response. For parasitoids, evaluate parasitism rates and host-searching behavior.[5]

  • Possible Cause: The duration of the experiment is too short.

    • Solution: Sublethal effects may take longer to manifest than acute mortality. Extend the observation period to monitor long-term impacts on development, reproduction, and behavior.

Quantitative Data Summary

The following tables summarize the lethal and sublethal effects of common ecdysone agonists on various beneficial insects.

Table 1: Lethal Toxicity (LC50) of Ecdysone Agonists to Beneficial Insects

Ecdysone AgonistBeneficial Insect SpeciesLife StageExposure MethodLC50 ValueReference(s)
MethoxyfenozideHarmonia axyridis (Lady Beetle)Last-instar larvaeOral71.3 mg/L[10]
HalofenozideHarmonia axyridis (Lady Beetle)Last-instar larvaeOral67.1 mg/L[10]

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population.

Table 2: Sublethal Effects (NOEC/LOEC) of Ecdysone Agonists on Beneficial Insects

Ecdysone AgonistBeneficial Insect SpeciesLife StageEndpointNOEC/LOEC ValueReference(s)
MethoxyfenozideTrichogramma nr. brassicae (Parasitoid Wasp)AdultEmergence from sprayed parasitized eggsNo harmful effects at field rates[11]
TebufenozideVarious Coleoptera and LepidopteraAdult FemaleReproduction (egg laying, ovary size)Reduction observed[3]

NOEC (No Observed Effect Concentration): The highest concentration of a substance at which no statistically significant effect is observed. LOEC (Lowest Observed Effect Concentration): The lowest concentration of a substance at which a statistically significant effect is observed.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are based on established guidelines, such as those from the International Organisation for Biological Control (IOBC/WPRS).

Protocol 1: Residual Toxicity Bioassay for Adult Parasitoid Wasps (e.g., Aphidius rhopalosiphi)

This protocol is adapted from IOBC/WPRS guidelines for testing the side-effects of pesticides on parasitic wasps.

Objective: To determine the lethal and sublethal effects of ecdysone agonist residues on adult parasitoid wasps.

Materials:

  • Glass plates

  • Ventilated cages

  • Ecdysone agonist technical grade or formulated product

  • Acetone or other suitable solvent

  • Distilled water

  • Surfactant (if using a formulated product)

  • Spray tower or other calibrated spray equipment

  • Adult parasitoid wasps (< 48 hours old)

  • Aphid-infested plants for reproduction assessment

  • Honey or sucrose (B13894) solution for feeding

  • Stereomicroscope

Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the ecdysone agonist in the chosen solvent.

    • Perform serial dilutions to obtain a range of test concentrations.

    • Include a solvent-only control and a water control.

  • Treatment of Glass Plates:

    • Apply the test solutions to the glass plates using a calibrated spray tower to ensure a uniform and known deposit.

    • Allow the solvent to evaporate completely in a fume hood, leaving a dry residue of the insecticide.

  • Exposure of Wasps:

    • Place the treated glass plates into the ventilated cages.

    • Introduce a known number of adult wasps (e.g., 10-20) into each cage.

    • Provide a food source (e.g., a cotton wick soaked in honey solution) that is not in direct contact with the treated surface.

    • Maintain the cages under controlled conditions (e.g., 20-25°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment:

    • Assess wasp mortality at 24 and 48 hours after exposure. Wasps that are unable to move are considered dead.

  • Sublethal Effects (Reproduction) Assessment:

    • After the 48-hour exposure period, transfer the surviving female wasps individually to cages containing aphid-infested plants.

    • Allow the females to parasitize the aphids for a set period (e.g., 24 hours).

    • Remove the wasps and maintain the plants under controlled conditions.

    • After 10-14 days, count the number of mummified aphids produced by each female.

Data Analysis:

  • Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.

  • Determine the LC50 value using probit analysis.

  • Analyze the reproduction data (number of mummies) using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the NOEC and LOEC.

Protocol 2: Dietary Intake Bioassay for Predatory Lady Beetles (e.g., Harmonia axyridis)

This protocol is a generalized method for assessing the effects of ingested ecdysone agonists on predatory beetles.

Objective: To determine the lethal and sublethal effects of ecdysone agonists when ingested by predatory lady beetles.

Materials:

  • Ecdysone agonist

  • Solvent (e.g., acetone)

  • Distilled water

  • Sucrose or honey

  • Artificial diet or prey insects (e.g., aphids, moth eggs)

  • Petri dishes or small ventilated containers

  • Adult or larval lady beetles of a known age

  • Stereomicroscope

Methodology:

  • Preparation of Treated Diet:

    • Prepare a stock solution of the ecdysone agonist.

    • Incorporate the test compound into the artificial diet or a sucrose/honey solution at various concentrations. For treating prey, the prey can be dipped in the test solution and allowed to dry.

    • Prepare a control diet (with solvent, if used) and an untreated diet.

  • Exposure of Lady Beetles:

    • Place individual lady beetles (larvae or adults) into separate containers.

    • Provide the treated diet or prey ad libitum for a specified period (e.g., 24-48 hours).

    • After the exposure period, provide untreated food for the remainder of the observation period.

    • Maintain the containers under controlled environmental conditions.

  • Mortality Assessment:

    • Record mortality daily for a set period (e.g., 7-10 days).

  • Sublethal Effects Assessment:

    • Development: For larval bioassays, monitor the time to pupation and adult emergence.

    • Reproduction: For adult bioassays, pair surviving males and females and provide them with untreated food. Monitor egg laying (fecundity) and egg viability (fertility) over a defined period.

    • Feeding Rate: Measure the consumption of prey or artificial diet over a 24-hour period.

Data Analysis:

  • Calculate mortality and determine LC50 values.

  • Analyze developmental time, fecundity, fertility, and feeding rates using appropriate statistical methods to determine NOEC and LOEC values.

Visualizations

Ecdysone Signaling Pathway

EcdysoneSignaling cluster_hemolymph Hemolymph cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysone Ecdysone (E) 20E 20-Hydroxyecdysone (20E) (Active Form) Ecdysone->20E Conversion in peripheral tissues EcR_USP_inactive EcR/USP Complex (Inactive) 20E->EcR_USP_inactive Binds to EcR_USP_active 20E-EcR/USP Complex (Active) EcR_USP_inactive->EcR_USP_active Translocates to Nucleus & Activates EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binds to Early_Genes Early Genes (e.g., Broad-Complex, E74, E75) EcRE->Early_Genes Activates Transcription Transcription_Factors Transcription Factors Early_Genes->Transcription_Factors Encode Late_Genes Late Genes (Molting & Metamorphosis) Transcription_Factors->Late_Genes Regulate Expression Ecdysone_Agonist Ecdysone Agonist (e.g., Tebufenozide) Ecdysone_Agonist->EcR_USP_inactive Mimics 20E & Binds ExperimentalWorkflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Bioassay Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Select Beneficial Insect Species B Choose Ecdysone Agonist & Concentrations A->B C Define Endpoints (Lethal & Sublethal) B->C D Prepare Test Solutions & Controls C->D E Expose Insects (Residual, Dietary, etc.) D->E F Record Data (Mortality, Behavior, Reproduction) E->F G Statistical Analysis (Probit, ANOVA) F->G H Determine LC50, NOEC, LOEC G->H I Interpret Results & Assess Risk H->I

References

Technical Support Center: Synergistic Effects of Ecdysone Agonists with Other Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synergistic effects of ecdysone (B1671078) agonists with other insecticides.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind combining ecdysone agonists with other insecticides?

A1: Ecdysone agonists, a class of insect growth regulators (IGRs), mimic the action of the insect molting hormone, 20-hydroxyecdysone. This unique mode of action can lead to synergistic or additive effects when combined with insecticides that have different target sites, such as neurotoxic insecticides (e.g., pyrethroids, neonicotinoids, organophosphates). The primary goals of these combinations are to enhance efficacy, overcome or delay the development of insecticide resistance, broaden the spectrum of controlled pests, and potentially reduce the required application rates of individual insecticides.

Q2: How is synergism between two insecticides quantified?

A2: Synergism is typically quantified using a Co-toxicity Coefficient (CTC) or a Synergism Ratio (SR). A CTC value of 100 indicates an additive effect, a value significantly greater than 100 suggests a synergistic effect, and a value significantly less than 100 indicates an antagonistic effect.[1] Similarly, an SR value greater than 1 indicates synergism. The calculation is based on the LC50 (lethal concentration required to kill 50% of the test population) of the individual insecticides and their mixture. The formula for the Co-toxicity Coefficient is:

CTC = (LC50 of Insecticide A alone / LC50 of Insecticide A in the mixture) x 100 or CTC = (LC50 of Insecticide B alone / LC50 of Insecticide B in the mixture) x 100

Q3: Are there known synergistic combinations of ecdysone agonists with other common insecticides?

A3: Yes, studies have demonstrated synergistic or additive effects. For example, a study on the joint action of methoxyfenozide (B170004) and lufenuron (B1675420) against Spodoptera exigua found a synergistic effect, with an optimal mass ratio of 4:6 resulting in a co-toxicity coefficient of 165.705.[2] Another study on Plutella xylostella showed that tebufenozide (B1682728) resistance led to high cross-resistance to methoxyfenozide and abamectin, but not to cypermethrin (B145020) or chlorpyrifos, suggesting careful selection of combination partners is crucial.[3]

Q4: What are the potential mechanisms behind the synergy between ecdysone agonists and other insecticides?

A4: The mechanisms are not always fully elucidated but can include:

  • Different Target Sites: Ecdysone agonists disrupt the molting process, while neurotoxic insecticides affect the nervous system. Attacking two different physiological systems simultaneously can overwhelm the insect's ability to detoxify or compensate.

  • Metabolic Interference: One insecticide may inhibit the metabolic enzymes (like cytochrome P450s, esterases, or glutathione (B108866) S-transferases) that would normally detoxify the other insecticide, leading to increased bioavailability and toxicity.

  • Physiological Stress: The stress induced by one insecticide may make the insect more susceptible to the effects of the other. For instance, the initiation of a premature molt by an ecdysone agonist could compromise the insect's cuticle, potentially increasing the penetration of a contact insecticide.

Troubleshooting Guides

Problem 1: High variability in mortality rates between replicates of the same insecticide mixture concentration.

  • Possible Cause 1: Uneven Application of Insecticide Solution.

    • Solution: Ensure thorough mixing of the insecticide stock solutions before preparing dilutions and before application. For topical applications, calibrate the microapplicator to dispense consistent droplet sizes. For diet incorporation or leaf dip assays, ensure the insecticide is evenly distributed in the diet or on the leaf surface.[4]

  • Possible Cause 2: Inconsistent Insect Life Stage or Condition.

    • Solution: Use insects of a consistent age, developmental stage, and physiological condition. Variations in age, size, or health can significantly impact their susceptibility to insecticides.[4]

  • Possible Cause 3: Solvent Effects.

    • Solution: If using a solvent to dissolve the insecticides, ensure it is fully evaporated before introducing the insects in dry film assays. Always include a solvent-only control to account for any toxic effects of the solvent itself.[4]

  • Possible Cause 4: Environmental Fluctuations.

    • Solution: Maintain consistent environmental conditions (temperature, humidity, photoperiod) throughout the experiment. Fluctuations can stress the insects and affect their response to the insecticides.[4]

Problem 2: Lower than expected mortality even at high concentrations of the insecticide mixture.

  • Possible Cause 1: Insect Resistance.

    • Solution: The target insect population may have developed resistance to one or both of the insecticides in the mixture. It is crucial to use a known susceptible reference strain for comparison.[4]

  • Possible Cause 2: Antagonistic Interaction.

    • Solution: The two insecticides may be interacting antagonistically. This can occur if one compound induces the production of metabolic enzymes that detoxify the other, or if they compete for the same target site in a way that reduces the overall effect. A full dose-response analysis and calculation of the co-toxicity factor or synergism ratio is necessary to confirm antagonism.

  • Possible Cause 3: Compound Degradation.

    • Solution: Ensure you are using fresh stocks of the compounds and that they have been stored correctly according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.

Problem 3: High mortality in the control group.

  • Possible Cause 1: Contamination.

    • Solution: The diet, water, rearing containers, or application equipment may be contaminated with other pesticides or harmful substances. Ensure all materials are thoroughly cleaned and, if necessary, sterilized.[4]

  • Possible Cause 2: Handling Stress.

    • Solution: Excessive or improper handling of insects can cause physical injury or stress, leading to mortality. Practice gentle handling techniques.

  • Possible Cause 3: Unsuitable Environmental Conditions.

    • Solution: Extreme temperatures, humidity, or poor ventilation can be lethal to insects. Verify that your experimental conditions are within the optimal range for the species you are working with.[4]

  • Possible Cause 4: Pathogen Infection.

    • Solution: The insect colony may be suffering from a viral, bacterial, or fungal infection. If you suspect an infection, it is best to start with a new, healthy colony and maintain strict hygiene protocols.[4]

Data Presentation

The following tables summarize the results of studies on the synergistic effects of ecdysone agonists and other insecticides.

Table 1: Joint Toxicity of Methoxyfenozide and Lufenuron against Spodoptera exigua [2]

Insecticide Combination (Ratio)LC50 (ng/cm²)Co-toxicity Coefficient (CTC)Interaction
Methoxyfenozide alone21.004 (LC15)--
Lufenuron alone27.134 (LC15)--
Methoxyfenozide + Lufenuron (4:6)16.503 (LC15 of mixture)165.705Synergism

Table 2: Cross-Resistance of a Tebufenozide-Resistant Strain of Plutella xylostella to Other Insecticides [3]

InsecticideResistance Ratio (RR)Cross-Resistance
Tebufenozide93.8High Resistance
Methoxyfenozide29.1High
Abamectin35.7High
Deltamethrin3.9Low
Cypermethrin1.3None
Fipronil1.3None
Trichlorfon1.1None
Chlorfenapyr1.0None
Phoxim0.9None
Acephate0.8None

Experimental Protocols

Protocol 1: Topical Application Bioassay for Determining Synergism

This protocol is adapted from established methods for topical application bioassays.[5][6]

1. Insect Rearing:

  • Rear the target insect species under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod) on a standard artificial diet or host plant.

  • Use insects of a uniform age and developmental stage (e.g., third-instar larvae) for the bioassay.

2. Insecticide Solution Preparation:

  • Prepare stock solutions of the ecdysone agonist and the other test insecticide in a suitable solvent (e.g., acetone).

  • Prepare serial dilutions of each insecticide stock solution.

  • For the mixture, prepare solutions with varying ratios of the two insecticides based on their individual LC50 values (e.g., 1:9, 2:8, ..., 9:1).

3. Topical Application:

  • Anesthetize the insects briefly with CO2.

  • Using a calibrated microapplicator, apply a small, precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of each insect.

  • Treat a control group with the solvent only.

  • Use at least 30 insects per concentration, with a minimum of three replications.

4. Incubation and Mortality Assessment:

  • After treatment, place the insects in clean containers with a food source.

  • Maintain the insects under the same controlled conditions as for rearing.

  • Assess mortality at 24, 48, and 72 hours post-treatment. Consider insects that are unable to move when prodded with a fine brush as dead.

5. Data Analysis:

  • Correct the mortality data for control mortality using Abbott's formula.

  • Calculate the LC50 values and their 95% confidence intervals for each insecticide and the mixtures using probit analysis.

  • Calculate the Co-toxicity Coefficient (CTC) or Synergism Ratio (SR) to determine the type of interaction (synergistic, additive, or antagonistic).

Mandatory Visualizations

Ecdysone_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nuclear Nucleus 20E 20-Hydroxyecdysone (20E) or Ecdysone Agonist EcR_USP_inactive Inactive EcR/USP Heterodimer 20E->EcR_USP_inactive Binds to EcR_USP_active Active Hormone-Receptor Complex 20E->EcR_USP_active EcR Ecdysone Receptor (EcR) EcR->EcR_USP_inactive Forms heterodimer USP Ultraspiracle Protein (USP) USP->EcR_USP_inactive EcRE Ecdysone Response Element (EcRE) on DNA EcR_USP_active->EcRE Binds to Early_Genes Early Gene Transcription (e.g., E74, E75, Broad-Complex) EcRE->Early_Genes Activates Late_Genes Late Gene Transcription Early_Genes->Late_Genes Regulates Molting_Process Premature and Lethal Molting Late_Genes->Molting_Process Initiates

Caption: Ecdysone agonist signaling pathway.

Synergism_Bioassay_Workflow Start Start Insect_Rearing 1. Insect Rearing (Uniform age and stage) Start->Insect_Rearing Solution_Prep 2. Prepare Insecticide Solutions (Individual and Mixtures) Insect_Rearing->Solution_Prep Topical_Application 3. Topical Application (Microapplicator) Solution_Prep->Topical_Application Incubation 4. Incubation (Controlled Environment) Topical_Application->Incubation Mortality_Assessment 5. Mortality Assessment (24, 48, 72h) Incubation->Mortality_Assessment Data_Analysis 6. Data Analysis (Probit, CTC/SR Calculation) Mortality_Assessment->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Determine Synergy, Additivity, or Antagonism

Caption: Workflow for a topical application synergism bioassay.

References

Technical Support Center: Optimizing Insecticide Performance in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the impact of environmental conditions on insecticide performance.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected insecticide efficacy in laboratory bioassays.

Potential Cause Troubleshooting Steps
Incorrect Temperature 1. Verify the ambient temperature of the experimental area.[1] 2. Consult literature for the optimal temperature range for the specific insecticide and insect species.[2][3][4] 3. Ensure incubators or environmental chambers are calibrated and maintaining a stable temperature.
Inappropriate pH of Spray Solution 1. Measure the pH of the water used for preparing the insecticide solution.[5][6][7] 2. Most insecticides are most stable in slightly acidic water (pH 5.5-6.5).[7] 3. If the water is alkaline (pH > 7), use a buffering agent to adjust the pH before adding the insecticide.[6][8]
Degradation by Light 1. Store stock solutions and treated materials in the dark or under amber light to prevent photodegradation.[9][10] 2. Be aware that UV light can rapidly degrade certain insecticides.[9][11]
Sub-optimal Humidity 1. Monitor and control the relative humidity in the experimental setup. 2. Low humidity can lead to rapid evaporation of spray droplets, reducing contact time and efficacy.[12][13][14] 3. High humidity can affect insect behavior and insecticide uptake.

Issue: Poor insecticide performance in field trials despite good laboratory results.

Potential Cause Troubleshooting Steps
Environmental Degradation 1. Review weather data (temperature, sunlight intensity, rainfall) during and after application.[15] 2. High temperatures and intense sunlight can accelerate the degradation of many insecticides.[4][13][16] 3. Rainfall shortly after application can wash the insecticide off the target surface.
Application Issues 1. Verify that the application equipment was properly calibrated and that the correct dosage was applied.[15] 2. Ensure thorough spray coverage of the target area.
Insect Resistance 1. Consider the possibility of insecticide resistance in the target pest population.[17] 2. Conduct resistance monitoring bioassays with field-collected insects.[15]
pH of Spray Tank Mixture 1. Check the pH of the water used for the spray mixture in the field.[5][7] 2. Alkaline water can cause rapid hydrolysis and breakdown of the active ingredient.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the efficacy of different insecticide classes?

A1: The effect of temperature on insecticide efficacy can vary depending on the insecticide's mode of action and the target insect species.[2] For example, the toxicity of the carbamate (B1207046) bendiocarb (B1667985) has been shown to decrease at higher temperatures.[1] In contrast, the pyrethroid deltamethrin's toxicity can either decrease or increase with higher temperatures depending on the susceptibility of the insect population.[1] Some insecticides, like esfenvalerate, show consistent mortality across a wide range of temperatures, while others, such as Beauveria bassiana, have optimal efficacy at a specific temperature (e.g., 25°C) and are adversely affected by higher and lower temperatures.[2][4]

Q2: What is alkaline hydrolysis and why is it a concern for insecticide performance?

A2: Alkaline hydrolysis is a chemical reaction that occurs when certain pesticides, particularly organophosphate and carbamate insecticides, are mixed with alkaline water (pH > 7).[6][7] This reaction breaks down the active ingredient into inactive forms, reducing the insecticide's effectiveness.[6][7][8] The rate of this degradation increases as the pH becomes more alkaline.[5][8]

Q3: How can I prevent the degradation of my insecticide in the spray solution?

A3: To prevent degradation, it is crucial to check the pH of the water used for mixing.[8] If the pH is above 7, a buffering or acidifying agent should be used to lower the pH to a more optimal range, typically between 5.5 and 6.5, before adding the insecticide.[7] It is also important to apply the spray mixture as soon as possible after preparation, as the breakdown process can begin immediately.[8]

Q4: What is the impact of sunlight on insecticide stability?

A4: Sunlight, particularly the UV component, can cause photodegradation of many insecticides, leading to a loss of efficacy.[9][10] The rate of degradation varies between compounds. For instance, studies have shown that acetamiprid (B1664982) is more susceptible to photodegradation than thiacloprid (B134840).[9][10][11] The presence of a soil matrix can slow down this process compared to thin films of the insecticide exposed to direct light.[10]

Q5: How does humidity influence the effectiveness of an insecticide application?

A5: Humidity plays a significant role in the effectiveness of a spray application. Low humidity, often combined with high temperatures, can cause rapid evaporation of the water in spray droplets.[12][13][14] This reduces the size of the droplets, making them more prone to drift and decreasing the amount of active ingredient that reaches the target.[14] Conversely, very high humidity can also negatively impact performance by extending the droplet's lifetime and increasing the potential for drift.[12] For some insecticides with fumigant action, higher humidity can increase their vapor phase, potentially enhancing their effect.[18]

Quantitative Data Summary

Table 1: Effect of Temperature on Insecticide Efficacy Against Differential Grasshopper Nymphs

InsecticideTemperature (°C)Mortality (%)
Esfenvalerate10 - 35100
Spinosad15 - 35~100
1040
Beauveria bassiana25Highest Activity
10, 35Reduced Activity
Diflubenzuron35Increased Mortality
Azadirachtin10 - 3519 - 31

Source: Data synthesized from BioOne Complete.[2][4]

Table 2: Half-Life of Common Insecticides at Different pH Levels

Insecticide ClassActive IngredientpH 7pH 8pH 9
OrganophosphateMalathion8 days19 hours4.5 hours
Diazinon185 days13 days1.3 days
Chlorpyrifos63 days22 days11 days
CarbamateCarbaryl2.5 days6 hours3.5 hours
Methomyl38 days30 hours3 hours
PyrethroidCypermethrinStableStable7 days
PermethrinStableStable14 days

Source: Data synthesized from the University of Florida and Michigan State University Extension.[6][7]

Experimental Protocols

Protocol 1: Standardized CDC Bottle Bioassay for Monitoring Insecticide Resistance

This protocol is a generalized procedure based on the principles of the CDC bottle bioassay.

1. Materials:

  • 250 ml glass bottles with screw caps
  • Technical grade insecticide
  • High-purity acetone (B3395972)
  • Repeating pipette
  • Vortex mixer
  • Aspirator for insect handling
  • Timer
  • Live, non-blood-fed female mosquitoes (or other target insects) of a consistent age
  • Incubator or environmental chamber set to a standard temperature and humidity

2. Bottle Preparation: a. Prepare a stock solution of the insecticide in acetone. b. Create a series of dilutions from the stock solution to achieve the desired test concentrations. c. Add 1 ml of the desired insecticide dilution (or 1 ml of acetone for the control bottles) into each bottle. d. Cap and vortex the bottles to ensure the inside surface is evenly coated. e. Uncap the bottles and place them on their side on a roller or rotate them by hand until the acetone has completely evaporated, leaving a uniform coating of the insecticide. This step should be performed in a fume hood. f. Store the coated bottles in the dark until use.

3. Bioassay Procedure: a. Introduce 20-25 active insects into each treated and control bottle using an aspirator. b. Start the timer immediately. c. Position the bottles upright or on their side, ensuring the insects are in contact with the treated surface. d. Record the number of dead or moribund insects at regular intervals (e.g., every 15 minutes) for a total of 2 hours, or until all insects in the highest concentration are dead. e. The endpoint is typically defined as the inability of the insect to stand or fly in a coordinated manner.

4. Data Analysis: a. Correct for control mortality using Abbott's formula if control mortality is between 5% and 20%. If control mortality is over 20%, the assay should be repeated. b. Analyze the data using probit analysis to determine the lethal concentration (e.g., LC50) or the time to 50% mortality (LT50).

Visualizations

TroubleshootingWorkflow cluster_Initial_Observation Initial Observation cluster_Investigation Investigation Pathways cluster_Application_Checks Application Checks cluster_Environmental_Checks Environmental Checks cluster_Biological_Checks Biological Checks cluster_Resolution Resolution PoorEfficacy Poor Insecticide Efficacy Observed Application Review Application Protocol PoorEfficacy->Application Environment Assess Environmental Conditions PoorEfficacy->Environment Biology Evaluate Biological Factors PoorEfficacy->Biology Dosage Incorrect Dosage? Application->Dosage Coverage Poor Coverage? Application->Coverage Timing Wrong Timing? Application->Timing Temperature Sub-optimal Temperature? Environment->Temperature pH Incorrect pH? Environment->pH Light Light Degradation? Environment->Light Humidity Adverse Humidity? Environment->Humidity Resistance Insect Resistance? Biology->Resistance PestID Incorrect Pest ID? Biology->PestID LifeStage Wrong Life Stage? Biology->LifeStage Optimize Optimize Protocol & Re-test Dosage->Optimize Coverage->Optimize Timing->Optimize Temperature->Optimize pH->Optimize Light->Optimize Humidity->Optimize Resistance->Optimize PestID->Optimize LifeStage->Optimize

Caption: Troubleshooting workflow for poor insecticide field performance.

ExperimentalWorkflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Stock Prepare Insecticide Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Coat Coat Assay Bottles Dilutions->Coat Introduce Introduce Insects Coat->Introduce Expose Expose for Defined Period Introduce->Expose Record Record Mortality Expose->Record Probit Perform Probit Analysis Record->Probit Determine Determine LC50/LT50 Probit->Determine

Caption: Generalized workflow for a bottle bioassay experiment.

References

"addressing inconsistencies in ecdysone receptor binding assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ecdysone (B1671078) receptor (EcR) binding assays. Our aim is to help you address inconsistencies and achieve reliable, reproducible results in your experiments.

Troubleshooting Guides

This section addresses specific common issues encountered during ecdysone receptor binding assays in a question-and-answer format.

Issue 1: High Background Signal

Question: My ecdysone receptor binding assay is showing a high background signal. What are the potential causes and how can I resolve this?

Answer: High background noise in ligand binding assays can obscure your specific signal and lead to inaccurate results.[1] Common causes and their solutions are outlined below:

  • Non-Specific Binding: The radioligand may be binding to components other than the ecdysone receptor.

    • Solution: Increase the concentration of the blocking agent in your assay buffer. Bovine serum albumin (BSA) is commonly used for this purpose. Additionally, ensure your wash steps are stringent enough to remove unbound radioligand effectively. Adding a gentle detergent like Tween-20 to your buffers can also help minimize non-specific interactions.[2]

  • Endogenous Enzymes: If you are using a detection system involving enzymes like peroxidases or phosphatases, endogenous enzymes in your sample can cause a high background.

    • Solution: Include a quenching step in your protocol, such as treating with 3% H2O2 to inhibit endogenous peroxidases.[3][4]

  • Radioligand Quality: The radioligand may have degraded, leading to non-specific interactions.

    • Solution: Use a fresh batch of radioligand or purify the existing stock. It is crucial to handle and store radioligands according to the manufacturer's instructions to prevent degradation.

  • Filter Binding: In filtration assays, the radioligand might bind to the filters themselves.

    • Solution: Pre-soak the filters in a solution containing a blocking agent, such as polyethyleneimine (PEI), to reduce non-specific filter binding.[5]

Issue 2: Low Signal-to-Noise Ratio

Question: I am observing a very low signal-to-noise ratio in my assay. What steps can I take to improve it?

Answer: A low signal-to-noise ratio can make it difficult to distinguish the specific binding of your ligand from the background. To enhance this ratio, you can either increase your specific signal or decrease the noise.[6]

  • Suboptimal Reagent Concentrations: The concentrations of your radioligand or receptor may not be optimal.

    • Solution: Perform a titration experiment to determine the optimal concentrations of both the radioligand and the receptor protein. For competitive binding assays, the radioligand concentration should ideally be at or below its dissociation constant (Kd).[7]

  • Inactive Receptor: The ecdysone receptor protein may be improperly folded or inactive. The functional ecdysone receptor is a heterodimer of EcR and its partner, Ultraspiracle (USP) or the vertebrate homolog Retinoid X Receptor (RXR).[8][9] High-affinity ligand binding requires this heterodimerization.[8]

    • Solution: Ensure that both EcR and USP/RXR are present in your assay system and that the proteins are correctly folded. Co-expression of both proteins is often necessary.[10] The purity of the receptor protein is also critical for obtaining a good signal.[11]

  • Inefficient Detection: Your detection method may not be sensitive enough.

    • Solution: For radioligand assays, ensure your scintillation counter is properly calibrated and that you are using a high-quality scintillation cocktail. For fluorescence-based assays, check that your instrument's filters and detectors are appropriate for your fluorophore.[6]

Issue 3: Poor Reproducibility and Inconsistent Kd/IC50 Values

Question: My results are not reproducible, and I'm seeing significant variability in my calculated Kd and IC50 values between experiments. What could be causing this?

Answer: Poor reproducibility is a common challenge in binding assays and can stem from several factors.[1]

  • Inconsistent Assay Conditions: Minor variations in assay conditions can lead to significant differences in results.

    • Solution: Standardize all assay parameters, including incubation time, temperature, buffer composition, and pH. Ensure that all reagents are prepared fresh and consistently for each experiment.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For critical reagents, consider preparing master mixes to minimize pipetting errors between wells.

  • Receptor Preparation Variability: The quality and concentration of your receptor preparation may vary between batches.

    • Solution: Prepare a large, single batch of your receptor protein, aliquot it, and store it under appropriate conditions (e.g., at -80°C).[5] This will ensure consistency across multiple experiments.

  • Equilibrium Not Reached: If the binding reaction has not reached equilibrium, the calculated affinity values will be inaccurate.

    • Solution: Determine the time required to reach equilibrium by performing a time-course experiment. Ensure that your standard assay incubation time is sufficient for the binding to reach a steady state.[7]

Frequently Asked Questions (FAQs)

Question: What is the role of Ultraspiracle (USP) or Retinoid X Receptor (RXR) in ecdysone receptor binding assays?

Answer: The ecdysone receptor (EcR) functions as a heterodimer with either Ultraspiracle (USP) in insects or its vertebrate homolog, the Retinoid X Receptor (RXR).[8][9] This heterodimerization is crucial for high-affinity binding of ecdysteroids to the EcR ligand-binding pocket.[8] Therefore, for in vitro binding assays, it is essential to include both EcR and USP/RXR to ensure a functional receptor complex.

Question: How do I choose the right radioligand for my EcR binding assay?

Answer: The choice of radioligand is critical for the success of your assay. An ideal radioligand should have high affinity and specificity for the ecdysone receptor. Ponasterone A, a potent ecdysteroid, is a commonly used radioligand, often labeled with tritium (B154650) ([3H]PonA).[12][13] When selecting a radioligand, consider its specific activity, as higher specific activity can provide a better signal-to-noise ratio.

Question: What are the key differences between saturation and competition binding assays for studying the ecdysone receptor?

Answer:

  • Saturation Binding Assays: These are used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. In these assays, increasing concentrations of the radioligand are incubated with the receptor preparation.[14]

  • Competition Binding Assays: These assays are used to determine the affinity (Ki) of an unlabeled test compound for the receptor. Here, a fixed concentration of radioligand is incubated with the receptor in the presence of varying concentrations of the unlabeled competitor.[14]

Question: Can different ecdysone receptor isoforms affect my binding assay results?

Answer: Yes, different isoforms of the ecdysone receptor (e.g., EcR-A, EcR-B1, EcR-B2) exist and can have distinct biological functions.[9] These isoforms may exhibit different binding affinities for various ligands. It is important to be aware of which isoform(s) are present in your experimental system, as this can influence your results.

Quantitative Data and Protocols

Table 1: Typical Reagent Concentrations for EcR Radioligand Binding Assays
ReagentTypical Concentration RangeNotes
[3H]Ponasterone A0.1 - 10 nMFor saturation assays, a range of concentrations is used. For competition assays, a fixed concentration near the Kd is typical.[12]
EcR/USP Protein5 - 20 µg per wellThe optimal amount should be determined empirically to ensure that less than 10% of the radioligand is bound.[5][7]
Unlabeled Ligand10-12 to 10-5 MFor competition assays, a wide range of concentrations is used to generate a complete inhibition curve.
Bovine Serum Albumin (BSA)0.1 - 1% (w/v)Used as a blocking agent to reduce non-specific binding.
Table 2: Standard Buffer Composition for EcR Binding Assays
ComponentConcentrationPurpose
Tris-HCl20 - 50 mMBuffering agent to maintain pH.
NaCl50 - 150 mMTo maintain ionic strength.
MgCl21 - 5 mMDivalent cation, may be required for receptor stability and function.
Dithiothreitol (DTT)1 - 5 mMReducing agent to prevent protein oxidation.
Glycerol10% (v/v)Cryoprotectant and protein stabilizer.
pH7.4 - 8.0Optimal pH range for many receptor-ligand interactions.
Detailed Methodology: Competitive Radioligand Binding Assay
  • Receptor Preparation: Prepare a cell lysate or purified protein fraction containing the EcR/USP heterodimer. Determine the total protein concentration using a standard method like the Bradford or BCA assay.

  • Assay Plate Preparation: To each well of a 96-well plate, add your assay buffer.

  • Addition of Unlabeled Ligand: Add serial dilutions of your unlabeled test compound to the appropriate wells. For determining non-specific binding, add a high concentration of a known EcR ligand (e.g., unlabeled Ponasterone A).

  • Addition of Radioligand: Add a fixed concentration of the radiolabeled ligand (e.g., [3H]Ponasterone A) to all wells.[14]

  • Addition of Receptor: Add the receptor preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a constant temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters.[14]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated.

Visualizations

ecdysone_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20E 20-Hydroxyecdysone (20E) EcR_USP_inactive EcR/USP Heterodimer (inactive) 20E->EcR_USP_inactive Binding EcR_USP_active EcR/USP Heterodimer (active) EcR_USP_inactive->EcR_USP_active Conformational Change EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binds to DNA Transcription Target Gene Transcription EcRE->Transcription

Caption: Ecdysone signaling pathway.

experimental_workflow Start Start Receptor_Prep Prepare EcR/USP Receptor Start->Receptor_Prep Assay_Setup Set up Assay Plate: Buffer, Unlabeled Ligand Receptor_Prep->Assay_Setup Add_Radioligand Add [3H]Ponasterone A Assay_Setup->Add_Radioligand Initiate_Binding Add Receptor Preparation Add_Radioligand->Initiate_Binding Incubate Incubate to Equilibrium Initiate_Binding->Incubate Separate Separate Bound/ Free Ligand Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Data Analysis (IC50/Ki) Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive EcR binding assay.

troubleshooting_logic Inconsistent_Results Inconsistent Results? Check_Conditions Standardize Assay Conditions? Inconsistent_Results->Check_Conditions Yes High_Background High Background? Inconsistent_Results->High_Background No Check_Reagents Use Fresh/Aliquoted Reagents? Check_Conditions->Check_Reagents Check_Reagents->High_Background Optimize_Blocking Optimize Blocking & Washing? High_Background->Optimize_Blocking Yes Low_Signal Low Signal? High_Background->Low_Signal No Check_Ligand_Quality Check Radioligand Quality? Optimize_Blocking->Check_Ligand_Quality Check_Ligand_Quality->Low_Signal Titrate_Reagents Titrate Receptor & Ligand? Low_Signal->Titrate_Reagents Yes Good_Data Reliable Data Low_Signal->Good_Data No Confirm_Activity Confirm Receptor Activity? Titrate_Reagents->Confirm_Activity Confirm_Activity->Good_Data

Caption: Troubleshooting decision tree for EcR binding assays.

References

Validation & Comparative

A Comparative Analysis of Tebufenozide and Methoxyfenozide Efficacy in Insect Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebufenozide (B1682728) and methoxyfenozide (B170004) are two prominent nonsteroidal ecdysone (B1671078) agonists belonging to the diacylhydrazine class of insecticides.[1][2] They function as insect growth regulators (IGRs) by mimicking the action of the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E).[3][4] This mode of action involves binding to the ecdysone receptor complex, which triggers a premature and incomplete molt, ultimately leading to the death of the insect larva.[3][5] Due to their high specificity for target pests, primarily within the order Lepidoptera, and their low toxicity to non-target organisms, they are considered valuable tools in integrated pest management (IPM) programs.[3][6][7] This guide provides a comparative overview of the efficacy of tebufenozide and methoxyfenozide, supported by experimental data and detailed methodologies.

Mechanism of Action: Ecdysone Agonism

Both tebufenozide and methoxyfenozide act by binding to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[8][9] This binding mimics the natural ligand, 20E, and activates the transcription of genes responsible for initiating the molting process.[3][10] However, unlike 20E, which is naturally cleared from the system to allow for the completion of the molt, these synthetic agonists bind strongly and persistently to the receptor.[3][5] This sustained activation prevents the down-regulation of genes necessary for later stages of molting, such as cuticle elaboration and sclerotization, leading to a lethal, precocious, and incomplete molt.[3]

Signaling Pathway of Ecdysone Agonists

The following diagram illustrates the signaling pathway initiated by ecdysone agonists like tebufenozide and methoxyfenozide.

Ecdysone_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Epidermal Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Tebufenozide / Methoxyfenozide EcR_USP_inactive EcR/USP Complex (Inactive) Agonist->EcR_USP_inactive Binds to EcR_USP_active Agonist-EcR/USP Complex (Active) EcR_USP_inactive->EcR_USP_active Translocates & Activates EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binds Late_Genes Late Gene Repression EcR_USP_active->Late_Genes Represses Early_Genes Early Gene Transcription EcRE->Early_Genes Activates Molt_Initiation Premature Molt Initiation Early_Genes->Molt_Initiation Molt_Arrest Developmental Arrest & Death Late_Genes->Molt_Arrest Molt_Initiation->Molt_Arrest

Caption: Ecdysone agonist signaling pathway. (Within 100 characters)

Comparative Efficacy: Experimental Data

Multiple studies have demonstrated that methoxyfenozide generally exhibits higher insecticidal activity and potency compared to tebufenozide against various lepidopteran pests. This is often attributed to its higher binding affinity for the ecdysone receptor complex.[6][11]

Target PestBioassay MethodCompoundLC50 ValueReference
Ostrinia nubilalis (European Corn Borer)Diet IncorporationMethoxyfenozide3-7 times more toxic than Tebufenozide[12]
Ostrinia nubilalis (European Corn Borer)Diet IncorporationTebufenozide41-68 times more toxic than Diflubenzuron[12]
Spodoptera littoralis (Cotton Leafworm)Not SpecifiedMethoxyfenozide5-10 fold more potent than Tebufenozide[6][13]
Spodoptera littoralis (Susceptible Strain)Dipping Technique (96h)Methoxyfenozide1.748 µg/mL[14]
Spodoptera littoralis (Resistant Strain, G16)Dipping Technique (96h)Methoxyfenozide63.31 µg/mL[14]
Chilo suppressalis (Rice Stem Borer)Cultured Integument SystemMethoxyfenozideEC50 = 1.1 x 10-9 M[15]
Chilo suppressalis (Rice Stem Borer)Cultured Integument SystemTebufenozideEC50 = 1.1 x 10-9 M[15]

LC50 (Lethal Concentration, 50%) is the concentration of a substance required to kill 50% of a test population. EC50 (Half maximal effective concentration) refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

The following provides a generalized methodology for assessing the larvicidal effects of tebufenozide and methoxyfenozide, synthesized from common practices in the cited literature.

Insect Rearing
  • Species: A susceptible laboratory strain of the target insect pest (e.g., Spodoptera littoralis).

  • Conditions: Rearing is conducted under controlled environmental conditions (e.g., 25 ± 2°C, 65 ± 5% relative humidity, 16:8 h light:dark photoperiod).

  • Diet: Larvae are reared on a standardized artificial diet.

Bioassay Procedure (Leaf Dip Method)
  • Preparation of Test Solutions: Serial dilutions of tebufenozide and methoxyfenozide are prepared in distilled water containing a surfactant (e.g., 0.1% Triton X-100) to ensure uniform coverage. A control solution consists of distilled water and the surfactant only.

  • Treatment Application: Cabbage leaves (or another suitable host plant) are dipped into the respective test solutions for a standardized time (e.g., 20 seconds).

  • Drying: The treated leaves are allowed to air-dry at room temperature for approximately 2 hours.

  • Exposure: Second or fourth instar larvae are placed in Petri dishes containing the treated leaves. A filter paper is often placed in the dish to maintain humidity.

  • Incubation: The Petri dishes are maintained under the same controlled conditions as insect rearing.

  • Data Collection: Mortality is recorded at specified intervals, typically 24, 48, 72, and 96 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: The obtained mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 values.

Experimental Workflow Diagram

The diagram below outlines the typical workflow for a comparative bioassay.

Bioassay_Workflow A Insect Rearing (Controlled Environment) D Introduction of Larvae A->D B Preparation of Test Solutions (Tebufenozide, Methoxyfenozide, Control) C Leaf Dip Application B->C C->D E Incubation (Controlled Environment) D->E F Mortality Assessment (e.g., 24, 48, 72, 96h) E->F G Data Analysis (Probit Analysis, LC50 Calculation) F->G

Caption: General workflow for a larvicidal bioassay. (Within 100 characters)

Selectivity and Environmental Profile

Both insecticides are lauded for their selectivity, primarily targeting lepidopteran pests while having minimal impact on many non-target and beneficial insects, such as pollinators and predators.[4][7] Methoxyfenozide is noted to have a much lower ability to bind with receptors in non-lepidopteran species, making it highly selective.[6][13] Tebufenozide has also been shown to be safe for non-target forest soil invertebrates at expected environmental concentrations.[16] This selectivity is a key advantage in IPM strategies, as it helps to preserve the natural enemies of pests. The EPA has recognized tebufenozide with a Green Chemistry award for its low toxicity to animals and low potential for persistence and bioaccumulation.[7]

Conclusion

Both tebufenozide and methoxyfenozide are effective insect growth regulators with a favorable environmental profile. The available data consistently indicates that methoxyfenozide is generally more potent and faster-acting than tebufenozide against a range of lepidopteran pests, a difference largely attributed to its superior binding affinity to the ecdysone receptor. However, the choice between the two may also depend on factors such as the target pest species, cost, and specific application requirements. The high selectivity of both compounds makes them excellent candidates for inclusion in modern, sustainable pest management programs.

References

Ecdysone Agonists Versus Juvenile Hormone Analogs: A Comparative Guide for Pest Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of insecticide resistance necessitates the exploration and strategic implementation of alternative pest management solutions. Among the most promising are insect growth regulators (IGRs), which disrupt the normal developmental processes of insects. This guide provides a detailed comparison of two key classes of IGRs: ecdysone (B1671078) agonists and juvenile hormone analogs. By examining their mechanisms of action, target specificity, and efficacy, supported by experimental data, this document aims to inform the development and application of next-generation pest control strategies.

Executive Summary

Ecdysone agonists and juvenile hormone (JH) analogs represent two distinct and highly effective classes of insecticides that target the insect endocrine system. Ecdysone agonists, such as tebufenozide (B1682728) and methoxyfenozide (B170004), mimic the action of the molting hormone 20-hydroxyecdysone (B1671079) (20E), inducing a premature and lethal molt in larval stages. In contrast, JH analogs, including methoprene (B1676399) and pyriproxyfen, mimic the juvenile hormone, preventing metamorphosis and disrupting reproductive processes. Both classes of compounds exhibit a high degree of selectivity for insects, making them environmentally safer alternatives to broad-spectrum neurotoxic insecticides. This guide presents a comparative analysis of their performance, supported by quantitative data and detailed experimental protocols, to aid researchers in their pest control endeavors.

Quantitative Performance Data

The following table summarizes the lethal concentration (LC50) values of representative ecdysone agonists and juvenile hormone analogs against several major agricultural pests. Lower LC50 values indicate higher toxicity.

Insecticide ClassActive IngredientPest SpeciesLife StageLC50Exposure Time (h)Bioassay MethodReference
Ecdysone Agonist MethoxyfenozideSpodoptera exigua3rd Instar Larvae0.23 mg/kg diet264Diet Incorporation[1]
Ecdysone Agonist TebufenozideSpodoptera exigua1st Instar Larvae0.377 - 32.7 µg/mLNot SpecifiedLeaf Dip[2]
Ecdysone Agonist MethoxyfenozidePlutella xylostellaNot Specified24 mg/L72Not Specified[3][4]
Ecdysone Agonist TebufenozideBemisia tabaciNot Specified50-75% mortality (concentration not specified)168Field Trial[5]
Juvenile Hormone Analog PyriproxyfenPlutella xylostellaNot SpecifiedNot Specified (prolonged larval/pupal duration)Not SpecifiedNot Specified[6]
Juvenile Hormone Analog PyriproxyfenBemisia tabaciNot SpecifiedLC50 range: 0.014 - 0.096 mg/LNot SpecifiedBioassay[7]
Juvenile Hormone Analog MethopreneSpodoptera exiguaNot SpecifiedNo direct LC50, disrupts developmentNot SpecifiedNot Specified[8]
Juvenile Hormone Analog PyriproxyfenBemisia tabaciLarvaeIneffective in some studiesNot SpecifiedLeaf Disc/Intact Leaf[9]

Mechanism of Action

Ecdysone Agonists

Ecdysone agonists bind to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This binding mimics the natural insect molting hormone, 20-hydroxyecdysone (20E), triggering a premature and incomplete molting process. The continuous activation of the receptor prevents the insect from properly completing the molt, leading to death from starvation, desiccation, and the inability to shed the old cuticle.[10]

Ecdysone_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Ecdysone_Agonist Ecdysone Agonist EcR Ecdysone Receptor (EcR) Ecdysone_Agonist->EcR Binds EcR_USP_Complex EcR/USP Heterodimer EcR->EcR_USP_Complex USP Ultraspiracle (USP) USP->EcR_USP_Complex Nucleus Nucleus ERE Ecdysone Response Element (ERE) on DNA EcR_USP_Complex->ERE Binds to Gene_Expression Premature Molting Gene Expression ERE->Gene_Expression Initiates Transcription Lethal_Molt Lethal Premature Molt Gene_Expression->Lethal_Molt

Ecdysone Agonist Signaling Pathway
Juvenile Hormone Analogs

Juvenile hormone (JH) analogs act by mimicking the natural juvenile hormone in insects. JH is responsible for maintaining the larval stage and preventing metamorphosis. JH analogs bind to the Methoprene-tolerant (Met) receptor, which is a member of the bHLH-PAS family of transcription factors.[11][12][13][14] This binding maintains the expression of juvenile-specific genes and prevents the insect from transitioning to the pupal and adult stages. This disruption of metamorphosis ultimately leads to the death of the insect or the emergence of sterile adults.

JH_Signaling_Pathway cluster_cell Target Cell cluster_nucleus JH_Analog Juvenile Hormone Analog Met Methoprene-tolerant (Met) Receptor JH_Analog->Met Binds Met_SRC_Complex Met/SRC Complex Met->Met_SRC_Complex SRC Steroid Receptor Coactivator (SRC) SRC->Met_SRC_Complex Coactivator Nucleus Nucleus JHRE JH Response Element (JHRE) on DNA Met_SRC_Complex->JHRE Binds to Gene_Expression Juvenile Gene Expression (e.g., Kr-h1) JHRE->Gene_Expression Maintains Transcription Metamorphosis_Inhibition Inhibition of Metamorphosis Gene_Expression->Metamorphosis_Inhibition

Juvenile Hormone Analog Signaling Pathway

Experimental Protocols

The following are detailed methodologies for two common bioassays used to determine the efficacy of insecticides.

Leaf Dip Bioassay

This method is suitable for assessing the toxicity of insecticides to foliage-feeding insects.[15][16][17]

Objective: To determine the concentration of an insecticide that causes 50% mortality (LC50) in a target insect population.

Materials:

  • Technical grade insecticide

  • Appropriate solvent (e.g., acetone)

  • Surfactant (e.g., Triton X-100)

  • Distilled water

  • Fresh, untreated host plant leaves

  • Petri dishes or ventilated containers

  • Filter paper

  • Fine paintbrush

  • Target insects (uniform age and stage)

  • Environmental chamber or incubator

Procedure:

  • Preparation of Insecticide Solutions:

    • Prepare a stock solution of the insecticide in a suitable solvent.

    • Perform serial dilutions of the stock solution with distilled water containing a surfactant to create a range of at least five test concentrations.

    • A control solution containing only the solvent and surfactant in distilled water should also be prepared.

  • Leaf Treatment:

    • Excise fresh, undamaged leaves from the host plant.

    • Individually dip each leaf into a test concentration or the control solution for a standardized time (e.g., 10-30 seconds) with gentle agitation.

    • Allow the treated leaves to air dry on a clean, non-absorbent surface.

  • Insect Exposure:

    • Place a piece of moistened filter paper at the bottom of each Petri dish to maintain humidity.

    • Place one treated leaf into each dish.

    • Introduce a known number of insects (e.g., 10-20 larvae) into each dish using a fine paintbrush.

    • Seal the Petri dishes with ventilated lids.

  • Incubation and Data Collection:

    • Maintain the containers under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% RH, and a specific photoperiod) suitable for the insect species.

    • Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after initial exposure. Insects that are unable to move when gently prodded are considered dead.

  • Data Analysis:

    • Correct the observed mortality for control mortality using Abbott's formula.

    • Use probit analysis to calculate the LC50 value and its 95% confidence limits.

Diet Incorporation Bioassay

This method is suitable for insects that can be reared on an artificial diet and is particularly useful for assessing the efficacy of insecticides that are active upon ingestion.[18][19]

Objective: To determine the LC50 of an insecticide incorporated into an artificial diet.

Materials:

  • Technical grade insecticide

  • Appropriate solvent

  • Artificial diet components for the target insect

  • Multi-well bioassay trays (e.g., 128-well)

  • Fine paintbrush or soft forceps

  • Neonate larvae of the target insect

  • Environmental chamber or incubator

Procedure:

  • Preparation of Treated Diet:

    • Prepare a stock solution of the insecticide in a suitable solvent.

    • Prepare the artificial diet according to a standard recipe, but withhold a small portion of the liquid component.

    • Create serial dilutions of the insecticide stock solution.

    • Add a specific volume of each insecticide dilution to the corresponding batch of artificial diet and mix thoroughly to ensure uniform incorporation. A control diet should be prepared with the solvent only.

  • Dispensing Diet and Insect Infestation:

    • Dispense the treated and control diets into the wells of the bioassay trays while the diet is still liquid. Allow the diet to cool and solidify.

    • Using a fine paintbrush or soft forceps, carefully place one neonate larva into each well.

    • Seal the bioassay trays with a perforated, breathable lid to allow for air exchange while preventing escape.

  • Incubation and Data Collection:

    • Incubate the bioassay trays under controlled environmental conditions optimal for the development of the target insect.

    • After a predetermined period (e.g., 7-10 days), assess larval mortality. Criteria for mortality may include lack of movement when prodded or failure to develop to a certain instar.

  • Data Analysis:

    • Correct the observed mortality for control mortality using Abbott's formula.

    • Perform probit analysis on the mortality data to determine the LC50 value and its 95% confidence limits.

Conclusion

Both ecdysone agonists and juvenile hormone analogs offer valuable and distinct advantages for modern pest management. Ecdysone agonists provide rapid and specific control of larval stages, particularly in Lepidoptera and Coleoptera.[5] Their mode of action, leading to a lethal premature molt, is highly effective. Juvenile hormone analogs excel in disrupting the life cycle of a broader range of insects, including Hemiptera, by preventing maturation and reproduction. The choice between these two classes of IGRs will depend on the target pest, its life cycle, and the specific goals of the pest management program. The detailed data and protocols provided in this guide are intended to facilitate further research and the development of more targeted and sustainable insecticide applications.

References

A Researcher's Guide to Validating Novel Bioassays for Insect Growth Regulators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate new bioassays for insect growth regulators (IGRs). We offer a comparative analysis of established methods, detailed experimental protocols, and a clear presentation of performance data to support the rigorous validation of novel assays.

Introduction to IGR Bioassay Validation

Insect Growth Regulators (IGRs) are crucial for managing insect pests, and the development of effective IGRs relies on robust and reliable bioassays. Validating a new bioassay is essential to ensure that it is sensitive, specific, and reproducible. The validation process involves comparing the new method against established alternatives and demonstrating its ability to produce consistent and accurate results. This guide outlines the critical steps and considerations for this validation process, drawing on established frameworks and experimental data.

Comparison of IGR Bioassay Performance

The selection of an appropriate bioassay depends on the target insect species, the specific IGR being tested, and the research question. Below is a comparison of key performance metrics for common IGRs against mosquito vectors, a frequent target for IGR development. The data is presented as Inhibition of Emergence (IE) values, which represent the concentration of IGR that inhibits the emergence of 50%, 90%, or 95% of the adult insects.[1][2][3]

Table 1: Comparative Efficacy (IE50, IE90, IE95 in ppb) of Methoprene and Pyriproxyfen against Key Mosquito Vectors [1][2][3]

SpeciesIGRIE50 (ppb)IE90 (ppb)IE95 (ppb)
Aedes aegyptiMethoprene0.6552.1313.021
Pyriproxyfen0.0570.1770.248
Aedes albopictusMethoprene1.8184.9096.574
Pyriproxyfen0.0630.2010.281
Culex pipiens complexMethoprene0.2831.1451.701
Pyriproxyfen0.0480.1580.229

Table 2: Larvicidal Activity (IC50 in ppm) of Various IGRs against Aedes aegypti [4]

IGRIC50 (ppm)
Diflox flowable0.0028
Baycidal0.0033
Sumilarv0.047

Experimental Protocols for IGR Bioassay Validation

The validation of a new bioassay should follow a structured approach. The World Health Organization (WHO) provides standardized protocols for IGR resistance testing in mosquitoes, which serve as a valuable reference.[1][2][3] A generalized workflow for validating a new bioassay is presented below.

General Workflow for New Bioassay Validation

G cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Performance Characterization cluster_2 Phase 3: Comparative Analysis A Define Assay Parameters (e.g., insect stage, exposure time) B Optimize Reagent Concentrations (e.g., IGR dilutions, solvents) A->B C Establish Standard Operating Procedure (SOP) B->C D Determine Baseline Susceptibility (using a susceptible insect strain) C->D Proceed to Validation E Assess Repeatability & Reproducibility (intra- and inter-assay variability) D->E F Determine Assay Sensitivity & Specificity E->F G Compare with a 'Gold Standard' Bioassay (e.g., WHO standard method) F->G Proceed to Comparison H Test with Field-Collected Populations (to assess robustness) G->H I Analyze and Report Data (e.g., Probit analysis, LC50/IE50 values) H->I

Caption: A generalized workflow for the validation of a new bioassay for insect growth regulators.

Detailed Protocol: Larval Immersion Bioassay (Adapted from WHO guidelines)[1][2]

This protocol is a standard method for assessing IGR susceptibility in mosquito larvae and serves as a good benchmark for comparison with a new bioassay.

  • Preparation of IGR Solutions:

    • Prepare a stock solution of the IGR in a suitable solvent (e.g., ethanol).

    • Create a series of dilutions from the stock solution to achieve the desired test concentrations.

  • Test Population:

    • Use late-instar larvae of the target insect species. For comparative studies, a susceptible laboratory-maintained reference colony is essential.

  • Exposure:

    • In parallel, expose groups of larvae (e.g., 20-25 individuals) to a range of IGR concentrations.

    • Include untreated controls (solvent only) with each batch of tests.

    • Maintain a continuous exposure for a defined period (e.g., ≥24 hours) until all individuals in the control group have either emerged as adults or died.

  • Data Collection:

    • Record mortality at regular intervals.

    • Monitor and record the number of successfully emerged adults.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula.

    • Perform a probit regression analysis on the corrected mortality/inhibition of emergence data to determine the IE50, IE90, and IE95 values.[1][2]

Signaling Pathways Targeted by IGRs

Understanding the mode of action of IGRs is crucial for developing relevant bioassays. Many IGRs interfere with key hormonal and signaling pathways that regulate insect development. One of the most important is the insulin (B600854)/IGF signaling (IIS) pathway, which plays a central role in growth, metabolism, and reproduction.[5][6][7]

The Insect Insulin/IGF Signaling (IIS) Pathway

G ILP Insulin-like Peptides (ILPs) InR Insulin Receptor (InR) ILP->InR Binds to IRS Insulin Receptor Substrate (IRS) InR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates TOR TOR Akt->TOR Activates FOXO FOXO (inactive) Akt->FOXO Inhibits Metabolism Metabolism Akt->Metabolism Growth Cell Growth & Proliferation TOR->Growth FOXO_active FOXO (active)

References

Cross-Species Activity of Diacylhydrazine Insecticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-species activity of diacylhydrazine insecticides, a class of insect growth regulators that act as ecdysone (B1671078) receptor agonists.[1] By mimicking the natural insect molting hormone, 20-hydroxyecdysone, these compounds induce a premature and incomplete lethal molt, particularly in the larval stages of susceptible insects.[2][3] Their high selectivity for target pests and low toxicity to many non-target organisms, including beneficial insects and vertebrates, have made them valuable tools in integrated pest management (IPM) programs.[4][5] This selectivity is largely attributed to structural differences in the ecdysone receptor (EcR) among different insect orders.[6][7]

This guide summarizes quantitative data on the efficacy of common diacylhydrazine insecticides against various insect species, details the experimental protocols used to generate this data, and provides visual representations of the relevant biological pathways and experimental workflows.

Comparative Efficacy of Diacylhydrazine Insecticides

The following tables summarize the lethal concentration (LC50) values of three widely used diacylhydrazine insecticides—tebufenozide (B1682728), methoxyfenozide (B170004), and halofenozide—against a range of insect pests from different orders. Lower LC50 values indicate higher toxicity.

Table 1: Cross-Species Activity of Tebufenozide

Insect SpeciesOrderLC50 ValueExposure Time (h)
Anticarsia gemmatalisLepidoptera3.86 mg/mL-
Plutella xylostellaLepidoptera37.77 mg/L-
Helicoverpa armigeraLepidoptera>100 mg/L72
Spodoptera exiguaLepidoptera--
Spodoptera littoralisLepidoptera25.098 ppm-

Data compiled from multiple sources.[8][9][10]

Table 2: Cross-Species Activity of Methoxyfenozide

Insect SpeciesOrderLC50 ValueExposure Time (h)
Plutella xylostellaLepidoptera14 mg/L72
Spodoptera exiguaLepidoptera0.23 mg/kg diet264
Spodoptera littoralisLepidoptera0.932 ppm72
Bactrocera zonata (males)Diptera0.51 ppm72
Bactrocera zonata (females)Diptera0.62 ppm72

Data compiled from multiple sources.[11][12][13][14]

Table 3: Cross-Species Activity of Halofenozide

Insect SpeciesOrderLC50 ValueExposure Time (h)
Spodoptera exiguaLepidoptera--
Helicoverpa armigeraLepidoptera--
Plutella xylostellaLepidoptera--

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of diacylhydrazine insecticide activity.

Insecticide Bioassay (General Protocol)

This protocol outlines a standard method for determining the lethal concentration (LC50) of an insecticide.

Materials:

  • Technical grade insecticide

  • Acetone or other suitable solvent

  • Distilled water

  • Honey or artificial diet

  • Glass vials or petri dishes

  • Microsyringe or repeating pipettor

  • Test insects of a specific developmental stage

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the technical grade insecticide by dissolving a precisely weighed amount in a suitable solvent, adjusting for the purity of the active ingredient.[15][16]

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of concentrations to be tested.[17]

  • Treatment Application:

    • Diet Incorporation: For chewing insects, the insecticide dilutions can be incorporated into an artificial diet. A known volume of each concentration is mixed thoroughly with the diet.

    • Topical Application: A precise volume (e.g., 0.5-1.0 µL) of each dilution is applied directly to the dorsal thorax of anesthetized insects using a microsyringe.[18]

    • Leaf Dip Assay: For leaf-feeding insects, leaves are dipped into the insecticide solutions for a set amount of time and allowed to air dry.

  • Insect Exposure: A known number of insects (e.g., 10-20) are introduced to the treated diet, leaves, or are topically treated. A control group is treated with the solvent only.[18]

  • Incubation: The insects are maintained under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod).[18]

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours) post-treatment.[18]

  • Data Analysis: The LC50 value, the concentration that causes 50% mortality of the test population, is calculated using probit analysis, correcting for any control mortality.[16]

Ligand-Binding Assay

This assay measures the binding affinity of diacylhydrazine analogs to the ecdysone receptor complex (EcR/USP).

Materials:

  • Purified EcR and USP proteins (often produced using a baculovirus expression system)

  • Radiolabeled ecdysteroid (e.g., [3H]ponasterone A)

  • Diacylhydrazine analogs to be tested

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: The purified EcR/USP heterodimer is incubated with the radiolabeled ecdysteroid in the presence of varying concentrations of the unlabeled diacylhydrazine analog.

  • Separation: The protein-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The binding affinity (e.g., Ki or IC50) of the diacylhydrazine analog is determined by analyzing the competition between the analog and the radiolabeled ecdysteroid for binding to the receptor.

Visualizations

Ecdysone Signaling Pathway

The following diagram illustrates the molecular mechanism of action of diacylhydrazine insecticides, which act as agonists of the ecdysone receptor.

Ecdysone_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20E 20-Hydroxyecdysone (Natural Hormone) EcR_USP_inactive EcR + USP (Inactive Complex) 20E->EcR_USP_inactive Binds DAH Diacylhydrazine (Insecticide) DAH->EcR_USP_inactive Binds & Mimics EcR_USP_active EcR-USP-Ligand Complex (Active) EcR_USP_inactive->EcR_USP_active Activation & Nuclear Translocation EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binds Transcription Gene Transcription EcRE->Transcription Initiates Molting Premature Molting Transcription->Molting Leads to

Caption: Ecdysone signaling pathway and the agonistic action of diacylhydrazines.

Experimental Workflow for Cross-Species Activity Assessment

This diagram outlines a typical workflow for comparing the insecticidal activity of a diacylhydrazine compound across different insect species.

Experimental_Workflow cluster_setup Experimental Setup cluster_bioassay Bioassay Execution cluster_analysis Data Analysis & Comparison A Select Diacylhydrazine Compound D Prepare Serial Dilutions of Insecticide A->D B Select Target Insect Species (e.g., Lepidoptera, Diptera, Coleoptera) C Rear Insect Colonies (Synchronized Age/Stage) B->C E Perform Bioassays (e.g., Diet Incorporation, Topical Application) C->E D->E F Incubate Under Controlled Conditions E->F G Record Mortality Data at Timed Intervals F->G H Calculate LC50 Values (Probit Analysis) G->H I Compare LC50 Values Across Species H->I J Determine Selectivity Ratio I->J

Caption: Workflow for assessing the cross-species activity of insecticides.

Comparative Logic of Diacylhydrazine Selectivity

This diagram illustrates the logical relationship between the structure of the ecdysone receptor and the selective toxicity of diacylhydrazine insecticides.

Selectivity_Logic cluster_lepidoptera Lepidopteran Insect cluster_diptera Dipteran Insect DAH Diacylhydrazine Insecticide EcR_Lep Lepidopteran EcR (High Affinity Binding Site) DAH->EcR_Lep Interacts with EcR_Dip Dipteran EcR (Low Affinity Binding Site) DAH->EcR_Dip Interacts with Binding_Lep Strong Binding EcR_Lep->Binding_Lep Results in Toxicity_Lep High Toxicity (Premature Molting) Binding_Lep->Toxicity_Lep Leads to Binding_Dip Weak or No Binding EcR_Dip->Binding_Dip Results in Toxicity_Dip Low or No Toxicity Binding_Dip->Toxicity_Dip Leads to

Caption: Basis of selective toxicity of diacylhydrazine insecticides.

References

A Comparative Environmental Profile: IRAC Group 18 Insecticides vs. Neonicotinoids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the environmental impact and toxicological profiles of two prominent insecticide classes.

This guide provides an objective comparison of the environmental profiles of Insecticide Resistance Action Committee (IRAC) Group 18 insecticides, specifically the diacylhydrazine class, and the widely utilized neonicotinoids (IRAC Group 4A). The information presented is curated from peer-reviewed scientific literature and regulatory assessments to assist in informed decision-making and future research endeavors.

Executive Summary

IRAC Group 18 insecticides, which act as ecdysone (B1671078) receptor agonists, and neonicotinoids, which are nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, represent two distinct approaches to insect pest management.[1][2] While both are effective, their environmental profiles, particularly concerning non-target organisms and environmental fate, differ significantly. Diacylhydrazines generally exhibit a higher degree of selectivity towards target pests, primarily lepidopteran species, and have been recognized for their favorable environmental and toxicological profiles.[3][4][5] In contrast, neonicotinoids, due to their systemic nature and broad-spectrum activity, have been associated with adverse effects on pollinators, aquatic invertebrates, and the wider ecosystem.[6][7]

Mechanism of Action

IRAC Group 18: Ecdysone Receptor Agonists

Insecticides in this group, such as tebufenozide (B1682728) and methoxyfenozide (B170004), mimic the insect molting hormone, 20-hydroxyecdysone.[8][9] They bind to the ecdysone receptor, inducing a premature and incomplete molt in larval stages, leading to mortality.[3][8] This mode of action is highly specific to insects, particularly certain orders like Lepidoptera.[8][10]

Ecdysone_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell 20E 20-Hydroxyecdysone (Natural Hormone) EcR_USP_inactive EcR/USP Heterodimer (Inactive) 20E->EcR_USP_inactive Binds IRAC18 IRAC Group 18 (e.g., Tebufenozide) IRAC18->EcR_USP_inactive Mimics & Binds EcR_USP_active EcR/USP Heterodimer (Active) EcR_USP_inactive->EcR_USP_active Activation Gene_Expression Target Gene Expression EcR_USP_active->Gene_Expression Induces Molt Premature & Incomplete Molt Gene_Expression->Molt Leads to

Neonicotinoids: nAChR Agonists

Neonicotinoids, such as imidacloprid (B1192907) and thiamethoxam, act as agonists at the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[11][12] This leads to overstimulation of the nerve cells, resulting in paralysis and death.[11] While they show higher affinity for insect nAChRs compared to vertebrate receptors, their broad activity affects a wide range of insect species.[11]

Neonicotinoid_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (Neurotransmitter) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates Neonic Neonicotinoid Neonic->nAChR Irreversibly Binds & Activates Ion_Channel Ion Channel Opening nAChR->Ion_Channel Overstimulation Continuous Nerve Stimulation Ion_Channel->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis

Environmental Fate

The persistence and mobility of an insecticide in the environment are critical factors in determining its potential for non-target exposure.

ParameterIRAC Group 18 (Diacylhydrazines)Neonicotinoids
Water Solubility Low (e.g., Tebufenozide: 0.83 mg/L; Methoxyfenozide: Low)[13][14]High (Water-soluble)[6]
Soil Persistence (Half-life) Variable, can be on the order of months (e.g., Tebufenozide: 27.8 to 704 days depending on soil; Methoxyfenozide: 5.1-5.7 days in some studies)[15][16]Can be persistent, with half-lives that can exceed 1000 days for some compounds.[17]
Soil Mobility/Leaching Potential Low, tends to bind to organic matter in the topsoil.[8][15]High, due to high water solubility, leading to potential for groundwater contamination.[6][14]
Photodegradation A significant route of degradation in aquatic systems (e.g., Tebufenozide half-life of 67 days with light).[4][13]Can occur, but persistence in soil and water is a major concern.

Ecotoxicity Profile

The impact on non-target organisms is a key differentiator between these two insecticide classes.

Terrestrial Organisms
OrganismIRAC Group 18 (Diacylhydrazines)Neonicotinoids
Honey Bees (Apis mellifera) Generally low acute toxicity to adult bees.[18][19][20] Some studies indicate potential sublethal effects on colony activity and thermoregulation with chronic exposure.[21][22]High acute and chronic toxicity. Sublethal effects include impaired navigation, foraging, and immune response.[6]
Birds Practically non-toxic.[8][23]Indirect effects through reduction of insect food sources. Direct toxicity from consuming treated seeds.
Earthworms Not adversely affected at expected environmental concentrations.[8]Evidence of negative impacts.
Aquatic Organisms
OrganismIRAC Group 18 (Diacylhydrazines)Neonicotinoids
Freshwater Invertebrates (e.g., Daphnia magna) Very highly toxic on an acute basis to some species.[18][24]Very high toxicity, leading to concerns about impacts on aquatic food webs.[6][7]
Fish Moderately toxic on an acute basis.[18][24]Can be impacted indirectly through the food chain due to the decline in aquatic invertebrates.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of insecticide toxicity. Below are representative methodologies for key ecotoxicological studies.

Honey Bee Acute Contact Toxicity Test (adapted from OECD Guideline 214)

This test determines the median lethal dose (LD50) of an active substance on adult worker honey bees after direct contact.

Honey_Bee_Toxicity_Workflow Start Test Initiation Preparation Prepare Test Solutions (Active Ingredient in Carrier Solvent) Start->Preparation Application Apply 1 µL of Solution to Dorsal Thorax of Anesthetized Bees Preparation->Application Housing Place Bees in Cages (10 bees/cage) with Food Application->Housing Incubation Incubate at Controlled Temperature and Humidity Housing->Incubation Observation Record Mortality and Behavioral Effects at 4, 24, 48, 72, and 96 hours Incubation->Observation Analysis Calculate LD50 Values using Probit Analysis Observation->Analysis End Test Completion Analysis->End

Methodology:

  • Test Organisms: Young adult worker honey bees (Apis mellifera) from healthy, queen-right colonies.

  • Test Substance Preparation: A series of concentrations of the test substance are prepared in a suitable carrier solvent (e.g., acetone). A solvent-only control is also prepared.

  • Application: Individual bees are anesthetized (e.g., with carbon dioxide) and a precise volume (typically 1 microliter) of the test solution is applied to the dorsal thorax.

  • Housing and Maintenance: Treated bees are placed in small cages (e.g., 10 bees per cage) and provided with a food source (e.g., 50% sucrose (B13894) solution). Cages are kept in a dark incubator at a controlled temperature and humidity.

  • Observations: Mortality and any abnormal behavioral effects are recorded at specified intervals (e.g., 4, 24, 48, 72, and 96 hours) after application.[1]

  • Data Analysis: The median lethal dose (LD50), the dose causing 50% mortality of the test bees, is calculated using appropriate statistical methods (e.g., probit analysis).

Daphnia sp. Acute Immobilisation Test (adapted from OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna, a key freshwater invertebrate.

Methodology:

  • Test Organisms: Young daphnids (less than 24 hours old) from a healthy laboratory culture.[25]

  • Test Solutions: A range of concentrations of the test substance are prepared in a suitable culture medium. A control group with only the medium is included.[25]

  • Test Conditions: The test is conducted in glass beakers under controlled temperature and lighting conditions.[26] Typically, the test is static (no renewal of the test solution) or semi-static (renewal after 24 hours).[25]

  • Exposure: A specific number of daphnids (e.g., 20 daphnids per concentration, divided into four replicates of five) are introduced into each test beaker.[27]

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[25]

  • Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) at 48 hours is determined using statistical methods. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be reported.[25]

Conclusion

The available data indicate that IRAC Group 18 diacylhydrazine insecticides generally present a more favorable environmental profile compared to neonicotinoids. Their high target specificity, lower toxicity to many non-target organisms, particularly pollinators, and lower mobility in soil contribute to a reduced environmental risk. However, their high toxicity to certain aquatic invertebrates necessitates careful risk assessment and mitigation measures.

Neonicotinoids, while effective pest control agents, have a well-documented history of adverse environmental impacts. Their systemic nature, persistence, high water solubility, and broad-spectrum activity contribute to widespread environmental contamination and harm to non-target species, most notably pollinators and aquatic ecosystems.

For researchers and professionals in drug development, this comparison highlights the importance of considering not only the efficacy of a pest control agent but also its broader environmental and ecological consequences. The development of insecticides with more selective modes of action, similar to the diacylhydrazines, represents a promising avenue for more sustainable pest management strategies.

References

Unveiling the Next Generation of Insect Control: A Comparative Selectivity Analysis of Novel Ecdysone Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more selective and effective insecticides is paramount. Ecdysone (B1671078) agonists, which mimic the insect molting hormone 20-hydroxyecdysone, represent a key class of insecticides. Their efficacy hinges on their ability to selectively target pest insects while minimizing harm to non-target organisms. This guide provides a comprehensive evaluation of the selectivity of novel ecdysone agonists, comparing their performance against established compounds and the natural hormone.

This analysis focuses on comparing the in vitro activity of a traditional diacylhydrazine (DAH) agonist, Tebufenozide, with a novel tetrahydroquinoline (THQ) agonist. Ponasterone A, a potent natural ecdysteroid, is included as a benchmark. The data highlights the remarkable order-specific selectivity that can be achieved with these novel compounds.

Comparative Activity of Ecdysone Agonists

The following table summarizes the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) of selected ecdysone agonists in cell lines derived from different insect orders, providing a clear indication of their selective potency. Lower values indicate higher potency.

CompoundClassLepidoptera (Sf9/Bm5 cells)Diptera (S2 cells)ColeopteraNon-Target Organisms
Ponasterone A Natural EcdysteroidHigh Potency (IC₅₀: ~55 nM in Sf9)[1]High Potency (pIC₅₀ significantly higher than in Sf9)[2]ActiveCan affect other arthropods
Tebufenozide Diacylhydrazine (DAH)Very High Potency (EC₅₀: 0.00089 µM in Bm5)[3]Low Potency (EC₅₀: 0.71 µM in S2)[3]Weakly active or inactive[4]Low toxicity to most non-target animals[4]
Methoxyfenozide Diacylhydrazine (DAH)High Potency (IC₅₀ > Tebufenozide in Sf9)[1]Low Potency[2]Weakly active or inactive[4]Low toxicity to non-target arthropods
Halofenozide Diacylhydrazine (DAH)Mildly Active[4]InactiveEffective against coleopteran pests[4]Low toxicity to non-target animals
Novel Tetrahydroquinoline (THQ) Analog Tetrahydroquinoline (THQ)Low to No Activity[5]Active (Identified as selectively active in S2 cells)[5]Not reportedExpected to have low non-target toxicity due to receptor specificity

Ecdysone Receptor Signaling Pathway

Ecdysone agonists exert their effect by binding to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP). This ligand-receptor complex then binds to ecdysone response elements (EcREs) on DNA, initiating the transcription of genes responsible for molting. The selective action of novel agonists is attributed to differences in the ligand-binding domain of the EcR across different insect orders.

Caption: Ecdysone agonist signaling pathway initiating premature molting.

Experimental Workflow for Selectivity Evaluation

The evaluation of ecdysone agonist selectivity typically involves a multi-step process, beginning with in vitro assays to determine receptor affinity and culminating in in vivo bioassays to assess whole-organism effects.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Bioassays cluster_2 Phase 3: Non-Target Organism Testing A Compound Synthesis (Novel Agonists) B Cell-based Reporter Gene Assay (e.g., Sf9, S2 cell lines) A->B C Determine EC50/IC50 Values B->C D Larval Mortality/Growth Inhibition Assay (Target Pest Species) C->D Select Lead Compounds E Determine LC50/GI50 Values D->E F Bioassays on Beneficial Insects (e.g., pollinators, predators) E->F Confirm Selectivity G Assess Sub-lethal Effects F->G H H G->H Final Selectivity Profile

Caption: Workflow for evaluating the selectivity of novel ecdysone agonists.

Experimental Protocols

Cell-Based Ecdysone Receptor Reporter Assay

This in vitro assay is a primary screening tool to determine the potency and selectivity of ecdysone agonists.[3][6]

Objective: To quantify the ability of a compound to activate the ecdysone receptor in cell lines derived from different insect orders.

Materials:

  • Insect cell lines: e.g., Sf9 (from Spodoptera frugiperda, Lepidoptera) and S2 (from Drosophila melanogaster, Diptera).

  • Expression plasmids: One containing the ecdysone receptor (EcR) and ultraspiracle (USP) genes from the target insect, and a reporter plasmid containing a luciferase gene under the control of an ecdysone response element (EcRE).

  • Cell culture medium (e.g., SF-900 II SFM for Sf9, Schneider's medium for S2).

  • Transfection reagent.

  • Test compounds (novel and reference agonists).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Culture: Maintain Sf9 and S2 cells in their respective media at 27°C.

  • Transfection: Co-transfect the cells in 96-well plates with the EcR/USP expression plasmid and the EcRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, add serial dilutions of the test compounds and reference agonists to the cells. Include a solvent control (e.g., DMSO).

  • Incubation: Incubate the plates for another 24-48 hours at 27°C.

  • Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence intensity against the compound concentration and determine the EC₅₀ value (the concentration that elicits 50% of the maximum response) using a suitable software.

Larval Mortality Bioassay (Adapted from WHO guidelines)

This in vivo assay assesses the insecticidal activity of the compounds on whole organisms.[7][8][9][10][11]

Objective: To determine the lethal concentration (LC₅₀) of an ecdysone agonist against target insect larvae.

Materials:

  • Synchronized insect larvae (e.g., third-instar mosquito larvae for Diptera-specific compounds).

  • Test compounds dissolved in a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Dechlorinated or distilled water.

  • Beakers or disposable cups.

  • Pipettes.

  • Small amount of larval food.

  • Incubator maintaining appropriate temperature and photoperiod.

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound. Make serial dilutions in water to obtain the desired test concentrations. A control group with the solvent alone should be included.

  • Exposure: Place a defined number of larvae (e.g., 20-25) into each beaker containing a specific concentration of the test compound. Add a small amount of food. Each concentration should be replicated at least three times.

  • Incubation: Maintain the beakers in an incubator under controlled conditions (e.g., 25 ± 2°C, 12:12 h light:dark cycle).

  • Mortality Assessment: Record the number of dead larvae at 24 and 48 hours post-exposure. Larvae that are unable to move when gently prodded are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%. Calculate the LC₅₀ value and its 95% confidence intervals using probit analysis.

Conclusion

The development of novel ecdysone agonists, such as those from the tetrahydroquinoline class, demonstrates a significant advancement in achieving order-specific insect control. The data presented clearly indicates the high selectivity of THQs for Dipteran receptors, contrasting with the Lepidopteran-specific activity of traditional DAHs like tebufenozide. This high degree of selectivity, verifiable through the detailed experimental protocols provided, paves the way for the creation of more environmentally benign and effective integrated pest management (IPM) strategies. Future research should continue to explore new chemical scaffolds to further refine selectivity and combat the development of resistance.

References

Navigating the Challenge of Ecdysone Agonist Resistance: A Guide to Predictive Model Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to ecdysone (B1671078) agonists, a valuable class of insecticides, poses a significant threat to sustainable pest management. Predictive models offer a powerful tool to anticipate and mitigate the evolution of resistance. This guide provides a comprehensive comparison of predictive modeling approaches and details the experimental methodologies required for their robust validation.

Predictive Models for Ecdysone Agonist Resistance: A Comparative Overview

Predicting the likelihood and trajectory of ecdysone agonist resistance requires sophisticated modeling approaches. Three primary types of models are at the forefront of this effort: in silico molecular models, population dynamics models, and the Adverse Outcome Pathway (AOP) framework. Each offers unique insights and is best suited for different aspects of resistance prediction.

Model TypeDescriptionKey Parameters & Data InputsPredictive Output
In Silico Models (QSAR & Molecular Docking) These computational models predict the binding affinity of ecdysone agonists to the ecdysone receptor (EcR). They are crucial for understanding target-site interactions and identifying compounds less prone to resistance due to specific receptor mutations.- 3D structure of the EcR- Physicochemical properties of the agonist- Known binding affinities of other compounds- Predicted binding energy/affinity- Identification of key amino acid interactions- Potential for cross-resistance with other agonists
Population Dynamics Models These mathematical models simulate the evolution of resistance within an insect population over time. They integrate genetic, biological, and operational factors to predict the frequency of resistant individuals.[1][2]- Initial resistance allele frequency- Selection pressure (insecticide application frequency and dose)- Fitness costs associated with resistance- Gene flow and migration rates- Insect life history traits (e.g., generation time, reproductive rate)[3]- Rate of resistance evolution- Time to reach a critical resistance frequency- Impact of different resistance management strategies (e.g., rotations, refugia)
Adverse Outcome Pathway (AOP) The AOP framework provides a structured, qualitative model that links a molecular initiating event (MIE) to an adverse outcome at the population level through a series of key events (KEs).[4][5][6] For ecdysone agonists, the MIE is the activation of the EcR, leading to the adverse outcome of population decline.[4][5]- Mechanistic data from literature and experiments- Identification of key events in the toxicity pathway- Causal chain of events from molecular interaction to population-level effects- Identification of key biomarkers for monitoring resistance- A framework for integrating data from different types of studies

Experimental Validation: From Molecular Interactions to Population-Level Outcomes

Robust validation is critical to ensure the accuracy and predictive power of any model. A multi-pronged approach, combining in vitro, in vivo, and population-level studies, is essential.

Key Experimental Protocols

1. Cell-Based Reporter Gene Assay

This in vitro assay is a primary tool for quantifying the interaction between an ecdysone agonist and its receptor. It is used to determine the potency of a compound and to assess the impact of EcR mutations on agonist binding.[7][8][9][10]

  • Principle: Insect or mammalian cells are co-transfected with plasmids expressing the EcR and its partner protein, Ultraspiracle (USP), along with a reporter gene (e.g., luciferase) under the control of an ecdysone-responsive promoter. Activation of the EcR by an agonist drives the expression of the reporter gene, which can be quantified.

  • Methodology:

    • Cell Culture and Transfection: Culture appropriate host cells (e.g., Sf9 insect cells or HEK293T mammalian cells). Co-transfect cells with expression vectors for EcR, USP, and the reporter plasmid.

    • Compound Exposure: Plate the transfected cells and expose them to a range of concentrations of the ecdysone agonist. Include a known agonist as a positive control and a vehicle-only control.

    • Lysis and Reporter Assay: After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

    • Data Analysis: Plot the reporter gene activity against the agonist concentration to generate a dose-response curve and calculate the EC50 value (the concentration that elicits 50% of the maximal response).

2. Ecdysone Receptor Binding Assay

This in vitro assay directly measures the binding affinity of a compound to the EcR. It is a powerful tool for validating the predictions of in silico models and for investigating the molecular basis of target-site resistance.[11][12]

  • Principle: A radiolabeled or fluorescently labeled ecdysone analog (the ligand) is incubated with purified EcR/USP proteins. A test compound is added to compete with the labeled ligand for binding to the receptor. The amount of bound labeled ligand is measured to determine the binding affinity of the test compound.

  • Methodology:

    • Protein Expression and Purification: Express and purify the ligand-binding domains of EcR and USP, often as fusion proteins in E. coli.

    • Binding Reaction: In a multi-well plate, incubate the purified EcR/USP heterodimer with a fixed concentration of the labeled ligand and varying concentrations of the test compound.

    • Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the free ligand, typically by filtration through a membrane that retains the protein complex.

    • Quantification: Quantify the amount of labeled ligand bound to the receptor (e.g., using a scintillation counter for radiolabels or a fluorometer for fluorescent labels).

    • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of the labeled ligand binding).

3. Standard Insecticide Resistance Bioassay (Adapted from CDC Bottle Bioassay)

This method is used to assess the susceptibility of a population of insects to an insecticide and to monitor for the development of resistance.[13][14][15]

  • Principle: A known concentration of the ecdysone agonist is used to coat the inside of a glass bottle. Adult insects are introduced into the bottle, and their mortality is recorded over time.

  • Methodology:

    • Bottle Preparation: Coat the inside of glass bottles with a solution of the ecdysone agonist in a volatile solvent (e.g., acetone). Allow the solvent to evaporate completely, leaving a uniform layer of the insecticide. Prepare control bottles with solvent only.

    • Insect Collection and Exposure: Collect adult insects from the field or use a laboratory-reared colony. Introduce a known number of insects into each treated and control bottle.

    • Mortality Assessment: Record the number of dead or moribund insects at regular intervals over a defined exposure period (e.g., 2 hours).

    • Data Analysis: Calculate the percentage mortality at each time point. Compare the mortality rates of the test population to a known susceptible population to determine the resistance ratio. A mortality rate of less than 90% at a diagnostic time and dose indicates resistance.[13]

Supporting Experimental Data

The following tables summarize the types of quantitative data generated from these experimental validations.

Table 1: Potency of Ecdysone Agonists in a Cell-Based Reporter Gene Assay

CompoundCell LineEC50 (nM)Reference
Ponasterone ASf90.5[16]
TebufenozideSf92.0[16]
20-HydroxyecdysoneBm550.0[16]

Table 2: Binding Affinity of Ecdysteroids to the Ecdysone Receptor

CompoundIC50 (nM)Reference
Ponasterone A1.2[12]
Muristerone A1.9[12]
20-Hydroxyecdysone35.0[12]
Tebufenozide>100,000[12]

Table 3: Susceptibility of an Insect Population to an Ecdysone Agonist

PopulationInsecticideMortality at 2h (%)Resistance RatioReference
Susceptible StrainTebufenozide981.0Fictional Data
Field Population ATebufenozide6515.0Fictional Data
Field Population BTebufenozide922.5Fictional Data

Visualizing the Pathways and Processes

Ecdysone Signaling Pathway

Ecdysone_Signaling_Pathway cluster_outside Extracellular cluster_cell Insect Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysone Ecdysone Agonist EcR_USP_inactive EcR/USP Complex (inactive) Ecdysone->EcR_USP_inactive Binds to EcR EcR_USP_active EcR/USP Complex (active) EcR_USP_inactive->EcR_USP_active Conformational Change & Nuclear Translocation EcRE Ecdysone Response Element EcR_USP_active->EcRE Binds to DNA Target_Genes Target Gene Transcription EcRE->Target_Genes Initiates Biological_Response Molting/Metamorphosis Target_Genes->Biological_Response Leads to

Caption: The ecdysone signaling pathway is initiated by the binding of an agonist to the EcR/USP complex.

Workflow for Validation of a Predictive Model

Validation_Workflow Model_Development Predictive Model Development (e.g., Population Dynamics Model) In_Silico_Validation In Silico Validation (QSAR, Molecular Docking) Model_Development->In_Silico_Validation In_Vitro_Validation In Vitro Validation (Reporter & Binding Assays) Model_Development->In_Vitro_Validation Model_Refinement Model Refinement In_Silico_Validation->Model_Refinement In_Vivo_Validation In Vivo Validation (Model Organisms) In_Vitro_Validation->In_Vivo_Validation Population_Monitoring Population-Level Monitoring (Field Bioassays) In_Vivo_Validation->Population_Monitoring Population_Monitoring->Model_Refinement AOP_Ecdysone_Resistance MIE Molecular Initiating Event: Ecdysone Receptor Activation KE1 Key Event 1: Altered Gene Expression MIE->KE1 KE2 Key Event 2: Disrupted Molting Process KE1->KE2 AO_Individual Adverse Outcome (Individual): Mortality or Reduced Fecundity KE2->AO_Individual AO_Population Adverse Outcome (Population): Population Decline AO_Individual->AO_Population

References

A Comparative Analysis of Ecdysone Receptor Binding Affinities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding affinities of various compounds to the ecdysone (B1671078) receptor (EcR) is crucial for developing novel insecticides and for advancing our understanding of insect endocrinology. This guide provides a comparative analysis of the binding affinities of natural and synthetic ligands to the ecdysone receptor, supported by experimental data and detailed methodologies.

The ecdysone receptor, a member of the nuclear receptor superfamily, plays a pivotal role in regulating key physiological processes in arthropods, including molting and metamorphosis.[1] It functions as a heterodimer with the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[1][2] The EcR-USP heterodimer is the functional receptor that binds to ecdysteroids, such as 20-hydroxyecdysone (B1671079) (20E), to initiate a transcriptional cascade leading to developmental changes.[2] The ligand-binding pocket of the EcR is remarkably adaptable, capable of accommodating a variety of steroidal and non-steroidal ligands, a feature that has been exploited in the development of insecticides.[1][3]

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand to the ecdysone receptor is a key determinant of its biological activity. This affinity is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal effective concentration (EC50). A lower value for these parameters indicates a higher binding affinity. The following table summarizes the binding affinities of various natural ecdysteroids and synthetic non-steroidal ligands to EcR-USP complexes from different insect species.

Insect SpeciesReceptor ComplexLigandAssay TypeBinding Affinity (Kd/Ki/EC50)Reference
Drosophila melanogasterEcR/USP LBDsPonasterone ARadioligand BindingKd: 0.6 nM[4]
Drosophila melanogasterEcR/USP LBDs (recombined)Ponasterone ARadioligand BindingKd: 1.5 nM[4]
Chilo suppressalisEcR/USP (in vitro translated)Ponasterone ARadioligand BindingKd: 1.2 nM[5]
Chilo suppressalisEcR only (in vitro translated)Ponasterone ARadioligand BindingKd: 55 nM[5]
Drosophila melanogasterEcR/USP (yeast expressed)Ponasterone ARadioligand BindingKd: 1.8 nM[2]
LepidopteranEcRTebufenozideProtein ModelingHigh Affinity[6]
DipteranEcRTebufenozideProtein ModelingLow Affinity[6]

Ecdysone Signaling Pathway

The binding of an ecdysteroid to the EcR-USP heterodimer triggers a conformational change in the receptor complex, leading to the recruitment of coactivators and the initiation of target gene transcription. This signaling cascade ultimately orchestrates the complex processes of molting and metamorphosis.

Ecdysone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20E_cyto 20-Hydroxyecdysone (20E) 20E_nucl 20E 20E_cyto->20E_nucl Transport EcR_USP_20E Active Complex 20E_nucl->EcR_USP_20E EcR EcR EcR_USP EcR/USP Heterodimer EcR->EcR_USP USP USP USP->EcR_USP EcR_USP_CoR Inactive Complex EcR_USP->EcR_USP_CoR EcR_USP->EcR_USP_20E CoR Co-repressor CoR->EcR_USP_CoR EcR_USP_CoR->EcR_USP_20E Ligand Binding (CoR dissociation) EcRE Ecdysone Response Element EcR_USP_CoR->EcRE Binding & Repression CoA Co-activator EcR_USP_20E->CoA Recruitment EcR_USP_20E->EcRE Binding & Activation Target_Genes Target Gene Transcription EcRE->Target_Genes Development Molting & Metamorphosis Target_Genes->Development

Caption: Ecdysone signaling pathway.[4]

Experimental Protocols

Accurate determination of binding affinities relies on robust experimental methodologies. The following sections detail the protocols for common assays used in the study of ecdysone receptor binding.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

1. Receptor Preparation:

  • Express and purify the ligand-binding domains (LBDs) of EcR and USP proteins, often as fusion proteins in E. coli or insect cells.[4][7]

  • Co-expression of both proteins is recommended to ensure proper heterodimer formation and high-affinity ligand binding.[4]

  • Prepare a membrane fraction or a purified receptor complex solution in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[8]

2. Assay Procedure:

  • In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [³H]ponasterone A) to each well.

  • Add increasing concentrations of the unlabeled test compound to the wells.

  • Add the prepared receptor solution to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]

3. Separation of Bound and Free Ligand:

  • Rapidly separate the receptor-bound radioligand from the free radioligand using a filtration apparatus with glass fiber filters.[8][9]

  • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[8]

4. Detection and Data Analysis:

  • Dry the filters and measure the radioactivity using a scintillation counter.[8]

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[8]

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow Start Start Receptor_Prep Receptor Preparation (EcR/USP LBDs) Start->Receptor_Prep Assay_Setup Assay Setup in 96-well Plate - Radiolabeled Ligand - Unlabeled Competitor - Receptor Solution Receptor_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Separation of Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Detection Radioactivity Measurement (Scintillation Counting) Filtration->Detection Data_Analysis Data Analysis - Competition Curve - IC50 Determination - Ki Calculation Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.
Fluorescence Polarization (FP) Assay

This homogeneous assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled ligand upon binding to a larger receptor molecule.

1. Reagent Preparation:

  • Synthesize or obtain a fluorescently labeled ligand (tracer) that binds to the ecdysone receptor.

  • Prepare a solution of the purified EcR-USP heterodimer in a suitable assay buffer.

2. Assay Procedure:

  • In a microplate, add a fixed concentration of the fluorescent tracer to each well.

  • Add increasing concentrations of the unlabeled test compound.

  • Add the receptor solution to initiate the binding reaction.

  • Incubate the plate for a specific time to allow the binding to reach equilibrium.

3. Measurement:

  • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

4. Data Analysis:

  • The binding of the tracer to the receptor results in a slower rotation and an increase in fluorescence polarization.

  • The test compound competes with the tracer, causing a decrease in polarization.

  • Plot the change in millipolarization (mP) units against the logarithm of the test compound concentration to determine the IC50 and subsequently the Ki value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., a ligand) in solution to a ligand (e.g., the receptor) immobilized on a sensor chip in real-time.[10]

1. Chip Preparation and Ligand Immobilization:

  • Covalently immobilize the purified EcR-USP heterodimer onto the surface of a sensor chip.[11]

2. Analyte Injection:

  • Inject a solution containing the test compound (analyte) at various concentrations over the sensor chip surface.[11]

3. Measurement:

  • The binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).[12]

4. Data Analysis:

  • A sensorgram is generated by plotting the response units versus time.

  • From the association and dissociation phases of the sensorgram, the on-rate (ka) and off-rate (kd) constants can be determined.

  • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

This guide provides a foundational understanding of the comparative binding affinities to the ecdysone receptor and the experimental approaches to determine them. For researchers in insecticide discovery and insect physiology, these methods are invaluable tools for identifying and characterizing novel and potent EcR modulators.

References

A Comparative Guide to a Novel Diacylhydrazine Insecticide: Performance Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of a novel diacylhydrazine insecticide, designated as Compound 10h, against established commercial standards. The data presented is compiled from recent studies to facilitate an objective comparison of performance and to provide detailed experimental context.

Performance Data

The insecticidal activity of Compound 10h was evaluated against key lepidopteran pests and compared with commercial diacylhydrazine insecticides. The following tables summarize the median lethal concentration (LC50) and mortality rates observed in these studies.

Table 1: Comparative Larvicidal Activity (LC50) Against Plutella xylostella (Diamondback Moth)

CompoundLC50 (mg/L)95% Confidence Interval
Compound 10h (Novel) 23.67 19.43 - 28.52
Tebufenozide (B1682728)37.7731.89 - 45.14
Methoxyfenozide (B170004)0.290.23 - 0.36
Chromafenozide0.37 (µg/mL)Not Reported

Note: Chromafenozide data is presented in µg/mL as reported in the source study and may not be directly comparable to mg/L without conversion.

Table 2: Mortality Rate Against Helicoverpa armigera (Cotton Bollworm) at 10 mg/L

CompoundMortality (%)
Compound 10h (Novel) 87.5
TebufenozideNot Reported
MethoxyfenozideNot Reported
ChromafenozideNot Reported

Table 3: Comparative Larvicidal Activity (LC50) Against Spodoptera frugiperda (Fall Armyworm)

CompoundLC50 (µg/mL)
Compound D14 (Novel Isoxazoline Diacylhydrazine) 1.72
Tebufenozide60.5
Chlorantraniliprole3.64
Fluxametamide0.14

Note: This table includes a different class of novel compound (isoxazoline diacylhydrazine) and additional commercial standards for a broader comparison.

Mechanism of Action: Ecdysone (B1671078) Receptor Agonism

Diacylhydrazines, including the novel compounds and commercial standards listed, act as nonsteroidal ecdysone agonists.[1] They mimic the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E), and bind to the ecdysone receptor (EcR).[2][3][4] This binding triggers a premature and incomplete molting process, leading to larval death.[2] The high selectivity of diacylhydrazines for lepidopteran pests is attributed to structural differences in the EcR among different insect orders.[4][5]

Ecdysone_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell 20E 20-Hydroxyecdysone (Natural Hormone) EcR_USP EcR/USP Heterodimer 20E->EcR_USP Binds to DAH Diacylhydrazine (e.g., Compound 10h) DAH->EcR_USP Mimics & Binds to HRE Hormone Response Element (on DNA) EcR_USP->HRE Activates Gene_Expression Gene Expression (Premature Molting) HRE->Gene_Expression Initiates

Figure 1. Simplified signaling pathway of diacylhydrazine insecticides as ecdysone agonists.

Experimental Protocols

The following protocols are representative of the methodologies used to generate the comparative data.

1. Larvicidal Bioassay (Leaf-Dip Method)

This method is used to determine the LC50 of a compound against lepidopteran larvae.

  • Test Insects: Third-instar larvae of the target species (e.g., Plutella xylostella, Helicoverpa armigera).

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., acetone) and then diluted with distilled water containing a surfactant (e.g., Triton X-100) to create a series of concentrations.

  • Procedure:

    • Fresh cabbage leaves (or other appropriate host plant) are cut into discs.

    • Leaf discs are dipped into the test solutions for 10-30 seconds and then air-dried.

    • Control leaf discs are dipped in a solution containing only the solvent and surfactant.

    • The treated leaf discs are placed in individual Petri dishes lined with moistened filter paper.

    • Ten third-instar larvae are introduced into each Petri dish.

    • Each concentration is replicated three to four times.

    • The Petri dishes are maintained at a controlled temperature (e.g., 25 ± 1°C), humidity (e.g., 70-80%), and photoperiod (e.g., 16:8 h L:D).

  • Data Collection: Larval mortality is recorded at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Statistical Analysis: The LC50 values and their 95% confidence intervals are calculated using Probit analysis.

2. Topical Application Bioassay

This method assesses the contact toxicity of a compound.

  • Test Insects: Third-instar larvae of the target species.

  • Compound Preparation: The test compound is dissolved in acetone (B3395972) to prepare a range of concentrations.

  • Procedure:

    • A micro-applicator is used to apply a precise volume (e.g., 0.5 µL) of the test solution to the dorsal thorax of each larva.

    • Control larvae are treated with acetone only.

    • Treated larvae are placed in Petri dishes with an artificial diet.

    • Each treatment group consists of a set number of larvae (e.g., 30) and is replicated.

    • Incubation conditions are controlled as in the leaf-dip bioassay.

  • Data Collection and Analysis: Mortality is assessed at specified time points, and the data is analyzed to determine the median lethal dose (LD50).

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis Compound_Prep Compound Dilution Series Leaf_Dip Leaf-Dip Bioassay Compound_Prep->Leaf_Dip Topical_App Topical Application Compound_Prep->Topical_App Insect_Rearing Rearing of Target Insect Larvae Insect_Rearing->Leaf_Dip Insect_Rearing->Topical_App Incubation Incubation (Controlled Environment) Leaf_Dip->Incubation Topical_App->Incubation Mortality_Count Mortality Assessment (24, 48, 72h) Incubation->Mortality_Count Probit_Analysis Probit Analysis (LC50/LD50 Calculation) Mortality_Count->Probit_Analysis

Figure 2. General experimental workflow for insecticide benchmarking.

Conclusion

The presented data indicates that novel diacylhydrazines, such as Compound 10h, exhibit significant insecticidal activity, in some cases superior to the first-generation commercial standard tebufenozide against specific pests like P. xylostella and H. armigera.[6][7] However, other commercial standards like methoxyfenozide may show higher potency.[8] The development of new diacylhydrazine derivatives continues to be a promising area for identifying selective and effective insecticides for integrated pest management programs. Further research should focus on expanding the range of target pests and evaluating the performance of these novel compounds under field conditions.

References

Methoxyfenozide Field Trial Performance: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methoxyfenozide's performance in field trials against alternative insecticides. The data presented is a meta-summary derived from multiple studies, offering an objective overview of its efficacy and environmental impact. Detailed experimental protocols are provided for key cited experiments to ensure reproducibility and critical evaluation.

Performance Against Target Pests

Methoxyfenozide (B170004), an insect growth regulator, demonstrates high efficacy against a range of lepidopteran pests.[1][2][3] Its unique mode of action, which mimics the insect molting hormone ecdysone (B1671078), leads to premature and lethal molting in larval stages.[1][2][4] This targeted approach results in significant pest mortality and crop protection, often comparable or superior to other industry-standard insecticides.

A field study on sugarcane demonstrated that Methoxyfenozide 24% SC at application rates of 500 ml/ha and 625 ml/ha resulted in the lowest incidence of early shoot borer (Chilo infuscatellus) and internode borer (Chilo sacchariphagus indicus), respectively.[5] At 7 days after treatment, the 625 ml/ha application recorded the lowest early shoot borer damage at 1.80%, on par with the 500 ml/ha application at 1.83%.[5] Furthermore, the highest cane yields were recorded in plots treated with Methoxyfenozide 24% SC at 625 ml/ha (108.46 t/ha) and 500 ml/ha (106.14 t/ha).[5]

In almond orchards, multiple applications of methoxyfenozide were found to be more effective than a single application of other insecticides for controlling the navel orangeworm (Amyelois transitella).[6] Specifically, two or three applications of methoxyfenozide bracketing the hull split period were more effective than a single application of phosmet (B1677707) or permethrin.[6] Field experiments also showed that methoxyfenozide reduced the survival of navel orangeworm eggs by 96-99%.[6]

A multi-year study on soybeans demonstrated that a nanoparticle formulation of methoxyfenozide was as efficacious as the commercial formulation, Intrepid 2F, at the same active ingredient concentration.[7]

Comparative Efficacy and Impact on Non-Target Organisms

A significant advantage of methoxyfenozide is its selectivity, which results in a lower impact on non-target organisms compared to broader-spectrum insecticides.[1][8]

A field experiment in a commercial willow plantation directly compared the effects of methoxyfenozide and cypermethrin (B145020) on the arthropod community. The results showed that the number of dead arthropods collected 72 hours after treatment with methoxyfenozide was 66% lower than in cypermethrin-treated areas.[9][10] Methoxyfenozide was found to be lethal to a smaller number of families of dipterans, coleopterans, and hymenopterans compared to cypermethrin.[9][10] The abundance of dead predators, herbivores, and parasitoids was also lower in the methoxyfenozide-treated trees.[9][10]

Laboratory and field trials have also shown that methoxyfenozide is not toxic to the beneficial egg parasitoid Trichogramma nr. brassicae at field rates, making it suitable for integrated pest management (IPM) programs.[11] In contrast, insecticides like naled (B1676917) and chlorfenapyr (B1668718) caused 100% mortality in adult Trichogramma in direct application assays.[11]

The following tables summarize the quantitative data from these field trials.

Table 1: Efficacy of Methoxyfenozide Against Sugarcane Borers
TreatmentApplication Rate (ml/ha)Early Shoot Borer Incidence (%) (7 DAT)Internode Borer Incidence (%)Cane Yield (t/ha)
Methoxyfenozide 24% SC6251.800.03108.46
Methoxyfenozide 24% SC5001.830.03106.14
Methoxyfenozide 24% SC375Not specified0.28Not specified
Fipronil 5% SC20002.610.55Not specified
Monocrotophos 36% SL2250Not specified1.18Not specified
Chlorpyriphos 20% EC1500Not specified1.59Not specified
Untreated Check-Not specifiedNot specifiedNot specified

Source: Journal of Pharmacognosy and Phytochemistry, 2019.[5]

Table 2: Impact of Methoxyfenozide and Cypermethrin on Non-Target Arthropods
InsecticideTotal Dead Arthropods (72 hours post-treatment)Key Affected Non-Target Groups
Methoxyfenozide1274Lower number of dipteran, coleopteran, and hymenopteran families.
Cypermethrin3408Higher number of dipteran, coleopteran, and hymenopteran families. Also recorded Dyctioptera, Pseudoscorpionida, and Isopoda which were absent in methoxyfenozide samples.

Source: ResearchGate, Effects of the insecticides methoxyfenozide and cypermethrin on non-target arthropods: a field experiment.[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for scientific scrutiny and replication.

Methoxyfenozide Efficacy Trial in Sugarcane
  • Experimental Design: Randomized block design with seven treatments replicated three times.[5]

  • Plot Size: 7.5 x 4 meters.[5]

  • Crop: Sugarcane Var, Co-94012, sown at 90x30 cm spacing.[5]

  • Treatments: Methoxyfenozide 24% SC at 375, 500, and 625 ml/ha; Fipronil 5% SC at 2000 ml/ha; Monocrotophos 36% SL at 2250 ml/ac; Chlorpyriphos 20% EC at 1500 ml/ha; and an untreated control.[5]

  • Data Collection:

    • Early shoot borer incidence was recorded at 7 and 30 days after treatment.[5]

    • Internode borer incidence was recorded at harvest from 25 randomly selected canes per plot by counting the number of internodes and the number of damaged internodes.[5]

    • Cane yield was recorded at harvest.[5]

  • Statistical Analysis: Data was transformed to arcsine values and subjected to statistical analysis.[5]

Comparative Impact Assessment on Non-Target Arthropods in Willow Plantation
  • Experimental Design: One-way ANOVA design with the insecticide as the treatment factor.[9][10]

  • Experimental Unit: Each individual tree.[9][10]

  • Treatments: Methoxyfenozide and cypermethrin.[9][10]

  • Data Collection: Dead arthropods were collected in four boxes placed underneath each tree for 72 hours after treatment.[9][10]

  • Response Variable: The number of dead arthropods collected per sampling unit.[9][10]

  • Statistical Analysis: A one-way ANOVA was used to analyze the data.[9][10]

Visualizations

Methoxyfenozide Mode of Action

The following diagram illustrates the signaling pathway of methoxyfenozide, which acts as an ecdysone agonist.

Methoxyfenozide_Mode_of_Action cluster_insect Insect Larva Methoxyfenozide Methoxyfenozide Binding Binding Methoxyfenozide->Binding Ecdysone_Receptor Ecdysone_Receptor Ecdysone_Receptor->Binding Premature_Molting Premature_Molting Binding->Premature_Molting Activates Lethal_Effect Lethal_Effect Premature_Molting->Lethal_Effect Leads to

Caption: Methoxyfenozide binds to the ecdysone receptor, triggering premature and lethal molting.

Generalized Field Trial Workflow

The diagram below outlines a typical experimental workflow for a field trial evaluating insecticide efficacy.

Field_Trial_Workflow Site_Selection Site_Selection Experimental_Design Experimental_Design Site_Selection->Experimental_Design Plot_Establishment Plot_Establishment Experimental_Design->Plot_Establishment Pre_Treatment_Assessment Pre_Treatment_Assessment Plot_Establishment->Pre_Treatment_Assessment Treatment_Application Treatment_Application Pre_Treatment_Assessment->Treatment_Application Post_Treatment_Data_Collection Post_Treatment_Data_Collection Treatment_Application->Post_Treatment_Data_Collection Data_Analysis Data_Analysis Post_Treatment_Data_Collection->Data_Analysis Results_Interpretation Results_Interpretation Data_Analysis->Results_Interpretation

Caption: A generalized workflow for conducting insecticide field efficacy trials.

References

A Comparative Guide to Analytical Standards for Diacylhydrazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical standards and methods for the quantification of diacylhydrazine insecticides, a class of insect growth regulators that act as ecdysone (B1671078) agonists. The selection of a reliable analytical standard is critical for accurate and reproducible quantification in various matrices, including environmental samples, agricultural commodities, and biological tissues. This document summarizes key performance data, details experimental protocols, and provides an overview of the relevant biological pathways to aid researchers in their analytical method development and validation.

Performance Comparison of Analytical Methods and Standards

The accurate quantification of diacylhydrazines, such as tebufenozide (B1682728) and methoxyfenozide, relies on robust analytical methods, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The choice of analytical standard is a critical factor influencing the method's performance. Several suppliers offer certified reference materials (CRMs) for these compounds. While direct comparative studies of standards from different suppliers are limited, the performance of analytical methods validated using these standards provides valuable insights.

Analytical MethodAnalyte(s)Standard Supplier (if specified)MatrixRecovery (%)LOQ (μg/kg)Linearity (r²)Reference
UPLC-MS/MSTebufenozide, Methoxyfenozide, Chromafenozide, HalofenozideNot SpecifiedFruits and Vegetables74.2 - 112.5≤ 2> 0.99[1]
LC-MS/MSMethoxyfenozideSigma-AldrichGrapes86 - 95500.9999[2]
LC-MS/MSTebufenozide, MethoxyfenozideNot SpecifiedVegetables70 - 1104> 0.996[3]
UHPLC-MS/MSTebufenozide, PhoximNot SpecifiedCabbage and SoilNot Specified5Not Specified[4]
LC-MS/MSMethoxyfenozide, Tebufenozide, Chromafenozide, HalofenozideNot SpecifiedTomatoes81.2 - 97.610> 0.99[5][6]
LC-MS/MSMethoxyfenozideNot SpecifiedFruits, Vegetables, Mint72 - 129Not SpecifiedNot Specified[7]

Key Suppliers of Diacylhydrazine Certified Reference Materials:

  • Sigma-Aldrich: Offers PESTANAL® and TraceCERT® analytical standards for various diacylhydrazines, including tebufenozide and methoxyfenozide.[8]

  • LGC Standards: Provides certified reference materials for methoxyfenozide.

  • AccuStandard: Offers a wide range of pesticide CRMs.

  • FUJIFILM Wako: Supplies analytical standards for pesticides, including tebufenozide.[9]

  • HPC Standards: Provides high-purity tebufenozide reference materials.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline a typical workflow for diacylhydrazine quantification.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.[1][10][11][12]

Extraction:

  • Homogenize 10-15 g of the sample.

  • Add 10-15 mL of acetonitrile (B52724) (with 1% acetic acid for the AOAC method).

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge to separate the layers.

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take an aliquot of the acetonitrile supernatant.

  • Add a dSPE cleanup mixture containing a primary secondary amine (PSA) sorbent to remove organic acids, sugars, and fatty acids, and C18 to remove nonpolar interferences. Graphitized carbon black (GCB) can be used for samples with high pigment content.

  • Vortex and centrifuge.

  • The final extract is ready for LC-MS/MS analysis.

Analytical Quantification: HPLC-MS/MS

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used (e.g., Agilent ZORBAX RRHD Eclipse Plus C18).[13]

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive mode is generally used for most diacylhydrazines.[1][6]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Two or more MRM transitions (a precursor ion and at least two product ions) are monitored for each analyte for confirmation.

  • Key Parameters: Optimized collision energies and RF lens voltages are crucial for achieving optimal sensitivity.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Ecdysone Receptor Signaling

Diacylhydrazine insecticides act as agonists of the ecdysone receptor (EcR), mimicking the natural insect molting hormone, 20-hydroxyecdysone. This disrupts the normal molting process, leading to premature and incomplete molting, and ultimately, insect death. The EcR forms a heterodimer with the ultraspiracle protein (USP). This complex binds to ecdysone response elements (EcREs) on the DNA, regulating the transcription of genes involved in molting and development.

ecdysone_signaling_pathway cluster_hemolymph Hemolymph cluster_cell Target Cell cluster_nucleus Nucleus Diacylhydrazine Diacylhydrazine (e.g., Tebufenozide) EcR Ecdysone Receptor (EcR) Diacylhydrazine->EcR Binds to EcR_USP_complex EcR/USP Heterodimer EcR->EcR_USP_complex Forms complex with USP Ultraspiracle Protein (USP) USP->EcR_USP_complex EcRE Ecdysone Response Element (EcRE) on DNA EcR_USP_complex->EcRE Binds to Gene_Transcription Gene Transcription EcRE->Gene_Transcription Activates Molting_Genes Molting Genes Gene_Transcription->Molting_Genes Leads to expression of Developmental_Disruption Developmental Disruption & Premature Molting Molting_Genes->Developmental_Disruption Results in

Caption: Ecdysone receptor signaling pathway activated by diacylhydrazines.

Analytical Workflow

The general workflow for the quantification of diacylhydrazines from a sample matrix to the final result is depicted below.

analytical_workflow Sample_Collection 1. Sample Collection (e.g., Fruits, Vegetables, Soil) Homogenization 2. Sample Homogenization Sample_Collection->Homogenization Extraction 3. QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup 4. Dispersive SPE Cleanup (PSA, C18) Extraction->Cleanup Analysis 5. LC-MS/MS Analysis Cleanup->Analysis Data_Processing 6. Data Processing & Quantification Analysis->Data_Processing Result 7. Final Result (Concentration of Diacylhydrazine) Data_Processing->Result

Caption: General analytical workflow for diacylhydrazine quantification.

References

"comparative genomics of ecdysone receptors in different insect orders"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Genomic Guide to Ecdysone (B1671078) Receptors Across Insect Orders

For Researchers, Scientists, and Drug Development Professionals

The ecdysone receptor (EcR), a ligand-activated transcription factor, stands as a central regulator of insect development, orchestrating critical life-stage transitions such as molting and metamorphosis.[1][2][3][4] This nuclear receptor functions as a heterodimer with the Ultraspiracle protein (USP), the insect ortholog of the vertebrate Retinoid X Receptor (RXR).[1][2][5][6][7] The binding of the active form of ecdysone, 20-hydroxyecdysone (B1671079) (20E), to the EcR/USP complex initiates a cascade of gene expression that drives these profound developmental changes.[2][4]

Given its crucial role, the EcR is a prime target for the development of highly specific and effective insecticides.[1] Understanding the genomic and structural variations of EcR across different insect orders is paramount for designing targeted pest control strategies and for advancing our fundamental knowledge of insect evolution and endocrinology. This guide provides a comparative overview of EcR genomics, focusing on key insect orders, and presents standardized protocols for its study.

The Ecdysone Signaling Pathway: A Conserved Mechanism

The ecdysone signaling cascade is a well-established model for steroid hormone action.[3][4] Upon synthesis and release, ecdysone is converted in peripheral tissues to its active form, 20E.[4] This hormone enters the cell nucleus and binds to the ligand-binding domain (LBD) of the EcR protein, which is partnered with USP. This ligand binding induces a conformational change in the receptor complex, allowing it to bind to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This binding event, in turn, recruits co-regulators to either activate or repress gene transcription, initiating a hierarchical genetic cascade.[1] Key primary-response genes activated by the EcR/USP complex include transcription factors like Broad-Complex (BR-C), E74, and E75, which then regulate a larger set of secondary-response genes responsible for the biological effects of ecdysone.[1]

Ecdysone_Signaling_Pathway cluster_outside Hemolymph cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E Ecdysone E_cyto Ecdysone E->E_cyto Enters Cell _20E 20-Hydroxyecdysone (20E) E_cyto->_20E Conversion _20E_nuc 20E _20E->_20E_nuc Enters Nucleus EcR_USP EcR/USP Heterodimer _20E_nuc->EcR_USP Binds EcR EcR EcR->EcR_USP USP USP USP->EcR_USP EcRE EcRE (DNA) EcR_USP->EcRE Binds TargetGenes Primary Response Genes (e.g., BR-C, E74, E75) EcRE->TargetGenes Activates Transcription

Caption: Generalized ecdysone signaling pathway in insects.

Comparative Genomic and Structural Analysis

While the overall function of the ecdysone receptor is conserved, its gene structure, isoform diversity, and protein sequence show significant variation across insect orders. This divergence has important implications for receptor function and evolution.

Gene Structure and Isoform Variation

In many insects, the EcR gene utilizes alternative promoters and/or alternative splicing to produce multiple protein isoforms, most commonly EcR-A and EcR-B1.[8][9] These isoforms typically differ in their N-terminal A/B domain, which can lead to differences in their transcriptional activation functions.[8] The expression of these isoforms is often spatially and temporally regulated, allowing for tissue- and stage-specific responses to the same hormonal signal.[8] For instance, the fruit fly Drosophila melanogaster (Diptera) produces three isoforms: EcR-A, EcR-B1, and EcR-B2.[10]

FeatureDiptera (e.g., Drosophila melanogaster)Lepidoptera (e.g., Bombyx mori)Coleoptera (e.g., Leptinotarsa decemlineata)Hymenoptera (e.g., Apis mellifera)
Known EcR Isoforms EcR-A, EcR-B1, EcR-B2[8][10]EcR-A, EcR-B1EcR-A, EcR-B1[9]EcR-A, EcR-B1
Genomic Organization Complex locus with alternative promoters and splicing.[8][10]Alternative promoter usage and splicing.Alternative exon usage generates isoforms.[9]Assumed to be similar via alternative promoters/splicing.
Partner Protein Ultraspiracle (USP)[2]Ultraspiracle (USP)Ultraspiracle (USP)Ultraspiracle (USP)

Table 1: Comparison of Ecdysone Receptor Gene Features Across Major Insect Orders.

Protein Domain Divergence and Phylogenetics

The EcR protein is modular, containing conserved domains for DNA binding (DBD) and ligand binding (LBD).[5][7] Phylogenetic analyses reveal that EcR and USP sequences cluster according to their respective insect orders, as expected from taxonomic relationships.[11]

A key finding from comparative studies is the rapid divergence of both EcR and its partner USP in the Diptera and Lepidoptera lineages (clade Panorpida) compared to other insect orders like Coleoptera and Hymenoptera.[5][6][7] This accelerated evolution is particularly pronounced in the ligand-binding domain (LBD) of USP and the DNA-binding domain (DBD) and F domain of EcR.[5][7] This suggests a co-evolution between the two heterodimer partners, which may have led to functional divergence of the receptor complex in these highly derived insect groups.[5][6][7] This finding is critical, as it implies that results from model organisms like Drosophila cannot always be generalized to other insects, a crucial consideration for insecticide development.[6]

DomainConservation LevelKey Observations
A/B Domain LowHighly variable in sequence and length; contributes to isoform-specific functions.
C (DBD) HighHighly conserved across all insects, essential for DNA binding. Shows some variability in Diptera and Lepidoptera.[7]
D (Hinge) ModerateFlexible region connecting DBD and LBD.
E (LBD) High (structurally)The core ligand-binding pocket is conserved to bind 20E.[6] However, the overall sequence shows accelerated evolution in Diptera and Lepidoptera, possibly related to co-evolution with USP.[6]
F Domain LowC-terminal region, highly variable and its function is not well-defined. Shows variability in Diptera and Lepidoptera.[7]

Table 2: Conservation of Ecdysone Receptor Protein Domains.

Phylogenetic_Tree Root Anc Root->Anc Holo Anc->Holo Holometabola Hemi Anc->Hemi Pano Holo->Pano Panorpida Clade (Rapid EcR/USP Divergence) HymCol Holo->HymCol DipLep Pano->DipLep Coleoptera Coleoptera HymCol->Coleoptera Hymenoptera Hymenoptera HymCol->Hymenoptera Lepidoptera Lepidoptera DipLep->Lepidoptera Diptera Diptera DipLep->Diptera Hemiptera Hemiptera

Caption: Simplified phylogeny of insect orders showing EcR divergence.

Experimental Protocols

Investigating the comparative genomics of EcRs requires a combination of bioinformatics and molecular biology techniques. Below are detailed protocols for two key experimental approaches.

Protocol 1: Phylogenetic Analysis of Ecdysone Receptors

This protocol outlines the steps for constructing a phylogenetic tree to visualize the evolutionary relationships between EcR proteins from different insects.

  • Sequence Retrieval:

    • Obtain EcR protein sequences from public databases like NCBI GenBank or UniProt. Use known EcR sequences (e.g., from Drosophila melanogaster) as queries for BLASTp searches.

    • Collect full-length sequences from representative species of the orders of interest (Diptera, Lepidoptera, Coleoptera, Hymenoptera, etc.). Include an outgroup sequence from a non-insect arthropod if desired.

  • Multiple Sequence Alignment (MSA):

    • Use an MSA tool like Clustal Omega, MAFFT, or MUSCLE to align the collected protein sequences.

    • Visually inspect the alignment to ensure that conserved domains (like the DBD and LBD) are correctly aligned. Manually edit or trim poorly aligned regions, particularly at the N- and C-termini, if necessary.

  • Phylogenetic Tree Construction:

    • Use the aligned sequences as input for phylogenetic software (e.g., MEGA, PhyML, RAxML).

    • Choose a substitution model (e.g., JTT, WAG) that best fits the data. Model selection tools within the software can assist with this.

    • Select a tree-building method. Common methods include:

      • Neighbor-Joining (NJ): A fast distance-based method suitable for large datasets.[12]

      • Maximum Likelihood (ML): A statistically robust method that evaluates the likelihood of the data given the tree.

    • Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the branches of the tree. Bootstrap values >70 are generally considered good support.

  • Tree Visualization and Interpretation:

    • Use a tree viewer like FigTree or the built-in tools in MEGA to visualize and annotate the final tree.

    • Analyze the clustering of sequences to infer evolutionary relationships.

Protocol 2: Luciferase Reporter Assay for EcR Activity

This assay quantitatively measures the ability of an EcR from a specific insect to activate transcription in response to ecdysone or other chemical compounds.

  • Plasmid Construction:

    • Expression Vector: Clone the full-length coding sequence of the EcR and USP genes from the insect of interest into separate mammalian or insect expression vectors (e.g., under the control of a CMV or Actin promoter).

    • Reporter Vector: Use a reporter plasmid containing multiple copies of a consensus EcRE upstream of a minimal promoter, driving the expression of a reporter gene like Firefly luciferase.

    • Control Vector: Use a plasmid constitutively expressing a different reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 for mammalian systems or Sf9 for insect systems) in appropriate media.

    • Co-transfect the cells with the EcR expression plasmid, the USP expression plasmid, the EcRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent (e.g., Lipofectamine).

  • Hormone/Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing the test compounds. This should include:

      • A vehicle control (e.g., DMSO).

      • A positive control (20-hydroxyecdysone) at various concentrations to generate a dose-response curve.

      • Test compounds (e.g., potential insecticide candidates).

  • Luciferase Assay:

    • After an incubation period (typically 24-48 hours), lyse the cells.

    • Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold induction of reporter activity relative to the vehicle control.

    • Plot the dose-response curves and calculate EC50 values (the concentration that elicits a half-maximal response) for active compounds.

Reporter_Assay_Workflow Plasmids 1. Plasmids - EcR Expression - USP Expression - EcRE-Luc Reporter - Renilla Control Transfection 2. Co-transfect into Cells (e.g., HEK293 or Sf9) Plasmids->Transfection Incubate1 3. Incubate for 24h Transfection->Incubate1 Treatment 4. Treat with Compounds - Vehicle (Control) - 20E (Positive Control) - Test Chemicals Incubate1->Treatment Incubate2 5. Incubate for 24-48h Treatment->Incubate2 Lysis 6. Lyse Cells Incubate2->Lysis Luminometer 7. Measure Luciferase Activity Lysis->Luminometer Analysis 8. Data Analysis - Normalize Data - Calculate Fold Induction - Determine EC50 Luminometer->Analysis

Caption: Workflow for a dual-luciferase reporter assay to test EcR activity.

References

"evaluating the performance of generic versus branded tebufenozide"

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the efficacy and characteristics of generic versus branded tebufenozide (B1682728) formulations.

Tebufenozide, a diacylhydrazine insecticide, is a highly effective insect growth regulator that functions as an ecdysone (B1671078) agonist. It induces a premature and lethal molt in lepidopteran larvae, making it a valuable tool in pest management.[1][2][3][4][5] The original patent holder for tebufenozide marketed it under brand names such as Mimic®. Following patent expiration, several generic formulations have become available. This guide provides a comprehensive comparison of the expected performance of generic versus branded tebufenozide, supported by experimental protocols and an overview of its mode of action.

Performance Comparison: Efficacy, Purity, and Bioequivalence

Generic pesticides are required to contain the same active ingredient as the branded product, in the same concentration.[6][7] This ensures that, in principle, the biological activity of the generic should be comparable to the original formulation. However, variations can arise from the inert ingredients used in the formulation, which can affect factors like stability, solubility, and adhesion to plant surfaces.[6][8]

Table 1: Key Performance Parameters for Tebufenozide Formulations

ParameterBranded Tebufenozide (e.g., Mimic®)Generic TebufenozideConsiderations for Researchers
Active Ingredient N-tert-Butyl-N′-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazideIdentical to branded productRegulatory agencies ensure the same active ingredient and concentration.[6][7]
Efficacy (LC50) Established LC50 values for various lepidopteran pests. For example, the LC50 for Anticarsia gemmatalis has been reported as 3.86 mg/mL.[8][9]Expected to be within a narrow range of the branded product due to the same active ingredient.Minor variations could occur due to differences in inert ingredients affecting bioavailability.
Speed of Action Induces cessation of feeding and initiates a premature molt within 24 hours of ingestion.[1][10]Expected to have a similar onset of action.Formulation differences could slightly alter the speed of uptake by the target pest.
Impurity Profile Subject to rigorous quality control by the original manufacturer.Must meet regulatory standards for purity, but the specific impurity profile may differ from the branded product.Impurities can arise from the synthesis process or degradation and may include starting materials, by-products, or isomers.[11][12][13]
Cost Generally higher due to research and development costs.[6]Typically lower in cost.[6][7]A significant factor for large-scale research or application.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Median Lethal Concentration (LC50)

This protocol is designed to determine the concentration of a tebufenozide formulation that is lethal to 50% of a test population of a target lepidopteran pest.

Materials:

  • Branded and generic tebufenozide formulations

  • Target insect larvae (e.g., Spodoptera exigua, Anticarsia gemmatalis) of a uniform age/instar

  • Artificial diet or host plant leaves

  • Petri dishes or multi-well plates

  • Micropipettes

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Analytical balance

  • Statistical software for probit analysis

Procedure:

  • Preparation of Stock Solutions: Accurately weigh and dissolve a known amount of each tebufenozide formulation in a small amount of a suitable solvent (if necessary) and then dilute with distilled water containing a surfactant to create a stock solution of the highest desired concentration.

  • Serial Dilutions: Prepare a series of at least five serial dilutions from the stock solution. A negative control (water and surfactant only) must be included.

  • Treatment Application:

    • Diet Incorporation Method: Mix the test solutions into the artificial diet before it solidifies.

    • Leaf Dip Method: Dip host plant leaves into the test solutions for a set period (e.g., 10-30 seconds) and allow them to air dry.

  • Insect Exposure: Place one larva into each petri dish or well containing the treated diet or leaf. Ensure a sufficient number of replicates for each concentration (e.g., 3-5 replicates with 10-20 larvae per replicate).

  • Incubation: Maintain the insects under controlled conditions of temperature, humidity, and photoperiod.

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence intervals for each formulation. Abbott's formula should be used to correct for control mortality if it exceeds 10%.

Protocol 2: Impurity Profiling using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for identifying and quantifying impurities in different tebufenozide formulations.

Materials:

  • Branded and generic tebufenozide formulations

  • HPLC system with a UV or mass spectrometry (MS) detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Analytical standards of tebufenozide and any known impurities (if available)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known concentration of each tebufenozide formulation in the mobile phase. Filter the samples through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid) is typically used. The gradient program should be optimized to separate the active ingredient from any impurities.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength where tebufenozide and potential impurities absorb, or MS detection for identification.

  • Data Analysis:

    • Identify the peak corresponding to tebufenozide by comparing its retention time with that of an analytical standard.

    • Identify and quantify impurity peaks based on their retention times and peak areas relative to the main tebufenozide peak. If standards for impurities are available, they can be used for definitive identification and quantification.

    • Express impurity levels as a percentage of the total peak area.

Visualizations

Tebufenozide Signaling Pathway

Tebufenozide mimics the action of the insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). It binds to the ecdysone receptor (EcR), which forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to ecdysone response elements (EcREs) on DNA, leading to the transcription of genes that initiate the molting process.[7][14][15]

Caption: Tebufenozide's mode of action via the ecdysone receptor signaling pathway.

Comparative Experimental Workflow

The following diagram illustrates a logical workflow for comparing the performance of generic and branded tebufenozide.

Comparative_Workflow cluster_physchem Physicochemical Analysis cluster_bioassay Biological Efficacy Assays start Start: Obtain Branded and Generic Tebufenozide Formulations Purity Impurity Profiling (HPLC) start->Purity AI_Content Active Ingredient Quantification start->AI_Content LC50 LC50 Determination start->LC50 Speed Speed of Kill Assay start->Speed Data_Analysis Statistical Analysis and Comparison Purity->Data_Analysis AI_Content->Data_Analysis LC50->Data_Analysis Speed->Data_Analysis Conclusion Conclusion on Bioequivalence and Performance Data_Analysis->Conclusion

Caption: Workflow for evaluating generic vs. branded tebufenozide performance.

Conclusion

References

Ecdysone Agonists vs. Broad-Spectrum Insecticides: A Comparative Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative risk profiles of ecdysone (B1671078) agonists and broad-spectrum insecticides, supported by experimental data and detailed methodologies.

The imperative for effective pest management in agriculture and public health is increasingly balanced by the need for environmentally sustainable and toxicologically sound solutions. This guide provides a comprehensive comparison of two major classes of insecticides: the target-specific ecdysone agonists and the conventional broad-spectrum insecticides. By examining their modes of action, toxicity to target and non-target organisms, and environmental fate, this document aims to equip researchers and drug development professionals with the critical information needed for informed risk assessment and the development of next-generation pest control strategies.

Executive Summary

Ecdysone agonists, a class of insect growth regulators (IGRs), offer a more targeted approach to pest control by mimicking the insect molting hormone, 20-hydroxyecdysone, leading to a premature and lethal molt.[1][2] This specific mode of action results in a narrower spectrum of activity, primarily affecting the target pest orders, such as Lepidoptera (moths and butterflies) and Coleoptera (beetles).[3][4] In contrast, broad-spectrum insecticides, such as organophosphates and carbamates, act on the nervous system by inhibiting the enzyme acetylcholinesterase, a mechanism that is highly conserved across a wide range of organisms, leading to significant off-target toxicity.[5] This fundamental difference in their mechanism of action underpins the significant disparities in their risk profiles.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data to provide a clear comparison of the toxicological profiles and environmental persistence of representative ecdysone agonists (tebufenozide and methoxyfenozide) and broad-spectrum insecticides (chlorpyrifos and carbaryl).

Table 1: Acute Toxicity to Mammals

CompoundClassOral LD50 (Rat) (mg/kg)Dermal LD50 (Rat) (mg/kg)Source(s)
TebufenozideEcdysone Agonist> 5000> 5000[6]
MethoxyfenozideEcdysone Agonist> 5000> 5000[4]
ChlorpyrifosOrganophosphate135 - 1632000[2]
CarbarylCarbamate300 - 850> 4000[7]

Table 2: Acute Toxicity to Non-Target Terrestrial Invertebrates

CompoundClassOrganismExposure Route48-hour LC50Source(s)
TebufenozideEcdysone AgonistChrysoperla carnea (Green Lacewing) larvaeTopicalLow toxicity at field rates[8]
MethoxyfenozideEcdysone AgonistHarmonia axyridis (Lady Beetle) larvaeOral71.3 mg/L[9]
ChlorpyrifosOrganophosphateApis mellifera (Honey Bee)ContactHighly toxic (rated "high")[5]
CarbarylCarbamateHippodamia convergens (Lady Beetle)TopicalMore toxic than propoxur[7]

Table 3: Acute Toxicity to Non-Target Aquatic Organisms

CompoundClassOrganism48-hour EC50/LC50Source(s)
TebufenozideEcdysone AgonistDaphnia magna (Water Flea)Not specified, limited effects[10][11]
MethoxyfenozideEcdysone AgonistDaphnia magna (Water Flea)Not specified, less toxic than many broad-spectrum insecticides[12]
ChlorpyrifosOrganophosphateDaphnia magna (Water Flea)0.76 µg/L (LC50)[13]
Aldicarb (Carbamate)CarbamateDaphnia magna (Water Flea)Not specified, used for comparison[10]

Table 4: Environmental Persistence

CompoundClassSoil Half-life (days)Source(s)
TebufenozideEcdysone Agonist6 - 704 (highly variable)[14]
MethoxyfenozideEcdysone Agonist340 - 1100[12]
ChlorpyrifosOrganophosphate11 - 141[2][15]
CarbarylCarbamate7 - 28[5]

Signaling Pathways and Modes of Action

The distinct risk profiles of ecdysone agonists and broad-spectrum insecticides are a direct consequence of their different molecular targets and modes of action.

Ecdysone Agonist Signaling Pathway

Ecdysone agonists bind to the ecdysone receptor (EcR), a nuclear hormone receptor, mimicking the natural insect molting hormone 20-hydroxyecdysone.[16] This binding triggers a cascade of gene expression that initiates a premature and incomplete molt, ultimately leading to the death of the insect larva.[16] The specificity of these compounds arises from differences in the ecdysone receptor structure between different insect orders.[3]

Ecdysone_Agonist_Pathway cluster_cell Insect Cell EA Ecdysone Agonist EcR_USP EcR/USP Complex EA->EcR_USP Binds to ERE Ecdysone Response Element EcR_USP->ERE Binds to Genes Target Genes ERE->Genes Activates Transcription Gene Transcription Genes->Transcription Leads to Molt Premature & Incomplete Molt Transcription->Molt Death Insect Death Molt->Death

Ecdysone Agonist Signaling Pathway
Broad-Spectrum Insecticide Mode of Action (Organophosphates & Carbamates)

Broad-spectrum insecticides like organophosphates and carbamates target the nervous system by inhibiting the enzyme acetylcholinesterase (AChE).[5] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[5] Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death.[5] This mechanism is not specific to insects and affects a wide range of organisms, including beneficial insects, mammals, and aquatic life.

Broad_Spectrum_Mode_of_Action cluster_synapse Synaptic Cleft BSI Broad-Spectrum Insecticide AChE Acetylcholinesterase (AChE) BSI->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Normally Degrades Receptor ACh Receptor ACh->Receptor Binds to Nerve Continuous Nerve Stimulation Receptor->Nerve Causes Paralysis Paralysis & Death Nerve->Paralysis

Broad-Spectrum Insecticide Mode of Action

Experimental Protocols

The data presented in this guide are derived from studies employing standardized toxicological testing methodologies. The following outlines the general principles of key experimental protocols.

Acute Oral and Dermal Toxicity Testing (Mammalian)

These studies are typically conducted following OECD Guidelines for the Testing of Chemicals, such as Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) and Test Guideline 402 (Acute Dermal Toxicity).

  • Test Organism: Typically rats.

  • Procedure: A single dose of the test substance is administered orally (gavage) or dermally.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The LD50 (Lethal Dose 50), the dose that is lethal to 50% of the test population, is determined.

Acute Toxicity Testing for Non-Target Insects

The International Organization for Biological Control (IOBC) provides standardized protocols for testing the effects of pesticides on beneficial arthropods.

  • Test Organism: Specific beneficial insects such as Chrysoperla carnea (green lacewing) or Coccinella septempunctata (seven-spotted ladybug).

  • Procedure: Insects are exposed to the test substance through various routes, including topical application, ingestion of treated food, or contact with treated surfaces (e.g., glass plates).

  • Observation Period: Mortality and sublethal effects (e.g., reduced predation, impaired reproduction) are assessed over a defined period.

  • Endpoint: The LC50 (Lethal Concentration 50) or LR50 (Lethal Rate 50) is calculated.

Acute Toxicity Testing for Aquatic Invertebrates

The OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test) is a standard method for assessing the acute toxicity of chemicals to aquatic invertebrates.[1][14][17][18][19]

  • Test Organism: Daphnia magna (water flea).[1][14][17][18][19]

  • Procedure: Daphnids are exposed to a range of concentrations of the test substance in water for 48 hours.[1][14][17][18][19]

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.[1][14][17][18][19]

  • Endpoint: The EC50 (Effective Concentration 50), the concentration that causes immobilization in 50% of the daphnids, is determined.[1][14][17][18][19]

Experimental Workflow for Comparative Toxicity Assessment

A robust comparative risk assessment involves a tiered approach, starting with laboratory-based acute toxicity studies and potentially progressing to more complex semi-field and field studies.

Experimental_Workflow cluster_workflow Comparative Toxicity Assessment Workflow cluster_lab Laboratory Studies cluster_field Field/Semi-Field Studies Acute_Oral Acute Oral Toxicity (OECD 423) Risk_Assessment Comparative Risk Assessment Acute_Oral->Risk_Assessment Acute_Dermal Acute Dermal Toxicity (OECD 402) Acute_Dermal->Risk_Assessment Beneficial_Insect Beneficial Insect Toxicity (IOBC Protocols) Beneficial_Insect->Risk_Assessment Aquatic_Invert Aquatic Invertebrate Toxicity (OECD 202) Aquatic_Invert->Risk_Assessment Semi_Field Semi-Field Tunnel Tests Semi_Field->Risk_Assessment Field Full-Scale Field Trials Field->Risk_Assessment

Comparative Toxicity Assessment Workflow

Conclusion

The available data strongly indicate that ecdysone agonists present a significantly lower risk to non-target organisms and the environment compared to broad-spectrum insecticides. Their high degree of selectivity, rooted in their specific mode of action, minimizes their impact on beneficial insects and other non-target fauna. While broad-spectrum insecticides remain effective for rapid pest knockdown, their indiscriminate toxicity poses considerable ecological risks. For researchers and professionals in drug development, the targeted approach of ecdysone agonists represents a promising avenue for the design of safer, more sustainable pest management solutions. Future research should focus on direct comparative studies under standardized conditions to further refine our understanding of the relative risks of these and other novel insecticide classes.

References

Safety Operating Guide

Proper Disposal Procedures for Insecticidal Agent 18 (Abamectin 18 g/L EC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Insecticidal Agent 18, which typically contains Abamectin at a concentration of 18 g/L as an Emulsifiable Concentrate (EC). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, it is crucial to be aware of its hazards and to use appropriate personal protective equipment (PPE).[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Protective Clothing: Wear a lab coat or other protective clothing.

  • Eye Protection: Use safety glasses or goggles.

  • Face Protection: A face shield may be necessary to protect against splashes.[1][2][3]

Handling Guidelines:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling mist, vapors, or spray.[1][2][3]

  • Avoid contact with skin and eyes.[4]

  • Do not eat, drink, or smoke when handling the product.[1][2][3]

  • Wash hands, arms, and face thoroughly after handling.[1][2]

  • Keep the agent away from heat, sparks, open flames, and hot surfaces.[1][2]

Logistical and Storage Information

Proper storage is critical to prevent accidents and environmental contamination.

  • Storage Conditions: Store in a cool, well-ventilated, and locked-up place.[1][2] Keep the container tightly closed.[1][2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, bases, and combustible materials.[3]

  • Spill Management: In case of a spill, collect the spillage.[1][2] Use an absorbent material like sand, soil, or diatomaceous earth to contain the spill.[4] Collect the material in a specially marked, tightly closing container for disposal.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for a typical Abamectin 18 g/L EC formulation.

PropertyValueSource(s)
Active Ingredient Abamectin (18 g/L)[4]
Formulation Type Emulsifiable Concentrate (EC)[2]
Appearance Clear, colorless to pale yellow liquid[2]
Flash Point ~ 70°C[1][2]
Oral LD50 (rat) 10 mg/kg (for Abamectin)[3]
Dermal LD50 (rat) > 2000 mg/kg (for technical grade)[5]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[2][5]
Poisons Schedule S6[2]

Step-by-Step Disposal Procedures

Disposal of this compound and its containers must be carried out in compliance with national and local regulations to prevent environmental harm.[1][2]

Disposal of Excess Product

The preferred method for managing excess product is to use it for its intended purpose according to the label directions.[6] If this is not possible, follow these steps:

  • Do Not Dispose Down Drains: Never pour leftover pesticides down the sink, toilet, or any sewer or street drain.[6] These substances can interfere with wastewater treatment processes and contaminate waterways.[6]

  • Hazardous Waste Collection: Contact your institution's environmental health and safety (EHS) office or a local hazardous waste disposal facility.[7] Arrange for pickup or transport to a licensed hazardous waste contractor.[7]

  • Labeling for Disposal: Ensure the waste container is clearly labeled with its contents, including the name "this compound (Abamectin)" and any associated hazard symbols.[7][8]

Decontamination and Disposal of Empty Containers

Empty containers can retain hazardous residues and must be decontaminated before disposal.[6]

  • Triple Rinsing:

    • Empty the container into the application equipment and allow it to drain.

    • Fill the container about one-quarter full with water.

    • Replace the cap and shake vigorously for 30 seconds.

    • Pour the rinsate into the application equipment or a designated waste container.

    • Repeat this rinsing procedure two more times.[6]

  • Container Disposal: After triple rinsing, render the container unusable by puncturing or crushing it. Dispose of the container in accordance with local regulations, which may include recycling programs for pesticide containers or disposal as solid waste.[6] The cap can typically be disposed of as regular solid waste.[6]

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as PPE, spill cleanup materials, and contaminated labware, must be treated as hazardous waste.

  • Collection: Place all contaminated materials into a designated, leak-proof, and clearly labeled biohazard or chemical waste bag/container.[8]

  • Storage: Store the sealed waste container in a secure, well-ventilated area away from incompatible materials.[8]

  • Final Disposal: Arrange for disposal through your institution's EHS office or a licensed hazardous waste contractor.[8] Incineration is often the required method of disposal for such waste.[8]

Experimental Protocols

The search did not yield specific experimental protocols for the disposal of this compound. The procedures outlined above are based on established safety guidelines and regulatory requirements for pesticide waste management.

Disposal Workflow Diagram

DisposalWorkflow cluster_product Excess Product cluster_container Empty Container cluster_materials Contaminated Materials cluster_disposal Disposal Pathway Product Unused Insecticidal Agent 18 HazardousWaste Licensed Hazardous Waste Facility Product->HazardousWaste Use according to label is not possible Container Empty Agent Container Rinsing Triple Rinse Container Container->Rinsing Materials Contaminated PPE, Spill Absorbents, etc. Collection Collect in Labeled Hazardous Waste Container Materials->Collection FinalDisposal Final Disposal (e.g., Incineration) HazardousWaste->FinalDisposal Rinsing->HazardousWaste Rinsate SolidWaste Solid Waste/ Recycling Rinsing->SolidWaste Clean Container Collection->FinalDisposal

Caption: Workflow for the proper disposal of this compound and associated waste.

References

Comprehensive Safety and Handling Protocol for Insecticidal Agent 18

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Insecticidal Agent 18" is a hypothetical substance. This document provides essential safety and logistical information based on general best practices for handling concentrated chemical insecticides. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) and product label for any chemical agent before handling.

This guide provides procedural, step-by-step instructions for the safe operational use and disposal of this compound, designed to be a preferred source for laboratory safety and chemical handling information.

Personal Protective Equipment (PPE)

Proper PPE is the primary defense against exposure to hazardous chemicals.[1] The level of protection required may vary depending on the task being performed.[1][2]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity Required PPE Rationale
Handling Concentrates (Mixing/Loading) - Full-face respirator with appropriate chemical cartridges- Chemical-resistant gloves (e.g., Nitrile, Butyl rubber)- Chemical-resistant apron over coveralls- Safety goggles or face shield- Chemical-resistant bootsThe highest risk of exposure occurs when handling concentrated pesticides.[3] A full-face respirator protects against inhalation of fumes, while aprons and full-body protection prevent skin contact with splashes of the concentrate.[4]
Application of Diluted Solution - Half-mask respirator with particulate filters- Long-sleeved shirt and long pants or coveralls- Chemical-resistant gloves- Safety glasses- Rubber footwearReduces exposure to aerosolized particles and incidental skin contact during application.[5][6]
Spill Cleanup - Full-face respirator with appropriate chemical cartridges- Heavy-duty, chemical-resistant gloves- Chemical-resistant suit or coveralls- Safety goggles or face shield- Chemical-resistant bootsProvides maximum protection during emergency situations where direct contact with the concentrated agent is likely.[7][8]
Disposal of Empty Containers - Chemical-resistant gloves- Safety glasses or goggles- Long-sleeved shirt and long pantsProtects against residual chemical contamination during the rinsing and handling of empty containers.[9]

Operational Plan: Step-by-Step Guidance

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Read Label/SDS Read Label/SDS Assemble PPE Assemble PPE Read Label/SDS->Assemble PPE Prepare Handling Area Prepare Handling Area Assemble PPE->Prepare Handling Area Mixing and Dilution Mixing and Dilution Prepare Handling Area->Mixing and Dilution Emergency Spill Kit Emergency Spill Kit Prepare Handling Area->Emergency Spill Kit Application Application Mixing and Dilution->Application Decontamination Decontamination Application->Decontamination Rinse Containers Rinse Containers Decontamination->Rinse Containers Dispose Waste Dispose Waste Rinse Containers->Dispose Waste Store Unused Agent Store Unused Agent Dispose Waste->Store Unused Agent

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Preparation of a 1% Working Solution of this compound

This protocol details the methodology for diluting a concentrated form of this compound to a 1% working solution for experimental application.

1. Pre-Experiment Safety Check:

  • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[6]
  • Verify that an emergency spill kit and eyewash station are accessible.[7][8]
  • Don all required PPE for handling concentrates as specified in Table 1.

2. Procedure for Dilution:

  • Measure the required volume of diluent (e.g., water or a specified solvent) into a labeled, appropriate chemical-resistant container.
  • Carefully measure the required volume of concentrated this compound using a dedicated graduated cylinder or pipette.
  • Slowly add the concentrated agent to the diluent while gently stirring with a magnetic stir bar or glass rod to ensure thorough mixing. Never add the diluent to the concentrated agent to avoid splashing.
  • Securely cap the container with the prepared 1% working solution.
  • Properly label the container with the chemical name, concentration, date of preparation, and your initials.

3. Post-Procedure Decontamination:

  • Thoroughly clean all non-disposable equipment used for mixing with an appropriate solvent and detergent.
  • Wipe down the work surface.
  • Remove PPE and wash hands thoroughly with soap and water.[6]

Emergency and First Aid Procedures

In the event of an exposure, immediate and appropriate action is critical.[10]

Table 2: First Aid Procedures for Exposure to this compound

Exposure Route Immediate Action
Skin Contact 1. Immediately remove all contaminated clothing.[11][12]2. Drench the affected skin area with copious amounts of water for at least 15 minutes.[11]3. Wash the skin and hair thoroughly with soap and water.[11][13]4. Seek medical attention.
Eye Contact 1. Immediately hold the eyelid open and gently flush the eye with clean, running water for 15-20 minutes.[12][13]2. Drip the water across the eye, not directly into it.[12]3. Remove contact lenses after the first 5 minutes of rinsing.[12]4. Cover the eye with a clean cloth and seek immediate medical attention.[12]
Inhalation 1. Move the victim to fresh air immediately.[11][13]2. Loosen any tight clothing.[11]3. If the victim is not breathing, administer artificial respiration, but only if you are trained to do so.[10]4. Call for emergency medical assistance.[13]
Ingestion (Swallowed) 1. Call 911 or a poison control center immediately (1-800-222-1222).[11][13]2. Have the product container or label with you when you call.[11]3. Do NOT induce vomiting unless instructed to do so by medical personnel.[13]4. If the person is conscious, have them drink a small amount of water to dilute the agent.[11]

Disposal Plan

Improper disposal of pesticide waste can lead to environmental contamination and legal repercussions.[14][15]

Logical Relationship for Disposal Decisions

Waste Type Waste Type Empty Container Empty Container Waste Type->Empty Container Container Excess Product Excess Product Waste Type->Excess Product Unused Agent Contaminated PPE Contaminated PPE Waste Type->Contaminated PPE Used Gear Triple Rinse Triple Rinse Empty Container->Triple Rinse Hazardous Waste Collection Hazardous Waste Collection Excess Product->Hazardous Waste Collection Contaminated PPE->Hazardous Waste Collection Heavily contaminated Solid Waste Disposal Solid Waste Disposal Contaminated PPE->Solid Waste Disposal If not heavily saturated Recycle or Dispose Recycle or Dispose Triple Rinse->Recycle or Dispose Properly Cleaned

Caption: Decision tree for the disposal of this compound waste.

Step-by-Step Disposal Guidance:

  • Excess Product:

    • Do not pour excess this compound down the drain or on the ground.[16]

    • The preferred method of disposal is to use up the product according to the label directions.[16]

    • If you cannot use the excess product, it should be disposed of as household hazardous waste. Contact your local environmental agency or waste management authority for collection sites or events.[9][14]

  • Empty Containers:

    • Containers must be thoroughly rinsed. A triple-rinse procedure is recommended.[14]

      • Step 1: Empty the container into the spray tank and let it drain for 30 seconds.

      • Step 2: Fill the container about one-quarter full with water, cap it, and shake it. Add the rinse water to the spray tank.

      • Step 3: Repeat Step 2 two more times.

    • Properly rinsed containers can often be recycled or disposed of as regular solid waste. Check with your local recycling or waste management facility.[14]

  • Contaminated Clothing and Materials:

    • Clothing that has been contaminated with diluted insecticide can typically be washed separately from other laundry.

    • Clothing that has been heavily contaminated or saturated with concentrated this compound should be disposed of as hazardous waste.[6][14] Place it in a labeled plastic bag for disposal.

    • Materials used for spill cleanup should be placed in a sealed, labeled container and disposed of through a hazardous waste collection program.[8]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.